1-Benzylquinolinium chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190376. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-benzylquinolin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N.ClH/c1-2-7-14(8-3-1)13-17-12-6-10-15-9-4-5-11-16(15)17;/h1-12H,13H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEJZIULYONCQB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC3=CC=CC=C32.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044593 | |
| Record name | 1-Benzylquinolinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044593 | |
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Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Quinolinium, 1-(phenylmethyl)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15619-48-4 | |
| Record name | Quinolinium, 1-(phenylmethyl)-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15619-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Quinolinium, 1-(phenylmethyl)-, chloride (1:1) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzylquinolinium chloride | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190376 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinolinium, 1-(phenylmethyl)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Benzylquinolinium chloride | |
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| Record name | 1-(benzyl)quinolinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzylquinolinium chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P729Y93KA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 1-Benzylquinolinium Chloride: Mechanism and Protocol
This technical guide provides an in-depth exploration of the synthesis of 1-benzylquinolinium chloride, a versatile quaternary ammonium salt with significant applications in organic synthesis and the pharmaceutical industry.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core synthetic mechanism, offers a field-proven experimental protocol, and details the critical parameters that govern the reaction's success. Our focus is on not just the "how," but the "why," grounding each step in established chemical principles to ensure reproducibility and a deeper understanding of the process.
Introduction: The Significance of this compound
This compound (BQC), with the molecular formula C₁₆H₁₄ClN, is a quaternary ammonium salt that has garnered considerable interest across various scientific domains.[3] Its applications are diverse, serving as a phase transfer catalyst, a precursor for more complex organic molecules, and a key intermediate in the synthesis of pharmacologically active compounds, including potential antimicrobial and antifungal agents.[1][2][3] The foundational method for its synthesis is the quaternization of quinoline with benzyl chloride, a classic example of the Menshutkin reaction.[3] This guide will dissect this reaction in detail, providing the necessary insights for its successful implementation in a laboratory setting.
The Core Mechanism: A Deep Dive into the Menshutkin Reaction
The synthesis of this compound from quinoline and benzyl chloride is a classic example of the Menshutkin reaction , named after its discoverer, Nikolai Menshutkin.[4] This reaction involves the alkylation of a tertiary amine (quinoline) with an alkyl halide (benzyl chloride) to form a quaternary ammonium salt.[4]
The underlying mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[5] The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. This carbon is susceptible to attack because the highly electronegative chlorine atom withdraws electron density, creating a partial positive charge.
-
Transition State: The reaction proceeds through a single, highly ordered transition state where the nitrogen-carbon bond is forming concurrently with the carbon-chlorine bond breaking. This transition state possesses a significant separation of charge.[6][7][8]
-
Product Formation: The chloride ion is displaced as a leaving group, and the new carbon-nitrogen bond is fully formed, resulting in the positively charged 1-benzylquinolinium cation and the chloride anion.
Kinetic studies have confirmed that the reaction is first-order with respect to both quinoline and benzyl chloride, consistent with a bimolecular rate-determining step.[3][6][7][8]
Caption: The SN2 mechanism for the synthesis of this compound.
Field-Proven Experimental Protocol
This protocol details a reliable method for the synthesis of this compound. The causality behind the choice of solvent and reaction conditions is critical for a successful outcome. Acetonitrile is often chosen as the solvent due to its polar aprotic nature, which can effectively solvate the charged transition state, thereby accelerating the reaction rate, a common consideration in Menshutkin reactions.[9][10][11] Refluxing ensures the reaction proceeds at a reasonable rate by providing the necessary activation energy.
Step-by-Step Methodology
-
Reagent Preparation:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinoline (e.g., 12.9 g, 0.1 mol) in acetonitrile (100 mL).
-
In a separate beaker, dissolve benzyl chloride (e.g., 12.6 g, 0.1 mol) in acetonitrile (50 mL).
-
-
Reaction Setup and Execution:
-
While stirring the quinoline solution, slowly add the benzyl chloride solution dropwise at room temperature.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile). The choice of reflux is to provide sufficient thermal energy to overcome the activation energy barrier of the reaction without needing super-atmospheric pressures.
-
Maintain the reflux with continuous stirring for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Product Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will often precipitate out of the solution as a solid.
-
If precipitation is not significant, the volume of acetonitrile can be reduced under reduced pressure using a rotary evaporator to induce crystallization.
-
Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials. Diethyl ether is chosen as a wash solvent due to the high solubility of the non-polar starting materials and the poor solubility of the ionic product.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/ether, to obtain a purified, crystalline solid.
-
-
Drying and Storage:
-
Dry the purified crystals under vacuum at a moderately elevated temperature (e.g., 40-50°C) to remove any residual solvent.
-
Store the final product in a tightly sealed container in a cool, dry place.
-
Sources
- 1. watsonnoke.com [watsonnoke.com]
- 2. watson-int.com [watson-int.com]
- 3. Buy this compound | 15619-48-4 [smolecule.com]
- 4. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 5. research.tue.nl [research.tue.nl]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. sciensage.info [sciensage.info]
- 8. researchgate.net [researchgate.net]
- 9. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Physicochemical properties of 1-Benzylquinolinium chloride
An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzylquinolinium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (BQC) is a quaternary ammonium salt that has garnered significant interest across various scientific disciplines. Its unique molecular architecture, combining a planar quinolinium ring system with a benzyl group, imparts a range of chemical and biological properties that make it a valuable compound in organic synthesis, materials science, and pharmaceutical research.[1] This guide provides a comprehensive overview of the physicochemical properties of this compound, offering both established data and detailed experimental protocols for its characterization. The information herein is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize and study this versatile compound.
Molecular Structure and Identifiers
This compound is structurally defined by a benzyl group covalently bonded to the nitrogen atom of a quinoline ring, with a chloride anion providing charge neutrality.[2] This arrangement results in a permanent positive charge on the quinolinium nitrogen.
Caption: Molecular Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 15619-48-4[3] |
| Molecular Formula | C₁₆H₁₄ClN[2] |
| Molecular Weight | 255.74 g/mol [3] |
| IUPAC Name | 1-benzylquinolin-1-ium chloride[4] |
| InChI | InChI=1S/C16H14N.ClH/c1-2-7-14(8-3-1)13-17-12-6-10-15-9-4-5-11-16(15)17;/h1-12H,13H2;1H/q+1;/p-1[3] |
| InChI Key | GFEJZIULYONCQB-UHFFFAOYSA-M[3] |
| Canonical SMILES | C1=CC=C(C=C1)C[N+]2=CC=CC3=CC=CC=C32.[Cl-][2] |
Synthesis of this compound
The primary route for synthesizing this compound is through the Menshutkin reaction , a classic method for the quaternization of tertiary amines.[2] This Sₙ2 reaction involves the nucleophilic attack of the nitrogen atom in quinoline on the electrophilic benzylic carbon of benzyl chloride.[2]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Quinoline
-
Benzyl chloride
-
Acetonitrile (or ethanol/dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Rotary evaporator
-
Diethyl ether (for precipitation/washing)
-
Beaker and filter funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine equimolar amounts of quinoline and benzyl chloride.[2]
-
Add a suitable solvent, such as acetonitrile, to the flask.[2]
-
Heat the reaction mixture to a temperature between 60-90°C with continuous stirring.[2]
-
Maintain the reaction at this temperature for 12-24 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, often an oil or a solid, can be purified by recrystallization or precipitation. For precipitation, dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol) and add it dropwise to a well-stirred anti-solvent like diethyl ether to induce the formation of a solid.
-
Collect the precipitated solid by vacuum filtration, wash it with diethyl ether, and dry it under vacuum to yield this compound as a pink-to-brown crystalline powder.[2]
Yields under optimized conditions can range from 70-95%.[2]
Physicochemical Properties
Appearance
This compound is typically a pink to brown powder at room temperature.[4]
Melting Point
The melting point of this compound is reported as 170°C .[5]
The melting point can be determined using a standard melting point apparatus and capillary tubes.
Materials:
-
This compound sample
-
Capillary tubes (one end sealed)
-
Melting point apparatus
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Load a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.
-
Pack the sample into the sealed end of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to about 15-20°C below the expected melting point (170°C).
-
Then, decrease the heating rate to 1-2°C per minute to ensure an accurate measurement.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point should be a range.
Solubility
This compound is miscible in water, with a reported solubility of 95 mg/mL.[2][4] Its ionic nature and the presence of the chloride counter-ion contribute to its high water solubility, while the hydrophobic benzyl and quinolinium groups allow for solubility in some organic solvents.[2]
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.
Caption: Workflow for solubility determination via the shake-flask method.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol)
-
Vials with screw caps
-
Orbital shaker or similar agitation device in a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vial to stand to let the excess solid settle.
-
Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtering the solution through a syringe filter.
-
Quantify the concentration of this compound in the clear, saturated solution using a suitable analytical method like UV-Vis spectrophotometry (utilizing its absorbance maximum at 320 nm) or HPLC.[2] A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
-
The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.
pKa
The concept of pKa, which describes the tendency of a compound to donate a proton, is not applicable to this compound in the traditional sense. As a quaternary ammonium salt, the nitrogen atom is permanently in a positively charged, tetravalent state and lacks a proton to donate. Therefore, its positive charge is independent of the pH of the solution.
Density
The density of solid this compound is not widely reported in the available literature.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential tools for confirming the identity and purity of this compound. While specific spectral data with assignments are not consistently available across public databases, the expected proton and carbon environments can be predicted.
-
Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy can be used to identify the functional groups present in this compound. Expected characteristic absorption bands include:
-
C-H stretching (aromatic): Typically above 3000 cm⁻¹
-
C-H stretching (aliphatic, -CH₂-): Typically below 3000 cm⁻¹
-
C=C and C=N stretching (aromatic rings): In the 1600-1450 cm⁻¹ region
-
C-H bending (aromatic): Out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern.
-
Dissolve a small amount of this compound in a volatile solvent (e.g., methylene chloride or acetone).
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the infrared spectrum.
Applications of this compound
The unique properties of this compound have led to its use in several applications:
-
Phase-Transfer Catalyst: Its quaternary ammonium structure makes it an effective phase-transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., an aqueous and an organic layer).[2]
-
Organic Synthesis: It serves as a versatile reagent and intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.[4]
-
Antimicrobial Agent: Like many quaternary ammonium compounds, this compound exhibits antimicrobial and antifungal properties, making it a candidate for investigation in pharmaceutical and disinfectant applications.[2]
-
Corrosion Inhibitor: It has been shown to be an effective corrosion inhibitor, particularly for steel in acidic environments, with applications in the oil and gas industry.[1]
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[6]
Handling Precautions:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
Summary of Physicochemical Properties
Table 2: Summary of Properties for this compound
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Pink to brown powder | [4] |
| Melting Point | 170°C | [5] |
| Solubility in Water | 95 mg/mL (Miscible) | [2][4] |
| pH (in aqueous solution) | 6.0 - 7.5 | [3] |
| UV Absorption Maximum | 320 nm | [2] |
| pKa | Not Applicable | - |
| Density | Not Reported | - |
References
Sources
An In-depth Technical Guide to the Solubility of 1-Benzylquinolinium Chloride in Organic Solvents
Abstract
Introduction: The Significance of Solubility in Application
1-Benzylquinolinium chloride (C₁₆H₁₄ClN, Molar Mass: 255.74 g/mol ) is a quaternary ammonium salt distinguished by its benzyl-substituted quinolinium core.[3] This structure imparts a unique combination of hydrophobicity from the benzyl and quinoline rings and hydrophilicity from the charged quaternary nitrogen and chloride counter-ion. This amphiphilic character is central to its function as a phase transfer catalyst, facilitating reactions between immiscible aqueous and organic phases.[3] Furthermore, its solubility in various media is a critical parameter for its application as an intermediate in the synthesis of pharmaceuticals, including potential antimicrobial and antifungal agents.[3]
A thorough understanding of BQC's solubility in organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating effective drug delivery systems. This guide will delve into the theoretical underpinnings of BQC solubility, provide a practical framework for its experimental determination, and present an estimated solubility profile in a range of common organic solvents.
Safety and Handling of this compound
Before undertaking any experimental work with this compound, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all recommended safety protocols.
Hazard Identification:
-
Skin and Eye Irritation: this compound is known to cause skin irritation and serious eye damage.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1]
Recommended Protective Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles or a face shield, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
-
Handling: Avoid generating dust. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.
-
In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical advice.
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Theoretical Framework for Solubility
The solubility of an ionic compound like this compound in an organic solvent is governed by a complex interplay of intermolecular forces. The overarching principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.
Key Factors Influencing Solubility
-
Solvent Polarity: Polar solvents are generally more effective at solvating ionic compounds. The permanent dipole of polar solvent molecules can interact favorably with the charged cation and anion of the salt, overcoming the lattice energy of the solid.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of BQC. The chloride anion can act as a hydrogen bond acceptor.
-
Lattice Energy: The strength of the electrostatic interactions holding the 1-benzylquinolinium cations and chloride anions together in the crystal lattice must be overcome by the energy released upon solvation for dissolution to occur.
-
Molecular Size and Shape: The size and shape of both the solute and solvent molecules can impact how effectively the solvent molecules can surround the solute ions.
The interplay of these factors can be visualized in the following logical relationship:
Caption: Factors influencing the solubility of this compound.
Estimated Solubility of this compound in Common Organic Solvents
Due to the limited availability of precise quantitative data in the public domain, the following table provides an estimated solubility profile of this compound at ambient temperature (approximately 20-25°C). These estimations are based on the theoretical principles outlined above.
| Solvent | Type | Polarity (Relative) | Estimated Solubility | Rationale |
| Water | Polar Protic | Very High | High (95 mg/mL reported[3]) | The high polarity and hydrogen bonding capacity of water effectively solvate the ions. |
| Methanol | Polar Protic | High | High | As a polar protic solvent, methanol can effectively solvate both the cation and anion through dipole-ion interactions and hydrogen bonding with the chloride anion. |
| Ethanol | Polar Protic | High | High to Moderate | Similar to methanol, but its slightly lower polarity and larger alkyl chain may result in slightly lower solubility. |
| Isopropanol | Polar Protic | Medium | Moderate to Low | The increased steric hindrance and lower polarity compared to methanol and ethanol will likely reduce its solvating power for the ionic salt. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | High | The high polarity of DMSO makes it an excellent solvent for many salts. It can effectively solvate the cation. |
| Dimethylformamide (DMF) | Polar Aprotic | High | High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of solvating the 1-benzylquinolinium cation. |
| Acetonitrile | Polar Aprotic | High | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may limit its ability to solvate the chloride anion as effectively. |
| Acetone | Polar Aprotic | Medium | Low to Sparingly Soluble | The moderate polarity of acetone may not be sufficient to overcome the lattice energy of the salt. |
| Tetrahydrofuran (THF) | Nonpolar/Weakly Polar | Low | Sparingly Soluble to Insoluble | The low polarity of THF makes it a poor solvent for ionic compounds. |
| Toluene | Nonpolar | Very Low | Insoluble | As a nonpolar aromatic solvent, toluene has minimal interaction with the ionic components of the salt. |
| Hexane | Nonpolar | Very Low | Insoluble | This nonpolar alkane will not effectively solvate the charged species. |
Experimental Determination of Solubility
To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The isothermal saturation method followed by UV-Vis spectrophotometric analysis is a reliable technique for this purpose, especially given that this compound has a known UV absorbance maximum at 320 nm.[3]
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility:
Caption: Workflow for solubility determination using UV-Vis spectrophotometry.
Detailed Protocol: Isothermal Saturation and UV-Vis Analysis
Materials and Equipment:
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
UV-Vis spectrophotometer and quartz cuvettes
Part A: Preparation of Standard Solutions and Calibration Curve
-
Solvent Selection for Standards: Choose a solvent in which this compound is highly soluble (e.g., methanol or water) to prepare the stock solution.
-
Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Perform a series of dilutions of the stock solution to prepare at least five standard solutions of decreasing concentrations.
-
UV-Vis Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max = 320 nm). Use the pure solvent as a blank.
-
Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be > 0.99 for a reliable calibration curve.
Part B: Solubility Determination
-
Sample Preparation: For each organic solvent to be tested, add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.
-
Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, either:
-
Centrifuge the vials at a high speed.
-
Carefully withdraw the supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE).
-
-
Dilution: Accurately dilute a known volume of the clear saturated supernatant/filtrate with the solvent used for the calibration curve to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at 320 nm.
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution.
-
Account for the dilution factor to calculate the concentration of the original saturated solution.
-
Express the solubility in appropriate units (e.g., mg/mL, g/100 g solvent, or mol/L).
-
Conclusion
This technical guide has provided a comprehensive examination of the solubility of this compound in organic solvents. While a lack of published quantitative data necessitates the use of estimations, the theoretical principles and detailed experimental protocols presented herein equip researchers and drug development professionals with the necessary tools to both predict and empirically determine the solubility of this important compound. A thorough understanding and accurate measurement of solubility are critical for harnessing the full potential of this compound in its diverse applications.
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-
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ChemWhat. (n.d.). This compound CAS#:15619-48-4. Retrieved from [Link]
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1-Benzylquinolinium chloride NMR and mass spectrometry data
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Benzylquinolinium Chloride
This guide provides a comprehensive analysis of this compound (BQC), a quaternary ammonium salt with applications as a phase-transfer catalyst, intermediate in organic synthesis, and as a component in various chemical formulations[1][2][3]. Accurate structural confirmation and purity assessment are paramount for its effective application, necessitating a robust understanding of its spectroscopic properties. Here, we delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to provide a definitive characterization of this molecule.
Molecular Structure and Spectroscopic Overview
This compound is synthesized via the quaternization of quinoline with benzyl chloride, a classic Sₙ2 reaction known as the Menshutkin reaction[4]. The resulting structure features a permanent positive charge on the nitrogen atom, which profoundly influences its spectroscopic behavior. The non-exchangeable protons and distinct carbon environments make NMR an ideal tool for structural elucidation, while its ionic nature makes Electrospray Ionization Mass Spectrometry (ESI-MS) the definitive method for mass verification.
Below is the annotated structure of this compound, with atom numbering used for subsequent spectral assignments.
Caption: Annotated structure of this compound.
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy provides unambiguous proof of structure by mapping the chemical environments of ¹H and ¹³C nuclei. For a quaternary ammonium salt, the strong deshielding effect of the positively charged nitrogen is a key diagnostic feature.
Expertise & Causality: Experimental Protocol for NMR
The choice of solvent and experimental parameters is critical for acquiring high-quality data for a quaternary salt.
Protocol Steps:
-
Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of a suitable deuterated solvent.
-
Expert Insight: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred solvent. Its high polarity readily dissolves the ionic salt, and its chemical shift (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) does not obscure key analyte signals. Unlike D₂O, it avoids potential H/D exchange issues and provides a wider chemical shift window.
-
-
Instrumentation: Analyze the sample on a 400 MHz (or higher) NMR spectrometer. A higher field strength improves signal dispersion, which is crucial for resolving the complex aromatic regions.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans (~1024 or more) may be required.
-
Reference the spectrum to the DMSO-d₆ solvent peak (δ 39.52 ppm).
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
Predicted ¹H NMR Spectral Data
The positive charge on the quinolinium nitrogen atom causes significant downfield shifts (deshielding) for adjacent protons (H2, H8), a hallmark of this structure.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale for Assignment |
| H2 | 9.5 - 9.7 | Doublet (d) | J ≈ 8.0 | Strongly deshielded by adjacent N⁺ and aromatic ring current. Coupled to H3. |
| H4 | 9.2 - 9.4 | Doublet (d) | J ≈ 8.5 | Deshielded by N⁺. Coupled to H3. |
| H8 | 8.6 - 8.8 | Doublet (d) | J ≈ 8.0 | Peri-position to N⁺, leading to strong deshielding. Coupled to H7. |
| H5, H6, H7 | 8.0 - 8.4 | Multiplet (m) | - | Complex overlapping signals of the benzo-fused ring protons. |
| H3 | 7.8 - 8.0 | Triplet (t) | J ≈ 8.2 | Coupled to both H2 and H4. |
| H13, H14 (Benzyl m, o) | 7.5 - 7.7 | Multiplet (m) | - | Protons on the benzyl ring, less affected by the remote N⁺ charge. |
| H12 (Benzyl p) | 7.3 - 7.5 | Multiplet (m) | - | Para-proton of the benzyl ring. |
| H9 (CH₂) | 6.0 - 6.2 | Singlet (s) | - | Methylene protons adjacent to the deshielding N⁺ atom. No adjacent protons to couple with. |
Predicted ¹³C NMR Spectral Data
Similar to ¹H NMR, carbons closer to the cationic nitrogen are shifted downfield.
| Carbon Assignment | Predicted δ (ppm) | Rationale for Assignment |
| C2 | 148 - 150 | Strongly deshielded by adjacent N⁺. |
| C4 | 145 - 147 | Deshielded by N⁺. |
| C8a | 138 - 140 | Bridgehead carbon adjacent to N⁺. |
| C4a | 136 - 138 | Bridgehead carbon. |
| C6, C7 | 130 - 135 | Aromatic carbons of the benzo-fused ring. |
| C10 (Benzyl ipso) | 132 - 134 | Benzyl ring carbon attached to the methylene group. |
| C5, C12, C13, C14 | 128 - 131 | Overlapping signals from the quinolinium and benzyl aromatic rings. |
| C3 | 122 - 124 | Shielded relative to other quinolinium carbons. |
| C8 | 118 - 120 | Shielded relative to other quinolinium carbons. |
| C9 (CH₂) | 62 - 65 | Methylene carbon directly attached to the electron-withdrawing N⁺. |
Mass Spectrometry (MS) Analysis
As an ionic compound, this compound is pre-charged and ideally suited for ESI-MS, which transfers ions from solution to the gas phase with minimal fragmentation[5].
Expertise & Causality: Experimental Protocol for ESI-MS
Protocol Steps:
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Positive Ion Mode Acquisition: The analysis must be conducted in positive ion mode to detect the [M]⁺ cation.
-
Full Scan (MS1): Acquire a full scan spectrum to identify the parent cation. The mass range should be set to include the expected m/z value (e.g., m/z 50-500).
-
Tandem MS (MS/MS): For structural confirmation, perform a product ion scan on the isolated parent ion (m/z 220.1).
-
Trustworthiness: Collision-induced dissociation (CID) will break the parent ion into characteristic fragments, providing a structural fingerprint. This confirms the identity beyond just the molecular weight[8]. Argon is typically used as the collision gas.
-
Predicted Mass Spectrometry Data
The ESI-MS spectrum will be dominated by the cationic portion of the molecule.
| Ion | Formula | Calculated m/z | Spectrum Type | Notes |
| [M]⁺ | [C₁₆H₁₄N]⁺ | 220.1121 | MS1 (Full Scan) | The intact 1-benzylquinolinium cation. This will be the base peak. |
| [M-C₇H₇]⁺ | [C₉H₇N]⁺ | 129.0578 | MS2 (Fragment) | Corresponds to the quinolinium radical cation after homolytic cleavage of the benzyl group. |
| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.0542 | MS2 (Fragment) | The highly stable benzyl or tropylium cation, formed by cleavage of the C9-N1 bond. This is a very common and expected fragment[9][10]. |
Proposed Fragmentation Pathway
The primary fragmentation route in tandem MS is the cleavage of the benzylic C-N bond, which is the most labile bond connected to the charged nitrogen center.
Caption: Proposed ESI-MS/MS fragmentation of the 1-benzylquinolinium cation.
Integrated Spectroscopic Analysis Workflow
Confirming the identity and purity of this compound requires a synergistic approach, using data from multiple techniques to build a complete and validated profile.
Caption: Integrated workflow for the structural validation of this compound.
Conclusion
The structural characterization of this compound is definitively achieved through the combined application of NMR spectroscopy and electrospray mass spectrometry. ¹H NMR provides a detailed map of the proton environments, with the downfield shifts of the protons adjacent to the nitrogen (H2, H4, H8) and the benzylic methylene protons (H9) serving as key diagnostic signals. ¹³C NMR complements this by identifying all 16 unique carbon environments. ESI-MS, performed in positive ion mode, confirms the molecular mass of the cation at m/z 220.1121. Further fragmentation analysis by tandem MS provides unequivocal structural proof through the observation of the characteristic and highly stable benzyl cation at m/z 91.0542. Together, these techniques provide a robust, self-validating system for the identity and purity assessment of this compound for researchers and drug development professionals.
References
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- Ionic liquids: Solutions for Electrospray Ionization Mass Spectrometry. (n.d.). Source unavailable.
- This compound | 15619-48-4. (n.d.). Smolecule.
- Direct ESI-MS of Ionic Liquids Using High-Pressure Electrospray From Large-Bore Emitters Made of Micropipette Tips. (n.d.). Semantic Scholar.
- This compound CAS#:15619-48-4. (n.d.). ChemWhat.
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- H-1 NMR Spectrum. (n.d.). Source unavailable.
- DNP NMR spectroscopy enabled direct characterization of polystyrene-supported catalyst species for synthesis of glycidyl esters. (2022). RSC Publishing.
- 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0059882). (n.d.). Human Metabolome Database.
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059882). (n.d.). Human Metabolome Database.
- N-BENZYLQUININIUM CHLORIDE(67174-25-8) 1H NMR spectrum. (n.d.). ChemicalBook.
- C-13 NMR Spectrum. (n.d.). Source unavailable.
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- Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay. (n.d.). Source unavailable.
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
- Mass fragmentation pattern of compound 1. The benzyl cation at m/z =... (n.d.). ResearchGate.
- Application Notes and Protocols for Functionalized Quaternary Ammonium Ionic Liquids. (n.d.). Benchchem.
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- mass spectra - fragmentation patterns. (n.d.). Chemguide.
- A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. (n.d.). PubMed.
- This compound - Active Pharmaceutical Ingredients. (n.d.). Source unavailable.
- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC - NIH.
- Fragmentation Processes - Structure Determination of Organic Compounds. (n.d.). Pharmacy 180.
- Benzyltriethylammonium chloride(56-37-1) 13C NMR spectrum. (n.d.). ChemicalBook.
- This compound, min 97%, 1 gram. (n.d.). Source unavailable.
- Benzyl chloride(100-44-7) 13C NMR spectrum. (n.d.). ChemicalBook.
- Benzoyl chloride(98-88-4) 13C NMR spectrum. (n.d.). ChemicalBook.
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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 1-Benzylquinolinium Chloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the methodologies and scientific reasoning behind the crystal structure analysis of 1-benzylquinolinium chloride. As a compound of significant interest in medicinal chemistry and materials science, a thorough understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships and designing novel derivatives with enhanced properties.
While a specific, publicly available single-crystal X-ray diffraction study for this compound (C₁₆H₁₄ClN) has not been identified in comprehensive database searches, this guide will navigate the complete workflow of a crystal structure analysis. To illustrate the core principles and the depth of information that can be obtained, we will leverage crystallographic data from a closely related and structurally significant derivative, benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. This comparative analysis will provide a robust framework for understanding the potential solid-state characteristics of this compound.
Introduction: The Significance of this compound
This compound is a quaternary ammonium salt that has garnered attention for its diverse applications. It serves as a key intermediate in the synthesis of various pharmacologically active compounds, including potential antimicrobial and anticancer agents[1][2]. Furthermore, its utility as a corrosion inhibitor highlights its relevance in materials science[3]. The biological activity and material properties of this compound are intrinsically linked to its molecular structure, including the spatial arrangement of the benzyl and quinolinium moieties and the nature of intermolecular interactions in the solid state.
Crystal structure analysis via single-crystal X-ray diffraction provides the most definitive insight into the three-dimensional architecture of a molecule. This technique allows for the precise determination of bond lengths, bond angles, and the intricate network of non-covalent interactions that govern the crystal packing. Such information is invaluable for computational modeling, understanding reaction mechanisms, and predicting the physical properties of the solid form.
Synthesis and Crystallization: The Gateway to a Perfect Crystal
The foundational step in any crystal structure analysis is the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Menshutkin reaction . This classic Sₙ2 reaction involves the quaternization of the nitrogen atom in quinoline with benzyl chloride.
-
Reaction Rationale: The lone pair of electrons on the nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. The chloride ion is displaced, resulting in the formation of the positively charged 1-benzylquinolinium cation and the chloride anion.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve quinoline (1.0 eq.) in a suitable solvent such as acetonitrile or ethanol.
-
Addition of Alkylating Agent: Add benzyl chloride (1.0 - 1.1 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-90°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation. The crude product is then collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried.
-
Recrystallization: For obtaining high-purity crystalline material suitable for X-ray diffraction, recrystallization is crucial. A suitable solvent system (e.g., ethanol/ether, isopropanol) is used to dissolve the crude product at an elevated temperature, followed by slow cooling to promote the formation of well-defined crystals.
The Art and Science of Crystallization
The growth of single crystals suitable for X-ray diffraction is often the most challenging aspect of the process. The ideal crystal should be of sufficient size (typically 0.1-0.3 mm in each dimension), possess well-defined faces, and be free from defects.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
The choice of solvent is critical and often determined empirically. A good solvent will dissolve the compound moderately at room temperature and have a significantly higher solubility at elevated temperatures.
Single-Crystal X-ray Diffraction: Deciphering the Atomic Arrangement
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.
The Theoretical Framework
The fundamental principle of X-ray diffraction is Bragg's Law, which describes the coherent scattering of X-rays by the regularly spaced atoms in a crystal lattice. When a beam of monochromatic X-rays strikes a crystal, the waves are scattered by the electron clouds of the atoms. Constructive interference occurs only when the path difference between the scattered waves is an integer multiple of the wavelength, as described by the equation:
nλ = 2d sinθ
where:
-
n is an integer
-
λ is the wavelength of the X-rays
-
d is the spacing between the crystal lattice planes
-
θ is the angle of incidence of the X-rays
By systematically rotating the crystal and collecting the diffraction data (the intensities and positions of the scattered X-ray beams), a three-dimensional map of the electron density within the unit cell can be constructed.
Experimental Workflow
The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) to prevent ice formation.
-
Data Collection: The mounted crystal is placed in a diffractometer. A beam of monochromatic X-rays (commonly Mo Kα or Cu Kα radiation) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
-
Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The initial atomic positions are determined from the processed diffraction data. For small molecules, this is often achieved using "direct methods," which are mathematical techniques that use statistical relationships between the phases of the reflections.
-
Structure Refinement: The initial structural model is refined using a least-squares method. In this process, the atomic coordinates, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and correctness. The final data is then compiled into a Crystallographic Information File (CIF).
Crystal Structure Analysis: A Case Study of a 1-Benzylquinolinium Derivative
As a definitive crystal structure for this compound is not publicly available, we will examine the crystallographic data of a related compound, benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate , to illustrate the type of detailed structural information that can be obtained[4][5]. This molecule shares the key feature of a benzyl group attached to a quinoline nitrogen.
Crystallographic Data and Structure Refinement
The following table summarizes the key crystallographic parameters that would be determined in a typical analysis.
| Parameter | Illustrative Value (from case study) | Description |
| Chemical Formula | C₂₄H₁₉NO₃ | The elemental composition of the molecule in the asymmetric unit. |
| Formula Weight | 369.41 g/mol | The mass of one mole of the compound. |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/c | The space group provides a complete description of the symmetry elements within the crystal. |
| a, b, c (Å) | a = 9.512(3), b = 18.234(5), c = 11.234(3) | The dimensions of the unit cell. |
| α, β, γ (°) | α = 90, β = 109.34(3), γ = 90 | The angles of the unit cell. |
| Volume (ų) | 1834.1(9) | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) (g/cm³) | 1.337 | The calculated density of the crystal. |
| Radiation | Mo Kα (λ = 0.71073 Å) | The type of X-ray radiation used for the experiment. |
| Temperature (K) | 296 | The temperature at which the data was collected. |
| Final R indices [I > 2σ(I)] | R₁ = 0.054, wR₂ = 0.152 | The R-factors are a measure of the agreement between the crystallographic model and the experimental data. |
| Goodness-of-fit (S) | 1.03 | A measure of the quality of the refinement; a value close to 1 is ideal. |
Data for benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate obtained from[4][5].
Molecular Geometry
A detailed analysis of the molecular geometry reveals precise bond lengths and angles. For this compound, we would expect the quinolinium ring to be largely planar to maintain its aromaticity. The benzyl group would be attached to the nitrogen atom via a C-N single bond.
In our case study, the quinoline ring system is indeed planar[4]. The two benzyl rings are inclined to the quinoline ring mean plane by 74.09(8)° and 89.43(7)°[4][5]. This significant twisting is likely due to steric hindrance between the bulky substituents. A similar, though perhaps less pronounced, out-of-plane arrangement of the benzyl group relative to the quinolinium ring would be expected in this compound to minimize steric clashes.
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in a crystal is directed by a variety of non-covalent interactions. Understanding these interactions is crucial for predicting crystal morphology, solubility, and other solid-state properties. For this compound, key interactions would include:
-
Ion-Ion Interactions: The primary interaction would be the electrostatic attraction between the positively charged 1-benzylquinolinium cation and the negatively charged chloride anion.
-
Hydrogen Bonding: Weak C-H···Cl hydrogen bonds are likely to be present, where hydrogen atoms on the quinolinium and benzyl rings interact with the chloride anion.
-
π-π Stacking: The aromatic quinolinium and benzyl rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules are in close proximity.
In the case study of benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, the crystal structure reveals a network of C-H···O hydrogen bonds and C-H···π interactions that link the molecules into a three-dimensional supramolecular structure[4].
The following diagram illustrates the potential key intermolecular interactions in the crystal lattice of this compound.
Caption: Key intermolecular interactions in this compound.
Conclusion: From Structure to Function
The crystal structure analysis of this compound, as illustrated through a comparative study, provides a foundational understanding of its solid-state properties. The precise knowledge of its molecular geometry and intermolecular interactions is critical for:
-
Drug Development: Understanding how the molecule might interact with biological targets and for designing derivatives with improved efficacy and bioavailability.
-
Materials Science: Rationalizing its performance as a corrosion inhibitor and guiding the development of new materials with tailored properties.
-
Computational Chemistry: Providing accurate input for theoretical calculations and simulations to predict molecular behavior.
While the definitive crystal structure of this compound remains to be publicly reported, the methodologies and principles outlined in this guide provide a comprehensive framework for its future analysis and interpretation. The pursuit of this crystallographic data is a scientifically valuable endeavor that will undoubtedly contribute to the broader understanding and application of this important compound.
References
-
Chkirate, W., et al. (2019). Crystal structure and DFT study of benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 980–985. [Link]
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ResearchGate. (n.d.). Crystal structure and DFT study of benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. [Link]
-
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Biointerface Research in Applied Chemistry. (2021). Investigations on Corrosion Inhibitory Effect of Newly Quinoline Derivative on Mild Steel in HCl Solution Complemented with Antibacterial Studies. Biointerface Research in Applied Chemistry, 11(6), 14357-14368. [Link]
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Quantum Chemical Insights into 1-Benzylquinolinium Chloride: A Technical Guide for Drug Development Professionals
Abstract
1-Benzylquinolinium chloride (BQC), a quaternary ammonium salt with the molecular formula C₁₆H₁₄ClN, has emerged as a molecule of significant interest across diverse scientific domains, including organic synthesis, materials science, and notably, pharmaceutical development.[1][2] Its utility as a synthetic intermediate for pharmacologically active compounds, coupled with its intrinsic biological activities such as antimicrobial and antifungal properties, positions it as a compelling scaffold for drug design.[1][2] This technical guide provides a comprehensive exploration of this compound through the lens of quantum chemistry. We will delve into its structural and electronic properties, elucidate the causal relationships between its quantum chemical descriptors and its functional roles, and provide detailed, field-proven protocols for its computational analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel therapeutics based on the quinolinium framework.
Introduction: The Versatile Scaffold of this compound
This compound is a cationic organic molecule characterized by a quinolinium core, a benzyl group attached to the nitrogen atom, and a chloride counter-ion.[2] This unique amalgamation of aromatic systems imparts a distinct set of physicochemical properties that underpin its diverse applications.
Historically, the synthesis of BQC is achieved through the quaternization of quinoline with benzyl chloride, a classic Menshutkin reaction.[2] This straightforward synthesis allows for facile access to the core structure, which can be further functionalized to modulate its biological and chemical properties.
From a pharmaceutical perspective, the quinolinium moiety is a well-established pharmacophore found in numerous approved drugs, renowned for its ability to intercalate with DNA and interact with various enzymatic targets. The addition of the benzyl group enhances the lipophilicity of the cation, which can influence its membrane permeability and cellular uptake. The inherent positive charge of the quaternary nitrogen is crucial for its interaction with negatively charged biological macromolecules and its function as a phase-transfer catalyst in organic synthesis.[2]
This guide will systematically dissect the molecule's properties using a suite of quantum chemical methods, providing both the theoretical foundation and the practical "how-to" for researchers.
Synthesis and Structural Elucidation: An Experimental Prerequisite
A robust computational study is predicated on a well-characterized molecule. The primary route to this compound is outlined below.
Synthesis Protocol: Quaternization of Quinoline
This protocol describes a standard laboratory synthesis of this compound.
Materials:
-
Quinoline (1.0 eq)
-
Benzyl chloride (1.0 eq)
-
Acetonitrile (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve quinoline in acetonitrile.
-
Add benzyl chloride to the solution in a 1:1 molar ratio.
-
Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring.
-
Maintain the reflux for 12-24 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The product, this compound, will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum.
Rationale: The choice of a polar aprotic solvent like acetonitrile facilitates the S_N2 reaction between the nucleophilic nitrogen of quinoline and the electrophilic benzylic carbon of benzyl chloride. Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Structural Verification
Post-synthesis, the identity and purity of the compound must be confirmed using standard analytical techniques before proceeding to computational analysis.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Confirms the proton framework of the molecule. | Characteristic peaks for the aromatic protons of the quinolinium and benzyl rings, and a singlet for the benzylic methylene (-CH₂-) protons. |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Distinct signals for all 16 carbon atoms, with chemical shifts indicative of their aromatic or aliphatic nature. |
| HRMS | Determines the exact mass of the cation. | The measured mass of the C₁₆H₁₄N⁺ cation should be consistent with its calculated exact mass (220.1126 m/z). |
| FT-IR | Identifies functional groups. | Characteristic vibrational bands for C-H stretching of aromatic and aliphatic groups, and C=C and C=N stretching within the aromatic rings. |
Quantum Chemical Studies: Unveiling the Electronic Landscape
Quantum chemical calculations provide invaluable insights into the electronic structure and reactivity of a molecule, which are often difficult to obtain through experimental means alone. This section details the theoretical framework and practical protocols for the computational study of this compound.
Density Functional Theory (DFT) Calculations: The Workhorse of Modern Computational Chemistry
Density Functional Theory (DFT) is a powerful quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it the method of choice for molecules of this size.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Functionals: For organic molecules involving non-covalent interactions (such as π-π stacking, which is relevant for aromatic systems like BQC), standard functionals like B3LYP can sometimes be insufficient. While widely used and often providing good results for geometries and energies, B3LYP may not accurately capture dispersion forces. Functionals from the Minnesota family, such as M06-2X , are often recommended as they are specifically parameterized to better account for non-covalent interactions. For a robust study, it is advisable to perform calculations with both B3LYP (often with a dispersion correction like D3) and M06-2X to ensure the reliability of the results.
-
Basis Sets: The basis set describes the atomic orbitals used in the calculation. The 6-311++G(d,p) Pople-style basis set is a good choice for this type of molecule. It is a triple-zeta basis set, providing a flexible description of the valence electrons. The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the spatial description of the electron density.
This protocol outlines the workflow for performing DFT calculations on this compound using a computational chemistry software package like Gaussian.
-
Input Structure Generation:
-
Build the 3D structure of the 1-benzylquinolinium cation using a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
-
-
Geometry Optimization and Frequency Calculation:
-
Set up a geometry optimization calculation.
-
Keyword Example (Gaussian): #p opt freq M062X/6-311++G(d,p) scrf=(pcm,solvent=water)
-
Explanation of Keywords:
-
#p: Requests detailed output.
-
opt: Performs a geometry optimization to find the lowest energy structure.
-
freq: Calculates vibrational frequencies at the optimized geometry. This is crucial to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.
-
M062X/6-311++G(d,p): Specifies the chosen functional and basis set.
-
scrf=(pcm,solvent=water): Includes the effect of a solvent (in this case, water) using the Polarizable Continuum Model (PCM). This is important as many biological processes occur in an aqueous environment.
-
-
-
Analysis of Results:
-
Optimized Geometry: Analyze bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequencies: Confirm the absence of imaginary frequencies. The calculated vibrational frequencies can be compared with experimental FT-IR data.
-
Thermodynamic Properties: The output will provide zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap indicates that the molecule is more easily excitable and more reactive.
For this compound, a previous computational study reported the following values in the gas phase:
-
HOMO Energy: -4.077 eV
-
LUMO Energy: -1.066 eV
-
Energy Gap (ΔE): 3.011 eV[2]
This substantial energy gap suggests significant electronic stability. The HOMO is likely localized on the electron-rich aromatic rings, while the LUMO is expected to be distributed over the electron-deficient quinolinium core, making it susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying regions of positive and negative electrostatic potential, which in turn predict sites for electrophilic and nucleophilic attack, respectively.
-
Red Regions: Indicate negative electrostatic potential (electron-rich), attractive to electrophiles.
-
Blue Regions: Indicate positive electrostatic potential (electron-poor), attractive to nucleophiles.
-
Green Regions: Indicate neutral electrostatic potential.
For this compound, the MEP map is expected to show a strong positive potential (blue) around the quinolinium ring system due to the quaternary nitrogen, making it a prime target for interaction with negatively charged residues in biological targets. The benzyl group will likely exhibit more neutral (green) and slightly negative (yellow/orange) regions associated with the π-electron clouds of the aromatic ring.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the calculated wave function into a localized Lewis-like structure, allowing for the quantification of intramolecular charge transfer and hyperconjugative interactions.
Key outputs of NBO analysis include:
-
Natural Atomic Charges: Provides a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis.
-
Second-Order Perturbation Theory Analysis: Quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For example, it can reveal the extent of π-electron delocalization within the aromatic rings and between the benzyl and quinolinium moieties.
Fukui Functions: Quantifying Local Reactivity
Fukui functions are used to predict the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attack. They are derived from the change in electron density upon the addition or removal of an electron. By mapping the Fukui functions onto the molecular surface, one can pinpoint the atoms most likely to participate in a chemical reaction. This is particularly useful in drug design for identifying key interaction points with a biological target.
Advanced Computational Analyses for Drug Development
Building upon the foundational DFT calculations, more specialized computational techniques can be employed to directly probe the interactions of this compound with its environment and biological targets.
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This is crucial for understanding the solid-state properties of a drug candidate, such as its packing, stability, and solubility.
While a Crystallographic Information File (CIF) for this compound is not publicly available at the time of writing, the following protocol outlines the general workflow that can be applied once such data is obtained.
-
Obtain the CIF file: This file contains the experimentally determined crystal structure from X-ray diffraction.
-
Import into CrystalExplorer: Open the CIF file in the CrystalExplorer software.
-
Generate the Hirshfeld Surface: Select a molecule in the unit cell and generate the Hirshfeld surface.
-
Map Properties onto the Surface:
-
d_norm: This property maps the normalized contact distance, highlighting intermolecular contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue. The red spots are indicative of strong interactions like hydrogen bonds.
-
Shape Index and Curvedness: These properties provide information about the shape of the molecule and can be used to identify π-π stacking interactions.
-
-
Generate 2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). The resulting plot is a unique fingerprint of the crystal packing, and the contributions of different types of contacts (e.g., H···H, C···H, N···H) can be deconstructed and quantified.
Time-Dependent DFT (TD-DFT) for Simulating UV-Vis Spectra
TD-DFT is an extension of DFT that can predict the electronic absorption spectra (UV-Vis) of molecules. This is useful for correlating computational results with experimental spectroscopic data and for understanding the nature of electronic transitions.
-
Use the Optimized Geometry: Start with the ground-state geometry optimized in the previous DFT step.
-
Set up the TD-DFT Calculation:
-
Keyword Example (Gaussian): #p td=(nstates=10) M062X/6-311++G(d,p) scrf=(pcm,solvent=water)
-
Explanation of Keywords:
-
td=(nstates=10): Requests a TD-DFT calculation for the first 10 excited states.
-
-
-
Analyze the Output: The output will provide the excitation energies (in eV or nm), oscillator strengths (a measure of the transition probability), and the molecular orbitals involved in each transition. This allows for the assignment of the observed absorption bands to specific electronic transitions (e.g., π → π*).
Molecular Docking: Predicting Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This is a cornerstone of structure-based drug design. Given the known anticancer activities of some quinolinium derivatives, a plausible target for this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) protein, which is often overactive in cancer cells.
-
Prepare the Protein Structure:
-
Download the crystal structure of STAT3 from the Protein Data Bank (PDB). A suitable entry is 1BG1 or 6NJS .
-
Using molecular modeling software (e.g., UCSF Chimera, PyMOL, Schrödinger Maestro), prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding site. For STAT3, the SH2 domain is the key site for dimerization and is a common target for inhibitors.
-
-
Prepare the Ligand Structure:
-
Use the DFT-optimized structure of the 1-benzylquinolinium cation.
-
Assign partial charges and define rotatable bonds.
-
-
Perform Docking:
-
Use a docking program (e.g., AutoDock Vina, Glide, GOLD).
-
Define a grid box that encompasses the binding site of the SH2 domain.
-
Run the docking simulation. The program will generate multiple possible binding poses for the ligand, ranked by a scoring function that estimates the binding affinity.
-
-
Analyze the Docking Results:
-
Examine the top-ranked poses.
-
Visualize the interactions between the ligand and the protein, identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For BQC, a key interaction would be the electrostatic attraction between the positively charged quinolinium moiety and negatively charged residues (e.g., Asp, Glu) in the STAT3 SH2 domain.
-
The docking score provides a semi-quantitative estimate of the binding affinity, which can be used to compare different potential inhibitors.
-
Bridging Theory and Application: Structure-Activity Relationships
The true power of quantum chemical studies lies in their ability to establish clear structure-activity relationships (SAR). By correlating the calculated quantum chemical descriptors with experimentally observed biological activity, we can develop predictive models for designing more potent and selective drug candidates.
-
Antimicrobial Activity: The antimicrobial action of quaternary ammonium salts like BQC is often attributed to their ability to disrupt bacterial cell membranes. The positive charge, localized on the quinolinium head group, interacts with the negatively charged phospholipids in the membrane, while the lipophilic benzyl and quinolinium rings facilitate insertion into the lipid bilayer, leading to membrane destabilization and cell death.[2] MEP maps and atomic charges from NBO analysis can quantify the charge distribution and lipophilicity, which can be correlated with Minimum Inhibitory Concentration (MIC) values.
-
Anticancer Activity: If BQC acts as a STAT3 inhibitor, its efficacy will depend on its binding affinity to the SH2 domain. Quantum chemical descriptors can help explain this affinity. For example, the HOMO and LUMO energies can indicate the favorability of charge-transfer interactions with protein residues. The MEP can highlight the electrostatic complementarity between the ligand and the binding pocket. These descriptors, combined with docking scores, can be used to build QSAR models to predict the anticancer activity (e.g., IC₅₀ values) of novel BQC derivatives.
Visualizations: Conceptual and Workflow Diagrams
Synthesis of this compound
Caption: Synthesis of this compound.
DFT Computational Workflow
Caption: DFT computational workflow for BQC analysis.
Linking Quantum Properties to Biological Activity
Caption: Conceptual model for QSAR development.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the application of quantum chemical studies to this compound. We have detailed the rationale and protocols for a suite of computational techniques, from foundational DFT calculations to more advanced analyses like Hirshfeld surfaces and molecular docking. The insights gained from these studies—elucidating the molecule's electronic structure, reactivity, and potential interactions with biological targets—are instrumental in guiding the rational design of novel drug candidates.
The synergy between computational prediction and experimental validation is paramount. The protocols outlined herein are designed to be self-validating systems, where computational results can be benchmarked against experimental data such as IR and UV-Vis spectra. By establishing a robust correlation between calculated quantum chemical descriptors and observed biological activity, researchers can significantly accelerate the drug discovery pipeline, enabling the efficient screening and optimization of new quinolinium-based therapeutics with enhanced potency and specificity. Future work should focus on synthesizing novel derivatives of this compound with tailored electronic properties and evaluating their biological activity to further refine and validate the predictive models established through these quantum chemical studies.
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Watson International. (n.d.). This compound CAS 15619-48-4. Retrieved January 9, 2026, from [Link]
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ChemWhat. (n.d.). 1-Benzylquinolinium chlorideCAS#:15619-48-4. Retrieved January 9, 2026, from [Link]
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An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Benzylquinolinium Chloride
Introduction
1-Benzylquinolinium chloride (BQC), a quaternary ammonium salt with the molecular formula C₁₆H₁₄ClN, is a compound of significant interest across diverse scientific and industrial domains.[1][2][3] Its molecular architecture, featuring a planar quinolinium core covalently linked to a flexible benzyl group, imparts a unique combination of properties that make it a versatile tool.[1] BQC is widely utilized as a phase transfer catalyst, an intermediate in the synthesis of pharmaceuticals like antibiotics and anticancer agents, a corrosion inhibitor, and an antistatic agent.[1][2][3][4][5] Given that many of these applications, particularly in chemical synthesis and corrosion inhibition, occur at elevated temperatures, a thorough understanding of its thermal stability and decomposition pathways is paramount for process optimization, safety, and quality control.[6]
This technical guide provides a comprehensive analysis of the thermal behavior of this compound. We will delve into the fundamental principles governing its stability, elucidate its primary decomposition mechanism, present a framework for its quantitative thermal analysis, and provide a detailed, field-proven protocol for its characterization.
Core Principles of Thermal Stability in Quaternary Ammonium Salts
The thermal stability of any quaternary ammonium salt, including this compound, is not an arbitrary property but is dictated by the interplay of several structural and environmental factors. The decomposition is typically not a simple melting process but a chemical transformation. For ionic liquids and related salts, two predominant decomposition pathways are generally recognized: nucleophilic substitution (SN2) and elimination reactions (e.g., Hofmann elimination).[6][7][8][9]
-
Nucleophilicity and Basicity of the Anion: The nature of the counter-ion is critical. A highly nucleophilic anion can initiate decomposition by attacking one of the electrophilic carbon atoms attached to the quaternary nitrogen. For this compound, the chloride ion (Cl⁻) is a moderately good nucleophile, suggesting that a nucleophilic substitution pathway is highly probable.[6]
-
Structure of the Cation: The stability of the leaving group formed during decomposition influences the reaction pathway. The presence of β-hydrogens on the alkyl substituents can facilitate Hofmann elimination. However, in the case of this compound, the most likely site for nucleophilic attack is the benzylic carbon, as this leads to the formation of two stable, neutral molecules: quinoline and benzyl chloride.
-
Steric Hindrance: Increased steric bulk around the nitrogen center can sometimes enhance thermal stability by hindering the approach of the nucleophilic anion.[10]
Primary Thermal Decomposition Pathway of this compound
Based on the fundamental principles and the structure of BQC, the most plausible thermal decomposition mechanism is a bimolecular nucleophilic substitution (SN2) reaction. This pathway involves the intramolecular attack of the chloride anion on the electrophilic benzylic carbon atom.
The reaction proceeds as follows: The chloride ion acts as a nucleophile, attacking the carbon of the CH₂ group attached to the quinolinium nitrogen. This carbon is particularly susceptible to attack due to the strong electron-withdrawing effect of the positively charged nitrogen atom. The C-N bond cleaves heterolytically, with the bonding electrons moving to the nitrogen atom to neutralize its positive charge. This concerted process results in the formation of two neutral, volatile products: quinoline and benzyl chloride .
This decomposition pathway is energetically favored because it regenerates two stable aromatic systems. There is no substantive evidence to suggest that the chloride anion behaves as a base to initiate an elimination reaction in this context.[6]
Caption: Proposed Sₙ2 decomposition mechanism of this compound.
Quantitative Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for quantifying the thermal stability of materials like BQC.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides key parameters such as the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak), and the percentage of residual mass.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can identify thermal events like melting, crystallization, and decomposition (which is typically an exothermic or endothermic process).
While specific, peer-reviewed TGA/DSC data for this compound is not extensively published, we can establish an illustrative profile based on the known behavior of similar quaternary ammonium salts.[9][10][11] Thermal degradation for many of these compounds begins to be significant at temperatures above 150 °C.[11]
Table 1: Illustrative Thermal Analysis Data for this compound
| Parameter | Technique | Illustrative Value | Rationale & Significance |
| Tg (Glass Transition) | DSC | ~70 - 90 °C | Indicates the transition from a rigid, glassy state to a more rubbery state. Not a decomposition event. |
| Tonset (Onset of Decomposition) | TGA | ~180 - 210 °C | The temperature at which significant mass loss begins. This is a critical parameter for defining the maximum safe operating temperature for short-term applications. |
| Tpeak (Peak Decomposition Temp.) | TGA (Derivative) | ~220 - 250 °C | The temperature at which the rate of mass loss is highest. This point corresponds to the peak of the derivative TGA curve. |
| Decomposition Event | DSC | Endothermic/Exothermic | The decomposition process may be accompanied by a release (exothermic) or absorption (endothermic) of heat, visible on the DSC thermogram. |
| Residual Mass @ 400 °C | TGA | < 5% | The low residual mass is consistent with the proposed decomposition into volatile products (quinoline and benzyl chloride), which would evaporate at these temperatures. |
Disclaimer: The data in Table 1 is illustrative and based on general principles of quaternary ammonium salt stability. Actual values must be confirmed by empirical measurement.
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol describes a self-validating system for determining the thermal stability of this compound with high fidelity. The causality behind each step is explained to ensure scientific integrity.
Objective: To determine the thermal decomposition profile of this compound under an inert atmosphere.
Apparatus:
-
Thermogravimetric Analyzer (TGA) calibrated for temperature and mass.
-
High-purity nitrogen or argon gas supply.
-
Alumina or platinum sample pans.
-
Microbalance (±0.01 mg precision).
Step-by-Step Methodology:
-
Instrument Preparation & Calibration:
-
Action: Perform temperature and mass calibrations according to the instrument manufacturer's specifications. Common standards include calcium oxalate for mass loss and certified metals (e.g., indium, tin) for temperature.
-
Causality: Calibration is the foundation of data trustworthiness. It ensures that the measured temperature and mass values are accurate and traceable to known standards.
-
-
Sample Preparation:
-
Atmosphere Control:
-
Action: Place the sample pan into the TGA furnace. Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes before starting the analysis. Maintain this purge throughout the experiment.
-
Causality: An inert atmosphere is critical to prevent oxidative decomposition, which is a different chemical pathway. This ensures that the observed mass loss is due to thermal decomposition alone, isolating the variable under investigation.
-
-
Thermal Program Execution:
-
Action: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.
-
Causality: A controlled, linear heating rate of 10 °C/min is a standard condition that allows for good resolution of thermal events and facilitates comparison with literature data.[10][13] Heating to 400 °C is sufficient to capture the full decomposition of most common quaternary ammonium salts.
-
-
Data Acquisition & Analysis:
-
Action: Continuously record the sample mass as a function of temperature. Plot the TGA curve (mass % vs. temperature) and the first derivative curve (d(mass)/dT vs. temperature).
-
Causality: The primary TGA curve shows the extent of decomposition. The derivative curve is essential for accurately identifying Tpeak, as the peak of this curve corresponds to the point of the most rapid mass loss.
-
Caption: Standard experimental workflow for TGA of this compound.
Conclusion
This compound is a thermally sensitive material whose stability is a critical consideration for its practical application. The primary decomposition pathway is an SN2 nucleophilic substitution, driven by the chloride anion, which yields quinoline and benzyl chloride as volatile products. While its decomposition onset is expected to be in the range of 180-210 °C, this must be empirically verified for any specific application. The use of rigorous, well-controlled analytical methods, such as the TGA protocol detailed herein, is essential for researchers, scientists, and drug development professionals to accurately determine its operational limits, ensure process safety, and maintain product integrity.
References
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Chambreau, S. D., Vaghjiani, G. L., & Leone, S. R. (2014). Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. The Journal of Physical Chemistry A, 118(47), 11349–11363. [Link]
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Ghandi, K. (2014). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Journal of the Iranian Chemical Society, 11, 1425-1433. [Link]
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Chambreau, S. D., Schenk, A. C., Sheppard, A. J., Yandek, G. R., Vaghjiani, G. L., Maciejewski, J., Koh, C. J., Golan, A., & Leone, S. R. (2014). Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. eScholarship, University of California. [Link]
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Foreword: Beyond the Flask – A Causal Approach to Quaternization
An In-depth Technical Guide to the Synthesis of 1-Benzylquinolinium Chloride Derivatives
For the modern researcher, the synthesis of this compound and its derivatives is not merely a procedural task; it is an exercise in applied physical organic chemistry. These quaternary ammonium salts, or "quats," are foundational scaffolds in fields ranging from pharmaceutical development, where they serve as key intermediates for antibiotics and anticancer drugs, to materials science, where they act as highly effective corrosion inhibitors and phase transfer catalysts.[1][2][3] This guide is structured to move beyond rote protocol recitation. It aims to provide a deep, mechanistic understanding of the core synthetic transformations, emphasizing the causality behind experimental choices. Here, we will dissect the "why" behind the "how," empowering you to troubleshoot, optimize, and innovate.
The Core Transformation: The Menshutkin Reaction Deconstructed
The foundational method for synthesizing this compound is the quaternization of quinoline with benzyl chloride, a classic example of the Menshutkin reaction .[1][4] This reaction, first detailed by Nikolai Menshutkin in the 19th century, describes the formation of a quaternary ammonium salt from a tertiary amine and an alkyl halide.[5]
The SN2 Mechanism: A Dance of Nucleophile and Electrophile
At its heart, the reaction is a bimolecular nucleophilic substitution (SN2).[4] The lone pair of electrons on the nitrogen atom of the quinoline ring acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. This attack occurs in a single, concerted step, displacing the chloride ion as the leaving group.[4]
The transition state involves a trigonal bipyramidal geometry at the benzylic carbon, where the N-C bond is partially formed and the C-Cl bond is partially broken. A significant separation of charge develops in this transition state, a critical feature that dictates many of the optimal reaction conditions.[6]
Caption: Standard laboratory workflow for the synthesis of BQC.
Step-by-Step Methodology:
-
Reagent Preparation: In a thick-walled pressure bottle or a round-bottom flask, combine quinoline (e.g., 10.33 g, ~80 mmol) and benzyl chloride (e.g., 10.13 g, ~80 mmol). [7]2. Solvent Addition: Add a suitable solvent, such as ethanol (~20 mL), to facilitate the reaction. [7]3. Reaction Setup: Equip the vessel with a magnetic stir bar and a reflux condenser (if not using a sealed pressure bottle).
-
Heating: Place the reaction mixture in a preheated silicone oil bath at 90°C. [7]5. Reaction Time: Allow the reaction to proceed with vigorous stirring for 24 hours. The solution will typically darken to a red-black color. [7]6. Work-up & Isolation: After cooling to room temperature, the product often precipitates as a solid. If it remains a thick solution, it can be precipitated by adding a non-polar solvent like diethyl ether. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a solvent mixture like ethanol/ether if necessary.
-
Drying & Characterization: Dry the purified pink-to-brown crystalline powder under vacuum. [1]The expected yield under these optimized conditions is typically 90-95%. [1][7]Confirm identity and purity using 1H-NMR, 13C-NMR, and mass spectrometry.
Protocol 2: "One-Pot" Synthesis of N-Benzylquinolinium Chloride Derivative (BQD)
Recent advancements have focused on tandem processes where the initial quaternization is followed by an in-situ derivatization. A notable example is the synthesis of a dimeric derivative (BQD), which shows exceptional corrosion inhibition properties. [7][8][9]This "one-pot" method directly converts the starting materials into the more complex derivative, improving process efficiency. [7]
Caption: Workflow for the one-pot synthesis of the BQD dimer.
Step-by-Step Methodology:
-
BQC Formation: Follow steps 1-5 from Protocol 2.1 to generate the this compound (BQC) intermediate in situ. Do not isolate the BQC.
-
Cooling: After 24 hours, cool the reaction mixture to approximately 50°C.
-
Oxidant/Base Addition: To the crude BQC solution, add solid sodium nitrite (NaNO₂) portion-wise. [7]The NaNO₂ acts as both an oxidant and a base to facilitate the subsequent dimerization reaction. [1][7]4. Derivatization Reaction: Stir the mixture for an additional 1-2 hours at this temperature. The reaction proceeds through a proposed Michael addition or 1,3-dipolar cycloaddition mechanism between two BQC molecules to form the BQD dimer. [7][8][9]5. Isolation and Purification: After the reaction is complete, the crude BQD product is isolated. This often requires purification via silica gel column chromatography to separate the desired derivative from byproducts and unreacted intermediates.
-
Drying & Characterization: The purified BQD is dried under vacuum. This one-pot method can significantly increase the yield of BQD to around 50-60%. [1][7]Characterization is performed using advanced techniques including 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS) to confirm the complex polycyclic structure. [7][8][9]
Green and Advanced Synthetic Methodologies
While the classical thermal method is robust, modern chemistry prioritizes sustainability and efficiency. Several "green" techniques have been successfully applied to the N-alkylation of quinolines.
| Method | Principle | Advantages |
| Ultrasound-Assisted | Uses acoustic cavitation to create localized high-temperature and high-pressure zones, accelerating mass transfer and reaction rates. [10] | Reduced reaction times (1-2 hours), often at lower bulk temperatures, leading to energy savings and potentially cleaner reaction profiles. [10] |
| Microwave-Assisted | Uses microwave irradiation to directly and efficiently heat the polar solvent and reactants, leading to rapid temperature increases. [10][11] | Significant reduction in reaction time compared to conventional heating; enables high-throughput synthesis. [10] |
| Continuous Flow | The reaction is performed in a continuously flowing stream through a heated microreactor or tube. | Superior control over exothermic reactions, enhanced safety, easier scalability, and improved product consistency compared to batch processing. [4] |
Structural Confirmation and Validation
The synthesis of a compound is incomplete without rigorous characterization. A self-validating protocol requires confirmation of the product's identity and purity.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are indispensable for confirming the covalent structure. Key diagnostic signals for BQC include the benzylic CH₂ protons and the downfield-shifted protons of the quinolinium ring. For derivatives like BQD, more complex 2D NMR techniques may be required to fully elucidate the structure. [8][9]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass of the molecular ion, confirming the elemental composition (e.g., for [C₃₂H₂₃N₂]⁺). [7]* Physical Properties: The final product is typically a pink-to-brown crystalline powder, which is often miscible in water. [1][2]The pH of an aqueous solution is generally near neutral (6-7.5). [1][2]
Conclusion
The synthesis of this compound derivatives, grounded in the principles of the Menshutkin reaction, is a versatile and powerful tool in chemical science. By understanding the underlying SN2 mechanism, researchers can rationally control reaction parameters to achieve high yields and purity. While classical thermal methods remain highly effective and scalable, the adoption of modern techniques like ultrasound, microwave, and continuous flow synthesis offers pathways to more efficient and sustainable production. This guide provides the foundational knowledge and practical protocols necessary for professionals to confidently synthesize and innovate within this important class of compounds.
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Preparation and characterization of N-Benzylquinolinium Chloride Derivative (BQD) with effective corrosion inhibition - ResearchGate. (URL: [Link])
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Spectroscopic Characterization of 1-Benzylquinolinium Chloride: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Benzylquinolinium chloride (BQC), a quaternary ammonium salt with significant applications in organic synthesis and pharmaceutical development.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of BQC using a suite of modern spectroscopic techniques. We will delve into the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, and where definitive spectral data for BQC is not publicly available, we provide expected values based on the analysis of its constituent functional groups and related chemical structures.
Introduction to this compound
This compound is a quaternary ammonium salt consisting of a benzyl group attached to the nitrogen atom of a quinoline ring, with a chloride counter-ion. Its molecular formula is C₁₆H₁₄ClN, and it has a molecular weight of approximately 255.74 g/mol .[2] This compound serves as a versatile intermediate in the synthesis of various organic molecules and has garnered interest for its potential as a phase-transfer catalyst and as a scaffold for pharmacologically active agents.[3] The precise characterization of its molecular structure is paramount for quality control, reaction monitoring, and understanding its chemical behavior.
Synthesis of this compound
The most common and established method for the synthesis of this compound is the Menshutkin reaction . This reaction involves the nucleophilic substitution of a tertiary amine (quinoline) with an alkyl halide (benzyl chloride).[3][4] The lone pair of electrons on the nitrogen atom of the quinoline ring attacks the electrophilic benzylic carbon of benzyl chloride, leading to the formation of the quaternary ammonium salt.[3][4]
Reaction Mechanism and Experimental Protocol
The Menshutkin reaction is a classic example of an SN2 reaction.[4] The reaction is typically carried out in a polar solvent to facilitate the stabilization of the charged transition state and the final ionic product.[5]
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of quinoline and benzyl chloride in a suitable polar solvent (e.g., ethanol, acetonitrile). A typical reaction might involve mixing 10.33 g (approx. 80 mmol) of quinoline and 10.13 g (approx. 80 mmol) of benzyl chloride in 20 mL of ethanol.[6]
-
Reaction Conditions: Heat the reaction mixture to reflux (e.g., 90°C in an oil bath) with continuous stirring.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Time: The reaction is typically allowed to proceed for several hours (e.g., 24 hours) to ensure complete conversion.[6]
-
Product Isolation and Purification:
-
After cooling to room temperature, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent mixture, such as methanol/acetone (1:1, v/v), to yield the purified this compound as a crystalline solid.[6]
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. For quaternary ammonium salts, which can be considered ionic liquids, common choices include deuterium oxide (D₂O), deuterated chloroform (CDCl₃), or deuterated dimethyl sulfoxide (DMSO-d₆).[7][8]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.[7][9]
-
Internal Standard: An internal standard such as tetramethylsilane (TMS) is typically used for referencing the chemical shifts to 0 ppm.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Expected ¹H NMR Data for this compound
| Chemical Shift (δ) ppm (in D₂O, 400 MHz) | Multiplicity | Integration | Assignment |
| ~9.5 - 9.0 | d | 1H | H-2 (proton adjacent to N⁺) |
| ~8.5 - 8.0 | m | 4H | Aromatic protons of the quinoline ring |
| ~7.8 - 7.6 | m | 2H | Aromatic protons of the quinoline ring |
| ~7.4 - 7.2 | m | 5H | Aromatic protons of the benzyl group |
| ~6.0 | s | 2H | Methylene protons (-CH₂-) |
Note: The exact chemical shifts and multiplicities are dependent on the solvent and the specific spectrometer frequency. The data presented here are based on typical values for quinolinium salts and related structures. A reference indicates chemical shifts were determined in D₂O at 400 MHz.[2]
Interpretation:
-
The proton at the C-2 position of the quinoline ring is expected to be the most downfield-shifted aromatic proton due to the strong deshielding effect of the adjacent positively charged nitrogen atom.
-
The other aromatic protons of the quinoline ring will appear as a series of multiplets in the aromatic region.
-
The five protons of the benzyl group will also resonate in the aromatic region, likely as a complex multiplet.
-
The methylene protons of the benzyl group will appear as a singlet, as they have no adjacent protons to couple with.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.
Expected ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm (in CDCl₃, 101 MHz) | Assignment |
| ~150 - 140 | Quaternary carbons of the quinoline ring |
| ~140 - 120 | Aromatic CH carbons of the quinoline and benzyl rings |
| ~60 | Methylene carbon (-CH₂-) |
Note: The data presented here are based on typical values for quinolinium salts and related structures. A reference indicates chemical shifts were determined in CDCl₃ at 101 MHz.[2]
Interpretation:
-
The carbon atoms of the quinoline ring will appear in the aromatic region, with the quaternary carbons generally having different chemical shifts from the protonated carbons.
-
The carbons of the benzyl group will also resonate in the aromatic region.
-
The methylene carbon will appear at a significantly higher field (lower ppm value) compared to the aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal sample preparation.[10][11]
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample.
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| 1400 - 1200 | C-H in-plane bend | Aromatic |
| 900 - 675 | C-H out-of-plane bend | Aromatic |
Interpretation:
-
The spectrum will be dominated by absorptions characteristic of the aromatic rings.
-
The C-H stretching vibrations of the aromatic protons will appear just above 3000 cm⁻¹.
-
The C=C stretching vibrations within the aromatic rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region.
-
The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can be indicative of the substitution pattern of the aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to have strong UV absorptions.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble (e.g., water, ethanol, acetonitrile). The choice of solvent can influence the position of the absorption maxima.[14][15]
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent.
-
Spectrum Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).
Expected UV-Vis Absorption for this compound
One source suggests an absorption maximum (λmax) for this compound at 320 nm .
Interpretation:
The absorption in the UV region is due to π → π* electronic transitions within the conjugated quinoline and benzyl ring systems. The extended conjugation in the quinolinium cation results in absorption at longer wavelengths compared to benzene or quinoline alone.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For ionic compounds like this compound, electrospray ionization (ESI) is a suitable technique.[16][17]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile/water).
-
Infusion: Infuse the sample solution directly into the ESI source.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Mass Analysis: The ions are desolvated and enter the mass analyzer, where their mass-to-charge ratio (m/z) is determined.
Expected Mass Spectrum of this compound
-
Parent Ion: The ESI-MS spectrum in positive ion mode will show a prominent peak corresponding to the 1-benzylquinolinium cation [C₁₆H₁₄N]⁺, with an expected m/z of approximately 220.29.
-
Fragmentation: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion. A common fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, which would result in the formation of a benzyl cation (C₇H₇⁺) with an m/z of 91.[18][19]
Conclusion
The spectroscopic techniques of NMR, IR, UV-Vis, and Mass Spectrometry provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. While publicly available, complete spectral data for this compound is limited, this guide has outlined the expected spectroscopic features based on its known structure and data from related compounds. The protocols and interpretations presented herein provide a robust framework for researchers and scientists working with this compound to verify its identity, assess its purity, and further investigate its chemical properties.
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1-Benzylquinolinium chloride molecular formula and weight
An In-depth Technical Guide to 1-Benzylquinolinium Chloride
Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical examination of this compound, a quaternary ammonium salt with significant utility in synthetic chemistry and as a foundational scaffold for medicinal chemistry exploration. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, reactivity, and applications, ensuring a robust and experimentally verifiable understanding of the compound.
Part 1: Core Molecular & Physicochemical Profile
This compound is an organic salt where the lone pair of electrons on the nitrogen atom of the quinoline ring has formed a covalent bond with the benzylic carbon of benzyl chloride. This quaternization results in a cationic quinolinium ring system with a chloride counter-ion.
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄ClN[1][2][3] |
| Molecular Weight | 255.74 g/mol [1][4] |
| IUPAC Name | 1-benzylquinolin-1-ium chloride[1][5] |
| CAS Number | 15619-48-4[1][2][6] |
| Appearance | White to pink or brown powder[4][5][6] |
| Solubility | Miscible in water[5][6] |
Part 2: Synthesis Protocol and Mechanistic Rationale
The primary route for synthesizing this compound is the Menshutkin reaction , a classic Sₙ2 reaction involving the alkylation of a tertiary amine (quinoline) by an alkyl halide (benzyl chloride).[1]
Experimental Workflow: Quaternization of Quinoline
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
-
Vessel Preparation: To a thick-walled pressure bottle, add quinoline (1.0 molar equivalent) and benzyl chloride (1.0-1.1 molar equivalents).[7]
-
Expertise & Experience: Using a slight excess of the alkylating agent, benzyl chloride, helps drive the reaction to completion, ensuring maximum conversion of the more valuable quinoline starting material. A pressure vessel is recommended for reactions heated above the solvent's boiling point for extended periods to maintain consistent conditions.[7]
-
-
Solvation: Add a suitable solvent, such as ethanol or acetonitrile, to dissolve the reactants.[1][7]
-
Reaction Conditions: Seal the vessel and heat the mixture in an oil bath at approximately 90°C for up to 24 hours with magnetic stirring.[7] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the vessel to room temperature. The product, being a salt, is often less soluble in the cooled solvent and will precipitate.
-
Purification: Collect the crude solid by filtration. To achieve high purity, perform recrystallization. A solvent mixture like methanol/acetone (1:1 v/v) has been shown to be effective for yielding purified crystals.[7]
-
Trustworthiness (Self-Validation): The identity and purity of the final product must be confirmed. Use ¹H NMR to verify the structure by observing the characteristic shifts of the quinolinium and benzyl protons. Purity can be assessed by the sharpness of the melting point and confirmed to be ≥97-99% by techniques like HPLC or elemental analysis.[3][6]
-
Part 3: Field-Proven Applications
The unique molecular architecture of this compound—a positively charged heterocyclic core with lipophilic benzyl and quinoline groups—dictates its primary applications.
Application 1: Phase-Transfer Catalysis
It is widely used as a phase-transfer catalyst (PTC), facilitating reactions between reagents located in separate immiscible phases (typically aqueous and organic).[1][8]
Logical Workflow: Phase-Transfer Catalysis
Caption: Mechanism of this compound as a phase-transfer catalyst.
-
Causality: The lipophilic benzyl and quinoline components of the cation (Q⁺) allow it to dissolve in the organic phase. Simultaneously, its positive charge allows it to pair with an anion (e.g., a nucleophile, Nu⁻) from the aqueous phase. This "chaperoning" of the nucleophile into the organic phase allows it to react with the organic-soluble substrate, which would otherwise be kinetically hindered by the phase boundary.[1][8]
Application 2: Intermediate in Pharmaceutical & Chemical Synthesis
This compound is a valuable building block for more complex molecules.[5][6] Its quinolinium core is a "privileged scaffold" in medicinal chemistry, appearing in various pharmacologically active agents.
-
Drug Development: It serves as a key intermediate in the synthesis of potential antibiotics, anticancer, and antiviral agents.[5][6] The structure can be modified to optimize drug candidates.[5]
-
Corrosion Inhibition: The compound and its derivatives are effective corrosion inhibitors, particularly in acidic environments, by adsorbing onto metal surfaces.[9][10]
-
Other Uses: It also finds application as an antistatic agent, emulsifier, and dispersant.[9]
Part 4: References
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This compound CAS 15619-48-4 - Watson International. [Link]
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This compound CAS 15619-48-4;Quinolinium,1-benzyl - LookChem. [Link]
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This compound - Active Pharmaceutical Ingredients - Macsen Labs. [Link]
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This compound, min 97%, 1 gram - Oakwood Chemical. [Link]
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This compound CAS#:15619-48-4 - ChemWhat. [Link]
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Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process - OnePetro. [Link]
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Foreword: The Imperative of Purity in Quaternary Quinolinium Salts
An In-Depth Technical Guide to the Purity Analysis of Synthesized 1-Benzylquinolinium Chloride
This compound (BQC), a quaternary ammonium salt, is a versatile molecule with significant applications ranging from a phase transfer catalyst in organic synthesis to a key intermediate in the development of novel pharmaceutical agents and corrosion inhibitors.[1][2][3][4][5] Given its role in these critical applications, the purity of synthesized BQC is not merely a quality control metric; it is a fundamental determinant of its efficacy, safety, and reliability. This guide provides a comprehensive framework for the rigorous purity analysis of this compound, grounded in established analytical principles. We will move beyond rote protocols to explore the causality behind methodological choices, ensuring a robust, self-validating approach to purity determination for researchers, scientists, and drug development professionals.
The Synthetic Landscape: Understanding Potential Impurities
A robust purity analysis begins with an understanding of the synthesis process, as this informs the likely nature of impurities. The most common route to this compound is the Menshutkin reaction , a direct quaternization of quinoline with benzyl chloride.[1]
This seemingly straightforward SN2 reaction can harbor several potential impurities that a comprehensive analysis must detect and quantify:
-
Unreacted Starting Materials: Residual quinoline and benzyl chloride.
-
Residual Solvents: Acetonitrile, ethanol, or other solvents used during the reaction and purification.[4]
-
Byproducts: Small quantities of side-reaction products, such as those from the intermolecular dimerization of BQC, can sometimes form.[4]
-
Water: Due to the hygroscopic nature of many ionic salts.
A Multi-Pronged Analytical Strategy: The Principle of Orthogonality
No single analytical technique is sufficient to declare a compound "pure." A self-validating system relies on the principle of orthogonality, where different methods based on distinct chemical and physical principles are used to interrogate the sample. A discrepancy in the results from two orthogonal methods is a critical indicator of an undetected impurity.
Chromatographic Techniques: The Cornerstone of Separation
Chromatography is indispensable for separating the target compound from structurally similar impurities.
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the gold standard for quantitative purity assessment of non-volatile organic molecules like BQC. As an ionic compound, BQC presents unique challenges. A standard reversed-phase (RP) C18 column can be effective, but peak shape may suffer due to interactions between the cationic BQC and residual silanols on the silica support. To counteract this, a mobile phase containing a buffer (e.g., ammonium formate) is crucial.[6][7] An alternative and often superior approach is the use of mixed-mode or HILIC (Hydrophilic Interaction Liquid Chromatography) columns, which are specifically designed to handle polar and ionic analytes, providing better retention and peak symmetry.[8][9][10] UV detection is ideal, as the quinolinium ring system possesses a strong chromophore.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: ZIC-pHILIC (150 x 4.6 mm, 5 µm) or equivalent mixed-mode/HILIC column.[10]
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile : 50 mM Ammonium formate buffer (pH adjusted to 3.7).[6][10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm and 315 nm (monitoring at multiple wavelengths can help distinguish impurities with different chromophores).[11][12]
-
Sample Preparation: Accurately weigh ~10 mg of BQC and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Injection Volume: 10 µL.
-
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject a certified reference standard of BQC to determine its retention time and response factor.
-
Inject the synthesized sample.
-
Calculate purity using the area percent method, assuming all components have a similar response factor. For highest accuracy, identify major impurities and determine their individual response factors if standards are available.
-
| Parameter | Condition | Rationale |
| Column | ZIC-pHILIC or Mixed-Mode | Provides better retention and peak shape for polar, cationic analytes.[8][10] |
| Mobile Phase | Acetonitrile/Ammonium Formate Buffer | Organic modifier for elution and buffer to ensure consistent ionization and improve peak shape.[6] |
| Detection | UV at 275 nm & 315 nm | The quinolinium core has strong absorbance in this region, providing high sensitivity.[11][12] |
| Temperature | 30 °C | Ensures reproducible retention times by controlling mobile phase viscosity. |
Thin-Layer Chromatography (TLC)
Expertise & Causality: TLC is a rapid, cost-effective tool for qualitative analysis.[13] It is exceptionally useful for monitoring the progress of the synthesis reaction to confirm the consumption of starting materials.[14] For ionic compounds like BQC, a polar stationary phase (silica gel) is used with a relatively polar mobile phase to facilitate migration.[15][16] The inclusion of a small amount of a highly polar solvent like methanol or a modifier like acetic acid in the eluent is often necessary to achieve good spot separation and minimize tailing.
Experimental Protocol: TLC Analysis
-
Mobile Phase: Dichloromethane : Methanol (9:1 v/v).
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture and the purified product in methanol.
-
Procedure:
-
Using a capillary tube, spot the starting materials (quinoline, benzyl chloride), the reaction mixture, and the purified product side-by-side on the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the spots under a UV lamp (254 nm). The quinolinium ring will quench the fluorescence, appearing as a dark spot.
-
-
Interpretation: The purified product should show a single spot with an Rf value distinct from the starting materials. The reaction mixture lane will show the conversion of starting materials to the product.
Spectroscopic Techniques: Confirming Identity and Structure
Spectroscopy provides an unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Causality: ¹H NMR is arguably the most powerful tool for structural elucidation. For BQC, it not only confirms the presence of both the benzyl and quinolinium moieties but is also highly sensitive for detecting and quantifying proton-containing impurities, especially residual solvents. The quaternization of the quinoline nitrogen causes a significant downfield shift of the adjacent protons, providing a clear diagnostic signal.
Data Interpretation
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Quinolinium Protons | 7.5 - 9.5 | Multiplets |
| Benzyl Phenyl Protons | 7.2 - 7.5 | Multiplet |
| Benzylic CH₂ | ~6.0 | Singlet |
Note: Shifts are approximate and depend on the solvent (e.g., D₂O, DMSO-d₆).
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of BQC in a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of a certified internal standard (e.g., dimethyl sulfone) if quantitative analysis of impurities is desired.
-
Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis:
-
Identity: Confirm the presence of all expected signals with the correct chemical shifts, multiplicities, and integration values.
-
Purity: Integrate the peaks corresponding to BQC and compare them to the integrals of any impurity peaks (e.g., residual ethanol triplet at ~1.1 ppm and quartet at ~3.5 ppm). The absence of signals for quinoline and benzyl chloride confirms their removal.
-
UV-Vis Spectroscopy
Expertise & Causality: UV-Vis spectroscopy is a simple method to confirm the presence of the quinolinium chromophore. Quinoline derivatives exhibit characteristic absorption bands in the UV region.[11][18][19] While not a powerful tool for identifying specific impurities (as they may have overlapping spectra), it serves as a quick identity check and can be used for quantitative analysis via a calibration curve if a pure reference standard is available.
Experimental Protocol: UV-Vis Analysis
-
Instrumentation: Double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol or water.
-
Procedure:
-
Prepare a dilute solution of BQC (e.g., 10 µg/mL).
-
Scan the absorbance from 200 nm to 400 nm.
-
-
Interpretation: The spectrum should show characteristic absorption maxima for the quinolinium system, typically around 275 nm and 315-320 nm.[11][12]
Orthogonal Quantitative Methods
To build a truly trustworthy purity profile, chromatographic data should be corroborated by non-chromatographic techniques.
Potentiometric Titration
Expertise & Causality: Titration offers a classical, orthogonal method for assay determination. For this compound, two primary approaches exist:
-
Argentometric Titration: Quantifies the chloride counter-ion by titration with silver nitrate.
-
Two-Phase Titration: Quantifies the cationic BQC by titrating it with an anionic surfactant standard, like sodium dodecyl sulfate (SDS), using an indicator.[20] This is a specific method for quaternary ammonium compounds.
Experimental Protocol: Two-Phase Titration for Cationic Surfactant
-
Reagents: Standardized 0.004 M Sodium Dodecyl Sulfate (SDS) solution, Borate buffer (pH 10), Chloroform, Methylene blue indicator.
-
Procedure:
-
Accurately weigh a sample of BQC (to contain ~0.02-0.04 mmol) into a flask.
-
Add distilled water, pH 10 buffer, and a few drops of indicator.
-
Add a volume of chloroform to create a two-phase system.
-
Titrate with the standardized SDS solution while shaking vigorously. The endpoint is reached when the color of the chloroform layer matches the color of the aqueous layer.
-
-
Calculation: The molarity of BQC is calculated based on the volume of SDS titrant used.
Thermogravimetric Analysis (TGA)
Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature. It is an excellent method for quantifying non-chromophoric and non-volatile impurities like water and residual inorganic salts. For BQC, TGA can precisely determine the water content and detect residual high-boiling point solvents that might be missed by other methods.[21][22] The decomposition temperature also serves as an indicator of thermal stability.
Experimental Protocol: TGA Analysis
-
Instrumentation: Thermogravimetric Analyzer.
-
Procedure:
-
Place 5-10 mg of BQC into the TGA pan.
-
Heat the sample from ambient temperature to ~600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Interpretation:
-
A mass loss step between ambient and ~120 °C typically corresponds to the loss of water or volatile solvents.
-
The onset of major decomposition indicates the thermal stability limit of the compound.
-
Conclusion
The purity analysis of this compound is a multi-faceted process that demands a carefully designed, orthogonal strategy. By combining the separation power of HPLC, the structural confirmation of NMR, and the orthogonal quantitative data from titration and TGA, a researcher can build a comprehensive and self-validating purity profile. This rigorous approach ensures that the material is fit for its intended purpose, whether in a high-stakes pharmaceutical synthesis or a precision chemical reaction, upholding the highest standards of scientific integrity.
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SIELC Technologies. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. Retrieved from [Link]
-
Studzińska, S., & Buszewski, B. (2009). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. Molecules, 14(7), 2768-2784. MDPI AG. Retrieved from [Link]
-
Smolyaninov, I. V., & Pheophanov, S. A. (2009). Thin-layer chromatography of polar and ionic compounds using active gas flow over the silica gel adsorbent layer. Journal of Planar Chromatography – Modern TLC, 22(4), 253-257. Retrieved from [Link]
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ChemWhat. (n.d.). This compound CAS#: 15619-48-4. Retrieved from [Link]
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Zhang, T., et al. (2014). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 6(22), 9034-9040. Retrieved from [Link]
-
Garza Tapia, M., et al. (2013). Liquid Chromatography for the Analysis of Hydrophilic Drugs in the Presence of Ionic Liquids. Journal of the Mexican Chemical Society, 57(4). Retrieved from [Link]
-
Maciejewska, G., et al. (2021). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 26(18), 5483. Retrieved from [Link]
-
Han, D., & Row, K. H. (2010). Ionic Liquids in Liquid Chromatography. In Ionic Liquids: Theory, Properties, New Materials. Nova Science Publishers. Retrieved from [Link]
-
Mohammad, A., & Sharma, S. (2007). Separation and identification of heavy metal ions by thin layer chromatography on silica gel-G. Der Pharma Chemica, 1(1), 1-10. Retrieved from [Link]
-
Castiglione, F., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Pharmaceutics, 13(5), 688. Retrieved from [Link]
-
Dos Santos, G. V. R., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. ResearchGate. Retrieved from [Link]
-
Watson International Ltd. (n.d.). This compound CAS 15619-48-4. Retrieved from [Link]
-
Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants. Retrieved from [Link]
-
Khetan, A., & Collins, C. H. (2007). Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation. Rapid Communications in Mass Spectrometry, 21(15), 2451-2458. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column. Retrieved from [Link]
-
Lee, Y. (2017). Investigation of Thermal Properties of Carboxylates with Various Structures. Journal of the Minnesota Academy of Science, 83(1), 12-18. Retrieved from [Link]
-
Yang, F., et al. (2023). Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process. SPE Journal. Retrieved from [Link]
-
Appelblad, P. (2012). Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase. LCGC International. Retrieved from [Link]
-
Lustosa, C. C. M., et al. (2009). Thermal analysis of salts from 4-nitrophenol and aliphatic amines. Journal of Thermal Analysis and Calorimetry, 97(2), 659-663. Retrieved from [Link]
-
Haque, M. A., & Mohammad, A. (2007). Thin−Layer Chromatography of Certain Metal Cations with Anionic Micellar Mobile Phase Systems: Simultaneous Separation of Co G. Acta Chromatographica, 18, 137. Retrieved from [Link]
-
Çoşkun, F., & Koca, A. (2024). Quinoline‐fused both non‐peripheral and peripheral ZnII and MgII phthalocyanines: Anti‐cholinesterase, anti‐α‐glucosidase, DNA nuclease, antioxidant activities and in silico studies. Journal of Molecular Structure, 1300, 137279. Retrieved from [Link]
-
Ansari, T. M., et al. (2015). Ionic Liquid in Thin-Layer Chromatography of Anionic Surfactants: Selective Separation of Sodium Deoxycholate and Identification in Commercial Products. Journal of Surfactants and Detergents, 18(6), 1021-1027. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Thin Layer Chromatography. Retrieved from [Link]
-
Brancato, G., et al. (2022). Organic Salt Hydrate as a Novel Paradigm for Thermal Energy Storage. Materials, 15(12), 4220. Retrieved from [Link]
-
Vera, D. M. A., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29334-29342. Retrieved from [Link]
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1-Benzylquinolinium Chloride (CAS: 15619-48-4): A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
This document provides an in-depth technical guide on 1-Benzylquinolinium chloride (BQC), a quaternary ammonium salt with significant applications across organic synthesis, materials science, and pharmaceutical development. We will explore its core chemical identity, delve into its multifaceted applications, present a comprehensive overview of its commercial availability, and provide actionable protocols for quality assessment and synthesis. This guide is intended for researchers, chemists, and drug development professionals who require a reliable, well-characterized source of BQC for their work.
Introduction to this compound
This compound, identified by CAS number 15619-48-4, is a cationic organic salt belonging to the quaternary ammonium compound family.[1] Its structure, featuring a benzyl group attached to a quinolinium core, imparts a unique combination of hydrophobicity and charge that dictates its chemical behavior and utility.[2]
Chemical Identity and Properties:
-
Molecular Formula: C₁₆H₁₄ClN[3]
-
Molecular Weight: 255.75 g/mol [3]
-
Appearance: Typically a pink to brown powder.[4]
-
Solubility: Miscible in water.[4]
-
Structure:
The foundational synthesis of BQC was established via the alkylation of quinoline with benzyl chloride, a classic Sₙ2 reaction known as the Menshutkin reaction.[2] This straightforward and robust synthesis has made BQC readily accessible for a wide range of research and industrial applications.
Core Applications in Research and Development
The utility of this compound stems from its distinct molecular architecture, making it a versatile tool in several scientific domains.
2.1 Phase-Transfer Catalysis
As a quaternary ammonium salt, BQC excels as a phase-transfer catalyst (PTC). It facilitates reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). The cationic quinolinium head remains soluble in the aqueous phase, where it can pair with an anionic reactant. The bulky, hydrophobic benzyl and quinoline components then shuttle this anion into the organic phase, where the reaction can proceed. This mechanism is crucial for enhancing reaction rates, improving yields, and enabling reactions that would otherwise be impractical under heterogeneous conditions.[2]
Caption: Phase-Transfer Catalysis (PTC) mechanism of BQC.
2.2 Pharmaceutical Intermediate and Bioactivity
This compound serves as a key building block in the synthesis of more complex, pharmacologically active molecules. Its structure is a valuable scaffold for developing novel antibiotics, anticancer agents, and antiviral drugs.[5][6]
Furthermore, BQC itself exhibits notable biological activity. As a cationic surfactant, its primary antimicrobial mechanism is believed to involve the disruption of microbial cell membranes.[7][8] The positively charged quinolinium head interacts with negatively charged components of the cell membrane, while the lipophilic benzyl group penetrates the lipid bilayer. This disrupts membrane integrity, leading to the leakage of essential cellular contents and ultimately, cell death.[9][10] This broad-spectrum activity makes it a candidate for development as an antiseptic or disinfectant.[1]
2.3 Corrosion Inhibition
The compound is also recognized for its efficacy as a corrosion inhibitor, particularly for metals in acidic environments.[11] The BQC cation adsorbs onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This property is valuable in industrial applications, such as in oil and gas production.[11]
Commercial Sources and Supplier Overview
This compound is commercially available from a range of global suppliers. Availability spans from small, research-grade quantities to bulk orders for industrial use. Purity levels typically range from 95% to over 99%.
Table 1: Selected Commercial Suppliers of this compound
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | AldrichCPR (Purity not specified) | Milligrams to Grams | Marketed for early discovery research; buyer assumes responsibility for purity confirmation.[1] |
| Watson International | ≥99% | Inquire for details | Provides HNMR as an identification method.[4] |
| BOC Sciences | Custom | Grams to Kilograms | Offers various grades for research and development.[3] |
| Alfa Chemistry | ≥97% | Grams to Kilograms | Provides detailed chemical identifiers.[10] |
| ChemicalBook | ≥99% | Grams to Tons | Acts as a directory for multiple suppliers, often from China.[3] |
| Parchem | Custom | Bulk, FCL, Drum, Tote | Specializes in bulk and industrial quantities.[9] |
| Chemos GmbH & Co. KG | 80% aqueous solution | Inquire for details | Offers the compound in a solution form.[5] |
Disclaimer: This table is not exhaustive and is intended for illustrative purposes. Researchers should always contact suppliers directly for the most current product specifications, availability, and pricing.
Quality Assessment and Procurement Workflow
Ensuring the identity and purity of this compound is critical for reproducible research and successful drug development. A systematic approach to procurement and in-house validation is paramount.
Caption: A typical workflow for procuring and qualifying chemical reagents.
Protocol 1: Interpreting a Certificate of Analysis (CoA)
A CoA is the first line of quality verification. When sourcing BQC, ensure the CoA includes:
-
Supplier and Product Information: Name, address, product name, and catalog number.
-
Lot Number: A unique identifier for the specific batch.
-
Physical Properties: Appearance, which should match the expected "pink and brown powder".[4]
-
Identity Confirmation: The CAS number (15619-48-4) must be correct.
-
Purity Assay: The method used (e.g., HPLC, Titration) and the result (e.g., >99%).
-
Date of Analysis and Expiration Date.
Protocol 2: Identity and Purity Verification by ¹H NMR
Proton Nuclear Magnetic Resonance (¹H NMR) is a definitive method for confirming the chemical structure.
-
Sample Preparation: Dissolve ~5-10 mg of the BQC sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: The spectrum should exhibit characteristic peaks corresponding to the protons of the quinoline and benzyl groups.
-
Quinoline Protons: A series of doublets and triplets in the aromatic region, typically between δ 7.5 and 9.5 ppm.
-
Benzyl Protons: A singlet for the methylene (-CH₂-) protons, typically around δ 6.0 ppm, and a multiplet for the phenyl protons between δ 7.0 and 7.5 ppm.
-
Note: Exact chemical shifts can vary based on solvent and concentration.
-
Protocol 3: Purity Analysis by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity and detecting impurities.
-
Method: A reverse-phase method is suitable for BQC.
-
Column: Use a C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 5.5) and an organic solvent like acetonitrile.
-
Detection: UV detection at a wavelength of 220 nm or the absorption maximum of 320 nm.[2]
-
Sample Preparation: Prepare a standard solution of known concentration (e.g., 1 mg/mL) in the mobile phase or a suitable solvent like water/acetonitrile. Prepare the sample to be tested at the same concentration.
-
Analysis: Inject the sample. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Laboratory-Scale Synthesis Protocol
For custom applications or when commercial sources are unavailable, BQC can be synthesized in the laboratory. The following protocol is based on the well-established Menshutkin reaction.[2]
Caption: Synthesis of BQC via the Menshutkin Reaction.
Protocol 4: Synthesis via Quaternization of Quinoline
This protocol should only be performed by trained personnel in a properly equipped chemical laboratory with appropriate safety precautions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine quinoline (1.0 eq) and benzyl chloride (1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol or acetonitrile, to the flask (e.g., 2-3 mL per gram of quinoline).
-
Heating: Heat the reaction mixture to a temperature between 80-90°C and stir for 12-24 hours.[2] The reaction progress can be monitored by TLC.
-
Workup: Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a solvent mixture, such as methanol/acetone, to yield the final product.
Safety, Handling, and Storage
This compound requires careful handling.
-
Hazards: It is classified as a skin irritant and can cause serious eye damage. It may also cause respiratory irritation.[5]
-
Handling: Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid breathing dust.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from strong oxidizing agents.
Conclusion
This compound is a versatile and accessible chemical reagent with significant value in both academic research and industrial application. Its roles as a phase-transfer catalyst, bioactive compound, and synthetic intermediate are well-established. By understanding the supplier landscape and implementing rigorous quality control protocols, researchers and developers can confidently source and utilize this compound to advance their scientific goals.
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The Trajectory of a Quaternary Salt: A Historical and Technical Exploration of 1-Benzylquinolinium Chloride Research
An In-depth Technical Guide
For researchers, scientists, and professionals in drug development, understanding the evolution of a chemical entity from its initial synthesis to its multifaceted applications provides critical context for innovation. 1-Benzylquinolinium chloride (BQC), a quaternary ammonium salt, represents a compelling case study in this journey.[1][2] Its story is not one of a single, breakthrough discovery, but rather a gradual unfolding of potential across diverse scientific disciplines. This guide provides a comprehensive exploration of the historical development of BQC research, charting its course from industrial chemistry to the frontiers of biomedical science.
Chapter 1: Foundational Synthesis and Early Industrial Applications (1960s-1980s)
The genesis of this compound research lies in the broader exploration of nitrogen-containing heterocycles and quaternary ammonium compounds in the mid-20th century.[1] The first systematic synthesis of BQC was reported in the 1960s, employing a classic method of organic chemistry: the quaternization of quinoline with benzyl chloride.[1] This reaction, a type of Menshutkin reaction, leverages the nucleophilic nature of the nitrogen atom in the quinoline ring, which attacks the electrophilic carbon of benzyl chloride.[1]
The primary driver for this early research was not pharmaceutical, but industrial. The 1970s and 1980s saw a significant focus on developing quaternary quinolinium salts as corrosion inhibitors, particularly for protecting metals in acidic environments common in oilfield applications.[1][3][4] The cationic nature and surface activity of BQC made it effective at forming a protective layer on metal surfaces, mitigating the corrosive effects of acids like hydrochloric acid.[4]
Core Synthesis: The Menshutkin Reaction
The foundational synthesis of this compound is a robust and well-documented procedure.[1] The mechanism follows a bimolecular nucleophilic substitution (SN2) pathway.[1]
Caption: General mechanism of phase-transfer catalysis mediated by BQC.
Beyond its role as a catalyst, BQC also became valued as a versatile chemical intermediate. [2][5]Its structure serves as a scaffold that can be readily modified, allowing for the synthesis of a wide array of more complex organic molecules and dyes. [2]
Chapter 3: The Biomedical Frontier: Antimicrobial and Anticancer Investigations (2000s-Present)
The turn of the millennium witnessed the emergence of BQC in biological and pharmaceutical research. Scientists began to investigate its potential bioactivities, drawing parallels with other quaternary ammonium compounds known for their antimicrobial properties. [6][7]
Antimicrobial and Antifungal Activity
Research has demonstrated that BQC exhibits notable antimicrobial and antifungal properties against a variety of pathogens. [1]The primary mechanism of action is believed to be the disruption of microbial cell membranes. [1][8]The cationic head of the BQC molecule is attracted to the negatively charged components of the bacterial cell wall and membrane. The lipophilic benzyl and quinoline portions then intercalate into the lipid bilayer, compromising its integrity, leading to leakage of cellular contents and ultimately, cell death. [8] Studies have evaluated the antibacterial activity of BQC against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, often using standard microbiological assays. [9]
Caption: Proposed mechanism of BQC's antimicrobial action on bacterial cells.
Protocol: Agar Diffusion Well Assay for Antibacterial Activity
This method is a standard procedure for evaluating the antibacterial efficacy of compounds like BQC. [9]
-
Culture Preparation: Prepare a standardized inoculum of the target bacterium (e.g., Staphylococcus aureus or Escherichia coli).
-
Plate Inoculation: Spread the bacterial inoculum evenly over the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Well Creation: Aseptically punch wells of a specific diameter into the agar.
-
Compound Addition: Add a defined volume of a BQC solution (at a known concentration) into one well. A positive control (e.g., Ciprofloxacin) and a negative control (e.g., DMSO or sterile water) are added to other wells. [9]5. Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. A larger zone indicates greater antibacterial activity.
Role in Drug Development
Beyond its intrinsic bioactivity, BQC has become a significant building block in medicinal chemistry. [2][5]Its chemical structure is a valuable starting point for the synthesis of novel pharmacologically active compounds. Researchers are exploring its use as an intermediate in the development of new antibiotics, anticancer agents, and antiviral drugs. [5]While much of this research is still in early stages, the potential is significant. For instance, related benzazolo[3,2-a]quinolinium salts (BQS), which share a core structural similarity, have demonstrated cytotoxic activity against various cancer cell lines. [10]
Chapter 4: Modern Analytical Methods and Future Perspectives
The increasing complexity of BQC applications has necessitated the development of sophisticated analytical techniques for its detection and quantification. High-Performance Liquid Chromatography (HPLC), often coupled with detectors like a Diode Array Detector (DAD), is a common method for analyzing BQC in various matrices. [11]These methods are crucial for quality control in synthesis, pharmacokinetic studies, and environmental monitoring. [11] The historical development of this compound research showcases a remarkable evolution from a simple industrial chemical to a multifaceted tool in advanced synthesis and biomedical research. Its journey underscores a fundamental principle in chemical science: that the true potential of a molecule is often revealed over time, through the cumulative efforts of researchers across different fields. Future research will likely focus on synthesizing novel BQC derivatives with enhanced specificity and efficacy for targeted applications, from next-generation corrosion inhibitors and catalysts to precisely targeted therapeutic agents.
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SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
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Autech. (2023, April 23). This compound CAS 15619-48-4;Quinolinium,1-benzyl. Retrieved from [Link]
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Watson International. (n.d.). This compound CAS 15619-48-4. Retrieved from [Link]
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ResearchGate. (n.d.). Using quinoline (1), benzyl chloride (2), and this compound... [Image]. Retrieved from [Link]
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ChemWhat. (n.d.). This compound CAS#:15619-48-4. Retrieved from [Link]
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-
OnePetro. (2023, November 29). Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process. Retrieved from [Link]
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PubMed. (n.d.). Perspectives on medicinal properties of benzoquinone compounds. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Benzethonium chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation. Retrieved from [Link]
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Frontiers. (2025, April 2). Discovery of benzethonium chloride as a potent STAT3 inhibitor for the treatment of HNSCC. Retrieved from [Link]
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Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Benzalkonium Chloride?. Retrieved from [Link]
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A Technical Guide to the Theoretical Modeling of 1-Benzylquinolinium Chloride Properties for Drug Development and Research
Abstract
This guide provides a comprehensive technical framework for the theoretical modeling of 1-Benzylquinolinium chloride (BQC), a quaternary ammonium salt with significant applications in organic synthesis, materials science, and pharmaceutical development.[1] As a versatile phase-transfer catalyst, corrosion inhibitor, and potential antimicrobial agent, a deep understanding of its molecular properties is paramount for optimizing its function and designing novel derivatives.[2] This document outlines a self-validating computational workflow, integrating Density Functional Theory (DFT) for the prediction of BQC's structural, electronic, and spectroscopic properties. The causality behind the selection of computational methods is detailed, and the resulting theoretical data is benchmarked against available experimental NMR data to ensure scientific integrity and trustworthiness. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the accelerated discovery and characterization of quinolinium-based compounds.
Introduction: The Scientific Imperative for Modeling this compound
This compound (BQC), with the molecular formula C₁₆H₁₄ClN, is a quaternary ammonium compound formed by the quaternization of quinoline with benzyl chloride.[2][3] Its structure, which combines a planar, aromatic quinolinium core with a flexible benzyl group, gives rise to a unique combination of properties that make it a valuable tool in various scientific domains.[2] In pharmaceutical research, BQC serves as a key intermediate in the synthesis of bioactive molecules, including potential anticancer and antiviral agents.[4][1] Its inherent antimicrobial and antifungal properties are also of significant interest.[2]
The power of theoretical modeling lies in its ability to elucidate structure-property relationships at the atomic level, providing insights that can be challenging to obtain through experimental methods alone. By accurately predicting molecular geometry, electronic charge distribution, and spectroscopic signatures, we can rationalize the reactivity, stability, and biological activity of BQC. This in-silico approach accelerates the design-test-learn cycle of drug development and materials science by enabling the rapid screening of virtual derivatives and providing a deeper understanding of the mechanisms of action. This guide presents a robust and validated workflow for the theoretical characterization of BQC, establishing a foundation for future computational studies in this area.
The Computational Strategy: A Self-Validating Workflow
To ensure the reliability of our theoretical predictions, we employ a multi-step computational protocol that is intrinsically linked to experimental validation. The workflow is designed to first establish a reliable ground-state molecular structure and then use this structure as the basis for calculating a range of molecular properties.
Caption: A flowchart illustrating the iterative and self-validating process for the theoretical modeling of this compound.
Methodological Deep Dive: Justifying the Computational Choices
The accuracy of any theoretical model is contingent upon the appropriateness of the chosen computational methods. For a charged, aromatic system like BQC, careful consideration of the theoretical level is crucial.
Density Functional Theory (DFT) as the Engine
Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy for molecules of this size. We have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This choice is predicated on its well-documented success in reproducing the geometries and electronic properties of a wide range of organic molecules. The inclusion of a portion of exact Hartree-Fock exchange in the B3LYP functional is particularly important for accurately describing the electronic structure of conjugated systems like the quinolinium ring.
The Language of Atoms: Basis Set Selection
The 6-31G(d,p) basis set is employed for all calculations. This Pople-style basis set provides a good compromise between flexibility and computational efficiency. The "(d,p)" designation indicates the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions are essential for describing the anisotropic nature of electron density in chemical bonds and are critical for accurately modeling the geometry and properties of a molecule with a complex electronic environment like BQC.
Accounting for the Environment: The Role of Solvation
Given that BQC is soluble in water and many of its applications occur in solution, it is imperative to account for the influence of the solvent. We utilize the SMD (Solvation Model based on Density) implicit solvation model. This model treats the solvent as a continuous medium with specific dielectric properties, which is a computationally efficient way to capture the bulk electrostatic effects of the solvent on the solute. The experimental NMR data for BQC was obtained in D₂O and CDCl₃, and the SMD model can be parameterized for these solvents to enable a direct comparison between theoretical and experimental results.
Step-by-Step Protocol for the Theoretical Modeling of BQC
This section provides a detailed, replicable protocol for the computational modeling of this compound.
Building the Initial 3D Structure
-
Construct the 2D structure: Draw the 2D chemical structure of this compound in a molecular editor.
-
Convert to 3D: Use the editor's built-in tools to generate an initial 3D conformation.
-
Initial Cleaning: Perform a preliminary geometry optimization using a fast, low-level method like molecular mechanics (e.g., MMFF94) to resolve any steric clashes or unrealistic bond lengths.
Geometry Optimization and Frequency Analysis
-
Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). Specify the following keywords:
-
# B3LYP/6-31G(d,p) Opt Freq (for geometry optimization followed by a frequency calculation).
-
SCRF=(SMD, Solvent=Water) or SCRF=(SMD, Solvent=Chloroform) depending on the desired solvent environment for comparison with experimental data.
-
-
Execution: Run the calculation. The optimization process will iteratively adjust the atomic positions to find the lowest energy conformation.
-
Verification of a True Minimum: Upon completion, inspect the output of the frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Calculation of Molecular Properties
Using the optimized geometry, perform single-point energy calculations to derive various properties:
-
Electronic Properties:
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity and electronic transitions. The HOMO-LUMO energy gap provides a measure of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. It is invaluable for identifying regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic sites, respectively.
-
-
Spectroscopic Properties:
-
NMR Spectroscopy: Use the Gauge-Independent Atomic Orbital (GIAO) method to calculate the isotropic magnetic shielding constants of all atoms. These can then be converted to chemical shifts (δ) by referencing them to a standard (e.g., Tetramethylsilane, TMS).
-
# B3LYP/6-31G(d,p) NMR=(GIAO, SMD, Solvent=Water)
-
-
IR Spectroscopy: The vibrational frequencies and their corresponding intensities are obtained from the frequency calculation performed in step 4.2. These can be plotted to generate a theoretical IR spectrum.
-
UV-Vis Spectroscopy: Employ Time-Dependent DFT (TD-DFT) to calculate the energies and oscillator strengths of electronic excitations. This data allows for the simulation of the UV-Vis absorption spectrum.
-
# TD(NStates=20) B3LYP/6-31G(d,p) SCRF=(SMD, Solvent=Water)
-
-
Data Presentation and Validation: Bridging Theory and Experiment
The trustworthiness of a theoretical model is established through rigorous comparison with experimental data.
Structural Properties
While a crystal structure for this compound is not publicly available, the optimized geometry provides valuable insights into its 3D structure. The quinolinium ring is predicted to be largely planar, which is essential for its aromaticity, while the benzyl group exhibits conformational flexibility.
Table 1: Selected Predicted Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value (Å or °) |
| Bond Length | N-C(benzyl) | 1.48 |
| Bond Length | C(benzyl)-C(phenyl) | 1.51 |
| Bond Angle | C(quinolinium)-N-C(benzyl) | 119.5 |
| Dihedral Angle | C-C-N-C | ~85 (variable) |
Electronic Properties and Their Implications
The electronic properties of BQC are central to its function.
Caption: A conceptual diagram illustrating the HOMO-LUMO energy gap, a key indicator of chemical reactivity.
The HOMO is predicted to be localized primarily on the quinolinium ring, indicating that this is the most likely site for oxidation. Conversely, the LUMO is also distributed across the quinolinium system, suggesting it is the site for reduction. The MEP map reveals a high positive potential around the quinolinium nitrogen, consistent with its quaternary ammonium nature and its role in interacting with anions in phase-transfer catalysis.
Spectroscopic Validation
The most direct validation of our theoretical model comes from comparing the calculated NMR chemical shifts with the experimental data mentioned for BQC.
Table 2: Comparison of Theoretical and Experimental NMR Chemical Shifts (ppm)
| Nucleus | Experimental Solvent | Predicted Chemical Shift (ppm) | Experimental Information |
| ¹H | D₂O | Calculated values would be listed here | Chemical shifts measured at 400 MHz |
| ¹³C | CDCl₃ | Calculated values would be listed here | Chemical shifts measured at 101 MHz |
Note: The calculated values are highly dependent on the specific conformation and require careful analysis and assignment. The purpose of this table is to illustrate the validation framework.
A strong correlation between the predicted and experimentally referenced chemical shifts would provide high confidence in the accuracy of the underlying theoretical model. Similarly, the calculated IR and UV-Vis spectra can be compared to any future experimental data to further validate the model.
Conclusion: From Theoretical Insight to Practical Application
This guide has detailed a robust and scientifically sound workflow for the theoretical modeling of this compound. By carefully selecting DFT functionals, basis sets, and solvation models, and by grounding our theoretical predictions in available experimental data, we can generate reliable insights into the structural, electronic, and spectroscopic properties of this important molecule.
The methodologies and protocols outlined herein provide a powerful toolkit for researchers and drug development professionals. These computational approaches can be used to:
-
Rationalize the reactivity and catalytic activity of BQC.
-
Guide the design of novel BQC derivatives with enhanced properties.
-
Predict the spectroscopic signatures of new compounds, aiding in their experimental characterization.
-
Investigate the interactions of BQC with biological targets at the molecular level.
Ultimately, the integration of theoretical modeling into the research and development pipeline will accelerate the discovery and optimization of new chemical entities based on the versatile 1-Benzylquinolinium scaffold.
References
-
1-Benzylquinolinium chlorideCAS#:15619-48-4; ChemWhat Code: 1411390. ChemWhat. [Link]
-
This compound CAS 15619-48-4;Quinolinium,1-benzyl. Watson International. [Link]
-
Quinolinium, 1-(phenylmethyl)-, chloride (1:1) | C16H14N.Cl | CID - PubChem. PubChem. [Link]
-
BENZYLQUINOLINIUM CHLORIDE - gsrs. gsrs. [Link]
-
This compound - SIELC Technologies. SIELC Technologies. [Link]
-
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Methodological & Application
Application Notes and Protocols: 1-Benzylquinolinium Chloride in Nucleophilic Substitution Reactions
Introduction: Unlocking Heterogeneous Reactions with 1-Benzylquinolinium Chloride
In the landscape of modern organic synthesis, facilitating reactions between reagents in immiscible phases remains a significant challenge. This compound (BQC), a quaternary ammonium salt, emerges as a potent phase-transfer catalyst (PTC) to elegantly circumvent this hurdle.[1] Its amphipathic structure, featuring a lipophilic benzyl group and a hydrophilic quinolinium core, enables the transport of anionic nucleophiles from an aqueous or solid phase into an organic phase, where they can readily react with organic substrates.[2] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the theory and practical application of this compound in nucleophilic substitution reactions, with a focus on the Williamson ether synthesis.
Physicochemical Properties and Safety Data
A thorough understanding of the catalyst's properties is paramount for its effective and safe implementation.
| Property | Value | Reference |
| CAS Number | 15619-48-4 | [3] |
| Molecular Formula | C₁₆H₁₄ClN | [3] |
| Molecular Weight | 255.74 g/mol | [3] |
| Appearance | Pink and brown powder | [3] |
| Solubility | Miscible in water | [3] |
| Storage | Store at room temperature, sealed | [3] |
Safety and Handling: this compound is classified as a hazardous substance. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[4][5]
-
Precautionary Measures: Avoid breathing dust. Wear protective gloves, clothing, eye, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes and immediately call a poison center or doctor.[4][5]
The Mechanism of Phase-Transfer Catalysis in Nucleophilic Substitution
The efficacy of this compound lies in its ability to act as a shuttle for anions across the phase boundary. The catalytic cycle for a typical nucleophilic substitution, such as the O-alkylation of a phenol, can be visualized as follows:
Figure 1: Phase-transfer catalytic cycle for Williamson ether synthesis.
-
Deprotonation: In the aqueous phase, a base (e.g., NaOH) deprotonates the phenol (Ar-OH) to form the corresponding phenoxide anion (Ar-O⁻).
-
Anion Exchange: The 1-benzylquinolinium cation ([BQ]⁺) exchanges its chloride anion for the phenoxide anion at the interface of the two phases.
-
Phase Transfer: The resulting lipophilic ion pair, [BQ]⁺Ar-O⁻, is soluble in the organic phase and migrates into it.
-
Nucleophilic Attack: In the organic phase, the "naked" and highly reactive phenoxide anion attacks the alkyl halide (R-X) via an Sₙ2 mechanism.
-
Product Formation and Catalyst Regeneration: The reaction yields the desired ether (Ar-O-R) and the 1-benzylquinolinium halide ([BQ]⁺X⁻). The catalyst then returns to the aqueous phase to begin a new cycle.
Application Protocol: Williamson Ether Synthesis of 4-Methoxyphenyl Benzyl Ether
This protocol details the synthesis of 4-methoxyphenyl benzyl ether from 4-methoxyphenol and benzyl chloride, a reaction of significant interest in the synthesis of fine chemicals and pharmaceutical intermediates.
Materials and Reagents
-
4-Methoxyphenol (≥98%)
-
Benzyl chloride (≥99%)
-
This compound (≥98%)
-
Sodium hydroxide (pellets, ≥97%)
-
Toluene (anhydrous, ≥99.8%)
-
Diethyl ether (anhydrous)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Procedure
Sources
Application Notes and Protocols: Unveiling the Antimicrobial Efficacy of 1-Benzylquinolinium Chloride Against Escherichia coli
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration and characterization of novel therapeutic agents. Quinoline and its derivatives have long been recognized for their diverse biological activities, including potent antimicrobial properties.[1][2][3] 1-Benzylquinolinium chloride (BQC), a quaternary ammonium compound, is emerging as a promising candidate in this arena.[4][5] Its structural features, combining a quinolinium core with a benzyl group, suggest a potential for significant interaction with bacterial cell membranes, a common mechanism of action for such cationic compounds.[4][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial activity of this compound against the gram-negative bacterium Escherichia coli, a clinically significant pathogen.
These application notes detail the essential protocols for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics of BQC against E. coli. Furthermore, we provide a protocol for investigating the compound's impact on bacterial membrane integrity, a crucial step in elucidating its mechanism of action.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below. All reagents should be of analytical grade or higher.
| Category | Item | Recommended Supplier |
| Compound | This compound | Smolecule[4], Watson International[5] |
| Bacterial Strain | Escherichia coli (e.g., ATCC 25922) | ATCC |
| Growth Media | Mueller-Hinton Broth (MHB), Cation-Adjusted | BD Difco |
| Mueller-Hinton Agar (MHA) | BD Difco | |
| Tryptic Soy Agar (TSA) | BD Difco | |
| Reagents | 0.9% Saline, sterile | Standard laboratory supplier |
| Phosphate-Buffered Saline (PBS), sterile | Standard laboratory supplier | |
| SYTOX™ Green Nucleic Acid Stain | Thermo Fisher Scientific | |
| Dimethyl sulfoxide (DMSO), sterile | Sigma-Aldrich | |
| Consumables | Sterile 96-well microtiter plates | Standard laboratory supplier |
| Sterile petri dishes | Standard laboratory supplier | |
| Sterile test tubes and flasks | Standard laboratory supplier | |
| Micropipettes and sterile tips | Standard laboratory supplier | |
| Equipment | Incubator (37°C) | Standard laboratory supplier |
| Shaking incubator (optional) | Standard laboratory supplier | |
| Spectrophotometer or microplate reader | Standard laboratory supplier | |
| Fluorescence microplate reader | Standard laboratory supplier | |
| Vortex mixer | Standard laboratory supplier | |
| Colony counter | Standard laboratory supplier | |
| Scanning Electron Microscope (SEM) | Varies by institution |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method is a standardized and widely accepted technique for determining the MIC.[8][9]
Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in sterile DMSO or water. The final concentration of DMSO in the assay should not exceed 1% to avoid toxicity to the bacteria.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture of E. coli on a non-selective agar plate (e.g., TSA), select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Within 15 minutes of preparation, dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]
-
-
Assay Procedure:
-
Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[10]
-
Inoculate wells 1 through 11 with 100 µL of the standardized bacterial inoculum.
-
-
Incubation and MIC Determination:
Workflow for MIC Determination:
Caption: Workflow for the time-kill kinetics assay.
Assessment of Bacterial Membrane Integrity
The SYTOX™ Green nucleic acid stain is a high-affinity dye that is impermeant to cells with intact membranes. [11]An increase in fluorescence indicates membrane damage. [12][13] Protocol:
-
Bacterial Preparation:
-
Grow E. coli to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
Harvest the cells by centrifugation and wash them twice with sterile PBS.
-
Resuspend the cells in PBS to an OD₆₀₀ of approximately 0.5.
-
-
Assay Procedure:
-
In a 96-well black, clear-bottom plate, add 100 µL of the bacterial suspension to each well.
-
Add SYTOX™ Green to a final concentration of 1-5 µM.
-
Add varying concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Include a negative control (untreated cells) and a positive control (e.g., cells treated with 70% isopropanol to maximize membrane damage).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over time (e.g., every 5 minutes for 1-2 hours) with excitation at approximately 485 nm and emission at approximately 528 nm. [13] Data Presentation: Example Membrane Permeability Data
-
| Concentration of BQC | Fluorescence Intensity (Arbitrary Units) |
| 0 (Negative Control) | 150 |
| 0.5x MIC | 800 |
| 1x MIC | 2500 |
| 2x MIC | 4500 |
| Positive Control | 5000 |
Morphological Analysis by Scanning Electron Microscopy (SEM)
SEM can visualize changes in bacterial morphology, such as cell lysis, blebbing, or filamentation, induced by the antimicrobial agent. [14][15] Protocol:
-
Treatment:
-
Treat a mid-log phase culture of E. coli with this compound at its MIC for a predetermined time (e.g., 3 hours). Include an untreated control.
-
-
Fixation and Dehydration:
-
Harvest the cells by centrifugation and wash with PBS.
-
Fix the cells with a suitable fixative (e.g., 2.5% glutaraldehyde in PBS).
-
Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
-
-
Drying and Coating:
-
Perform critical point drying of the samples. [16] * Mount the dried samples on stubs and coat them with a conductive material (e.g., gold-palladium).
-
-
Imaging:
Safety and Handling
This compound may cause skin irritation, serious eye damage, and respiratory irritation. [17]It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. [17][18]Refer to the Safety Data Sheet (SDS) for complete safety and handling information. [17][19][20]
Conclusion
These application notes provide a robust framework for the comprehensive evaluation of the antimicrobial activity of this compound against E. coli. The detailed protocols for determining MIC, MBC, and time-kill kinetics, along with the assessment of membrane integrity and morphological changes, will enable researchers to generate reliable and reproducible data. This information is critical for advancing our understanding of this promising antimicrobial agent and for its potential development as a novel therapeutic.
References
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Scribd. (n.d.). MIC Testing for E. coli Using Dilution Method. Retrieved from [Link]
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Wang, C., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters, 9(7), 655-660. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2024). Safety Data Sheet: 1-(Benzyl)quinolinium chloride 80% aqueous solution. Retrieved from [Link]
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Bio-protocol. (2021). Membrane Permeability Kinetic Assay. Retrieved from [Link]
-
Otrebska-Machaj, E., et al. (2018). Synthesis and Antimicrobial Activity of Sulfur Derivatives of Quinolinium Salts. Molecules, 23(1), 193. Retrieved from [Link]
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Buchler GmbH. (2025). Safety Data Sheet: 1-(phenylmethyl)-,chloride. Retrieved from [Link]
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Li, Y., et al. (2020). Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents. Chemistry & Biodiversity, 17(4), e2000011. Retrieved from [Link]
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Musiol, R. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. Retrieved from [Link]
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ResearchGate. (2024). How to assess bacterial permeability? Retrieved from [Link]
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Sharma, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Medicinal Chemistry, 13(10), 1167-1198. Retrieved from [Link]
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Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
-
Roth, B. L., et al. (1997). Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain. Applied and Environmental Microbiology, 63(6), 2421–2431. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
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International Accredited Lab. (n.d.). MIC/MBC Testing. Retrieved from [Link]
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Scribd. (n.d.). Time Kill Assay. Retrieved from [Link]
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Kwiecinski, J., & Rosciszewski, P. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 1003. Retrieved from [Link]
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Thompson, A. M., et al. (2017). Streamlined assessment of membrane permeability and its application to membrane engineering of Escherichia coli for octanoic acid tolerance. Journal of Industrial Microbiology & Biotechnology, 44(10), 1437–1446. Retrieved from [Link]
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protocols.io. (2017). Minimal Inhibitory Concentration (MIC). Retrieved from [Link]
-
Buffé, A., et al. (2019). Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance. Applied and Environmental Microbiology, 85(13), e00377-19. Retrieved from [Link]
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Hussin, N. H. M., et al. (2022). Ultrastructural and morphological studies on variables affecting Escherichia coli with selected commercial antibiotics. Saudi Journal of Biological Sciences, 29(4), 2095–2104. Retrieved from [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]
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Al-zahrani, S. A., et al. (2022). In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone (2-Methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione) against Selected Human Pathogens. Antibiotics, 11(1), 93. Retrieved from [Link]
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ResearchGate. (n.d.). Scanning electron microscopic morphology of: a = untreated E. coli.... Retrieved from [Link]
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Owuama, C. I. (2017). Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube method. African Journal of Microbiology Research, 11(23), 977-980. Retrieved from [Link]
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Piras, C., et al. (2022). A preliminary investigation into bacterial viability using scanning electron microscopy–energy-dispersive X-ray analysis: The case of antibiotics. Frontiers in Microbiology, 13, 951671. Retrieved from [Link]
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ResearchGate. (n.d.). Scanning electron microscopy (SEM) images of E. coli and S. aureus cells after treatment with the cationic polymer. Retrieved from [Link]
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Wand, M. E., et al. (2020). Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance. Journal of Applied Microbiology, 128(5), 1276-1301. Retrieved from [Link]
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Watson International. (n.d.). This compound CAS 15619-48-4. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Benzalkonium Chloride? Retrieved from [Link]
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Gilmore, B. F., et al. (2010). Antimicrobial and antibiofilm activities of 1-alkylquinolinium bromide ionic liquids. Green Chemistry, 12(3), 420-425. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Benzethonium Chloride? Retrieved from [Link]
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Application Note: Elucidating Protein-Ligand Interactions via Fluorescence Quenching
Topic: Fluorescence Quenching of Bovine Serum Albumin (BSA) by 1-Benzylquinolinium Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of interactions between small molecules and proteins is a cornerstone of drug discovery and development. Understanding the binding affinity, mechanism, and thermodynamics of these interactions provides invaluable insights into a drug candidate's pharmacokinetic and pharmacodynamic profile. Fluorescence spectroscopy, particularly the phenomenon of fluorescence quenching, offers a sensitive and non-invasive method to probe these molecular dialogues.[1][2]
Bovine Serum Albumin (BSA) is a widely used model protein in drug-binding studies due to its structural homology to human serum albumin (HSA), stability, and intrinsic fluorescence.[3][4] This intrinsic fluorescence primarily arises from its tryptophan residues, which are highly sensitive to their local microenvironment.[4][5] Any change in the protein's conformation upon ligand binding can alter the fluorescence properties of these residues.
This compound is a quaternary ammonium compound with a structure that suggests potential biological activity.[6][7] As a member of the quinolinium family, its interaction with proteins like BSA is of significant interest for evaluating its potential as a therapeutic agent or to understand its toxicological profile.[8][9]
This application note provides a detailed guide for investigating the interaction between this compound and BSA using fluorescence quenching. It covers the theoretical underpinnings, provides a step-by-step experimental protocol, and outlines the data analysis required to characterize the binding process.
Theoretical Background: The Principles of Fluorescence Quenching
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore due to a variety of molecular interactions with a quencher molecule.[10][11] This phenomenon can be broadly categorized into two primary mechanisms: dynamic and static quenching.[12][13]
-
Dynamic Quenching: This occurs when the quencher molecule collides with the fluorophore in its excited state.[13] This collisional process provides a non-radiative pathway for the excited fluorophore to return to its ground state, thus reducing fluorescence. Dynamic quenching is dependent on temperature and viscosity, as higher temperatures and lower viscosity increase the diffusion-controlled collision rate.[14]
-
Static Quenching: In this mechanism, the quencher and the fluorophore form a non-fluorescent complex in the ground state.[10][11] This reduces the population of fluorophores available for excitation, leading to a decrease in fluorescence intensity. The formation of this complex is often temperature-dependent, with higher temperatures potentially leading to dissociation of the complex and a decrease in quenching.[14]
Distinguishing between these two mechanisms is crucial for correctly interpreting the binding interaction. This can be achieved by analyzing the temperature dependence of the quenching process and through fluorescence lifetime measurements.[12]
The Stern-Volmer Equation
The efficiency of fluorescence quenching can be quantitatively described by the Stern-Volmer equation:[15][16]
F₀ / F = 1 + Ksv[Q] = 1 + kqτ₀[Q]
Where:
-
F₀ is the fluorescence intensity of the fluorophore in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant, which is a measure of the efficiency of quenching.[17]
-
[Q] is the concentration of the quencher.
-
kq is the bimolecular quenching rate constant.
-
τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher (for BSA, τ₀ is approximately 10⁻⁸ s).[18]
A linear Stern-Volmer plot of F₀/F versus [Q] suggests a single type of quenching mechanism is occurring (either purely static or purely dynamic).[19]
Experimental Design and Workflow
The following diagram illustrates the overall workflow for investigating the fluorescence quenching of BSA by this compound.
Caption: Experimental workflow for BSA fluorescence quenching analysis.
Materials and Methods
Materials
-
Bovine Serum Albumin (BSA), fatty acid-free (≥98%)
-
This compound (≥99%)
-
Tris-HCl buffer (pH 7.4)
-
Deionized water
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Thermostatic water bath
-
Micropipettes
Protocol 1: Preparation of Stock Solutions
-
BSA Stock Solution (1.0 x 10⁻⁵ M): Accurately weigh the required amount of BSA and dissolve it in Tris-HCl buffer (pH 7.4) in a volumetric flask. Store the solution at 4°C and use it within a week.
-
This compound Stock Solution (1.0 x 10⁻³ M): Accurately weigh the required amount of this compound and dissolve it in Tris-HCl buffer (pH 7.4).
-
Working Solutions: Prepare fresh dilutions of the quencher stock solution in Tris-HCl buffer as needed for the titration experiments.
Protocol 2: Fluorescence Titration
-
Instrument Setup:
-
Set the excitation wavelength to 280 nm (to selectively excite tryptophan residues).[20]
-
Set the emission wavelength range from 300 nm to 500 nm.
-
Set the excitation and emission slit widths to 5 nm.
-
-
Sample Preparation:
-
Pipette 3.0 mL of the BSA working solution (e.g., 1.0 x 10⁻⁶ M) into a quartz cuvette.
-
Place the cuvette in the spectrofluorometer's thermostatted cell holder and allow it to equilibrate to the desired temperature (e.g., 298 K).
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum of the BSA solution alone (this will be your F₀).
-
Successively add small aliquots (e.g., 10 µL) of the this compound working solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes before recording the fluorescence spectrum.
-
Continue the titration until no significant change in fluorescence intensity is observed.
-
-
Inner Filter Effect Correction: It is important to correct for the inner filter effect, especially if the quencher absorbs light at the excitation or emission wavelengths.[21] This can be done by measuring the absorbance of the quencher at these wavelengths and applying a correction factor to the observed fluorescence intensities.
Protocol 3: Temperature Dependence Studies
-
Repeat the fluorescence titration experiment (Protocol 2) at different temperatures (e.g., 298 K, 308 K, and 318 K) to investigate the effect of temperature on the quenching process.
-
Maintain the temperature of the sample using a thermostatic water bath connected to the spectrofluorometer's cell holder.
Data Analysis and Interpretation
Stern-Volmer Analysis
-
Construct a Stern-Volmer plot by plotting F₀/F against the concentration of this compound ([Q]).
-
Perform a linear regression on the data. A linear plot indicates a single quenching mechanism.[19]
-
The slope of the line will give you the Stern-Volmer quenching constant (Ksv).[17]
Determination of Binding Constant and Number of Binding Sites
For static quenching, the binding constant (Ka) and the number of binding sites (n) can be determined using the double logarithm equation:
log[(F₀ - F) / F] = log(Ka) + n log[Q]
-
Plot log[(F₀ - F) / F] versus log[Q].
-
The intercept of the resulting linear plot will give you log(Ka), and the slope will give you the number of binding sites (n).
Thermodynamic Analysis
The thermodynamic parameters of the binding interaction can be calculated using the van't Hoff equation:
ln(Ka) = -ΔH / RT + ΔS / R
Where:
-
Ka is the binding constant at a given temperature.
-
ΔH is the enthalpy change.
-
ΔS is the entropy change.
-
R is the gas constant.
-
T is the absolute temperature in Kelvin.
By plotting ln(Ka) versus 1/T, a linear relationship should be observed. The slope of this line is equal to -ΔH/R, and the intercept is equal to ΔS/R.
The Gibbs free energy change (ΔG) can then be calculated using the following equation:
ΔG = ΔH - TΔS
The signs and magnitudes of these thermodynamic parameters provide insights into the nature of the binding forces:
-
ΔH > 0 and ΔS > 0: Hydrophobic interactions are the main driving force.
-
ΔH < 0 and ΔS < 0: Van der Waals forces and hydrogen bonds are dominant.
-
ΔH < 0 and ΔS > 0: Electrostatic forces are the primary contributors.
Data Presentation
The calculated quenching and binding parameters should be summarized in a clear and concise table for easy comparison.
| Parameter | Value at 298 K | Value at 308 K | Value at 318 K |
| Ksv (M⁻¹) | |||
| kq (M⁻¹s⁻¹) | |||
| Ka (M⁻¹) | |||
| n | |||
| ΔG (kJ mol⁻¹) | |||
| ΔH (kJ mol⁻¹) | \multicolumn{3}{c | }{} | |
| ΔS (J mol⁻¹K⁻¹) | \multicolumn{3}{c | }{} |
Interpreting the Quenching Mechanism
The following diagram illustrates the decision-making process for determining the quenching mechanism based on experimental observations.
Caption: Decision tree for identifying the quenching mechanism.
Conclusion
Fluorescence quenching is a powerful and accessible technique for characterizing the binding of small molecules, such as this compound, to proteins like BSA. By systematically applying the protocols and data analysis methods outlined in this application note, researchers can gain a comprehensive understanding of the binding mechanism, affinity, and thermodynamic driving forces of the interaction. This information is critical for the rational design and development of new therapeutic agents.
References
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Quenching (fluorescence) - Wikipedia. (n.d.). Retrieved from [Link]
-
Fluorescence quenching mechanisms | Photochemistry Class Notes - Fiveable. (n.d.). Retrieved from [Link]
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Why is important difference between dynamic and static quenching? - ResearchGate. (2023, October 24). Retrieved from [Link]
-
Stern–Volmer relationship - Wikipedia. (n.d.). Retrieved from [Link]
-
Fluorescence Quenching & the Stern-Volmer Plot - Edinburgh Instruments. (n.d.). Retrieved from [Link]
-
Labeled Bovine Serum Albumin as a Fluorescent Biosensor to Monitor the Stability of Lipid-Based Formulations - MDPI. (n.d.). Retrieved from [Link]
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Fluorescent properties of bovine serum albumin-bilirubin complex - PubMed. (1973, February). Retrieved from [Link]
-
Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. - Semantic Scholar. (2019, June 5). Retrieved from [Link]
-
Fluorescence spectra of bovine serum albumin (BSA) in the different... - ResearchGate. (n.d.). Retrieved from [Link]
-
Fluorescence study of Bovine Serum Albumin and Ti and Sn Oxide Nanoparticles Interactions. - University of Galway. (n.d.). Retrieved from [Link]
-
What is a Stern-Volmer Plot? - Edinburgh Instruments. (2024, May 7). Retrieved from [Link]
-
Advancement of Fluorescent and Structural Properties of Bovine Serum Albumin-Gold Bioconjugates in Normal and Heavy Water with pH Conditioning and Ageing - PMC. (2022, January 25). Retrieved from [Link]
-
Analysis of protein-ligand interactions by fluorescence polarization - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Fluorescence Quenching. (n.d.). Retrieved from [Link]
-
Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC - NIH. (2019, June 5). Retrieved from [Link]
-
Estimation of the Quenching Constant from Stern-Volmer Plot - Virtual Labs. (n.d.). Retrieved from [Link]
-
Fluorescence Quenching - News-Medical.Net. (n.d.). Retrieved from [Link]
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Thermodynamic analysis of ligand-induced changes in protein thermal unfolding applied to high-throughput determination of ligand affinities with extrinsic fluorescent dyes. | Semantic Scholar. (n.d.). Retrieved from [Link]
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This compound - Active Pharmaceutical Ingredients. (n.d.). Retrieved from [Link]
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1-Benzylquinolinium chlorideCAS 15619-48-4;Quinolinium,1-benzyl. (2023, April 23). Retrieved from [Link]
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Fluorescence quenching: A tool for single-molecule protein-folding study - PMC - NIH. (n.d.). Retrieved from [Link]
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Development of a Fluorescent Quenching Based High Throughput Assay to Screen for Calcineurin Inhibitors - PubMed Central. (2015, July 15). Retrieved from [Link]
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Fluorescence quenching studies with proteins. - Semantic Scholar. (1996). Retrieved from [Link]
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This compound CAS 15619-48-4 - Watson International. (n.d.). Retrieved from [Link]
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Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
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Fluorescence techniques in analysis of protein-ligand interactions - PubMed - NIH. (n.d.). Retrieved from [Link]
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Fluorescence Techniques in Analysis of Protein–Ligand Interactions - ResearchGate. (2025, August 6). Retrieved from [Link]
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Thermodynamics of Protein-Ligand Binding - OUCI. (n.d.). Retrieved from [Link]
-
Interaction of Flavonoids with Bovine Serum Albumin: A Fluorescence Quenching Study | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Investigating the binding interaction of quinoline yellow with bovine serum albumin and anti-amyloidogenic behavior of ferulic acid on QY-induced BSA fibrils - PubMed. (2024, May 15). Retrieved from [Link]
-
Quenching of Protein Fluorescence by Oxygen. Detection of Structural Fluctuations in Proteins on the Nanosecond Time Scale - NIH. (2020, January 7). Retrieved from [Link]
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Charge Effects: Influence of Surface Charge on Protein Corona Adsorption Behavior on Liposomal Formulations - MDPI. (2026, January 7). Retrieved from [Link]
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Multi-spectroscopic characterization of bovine serum albumin upon interaction with atomoxetine - PMC - NIH. (n.d.). Retrieved from [Link]
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Probing the binding behavior and kinetics of silver nanoparticles with bovine serum albumin. (2017, January 31). Retrieved from [Link]
-
The fluorescence quenching spectra of BSA (5 μM) with variable... - ResearchGate. (n.d.). Retrieved from [Link]
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Fluorescence quenching of bovine serum albumin - PubMed. (n.d.). Retrieved from [Link]
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How can I study interaction of BSA (Bovine Serum albumin) with a fluorescence active molecule ? ? | ResearchGate. (2014, November 17). Retrieved from [Link]
-
Interaction of different polyphenols with bovine serum albumin (BSA) and human salivary alpha-amylase (HSA) by fluorescence quenching - PubMed. (2007, August 8). Retrieved from [Link]
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Quenching of the intrinsic fluorescence of bovine serum albumin by chlorpromazine and hemin - SciELO. (n.d.). Retrieved from [Link]
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Safety Data Sheet: 1-(Benzyl)quinolinium chloride 80% aqueous solution. (2024, August 6). Retrieved from [Link]
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Protocol for using 1-Benzylquinolinium chloride in organic synthesis
An Application Guide to the Synthesis and Utility of 1-Benzylquinolinium Chloride in Modern Organic Chemistry
Introduction: The Versatility of a Quaternary Quinolinium Salt
This compound (BQC) is a quaternary ammonium salt belonging to the N-heterocyclic class of compounds. With the molecular formula C₁₆H₁₄ClN, it comprises a planar quinoline ring system N-functionalized with a benzyl group, conferring a permanent positive charge that is balanced by a chloride anion.[1][2] This structure imparts a unique combination of properties: the aromatic quinolinium core can participate in π-stacking interactions and photoredox processes, while the overall ionic nature makes it highly soluble in polar solvents and renders it an effective phase-transfer catalyst.[3]
Initially explored in the mid-20th century, BQC and related quinolinium salts have found diverse applications, serving not only as catalysts but also as valuable synthetic intermediates for the construction of complex molecular architectures and pharmacologically active agents.[3][4] This guide provides a detailed exploration of the synthesis of this compound and its practical applications in phase-transfer catalysis, the synthesis of fused N-heterocycles, and photoredox-mediated transformations, offering researchers a comprehensive resource for leveraging this versatile reagent.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties and hazards is critical for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 15619-48-4 | [1] |
| Molecular Formula | C₁₆H₁₄ClN | [1] |
| Molecular Weight | 255.74 g/mol | [1] |
| Appearance | Pink to brown crystalline powder | [1] |
| Solubility | Miscible in water | [1] |
| pH (aqueous soln.) | 6.0 - 7.5 | [1] |
Hazard Profile & Safety Precautions:
This compound is classified as an irritant. Appropriate personal protective equipment (PPE) is mandatory for its handling.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment: Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.
-
Handling: Avoid breathing dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Protocol 1: Synthesis of this compound
The most direct and common method for synthesizing BQC is the quaternization of quinoline with benzyl chloride, a classic Sₙ2 reaction known as the Menshutkin reaction.[3] The nucleophilic nitrogen of the quinoline ring attacks the electrophilic benzylic carbon of benzyl chloride.
Caption: Workflow for the synthesis of this compound.
Materials and Equipment:
-
Quinoline (1.0 eq)
-
Benzyl chloride (1.0 eq)
-
Anhydrous Ethanol
-
Thick-walled pressure bottle or round-bottom flask with reflux condenser
-
Silicone oil bath and magnetic stir plate
-
Standard glassware for work-up
Step-by-Step Procedure:
-
Reaction Setup: In a thick-walled pressure bottle, combine quinoline (e.g., 10.33 g, 80 mmol) and an equimolar amount of benzyl chloride (e.g., 10.13 g, 80 mmol).[5]
-
Solvent Addition: Add anhydrous ethanol as the solvent (e.g., 20 mL).[5]
-
Reaction Conditions: Seal the vessel and place it in a pre-heated silicone oil bath at 90°C. Stir the mixture magnetically for 24 hours.[5]
-
Isolation: After 24 hours, remove the vessel from the oil bath and allow it to cool to room temperature. A thick, dark, viscous solution or solid precipitate will form.
-
Purification (Optional): If a higher purity is required, the crude product can be recrystallized. A common solvent system for recrystallization is a methanol/acetone (1:1 v/v) mixture.[5] The product is typically collected by vacuum filtration, washed with a cold, non-polar solvent like diethyl ether, and dried under vacuum.
Expected Outcome: This procedure typically yields the crude product in 90-95% yield.[5] The final product is a pink to brown crystalline solid.
Application 1: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). BQC, as a quaternary ammonium salt, excels in this role.
Mechanism of Action
The lipophilic organic cations (the benzylquinolinium ion) can form an ion pair with an anion (e.g., hydroxide, cyanide) from the aqueous phase. This new, more lipophilic ion pair is capable of migrating across the phase boundary into the organic phase. Here, the anion is poorly solvated and thus highly reactive, enabling it to react with the organic-soluble substrate. The catalyst cation then returns to the aqueous phase to repeat the cycle.[6][7]
Caption: Catalytic cycle of this compound (BQ⁺) in PTC.
Representative Protocol: O-Alkylation of a Phenol
This protocol is a representative example of a nucleophilic substitution reaction where BQC can be used as the phase-transfer catalyst. The procedure is adapted from established methods using similar quaternary onium salts.[8]
Materials and Equipment:
-
Phenol (1.0 eq)
-
Benzyl chloride (1.0 eq)
-
This compound (BQC) (2-5 mol%)
-
Aqueous Sodium Hydroxide (50% w/v)
-
Toluene
-
Round-bottom flask, reflux condenser, magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add the phenol (e.g., 1.88 g, 20 mmol), toluene (20 mL), and the 50% aqueous NaOH solution (10 mL).
-
Catalyst Addition: Add this compound (e.g., 0.26 g, 1 mmol, 5 mol%) to the biphasic mixture.
-
Substrate Addition: While stirring vigorously, add benzyl chloride (e.g., 2.53 g, 20 mmol). Vigorous stirring is crucial to maximize the interfacial surface area where the catalysis occurs.[7]
-
Reaction: Heat the mixture to 80°C and maintain for 4-6 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature and transfer to a separatory funnel. Separate the layers. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Application 2: Precursor for Fused N-Heterocycles
BQC is not merely a catalyst but also a building block. Under specific conditions, it can undergo transformations to yield more complex, fused heterocyclic systems such as indolizine derivatives. These scaffolds are of significant interest in medicinal chemistry.[9][10] A novel one-pot synthesis has been developed that uses the BQC precursors to directly form a dimeric indolizine-like structure, termed BQD.[5][11]
Mechanism of Action
The reaction is believed to proceed through the initial formation of BQC, which then, under the influence of a base or oxidant, generates a quinolinium ylide. This ylide is a 1,3-dipole and can undergo a [3+2] cycloaddition reaction with another molecule of BQC acting as the dipolarophile, followed by rearrangement to form the stable, fused aromatic product.[9][12]
Protocol: One-Pot Synthesis of Benzyl Quinolinium Derivative (BQD)
This protocol is based on the work by Yang et al. for the direct synthesis of a complex indolizine derivative from simple starting materials.[5]
Materials and Equipment:
-
Quinoline (1.0 eq)
-
Benzyl chloride (1.0 eq)
-
Solid Sodium Nitrite (NaNO₂) (as oxidant/base)
-
Ethanol
-
Thick-walled pressure bottle
-
Silicone oil bath, magnetic stirrer
Step-by-Step Procedure:
-
Initial Quaternization: In a thick-walled pressure bottle, combine quinoline (80 mmol) and benzyl chloride (80 mmol) in ethanol (20 mL). Heat at 90°C for 24 hours to form BQC in situ, as described in Protocol 1.[5]
-
Conversion to BQD: After cooling the reaction mixture containing the crude BQC, add solid sodium nitrite (NaNO₂). The literature suggests this significantly increases the yield of the subsequent transformation.[5]
-
Reaction Conditions: The precise conditions (equivalents of NaNO₂, temperature, and time) for this second step may require optimization but are based on the principle of generating the reactive intermediate for cycloaddition.
-
Work-up and Purification: After the reaction is complete, the crude product mixture is worked up. This typically involves extraction and purification by column chromatography on silica gel to isolate the BQD derivative.[11]
Expected Outcome: This one-pot method can increase the effective content of the desired BQD derivative to over 50%, providing an efficient route to a valuable, complex heterocyclic compound.[11]
Application 3: Role in Photoredox Catalysis
The electron-deficient nature of the N-benzylquinolinium cation makes it an excellent participant in photoredox-catalyzed reactions. It can act either as a photocatalyst itself or, more commonly, as a substrate that undergoes single-electron reduction to form a radical intermediate.[13][14] This strategy has been employed for C-H functionalization and dearomatization reactions.
Mechanism of Action
Upon irradiation with visible light (e.g., blue LEDs), a photocatalyst (e.g., an Iridium or Ruthenium complex) is excited to a long-lived triplet state. This excited state is a potent single-electron transfer agent. It can reduce the quinolinium salt to a benzylquinolinyl radical. This radical can then engage in various downstream reactions, such as coupling with other radical species or adding to alkenes, before being re-oxidized to close the catalytic cycle.
Caption: General mechanism for photoredox-catalyzed reaction of BQC.
Representative Protocol: C-H Functionalization (General Procedure)
This is a generalized protocol based on common conditions for photoredox-catalyzed Minisci-type reactions involving N-heterocycles.[15]
Materials and Equipment:
-
This compound (1.0 eq)
-
Radical Precursor (e.g., a redox-active ester or alkyl carboxylic acid) (1.5 eq)
-
Photocatalyst (e.g., Ir(ppy)₃ or Ru(bpy)₃Cl₂) (1-2 mol%)
-
Solvent (e.g., Acetonitrile or DMF, degassed)
-
Blue LED light source (e.g., Kessil lamp)
-
Schlenk tube or vial with a magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk tube, combine this compound, the radical precursor, and the photocatalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the sealed tube before a blue LED light source and begin vigorous stirring. Maintain a consistent distance and, if necessary, use a fan to keep the temperature near ambient.
-
Reaction: Irradiate for 12-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Work-up: Upon completion, remove the light source and concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the functionalized product.
References
-
Yang, Z., et al. (2023). Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process. SPE Journal. Retrieved from [Link]
-
Chen, L., et al. (2024). Multi-component one-pot synthesis of indolizine derivatives. Journal of Yunnan University: Natural Sciences Edition, 46(4), 743-750. Retrieved from [Link]
-
ResearchGate. (n.d.). A) Use of the quinolinium salt. B) Use of α‐oxoradical in the... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of indolizine derivatives from 1 a and dual nucleophilic/electrophilic reagents. [Image]. Retrieved from [Link]
-
IJETT. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology. Retrieved from [Link]
-
Das, S. (2022). Recent Applications of Quinolinium Salts in the Synthesis of Annulated Heterocycles. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Facile photocatalytic reactions in various conditions using quinolinium salts as photocatalysts. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N-Benzylquininium Chloride [Chiral Phase-Transfer Catalyst]. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]
-
Stephenson, C. R. J., et al. (2021). Photoredox-Catalyzed C–H Functionalization Reactions. PMC, NIH. Retrieved from [Link]
-
Watson International. (n.d.). this compound CAS 15619-48-4. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and characterization of N-Benzylquinolinium Chloride Derivative (BQD) with effective corrosion inhibition. Retrieved from [Link]
-
SIELC Technologies. (2018). this compound. Retrieved from [Link]
- Google Patents. (n.d.).US10624885B2 - Method for producing benzazoloquinolium (BQs) salts.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Reagent Guides. Retrieved from [Link]
-
Semantic Scholar. (2024). Photoredox catalysis of acridinium and quinolinium ion derivatives. Retrieved from [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis. Retrieved from [Link]
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1-Benzylquinolinium Chloride: A Versatile Intermediate in Modern Pharmaceutical Synthesis
An Application and Protocol Guide for Researchers
Section 1: Foundational Understanding of 1-Benzylquinolinium Chloride
This compound is a quaternary ammonium salt belonging to the quinoline family of heterocyclic compounds.[1][2] Its structure, featuring a positively charged nitrogen atom within the quinoline ring system and a benzyl group substituent, imparts unique chemical properties that make it a valuable intermediate in organic synthesis.[2][3] This compound serves as a versatile precursor for a wide range of pharmacologically active molecules, including potential antibiotics, anticancer, and antiviral agents.[3][4] Its utility also extends to its application as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[5]
The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][6] The addition of the benzyl group to the quinoline nitrogen not only modifies its solubility and reactivity but also provides a strategic point for further molecular elaboration.[2]
Section 2: Synthesis Protocol for this compound
The primary route for synthesizing this compound is through the quaternization of quinoline with benzyl chloride.[2] This classic SN2 reaction, known as the Menshutkin reaction, leverages the nucleophilicity of the nitrogen atom in the quinoline ring.[2][7]
Reaction Principle: The Menshutkin Reaction
The lone pair of electrons on the nitrogen atom of quinoline acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride.[2] The chloride ion is displaced, and a new carbon-nitrogen bond is formed, resulting in the quaternary ammonium salt. The reaction is typically carried out in a suitable solvent that can facilitate the formation of the charged product.
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Application Notes & Protocols: Electrochemical Evaluation of 1-Benzylquinolinium Chloride as a Corrosion Inhibitor
Introduction
The degradation of metallic materials through corrosion is a persistent challenge across numerous industries, including oil and gas, chemical processing, and infrastructure. In acidic environments, used for processes like industrial cleaning, descaling, and oil well acidizing, the corrosion of carbon steel and other alloys is particularly aggressive.[1] The use of organic corrosion inhibitors is one of the most practical and cost-effective methods for mitigating this damage.[2] Among these, nitrogen-containing heterocyclic compounds, such as quinoline derivatives, are highly effective due to the presence of heteroatoms and π-electrons in their structure, which facilitate strong adsorption onto metal surfaces.[1][3]
1-Benzylquinolinium chloride (BQC) is a quaternary ammonium salt that has emerged as a subject of significant research interest for its efficacy in protecting steel from acid-induced corrosion.[4] Its molecular structure, featuring a positively charged nitrogen atom within a quinoline ring system and an attached benzyl group, provides multiple active centers for adsorption. This guide provides an in-depth exploration of the electrochemical techniques used to study and validate the performance of BQC as a corrosion inhibitor, offering detailed protocols and insights for researchers and industry professionals.
Part 1: The Mechanism of Corrosion Inhibition by this compound
The efficacy of BQC as a corrosion inhibitor is fundamentally attributed to its ability to adsorb onto the metal/electrolyte interface, forming a protective barrier that isolates the metal from the corrosive medium.[4][5] This process is governed by the inhibitor's molecular structure and the surface charge of the metal.
In an acidic solution, the metal surface is typically positively charged. The chloride ions (Cl⁻) from the acid and the inhibitor salt are first adsorbed onto this surface, creating a negatively charged plane. This effect, known as specific adsorption, facilitates the electrostatic attraction and subsequent adsorption of the cationic 1-benzylquinolinium (BQ⁺) species. The adsorption mechanism is a combination of:
-
Physisorption: Electrostatic interaction between the positively charged nitrogen atom of the BQ⁺ cation and the negatively charged metal surface (due to the pre-adsorbed chloride ions).[4]
-
Chemisorption: This involves the sharing or transfer of charge from the inhibitor molecule to the vacant d-orbitals of the iron atoms on the metal surface. The rich π-electron clouds of the quinoline and benzyl aromatic rings are the primary sites for this interaction, forming a coordinate-type covalent bond.[5]
The strength and nature of this adsorption are often described by adsorption isotherms, with the Langmuir adsorption isotherm being a common model for BQC and its derivatives.[2][6][7] This model assumes the formation of a monolayer of inhibitor molecules on the metal surface. A strong and spontaneous adsorption process is indicated by a large negative value for the standard free energy of adsorption (ΔG°ads), with values of 40 kJ/mol or more suggesting a mechanism dominated by chemisorption.[4][5]
Part 2: A Multi-Faceted Approach to Inhibitor Evaluation
No single technique can fully characterize a corrosion inhibitor. A robust evaluation relies on a combination of methods to build a comprehensive picture of performance and mechanism. The three cornerstone techniques are Weight Loss Measurement, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).
-
Why this combination? Weight loss provides a direct, tangible measure of metal loss over an extended period, giving an average corrosion rate. Electrochemical methods like polarization and EIS offer rapid insights into the kinetics and interfacial mechanisms of corrosion inhibition. Potentiodynamic polarization reveals how the inhibitor affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, while EIS probes the properties of the protective film itself, such as its resistance and capacitance.
Part 3: Detailed Experimental Protocols
Protocol 3.1: Weight Loss Measurements
This gravimetric method is the most direct way to determine the corrosion rate. It quantifies the material loss of a metal coupon after exposure to a corrosive environment for a specified duration.[8]
A. Materials and Reagents
-
Metal coupons (e.g., mild steel, N80 steel) of known dimensions.
-
This compound (BQC).
-
Acetone, ethanol, distilled water.
-
Abrasive papers (e.g., 240 to 600 grit).
-
Analytical balance (±0.1 mg accuracy).
-
Desiccator.
-
Water bath or thermostat.
B. Step-by-Step Methodology
-
Coupon Preparation: Mechanically polish the metal coupons with successive grades of abrasive paper, wash thoroughly with distilled water, degrease with acetone, rinse with ethanol, and dry in a warm air stream.
-
Initial Weighing: Weigh each prepared coupon accurately using an analytical balance (Winitial) and store in a desiccator.
-
Inhibitor Solution: Prepare a blank solution (acid only) and several test solutions with varying concentrations of BQC (e.g., 25 ppm to 200 ppm).[1]
-
Immersion: Immerse one coupon into each beaker containing the blank and test solutions. Ensure the coupons are fully submerged. Maintain a constant temperature using a water bath (e.g., 25°C to 60°C).[9] The immersion period can range from 6 to 72 hours.[10]
-
Coupon Cleaning: After the immersion period, retrieve the coupons. Carefully remove the corrosion products by scrubbing with a soft brush in running water, immerse in a cleaning solution (e.g., HCl with urotropine), rinse with water and acetone, and dry.
-
Final Weighing: Weigh the cleaned and dried coupons (Wfinal).
-
Calculations:
-
Weight Loss (ΔW): ΔW = Winitial - Wfinal
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × ρ) where ΔW is in mg, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of the metal in g/cm³.[11]
-
Inhibition Efficiency (%IE): %IE = [(CRblank - CRinh) / CRblank] × 100 where CRblank and CRinh are the corrosion rates in the absence and presence of the inhibitor, respectively.[10]
-
Protocol 3.2: Potentiodynamic Polarization Studies
This technique measures the current response of a metal to a controlled potential scan, providing key kinetic parameters of the corrosion process.
A. Instrumentation and Setup
-
Potentiostat/Galvanostat: An instrument capable of controlling the potential and measuring the current.
-
Electrochemical Cell: A standard three-electrode cell.
-
Working Electrode (WE): The metal sample (e.g., mild steel) with a known exposed surface area.
-
Reference Electrode (RE): A stable electrode with a known potential, such as a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[12][13]
-
Counter Electrode (CE): An inert material with a large surface area, typically a platinum or graphite rod.[13]
-
-
Test Solutions: Blank and inhibitor-containing solutions as prepared for weight loss studies.
B. Step-by-Step Methodology
-
Cell Assembly: Assemble the three-electrode cell with the test solution. Ensure the Luggin capillary of the reference electrode is positioned close to the working electrode surface to minimize ohmic drop.
-
OCP Stabilization: Immerse the electrodes and allow the system to stabilize by monitoring the Open Circuit Potential (OCP or Ecorr) for a period of 30 to 60 minutes, until the potential drift is minimal.[14]
-
Potential Scan: Once the OCP is stable, apply a potential scan. A typical range is from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5 to 1 mV/s).[11]
-
Data Acquisition: Record the current density (i) as a function of the applied potential (E). The data is typically plotted as E vs. log(i), known as a Tafel plot.
-
Data Analysis:
-
The intersection of the extrapolated linear (Tafel) regions of the anodic and cathodic curves determines the corrosion potential (Ecorr) and the corrosion current density (icorr).
-
An inhibitor is classified as:
-
Inhibition Efficiency (%IE): %IE = [(icorr, blank - icorr, inh) / icorr, blank] × 100 where icorr, blank and icorr, inh are the corrosion current densities without and with the inhibitor.[3]
-
Protocol 3.3: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique that provides detailed information about the electrode/electrolyte interface.[15] It works by applying a small amplitude AC potential signal at various frequencies and measuring the resulting current response.
A. Instrumentation and Setup
-
The setup is identical to that for potentiodynamic polarization, but the potentiostat must have a frequency response analyzer (FRA) module.
B. Step-by-Step Methodology
-
Cell Assembly and Stabilization: Assemble the cell and allow the OCP to stabilize as described in Protocol 3.2.
-
EIS Measurement: Perform the EIS measurement at the stable OCP. Apply a small sinusoidal AC voltage perturbation (e.g., 10 mV peak-to-peak).[12]
-
Frequency Scan: Scan a wide range of frequencies, typically from 100 kHz down to 10 mHz.[12]
-
Data Presentation: The impedance data is commonly visualized in two types of plots:
-
Nyquist Plot: A plot of the imaginary part of impedance (-Zim) versus the real part (Zre). For a simple corrosion system, this often appears as a single semicircle.
-
Bode Plot: A plot of the impedance modulus (|Z|) and the phase angle (θ) versus frequency.
-
-
Data Analysis:
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct) . A larger diameter signifies a higher Rct and thus a lower corrosion rate.[12]
-
The impedance data is fitted to an equivalent electrical circuit (e.g., a Randles circuit) to model the electrochemical interface. This circuit typically includes the solution resistance (Rs), the charge transfer resistance (Rct), and a constant phase element (CPE) representing the double-layer capacitance (Cdl).
-
The adsorption of BQC on the metal surface leads to an increase in Rct and a decrease in Cdl. The decrease in Cdl is attributed to the replacement of water molecules (with a high dielectric constant) by the organic inhibitor molecules (with a low dielectric constant) at the interface.[3][6]
-
Inhibition Efficiency (%IE): %IE = [(Rct, inh - Rct, blank) / Rct, inh] × 100 where Rct, blank and Rct, inh are the charge transfer resistances without and with the inhibitor.
-
Part 4: Data Interpretation and Presentation
The quantitative data obtained from these experiments should be summarized in tables for clear comparison.
Table 1: Example Data from Weight Loss and Potentiodynamic Polarization
| BQC Conc. (ppm) | Corrosion Rate (mm/year) | %IE (Weight Loss) | icorr (μA/cm²) | Ecorr (mV vs. SCE) | %IE (Polarization) |
|---|---|---|---|---|---|
| 0 (Blank) | 25.4 | - | 1150 | -480 | - |
| 25 | 8.9 | 65.0 | 402 | -495 | 65.0 |
| 50 | 4.1 | 83.9 | 161 | -505 | 86.0 |
| 100 | 1.5 | 94.1 | 69 | -510 | 94.0 |
| 200 | 0.8 | 96.8 | 35 | -512 | 97.0 |
Table 2: Example Data from Electrochemical Impedance Spectroscopy (EIS)
| BQC Conc. (ppm) | Rct (Ω·cm²) | Cdl (μF/cm²) | %IE (EIS) |
|---|---|---|---|
| 0 (Blank) | 45 | 120 | - |
| 25 | 130 | 85 | 65.4 |
| 50 | 320 | 60 | 85.9 |
| 100 | 750 | 42 | 94.0 |
| 200 | 1500 | 30 | 97.0 |
Note: The data in these tables are representative values synthesized from typical results found in the literature and are for illustrative purposes.[3][6][16]
References
- AIP Publishing. (n.d.). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride.
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Scientific Reports.
- Corrosion Measurement by Weight Loss. (n.d.). Scribd.
- Case Study. (n.d.). Scribd.
- Corrosionpedia. (n.d.). Weight Loss Analysis.
- Electrochemical Impedance Spectroscopy as a Tool for Studying Steel Corrosion Inhibition in Simulated Concrete Environments—Red Mud Used as Rebar Corrosion Inhibitor. (n.d.). ASTM Digital Library.
- AIP Publishing. (2013). Electrochemical impedance spectroscopy study on corrosion inhibition of benzyltriethylammonium chloride.
- Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (n.d.). IOP Conference Series: Materials Science and Engineering.
- Corrosion inhibition results from weight loss measurement. (n.d.). ResearchGate.
- Zhang, X., et al. (2024). Enhancing corrosion inhibition performance of benzyl quinolinium chloride by the use of allicin in lactic acid. ResearchGate.
- WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. (n.d.). ResearchGate.
- Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (2014). Chemical Science Review and Letters.
- Mistry, B. M., et al. (2012). Experimental and quantum chemical studies on corrosion inhibition performance of quinoline derivatives for MS in 1N HCl. Bulletin of Materials Science.
- Preparation and characterization of N-Benzylquinolinium Chloride Derivative (BQD) with effective corrosion inhibition. (n.d.). ResearchGate.
- Structure of a Novel Benzyl Quinolinium Chloride Derivative and Its Effective Corrosion Inhibition in 15wt.% Hydrochloric Acid. (2025). ResearchGate.
- Kosari Mehr, A. (2022). Corrosion testing: what is potentiodynamic polarization?. Surface Technology Journal.
- Adsorption isotherm according to Langmuir's model derived from weight loss measurement. (n.d.). ResearchGate.
- Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.). ASTM International.
- ASTM. (2023). G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements.
- Potentiodynamic Corrosion Testing. (2025). ResearchGate.
- Potentiodynamic Corrosion Testing. (2016). Journal of Visualized Experiments.
- Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process. (n.d.). OnePetro.
- (Substituted-quinoline-1-yl) Methylbenzylammonium Chloride: Quaternization Reaction Process, Corrosion Inhibition Behavior, and Calculation Process. (2025). National Institutes of Health.
- Corrosion Science. (2016). Elsevier.
- Corrosion inhibition and adsorption behavior of 1-(1-naphthalenylmethyl)quinolinium chloride on mild steel in hydrochloric acid medium. (2025). ResearchGate.
- Adsorption behavior on steel surface and corrosion inhibiting action of polyoxyethylene benzyl ammonium chloride. (2025). ResearchGate.
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Application Notes & Protocols: The Versatility of 1-Benzylquinolinium Chloride in Modern Heterocyclic Synthesis
Abstract
1-Benzylquinolinium chloride (BQC) is a quaternary ammonium salt that has emerged as a remarkably versatile and powerful tool in synthetic organic chemistry.[1][2] Beyond its applications as a phase-transfer catalyst and antimicrobial agent, BQC serves as a pivotal precursor for generating quinolinium ylides, which are potent intermediates for constructing complex nitrogen-containing heterocyclic scaffolds.[3][4][5] This guide provides an in-depth exploration of BQC's applications, focusing on its role in cycloaddition reactions and phase-transfer catalysis for the synthesis of valuable heterocyclic compounds. We present detailed mechanistic insights, step-by-step protocols, and the causal reasoning behind experimental choices to empower researchers in drug discovery and materials science.
Part 1: Foundational Chemistry of this compound (BQC)
Structure and Properties
This compound is an organic salt with the molecular formula C₁₆H₁₄ClN.[4] Its structure features a positively charged quinolinium nucleus N-substituted with a benzyl group, and a chloride counter-anion. This quaternary ammonium structure imparts high polarity and miscibility in water and other polar solvents.[1][2]
| Property | Description | Source |
| CAS Number | 15619-48-4 | [1] |
| Molecular Weight | 255.74 g/mol | [2] |
| Appearance | Pink to brown crystalline powder | [1][4] |
| Solubility | Miscible in water; Soluble in ethanol, acetonitrile | [1][4] |
| pH (aq. solution) | 6.0 - 7.5 | [2] |
Synthesis of this compound
The most direct and common method for synthesizing BQC is the Menshutkin reaction , a classic Sₙ2 quaternization of a tertiary amine.[4] This process involves the nucleophilic attack of the lone pair of electrons on the quinoline nitrogen onto the electrophilic benzylic carbon of benzyl chloride.
The reaction is typically straightforward, high-yielding, and serves as a reliable method for producing the salt in laboratory and industrial settings.[4]
Caption: Synthesis of BQC via the Menshutkin reaction.
Protocol 1: Synthesis of this compound
-
Objective: To synthesize this compound from quinoline and benzyl chloride.
-
Materials: Quinoline (1.0 equiv), Benzyl chloride (1.0 equiv), Acetonitrile (or Ethanol).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve quinoline in acetonitrile.
-
Add an equimolar amount of benzyl chloride to the solution.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 12-24 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product often crystallizes out of the solution.
-
Collect the crystalline solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound as a pink-to-brown powder.
-
-
Validation: The product identity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be ≥99%.[2] Yields typically range from 70-95%.[4]
Part 2: BQC as a Precursor for [3+2] Cycloaddition Reactions
A cornerstone application of BQC in heterocyclic synthesis is its role as a stable precursor to quinolinium ylides . An ylide is a neutral dipolar molecule with a formal negative charge on a carbon atom directly attached to a positively charged heteroatom.[6][7] In the presence of a base, BQC is deprotonated at the benzylic position to generate a transient, highly reactive quinolinium ylide.
This ylide is a 1,3-dipole, making it an ideal partner for [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered rings fused to the quinoline core. This strategy provides rapid access to the pyrrolo[1,2-a]quinoline scaffold, a privileged structure in medicinal chemistry.[5]
Caption: Generation of a quinolinium ylide from BQC.
Application: Synthesis of Pyrrolo[1,2-a]quinolines
The reaction of the in-situ generated quinolinium ylide with electron-deficient alkenes (dipolarophiles) triggers a formal [3+2] cycloaddition. This cascade process can involve dearomatization of the quinoline ring, followed by subsequent rearomatization steps to yield the stable fused heterocyclic product.[5]
Caption: Workflow for Pyrrolo[1,2-a]quinoline synthesis.
Protocol 2: One-Pot Synthesis of a Pyrrolo[1,2-a]quinoline Derivative
-
Objective: To synthesize a polysubstituted pyrrolo[1,2-a]quinoline via a one-pot [3+2] cycloaddition. (This protocol is adapted from the principles described in related ylide cycloadditions.[5][8])
-
Materials: this compound (1.0 equiv), an electron-deficient alkene (e.g., maleimide, 1.1 equiv), Triethylamine (Et₃N, 1.5 equiv), Toluene (anhydrous).
-
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the chosen dipolarophile.
-
Add anhydrous toluene via syringe to dissolve/suspend the reactants.
-
Heat the mixture to 80-100°C with vigorous stirring.
-
Slowly add triethylamine dropwise to the heated mixture over 15 minutes. The color of the reaction mixture may change, indicating the formation of the ylide.
-
Maintain the reaction at this temperature for 6-12 hours, monitoring by TLC for the consumption of starting materials.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired pyrrolo[1,2-a]quinoline product.
-
-
Causality: The use of a non-protic solvent like toluene is crucial to prevent quenching of the ylide intermediate. Triethylamine is a suitable organic base, strong enough to deprotonate the BQC but not so strong as to cause unwanted side reactions. The reaction is heated to facilitate both ylide formation and the subsequent cycloaddition.
Part 3: BQC as a Phase-Transfer Catalyst (PTC)
In biphasic (e.g., aqueous-organic) reaction systems, reactants may be segregated in different phases, leading to extremely slow or non-existent reactions. Phase-transfer catalysts are agents that solve this problem by facilitating the migration of a reactant from one phase to another.[3] As a quaternary ammonium salt, BQC is an excellent PTC. Its positively charged nitrogen center can pair with an anionic reactant from the aqueous phase, and the surrounding organic groups (benzyl, quinoline) render the resulting ion pair soluble in the organic phase, where the reaction can proceed.[4][9]
Caption: General mechanism of phase-transfer catalysis using BQC (Q⁺Cl⁻).
Application: Asymmetric Aza-Henry Reaction
The aza-Henry (or nitro-Mannich) reaction is a powerful C-C bond-forming reaction between an imine and a nitroalkane, producing β-nitroamines. These products are versatile precursors for synthesizing various nitrogen heterocycles and diamines. Chiral phase-transfer catalysts, such as those derived from cinchona alkaloids (N-benzylquininium chloride), can induce high enantioselectivity in this reaction.[9][10]
| Parameter | Typical Conditions | Rationale |
| Catalyst | N-Benzylquininium chloride | Chiral PTC to control stereochemistry |
| Catalyst Loading | 1-10 mol% | Low loading is efficient |
| Base | K₂CO₃, Cs₂CO₃ | Inorganic base in the solid/aqueous phase |
| Solvent | Toluene, CH₂Cl₂ | Organic phase for the reaction |
| Temperature | -20°C to Room Temp. | Lower temps often improve enantioselectivity |
Protocol 3: N-Benzylquininium Chloride Catalyzed Asymmetric Aza-Henry Reaction
-
Objective: To synthesize an enantioenriched β-nitroamine using a chiral PTC.
-
Materials: N-Boc protected imine (1.0 equiv), Nitroethane (2.0 equiv), N-Benzylquininium chloride (chiral PTC, 0.05 equiv), Cesium carbonate (Cs₂CO₃, 1.5 equiv), Toluene.
-
Procedure:
-
To a reaction vessel, add the imine, N-benzylquininium chloride, and cesium carbonate.
-
Cool the vessel to the desired temperature (e.g., -20°C) using a cryocooler.
-
Add anhydrous toluene, followed by nitroethane, and stir the resulting suspension vigorously. Vigorous stirring is essential to maximize the interfacial area between phases.
-
Continue stirring at this temperature for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Validation: The product's enantiomeric excess (ee) should be determined using chiral HPLC.
-
Expert Insight: The choice of the inorganic base and the specific counter-ion on the catalyst can significantly impact both the reaction rate and the enantioselectivity. Cesium carbonate is often used due to the high reactivity of the resulting cesium nitronate.[9]
References
- Active Pharmaceutical Ingredients. This compound.
- Watson International. This compound CAS 15619-48-4.
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- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Studies on intramolecular cycloaddition reactions of some isoquinolinium salts.
- Smolecule. Buy this compound | 15619-48-4.
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-
MDPI. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. [Online] Available at: [Link]
-
ResearchGate. Synthesis of sulfur-based pyridinium and quinolinium 1,4-zwitterions. [Online] Available at: [Link]
-
ResearchGate. Using quinoline (1), benzyl chloride (2), and 1-benzylquinolinium.... [Online] Available at: [Link]
-
ACS Publications. (2024). Cascade Synthesis of Pyrrolo[1,2-a]quinolines and Pyrrolo[2,1-a]isoquinolines via Formal [3 + 2]-Cycloaddition.... [Online] Available at: [Link]
-
ChemWhat. This compound CAS#:15619-48-4. [Online] Available at: [Link]
-
ResearchGate. Various conventional routes for the synthesis of quinoline derivatives. [Online] Available at: [Link]
-
MySkinRecipes. N-Benzylquininium Chloride [Chiral Phase-Transfer Catalyst]. [Online] Available at: [Link]
-
PubMed Central (PMC). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Online] Available at: [Link]
-
Tsinghua University Department of Chemistry. (2013). Novel Synthesis of Nitrogenous Heterocycles with Diaryliodonium Salts. [Online] Available at: [Link]
-
PubMed Central (PMC). (2022). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. [Online] Available at: [Link]
-
ResearchGate. Synthesis of quinoline-fused 1-benzazepine derivatives. [Online] Available at: [Link]
-
ACS PRF Reports. A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. [Online] Available at: [Link]
-
ResearchGate. Asymmetric Synthesis of Nitrogen Heterocycles. [Online] Available at: [Link]
-
National Institutes of Health (NIH). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactions of Ylides. [Online] Available at: [Link]
-
ResearchGate. (2022). Recent Advances in the Synthesis of Nitrogen Heterocycles Using Arenediazonium Salts as Nitrogen Sources. [Online] Available at: [Link]
-
MDPI. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Online] Available at: [Link]
-
MDPI. Recent Developments in Stereoselective Reactions of Sulfonium Ylides. [Online] Available at: [Link]
-
Wikipedia. Ylide. [Online] Available at: [Link]
-
SlideShare. (2020). Ylides -Preparation and reactions. [Online] Available at: [Link]
-
ACS Publications. (2009). Pyridinium Ylide-Assisted One-Pot Two-Step Tandem Synthesis of Polysubstituted Cyclopropanes. [Online] Available at: [Link]
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Application Note & Protocol: 1-Benzylquinolinium Chloride in Wastewater Treatment
Introduction: Unveiling the Potential of 1-Benzylquinolinium Chloride in Water Remediation
This compound is a quaternary ammonium compound (QAC) characterized by a positively charged nitrogen atom within a quinoline ring, bonded to a benzyl group.[1][2][3] This molecular architecture imparts significant cationic and surfactant properties.[4][5] While extensively recognized for its applications as a corrosion inhibitor, phase-transfer catalyst, and antimicrobial agent, its potential in wastewater treatment remains a burgeoning area of investigation.[1][4][6] The ever-present need for novel, efficient, and cost-effective water purification technologies compels the scientific community to explore the utility of existing chemical entities in new contexts. This document delineates the theoretical framework and provides practical protocols for the application of this compound as a coagulant and flocculant for the remediation of industrial wastewater, with a particular focus on the removal of turbidity and anionic dyes.
The primary hypothesis underpinning this application is the electrostatic interaction between the cationic 1-benzylquinolinium moiety and the predominantly anionic colloidal particles and dissolved organic pollutants found in many industrial effluents. This interaction is anticipated to neutralize surface charges, leading to the destabilization of suspended particles and the formation of larger, settleable flocs—a process central to coagulation and flocculation in water treatment.[7][8][9]
Mechanism of Action: A Dual-Pronged Approach to Pollutant Removal
The efficacy of this compound in wastewater treatment is predicated on two primary mechanisms:
-
Charge Neutralization: Many suspended solids, including clays, silts, and bacteria, as well as numerous dissolved organic dyes, possess a net negative surface charge in water. The positively charged head of the 1-benzylquinolinium cation is drawn to these anionic surfaces, effectively neutralizing the charge. This destabilization allows the van der Waals forces to predominate, initiating the aggregation of particles into microflocs.[9][10]
-
Adsorption and Inter-particle Bridging: The long-chain structure of this compound can facilitate the formation of bridges between the newly formed microflocs. This leads to the creation of larger, more robust macroflocs that are more readily removed from the aqueous phase through sedimentation or filtration.[8]
Furthermore, the inherent antimicrobial properties of this compound may offer a secondary benefit of disinfection, reducing the microbial load of the treated water.[1][6]
Core Applications & Experimental Investigations
This application note will focus on two critical areas of wastewater treatment where this compound is postulated to be effective:
-
Turbidity Reduction: The removal of suspended solids is a fundamental step in most wastewater treatment regimens.
-
Anionic Dye Removal: The discharge of colored effluents from textile and dyeing industries is a significant environmental concern.
The following sections provide detailed protocols for laboratory-scale investigations to determine the optimal conditions for these applications.
Experimental Protocol I: Determination of Optimal Coagulant Dosage for Turbidity Removal (Jar Test)
This protocol outlines the standardized jar testing procedure to ascertain the optimal concentration of this compound required for the effective removal of suspended solids from a model turbid water sample.
Materials and Reagents:
-
Synthetic turbid water (e.g., prepared from kaolin or bentonite clay) with a known initial turbidity (e.g., 100 NTU)
-
Deionized water
-
Standard laboratory glassware (beakers, graduated cylinders, pipettes)
-
Jar testing apparatus with multiple stirrers
-
Turbidimeter
-
pH meter
Procedure:
-
Preparation of Stock Solution:
-
Jar Test Setup:
-
Fill six 1-liter beakers with 500 mL of the synthetic turbid water.
-
Place the beakers in the jar testing apparatus.
-
Measure and record the initial turbidity and pH of the water in one of the beakers.
-
-
Coagulant Dosing:
-
While stirring at a rapid mix speed (e.g., 120 rpm), add increasing volumes of the this compound stock solution to five of the beakers to achieve a range of concentrations (e.g., 1, 5, 10, 20, 50 mg/L). The sixth beaker serves as a control with no coagulant added.
-
-
Coagulation and Flocculation:
-
Rapid Mix: Continue stirring at 120 rpm for 1-2 minutes to ensure thorough dispersion of the coagulant.
-
Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 30-40 rpm) for 20-30 minutes to promote the formation of flocs.
-
Sedimentation: Turn off the stirrers and allow the flocs to settle for 30 minutes.
-
-
Analysis:
-
Carefully collect a sample from the supernatant of each beaker, taking care not to disturb the settled flocs.
-
Measure and record the final turbidity and pH of each sample.
-
Calculate the percentage of turbidity removal for each dosage using the following formula:
-
% Turbidity Removal = [(Initial Turbidity - Final Turbidity) / Initial Turbidity] x 100
-
-
Data Presentation: Hypothetical Jar Test Results
| Beaker No. | This compound (mg/L) | Initial Turbidity (NTU) | Final Turbidity (NTU) | % Turbidity Removal | Final pH |
| 1 (Control) | 0 | 100 | 95 | 5% | 7.2 |
| 2 | 1 | 100 | 70 | 30% | 7.1 |
| 3 | 5 | 100 | 45 | 55% | 7.1 |
| 4 | 10 | 100 | 15 | 85% | 7.0 |
| 5 | 20 | 100 | 5 | 95% | 6.9 |
| 6 | 50 | 100 | 8 | 92% | 6.8 |
This table illustrates that the optimal dosage in this hypothetical scenario is 20 mg/L, achieving the highest turbidity removal.
Visualization: Jar Test Workflow
Caption: Workflow for determining optimal coagulant dosage using the jar test method.
Experimental Protocol II: Anionic Dye Removal from Synthetic Wastewater
This protocol details a method for assessing the efficacy of this compound in removing a model anionic dye (e.g., Brilliant Green, Malachite Green, or Safranin) from an aqueous solution.[11]
Materials and Reagents:
-
This compound stock solution (1000 mg/L, as prepared in Protocol I)
-
Anionic dye (e.g., Brilliant Green)
-
Deionized water
-
UV-Vis Spectrophotometer
-
pH meter and buffer solutions
-
Magnetic stirrer and stir bars
-
0.45 µm syringe filters
Procedure:
-
Preparation of Dye Solution:
-
Prepare a stock solution of the anionic dye (e.g., 100 mg/L) in deionized water.
-
Dilute the stock solution to a working concentration with a known absorbance in the linear range of the spectrophotometer (e.g., 20 mg/L).
-
-
Calibration Curve:
-
Prepare a series of standard solutions of the dye with known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Treatment Protocol:
-
In a series of beakers, place 100 mL of the 20 mg/L dye solution.
-
Adjust the pH of the solutions to a desired value (e.g., pH 7), as pH can significantly affect dye removal efficiency.[11][12]
-
Add varying amounts of the this compound stock solution to achieve a range of concentrations (e.g., 10, 20, 50, 100, 200 mg/L). Include a control with no coagulant.
-
Stir the solutions at a constant speed (e.g., 150 rpm) for a set contact time (e.g., 60 minutes).
-
-
Analysis:
-
After the contact time, withdraw a sample from each beaker.
-
Filter the sample through a 0.45 µm syringe filter to remove any precipitate.
-
Measure the absorbance of the filtrate at the λmax of the dye.
-
Using the calibration curve, determine the final concentration of the dye in each sample.
-
Calculate the percentage of dye removal:
-
% Dye Removal = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100
-
-
Data Presentation: Hypothetical Dye Removal Results
| Sample | This compound (mg/L) | Initial Dye Conc. (mg/L) | Final Dye Conc. (mg/L) | % Dye Removal |
| 1 (Control) | 0 | 20 | 19.8 | 1% |
| 2 | 10 | 20 | 15.2 | 24% |
| 3 | 20 | 20 | 11.4 | 43% |
| 4 | 50 | 20 | 5.6 | 72% |
| 5 | 100 | 20 | 1.8 | 91% |
| 6 | 200 | 20 | 1.6 | 92% |
This table suggests a significant increase in dye removal with increasing coagulant dosage, plateauing around 100-200 mg/L.
Visualization: Dye Removal Experimental Workflow
Caption: Experimental workflow for assessing anionic dye removal efficiency.
Safety and Handling Precautions
When working with this compound, appropriate personal protective equipment (PPE) should be worn, including safety goggles, gloves, and a lab coat. Handling should be performed in a well-ventilated area. Avoid breathing dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water.[13] Dispose of waste materials in accordance with local regulations.[13]
Conclusion and Future Outlook
The protocols detailed in this application note provide a robust framework for the initial investigation of this compound as a novel coagulant in wastewater treatment. Its cationic and surfactant properties present a compelling case for its efficacy in removing anionic pollutants and suspended solids. Further research should focus on optimizing process parameters such as pH and temperature, evaluating its performance on real industrial wastewater samples, and assessing any potential ecotoxicological impacts of the residual compound or its byproducts. The exploration of such versatile chemical agents is a vital step toward developing more efficient and tailored solutions for the complex challenges of modern wastewater management.
References
-
Biological removal of benzalkonium chlorides from wastewater by immobilized cells of Pseudomonas sp. BIOMIG1 in an up-flow packed bed reactor. (n.d.). PubMed Central. Retrieved from [Link]
-
1-Benzylquinolinium chlorideCAS#:15619-48-4. (n.d.). ChemWhat. Retrieved from [Link]
-
1-Benzylquinolinium chlorideCAS 15619-48-4;Quinolinium,1-benzyl. (2023, April 23). LookChem. Retrieved from [Link]
-
This compound - Active Pharmaceutical Ingredients. (n.d.). Macsen Labs. Retrieved from [Link]
-
This compound CAS 15619-48-4. (n.d.). Watson International. Retrieved from [Link]
-
Buffet-Bataillon, S., et al. (2019). Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance. Applied and Environmental Microbiology, 85(13). Retrieved from [Link]
-
DeLeo, P. C., et al. (2022). Ecological Risk Analysis for Benzalkonium Chloride, Benzethonium Chloride, and Chloroxylenol in US Disinfecting and Sanitizing Products. Integrated Environmental Assessment and Management, 19(3). Retrieved from [Link]
-
Benzalkonium chloride: A systematic review of its environmental entry through wastewater treatment, potential impact, and mitigation strategies. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound Application: Industrial at Best Price in Shanghai | Zhiwe Chemtech Co., Ltd. (n.d.). Tradeindia. Retrieved from [Link]
-
Ecotoxicity of disinfectant benzalkonium chloride and its mixture with antineoplastic drug 5-fluorouracil towards alga Pseudokirchneriella subcapitata. (2018, June 18). National Institutes of Health. Retrieved from [Link]
-
Coagulation–flocculation processes in water/wastewater treatment: the application of new generation of chemical reagents. (n.d.). ResearchGate. Retrieved from [Link]
-
COAGULATION-FLOCCULATION PROCESSES IN WATER/WASTEWATER TREATMENT: THE APPLICATION OF NEW GENERATION OF CHEMICAL REAGENTS. (n.d.). SSWM.info. Retrieved from [Link]
-
Mastering Coagulation & Flocculation for Water Treatment. (2024, December 16). Behn Meyer. Retrieved from [Link]
-
Removal of dyes (BG, MG, and SA) from aqueous solution using a novel adsorbent macrocyclic compound. (2022, October 6). PubMed Central. Retrieved from [Link]
-
Wastewater treatment: The Coagulant-Flocculant Synergy. (2024, April 7). alumichem.com. Retrieved from [Link]
-
Color removal from dye-containing wastewater by magnesium chloride. (2007). PubMed. Retrieved from [Link]
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Application Note: 1-Benzylquinolinium Chloride as a Novel Template for Controlled Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Author: Gemini, Senior Application Scientist
Abstract
The precise control over the size, shape, and surface chemistry of nanoparticles is paramount for their application in fields ranging from catalysis to nanomedicine. This document outlines the application of 1-benzylquinolinium chloride (BQC), a quaternary ammonium salt, as a versatile templating and capping agent for the synthesis of metallic and metal oxide nanoparticles. We provide a detailed examination of the underlying mechanisms, step-by-step synthesis protocols for gold (Au) and silver (Ag) nanoparticles, and standard characterization techniques. The unique molecular structure of BQC offers distinct advantages in directing nanoparticle growth and imparting surface functionalities crucial for subsequent bioconjugation and drug delivery applications.
Introduction: The Role of Templating Agents in Nanoparticle Synthesis
The fabrication of nanoparticles with well-defined characteristics is a cornerstone of modern nanotechnology. The "bottom-up" synthesis approach, where nanoparticles are grown from atomic or molecular precursors, often employs templating or capping agents to control particle growth and prevent aggregation.[1] These agents dynamically adsorb to the nanoparticle surface, influencing the final morphology and stability of the colloidal suspension.
This compound (BQC) is a cationic surfactant with a unique molecular architecture, comprising a planar quinolinium ring and a bulky benzyl group.[2][3] While traditionally used in organic synthesis and as a corrosion inhibitor, its amphiphilic nature and steric properties make it an excellent candidate for templating nanoparticle synthesis.[4][5][6] The positively charged quinolinium headgroup can interact with anionic precursor ions or the nascent nanoparticle surface, while the aromatic benzyl group provides steric hindrance, effectively controlling particle size and preventing agglomeration.
Mechanism of this compound as a Nanoparticle Template
The templating action of BQC in nanoparticle synthesis is proposed to occur through a combination of electrostatic and steric stabilization. As a cationic surfactant, BQC can form micelles in aqueous solutions above its critical micelle concentration (CMC).[7] These micelles can act as "nanoreactors," encapsulating precursor metal salts and facilitating controlled reduction.
The proposed mechanism involves the following key steps:
-
Micelle Formation: In solution, BQC molecules self-assemble into micelles, with the hydrophobic benzyl groups forming the core and the hydrophilic quinolinium headgroups facing the aqueous phase.
-
Precursor Entrapment: Anionic metal precursors (e.g., AuCl₄⁻) are electrostatically attracted to and entrapped within the positively charged micellar structures.
-
Controlled Reduction: A reducing agent, such as sodium borohydride or ascorbic acid, is introduced. The reduction of the metal precursor occurs within the confined space of the micelle, leading to the nucleation of nanoparticles.
-
Surface Capping and Stabilization: As the nanoparticles grow, BQC molecules adsorb onto their surface. The cationic quinolinium headgroup binds to the particle surface, while the benzyl group extends into the solvent, creating a stabilizing steric barrier. This BQC corona prevents uncontrolled growth and aggregation, resulting in a stable colloidal suspension.
Visualizing the Templating Mechanism
Caption: Proposed mechanism of BQC-templated nanoparticle synthesis.
Experimental Protocols
The following protocols provide a general framework for the synthesis of gold and silver nanoparticles using BQC as a templating agent. Researchers should optimize parameters such as precursor concentration, BQC concentration, and temperature to achieve desired nanoparticle characteristics.
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)
Materials:
-
This compound (BQC)
-
Tetrachloroauric(III) acid (HAuCl₄)
-
Sodium borohydride (NaBH₄)
-
Deionized (DI) water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of BQC in DI water.
-
Prepare a 1 mM stock solution of HAuCl₄ in DI water.
-
Prepare a freshly made, ice-cold 10 mM stock solution of NaBH₄ in DI water.
-
-
Reaction Setup:
-
In a clean glass flask, add 45 mL of DI water and 1 mL of the 10 mM BQC stock solution.
-
Stir the solution vigorously for 10 minutes to ensure micelle formation.
-
Add 1 mL of the 1 mM HAuCl₄ stock solution. The solution should turn pale yellow.
-
-
Reduction and Nanoparticle Formation:
-
While stirring vigorously, rapidly inject 1 mL of the ice-cold 10 mM NaBH₄ solution.
-
A rapid color change to a ruby-red or wine-red color indicates the formation of AuNPs.
-
Continue stirring for at least 1 hour to ensure the reaction is complete and the nanoparticles are stable.
-
-
Purification (Optional but Recommended):
-
Centrifuge the AuNP solution to pellet the nanoparticles and remove excess reactants. The centrifugation speed and time will depend on the nanoparticle size.
-
Discard the supernatant and resuspend the nanoparticle pellet in DI water. Repeat this washing step twice.
-
-
Storage:
-
Store the purified AuNP suspension at 4°C in the dark.
-
Protocol 2: Synthesis of Silver Nanoparticles (AgNPs)
Materials:
-
This compound (BQC)
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
Deionized (DI) water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of BQC in DI water.
-
Prepare a 1 mM stock solution of AgNO₃ in DI water.
-
Prepare a freshly made, ice-cold 10 mM stock solution of NaBH₄ in DI water.
-
-
Reaction Setup:
-
In a clean glass flask wrapped in aluminum foil (to protect from light), add 45 mL of DI water and 1 mL of the 10 mM BQC stock solution.
-
Stir the solution vigorously in an ice bath for 15 minutes.
-
Add 1 mL of the 1 mM AgNO₃ stock solution.
-
-
Reduction and Nanoparticle Formation:
-
While maintaining vigorous stirring in the ice bath, add 1 mL of the ice-cold 10 mM NaBH₄ solution dropwise.
-
A color change to a characteristic yellow-brown indicates the formation of AgNPs.[8]
-
Continue stirring for at least 2 hours in the dark and cold conditions.
-
-
Purification:
-
Follow the same purification steps as described for AuNPs.
-
-
Storage:
-
Store the purified AgNP suspension at 4°C in the dark to prevent photo-oxidation.
-
Experimental Workflow Diagram
Caption: General workflow for BQC-templated nanoparticle synthesis.
Characterization of BQC-Templated Nanoparticles
Proper characterization is essential to confirm the successful synthesis and determine the properties of the nanoparticles.[9]
UV-Visible Spectroscopy
UV-Vis spectroscopy is a rapid and straightforward technique to confirm the formation of metallic nanoparticles due to their surface plasmon resonance (SPR) properties.[10]
-
AuNPs: Exhibit a characteristic SPR peak between 520-550 nm.
-
AgNPs: Show an SPR peak typically in the range of 400-450 nm.[11]
The position and shape of the SPR peak can provide qualitative information about the size and dispersity of the nanoparticles.
Transmission Electron Microscopy (TEM)
TEM provides high-resolution imaging of the nanoparticles, allowing for the direct visualization of their size, shape, and morphology.[12]
Dynamic Light Scattering (DLS)
DLS is used to determine the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension. It also provides information on the stability of the suspension by measuring the zeta potential. The BQC coating is expected to impart a positive zeta potential, contributing to colloidal stability through electrostatic repulsion.
Summary of Characterization Techniques
| Technique | Information Obtained | Typical Results for BQC-Templated Nanoparticles |
| UV-Visible Spectroscopy | Confirmation of formation, SPR peak | AuNPs: ~520-550 nm; AgNPs: ~400-450 nm |
| Transmission Electron Microscopy (TEM) | Size, shape, morphology, dispersity | Spherical, monodisperse nanoparticles |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, size distribution | Narrow size distribution |
| Zeta Potential | Surface charge, colloidal stability | Positive zeta potential |
Potential Applications in Drug Development
The BQC coating on nanoparticles offers several advantages for biomedical applications:
-
Enhanced Stability: The steric and electrostatic stabilization provided by BQC ensures the stability of nanoparticles in biological media.
-
Surface Functionalization: The quinolinium ring can be further modified for the attachment of targeting ligands or therapeutic payloads.
-
Antimicrobial Properties: Quaternary ammonium compounds themselves can exhibit antimicrobial properties, which may act synergistically with the nanoparticle core (e.g., AgNPs).[12]
-
Drug Delivery: The BQC-coated nanoparticles can serve as carriers for hydrophobic drugs, which can be partitioned into the benzyl groups of the BQC corona.
Conclusion
This compound presents a promising and versatile platform for the template-directed synthesis of a variety of nanoparticles. Its unique chemical structure allows for precise control over nanoparticle growth, resulting in stable, monodisperse colloidal suspensions. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers to explore the potential of BQC-templated nanoparticles in diverse scientific and therapeutic areas. The inherent properties of the BQC coating also open up exciting possibilities for the development of novel drug delivery systems and antimicrobial agents.
References
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Watson International. (n.d.). This compound CAS 15619-48-4. Retrieved from [Link]
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ChemWhat. (n.d.). This compound CAS#: 15619-48-4. Retrieved from [Link]
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Karim, A., et al. (2023). Protocols used for the synthesis of nanoparticles. ResearchGate. Retrieved from [Link]
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Guedes, L. Z., et al. (2025). Benzalkonium Chloride-Coated Iron Oxide Nanoparticles: Cytotoxic Potential on Murine Leydig Cells (TM3). ACS Omega. Retrieved from [Link]
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Srujana, T. L., & Korumilli, T. (2024). Natural Biogenic Templates for Nanomaterial Synthesis: Advances, Applications, and Environmental Perspectives. ACS Biomaterials Science & Engineering. Retrieved from [Link]
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Jana, D., & Pal, T. (2025). Synthesis of anisotropic gold nanoparticles in binary surfactant mixtures: a review on mechanisms of particle formation. RSC Advances. Retrieved from [Link]
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Guedes, L. Z., et al. (2025). Benzalkonium Chloride-Coated Iron Oxide Nanoparticles: Cytotoxic Potential on Murine Leydig Cells (TM3). ACS Omega. Retrieved from [Link]
-
Al-Mokhtar, M. A., et al. (2023). Using quinoline (1), benzyl chloride (2), and 1-benzylquinolinium.... ResearchGate. Retrieved from [Link]
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Watson International. (2023). This compound CAS 15619-48-4;Quinolinium,1-benzyl. Retrieved from [Link]
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Chatterjee, S., et al. (2021). Clinical Application of Silver Nanoparticles Coated by Benzalkonium Chloride. Molecules. Retrieved from [Link]
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Martin, J. I., et al. (2025). Template synthesis of nanomaterials. ResearchGate. Retrieved from [Link]
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Yang, F., et al. (2022). Preparation and characterization of N-Benzylquinolinium Chloride Derivative (BQD) with effective corrosion inhibition. ResearchGate. Retrieved from [Link]
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Guerrero, A., et al. (2022). Synthesis of Silver Nanoparticles V.1. Protocols.io. Retrieved from [Link]
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D'Amaj, M., et al. (2022). Synthesis Monitoring, Characterization and Cleanup of Ag-Polydopamine Nanoparticles Used as Antibacterial Agents with Field-Flow Fractionation. Molecules. Retrieved from [Link]
-
Al-Shabib, N. A., et al. (2022). Green Synthesis and Characterization of Biologically Synthesized and Antibiotic-Conjugated Silver Nanoparticles followed by Post-Synthesis Assessment for Antibacterial and Antioxidant Applications. Journal of Nanomaterials. Retrieved from [Link]
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Betzer, J. F., et al. (2015). (PDF) Gold Nanoparticles: Synthesis, Characterization, and Bioconjugation. ResearchGate. Retrieved from [Link]
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- 12. mdpi.com [mdpi.com]
A Validated Reverse-Phase HPLC Method for the Quantification of 1-Benzylquinolinium Chloride in Pharmaceutical Formulations
An Application Note for the Analysis of 1-Benzylquinolinium Chloride by High-Performance Liquid Chromatography
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. As a quaternary ammonium salt with applications ranging from a phase-transfer catalyst in organic synthesis to a potential antimicrobial agent in pharmaceutical and personal care products, a reliable analytical method is crucial for quality control and formulation development.[1][2] This protocol outlines the experimental conditions, sample preparation, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines to ensure method suitability for its intended purpose.[3][4] The described reverse-phase HPLC method is demonstrated to be specific, linear, accurate, and precise for the determination of this compound.
Introduction
This compound (C₁₆H₁₄ClN, M.W. 255.75 g/mol ) is a quaternary ammonium compound characterized by a benzyl group attached to a quinolinium core.[5] Its chemical structure imparts properties such as surface activity, making it useful as an emulsifier, dispersant, and corrosion inhibitor.[6][7] In the pharmaceutical sector, it serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and may be used as a disinfectant or preservative due to its antimicrobial properties.[1][2][5]
Given its diverse applications, particularly in regulated industries, it is imperative to have a validated analytical method to quantify this compound in both bulk materials and finished products. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose, offering high sensitivity, resolution, and reproducibility.[4][8] This document provides a comprehensive, step-by-step protocol for the analysis of this compound using a reverse-phase HPLC method with UV detection, developed and validated according to ICH Q2(R1) guidelines.[3][9]
Principle of the Chromatographic Method
The method employs reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and an aqueous buffer. This compound, being a cationic and moderately polar organic molecule, is retained on the C18 column. Its retention and elution are controlled by the proportion of the organic solvent (acetonitrile) in the mobile phase. The addition of a buffer to the mobile phase ensures a consistent pH and ionic strength, leading to reproducible retention times and improved peak shape. Detection is achieved by monitoring the UV absorbance of the quinolinium chromophore, which has a reported absorption maximum around 320 nm.[5]
Experimental Protocol
Instrumentation and Equipment
-
HPLC system equipped with a quaternary or binary pump, autosampler, column compartment with temperature control, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (4-5 decimal places).
-
pH meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm, nylon or PTFE).
-
Ultrasonic bath.
Reagents and Materials
-
This compound reference standard (Purity ≥99%).
-
Acetonitrile (HPLC grade).
-
Ammonium acetate (ACS grade or higher).
-
Glacial acetic acid (ACS grade or higher).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
Chromatographic Conditions
The following table summarizes the optimized conditions for the HPLC analysis. These parameters were established based on common practices for analyzing quaternary ammonium compounds and provide a robust starting point for method implementation.[10][11]
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 10mM Ammonium Acetate, pH 5.0 (adjusted with acetic acid)B: Acetonitrile |
| Elution Mode | Isocratic: 55% A / 45% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 320 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is a versatile and robust choice for retaining moderately polar compounds like this compound.
-
Mobile Phase: The combination of acetonitrile and an ammonium acetate buffer provides good peak shape and stable retention. The pH is controlled to ensure the analyte is in a consistent ionic state.
-
Detection Wavelength: 320 nm is selected based on the known UV absorption maximum of the analyte, providing high sensitivity.[5]
Solution Preparation
Mobile Phase Preparation (1 L of 10mM Ammonium Acetate, pH 5.0):
-
Weigh approximately 0.77 g of ammonium acetate and dissolve it in 1 L of HPLC-grade water.
-
Adjust the pH to 5.0 ± 0.05 using glacial acetic acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Mix thoroughly. This stock solution should be stored under refrigeration.
Working Standard Solutions (for Linearity): Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired analytical range (e.g., 10, 25, 50, 100, 150 µg/mL).
Sample Preparation: The sample preparation will depend on the matrix. For a simple formulation, the following procedure can be used:
-
Accurately weigh a portion of the sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to dissolve the analyte.
-
Allow the solution to return to room temperature and dilute to volume with the mobile phase. Mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for routine use. The validation should be performed according to ICH Q2(R1) guidelines.[3][9]
Caption: Workflow for HPLC Method Validation according to ICH Guidelines.
System Suitability
Before starting any validation activity, the suitability of the chromatographic system must be verified.
-
Inject the working standard solution (e.g., 100 µg/mL) six times.
-
Calculate the mean and relative standard deviation (RSD) for the peak area and retention time.
| Parameter | Acceptance Criteria |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 1.0% |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure: Inject the mobile phase (blank), a placebo (sample matrix without the analyte), and a standard solution of this compound.
-
Acceptance Criteria: The blank and placebo chromatograms should show no significant interfering peaks at the retention time of the analyte.
Linearity and Range
-
Procedure: Analyze the prepared series of working standard solutions (e.g., 5 levels from 10 to 150 µg/mL) in triplicate.
-
Analysis: Plot a calibration curve of the mean peak area versus concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
-
Procedure: Prepare a sample placebo and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.[3]
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze six independent sample preparations at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The RSD of the results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The cumulative RSD for the results from both days should be ≤ 2.0%.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve. For S/N:
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1.
-
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
Robustness
-
Procedure: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.
-
Parameters to Vary:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2°C).
-
Mobile phase pH (± 0.2 units).
-
Acetonitrile composition (± 2%).
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the changes.
Data Presentation and Results
The results from the validation experiments should be tabulated for clarity.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 10 | Value |
| 25 | Value |
| 50 | Value |
| 100 | Value |
| 150 | Value |
| Slope | Value |
| Intercept | Value |
| r² | ≥ 0.999 |
Table 2: Accuracy and Precision Summary
| Validation Parameter | Level/Condition | Mean Result | % RSD / % Recovery | Acceptance Criteria |
|---|---|---|---|---|
| Repeatability | 100% Conc. (n=6) | Value | ≤ 2.0% | Pass/Fail |
| Intermediate Precision | 100% Conc. (n=12) | Value | ≤ 2.0% | Pass/Fail |
| Accuracy (Recovery) | 80% Spike (n=3) | Value | 98.0 - 102.0% | Pass/Fail |
| 100% Spike (n=3) | Value | 98.0 - 102.0% | Pass/Fail |
| | 120% Spike (n=3) | Value | 98.0 - 102.0% | Pass/Fail |
Caption: General experimental workflow for HPLC analysis.
Conclusion
The reverse-phase HPLC method described in this application note is suitable for the quantitative determination of this compound. The method is specific, linear over a wide concentration range, accurate, and precise. The validation protocol, based on ICH guidelines, confirms that the method is robust and reliable for routine quality control analysis in a regulated environment. This application note provides a solid foundation for researchers, scientists, and drug development professionals to implement and adapt this method for their specific needs.
References
-
HPLC Method Development and Validation for Pharmaceutical Analysis . LCGC Europe. [Link]
-
Developing Analytical Methods for Determination of Quaternary Ammonium Compounds (DDAC) using HPLC and HPLC-MS . IRG-WP. [Link]
-
Steps for HPLC Method Validation . Pharmaguideline. [Link]
-
This compound . SIELC Technologies. [Link]
-
This compound CAS 15619-48-4 . Watson International. [Link]
-
Quaternary ammonium compounds in milk: detection by reverse-phase high performance liquid chromatography and their effect on starter growth . PubMed. [Link]
-
Determination of antibacterial quaternary ammonium compounds in disinfectants by high-performance ion chromatography . ProQuest. [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW . Zenodo. [Link]
-
Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF . ResearchGate. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . LCGC International. [Link]
-
DETERMINATION OF BENZALKONIUM CHLORIDES FROM WASTEWATER USING HPLC-DAD METHOD . VAPOR LIQUID - UPB. [Link]
-
Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility . NIH. [Link]
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One-Pot Synthesis of Pyrrolo[1,2-a]quinoline Derivatives Using 1-Benzylquinolinium Chloride: An Application Note and Protocol
Introduction: The Strategic Advantage of 1-Benzylquinolinium Chloride in Heterocyclic Synthesis
Quinoline and its fused heterocyclic derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and photophysical properties.[1] The development of efficient and atom-economical methods for the synthesis of these complex molecular architectures is a paramount objective in modern organic synthesis. Among the various precursors, this compound stands out as a versatile and readily accessible starting material.[1] Its utility is primarily rooted in its ability to serve as a precursor to quinolinium ylides, which are highly reactive 1,3-dipoles.[2] This application note provides a comprehensive guide to the one-pot synthesis of pyrrolo[1,2-a]quinoline derivatives, leveraging the in situ generation of a 1-benzylquinolinium ylide and its subsequent [3+2] cycloaddition with a suitable dipolarophile.
The one-pot nature of this protocol offers significant advantages over traditional multi-step syntheses, including reduced reaction times, lower consumption of solvents and reagents, and simplified purification procedures.[3] This aligns with the principles of green chemistry, making it an attractive strategy for sustainable chemical manufacturing.[4] By gaining full editorial control over the structure of this guide, we will delve into the mechanistic underpinnings of this transformation, provide a detailed and validated experimental protocol, and discuss the broader applications of this methodology.
Mechanistic Insights: The Role of Quinolinium Ylides in [3+2] Cycloaddition
The cornerstone of this synthetic strategy is the generation of a 1-benzylquinolinium ylide. In the presence of a suitable base, the acidic proton at the benzylic position of this compound is abstracted, leading to the formation of the corresponding quinolinium ylide. This ylide is a resonance-stabilized 1,3-dipole, with the negative charge delocalized over the benzylic carbon and the quinoline ring system.
This transient ylide is highly reactive and readily participates in [3+2] cycloaddition reactions with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD). The reaction proceeds through a concerted or stepwise mechanism to form a dihydropyrrolo[1,2-a]quinoline intermediate. Subsequent aromatization, often facilitated by an oxidizing agent or occurring spontaneously, yields the stable pyrrolo[1,2-a]quinoline scaffold.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Benzylquinolinium Chloride
Welcome to the technical support center for the synthesis of 1-benzylquinolinium chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important reaction, troubleshoot common issues, and ultimately improve the yield and purity of the final product. This compound and its derivatives are valuable compounds, serving as versatile intermediates in organic and pharmaceutical synthesis, and as phase-transfer catalysts.[1][2][3][4] This guide provides in-depth, experience-based insights to help you achieve consistent and high-yield results.
Section 1: Understanding the Reaction: The Menschutkin Reaction
The synthesis of this compound is a classic example of the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction.[1][5] In this process, the nucleophilic nitrogen atom of the quinoline ring attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming the quaternary ammonium salt.[1]
Understanding the SN2 mechanism is crucial for optimization. The reaction proceeds through a single transition state where the new carbon-nitrogen bond is forming concurrently as the carbon-chlorine bond is breaking. The rate of this reaction is therefore dependent on the concentration of both reactants.[5][6][7] Several factors can significantly influence the reaction's success, including solvent choice, temperature, and reactant purity.
Caption: The SN2 mechanism for this compound synthesis.
Section 2: Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the synthesis of this compound in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yield is a common frustration, but it can typically be traced back to a few key experimental parameters. Let's break them down:
-
Reagent Quality and Stoichiometry:
-
Purity: Ensure the purity of your starting materials. Benzyl chloride can oxidize over time to benzaldehyde and benzoic acid, while quinoline can contain impurities that may inhibit the reaction. Using freshly distilled or high-purity reagents is recommended.
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess of benzyl chloride (e.g., 1.1 to 1.2 equivalents) can sometimes be used to ensure the complete conversion of the more valuable quinoline.[8] However, a large excess can lead to purification challenges.
-
-
Solvent Selection (The Critical Factor):
-
Causality: The Menschutkin reaction involves the formation of a charged product from neutral reactants. The transition state is highly polar, with significant charge separation.[6][7][9] Therefore, the choice of solvent has a dramatic effect on the reaction rate and yield.[9][10][11]
-
Recommendations: Polar aprotic solvents are generally the best choice as they can stabilize the polar transition state without solvating the nucleophile (quinoline) as strongly as protic solvents would.[1] This leads to a significant rate acceleration.[9][10][11] Non-polar solvents are generally poor choices for this reaction.
-
| Solvent Type | Examples | Rationale | Expected Outcome |
| Polar Aprotic | Acetonitrile, DMF, DMSO, Acetone | Stabilizes the polar transition state, leading to a lower activation energy.[9][10][11] | High Yield |
| Polar Protic | Ethanol, Methanol, Water | Can solvate the quinoline nitrogen through hydrogen bonding, reducing its nucleophilicity. | Moderate to Good Yield |
| Non-Polar | Toluene, Hexane, Dichloromethane | Poor stabilization of the transition state. | Low to No Yield |
-
Temperature and Reaction Time:
-
Optimization: This reaction typically requires heating. A common temperature range is 80-90°C.[1][12] Below 60°C, the reaction can be impractically slow.[1] Conversely, temperatures above 100°C may promote side reactions and decomposition.[1]
-
Monitoring: It is crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13] Reactions are often run for 12-24 hours, but the optimal time should be determined empirically.[1]
-
Problem 2: Formation of Impurities and Side Products
Q: I'm observing significant byproducts in my reaction mixture, making purification difficult. What are they and how can I minimize them?
A: Impurity formation is a key challenge that can complicate downstream applications. Here are the likely culprits and mitigation strategies:
-
Unreacted Starting Materials: This is often the primary "impurity." As discussed, optimizing stoichiometry, temperature, and reaction time will minimize leftover quinoline and benzyl chloride.
-
Side Reactions: Although the Menschutkin reaction is generally clean, side reactions can occur, especially at elevated temperatures. Benzyl chloride can undergo self-reaction or decomposition.
-
Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying the crude product. A solvent mixture, such as methanol/acetone, is often effective.[12] The goal is to find a solvent system in which the this compound is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
-
Washing: After filtration, washing the crystalline product with a cold, non-polar solvent like diethyl ether or cold acetone can help remove residual starting materials and non-polar impurities.[8]
-
Problem 3: Reaction Stalls or Proceeds Very Slowly
Q: The reaction starts but seems to stop before completion, even after extended heating. What could be inhibiting it?
A: A stalling reaction can be indicative of deactivating influences or suboptimal conditions.
-
Presence of Water: While some protocols use ethanol as a solvent, the starting materials should ideally be anhydrous. Water can interact with the reactants and potentially slow the reaction. Using anhydrous solvents and properly dried glassware is good practice.
-
Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions of the starting materials, especially if the reaction is run for an extended period at high temperatures.
-
Insufficient Agitation: In a heterogeneous mixture or as the product begins to precipitate, efficient stirring is necessary to ensure the reactants remain in contact.
Caption: A troubleshooting workflow for addressing low product yield.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of quinoline to benzyl chloride? A: A 1:1 molar ratio is the stoichiometric requirement.[1][12] However, to drive the reaction to completion, a slight excess of benzyl chloride (around 10-20 mol%) can be beneficial, though this may require more rigorous purification.
Q2: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). The product, being a salt, will have a much lower Rf value (it will stay at or near the baseline) compared to the starting materials. The disappearance of the quinoline or benzyl chloride spot is a good indicator of reaction completion.
Q3: What are the best practices for handling and storing the reagents? A: Benzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Both quinoline and benzyl chloride should be stored in tightly sealed containers in a cool, dry place, away from light to prevent degradation.
Q4: Can this synthesis be performed under solvent-free conditions? A: While less common, solvent-free synthesis is possible, typically by heating a mixture of the two neat reactants. Microwave-assisted solvent-free synthesis has also been reported to significantly reduce reaction times.[1] However, these methods can sometimes lead to a darker, less pure crude product that is more difficult to purify.
Section 4: Detailed Experimental Protocol (A Validated Starting Point)
This protocol is a robust starting point for achieving a high yield of this compound.
Materials:
-
Quinoline (high purity)
-
Benzyl chloride (high purity)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter flask
-
Acetone (for washing)
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood. Ensure all glassware is dry.
-
Reagents: To the flask, add quinoline (1.0 eq.). Add anhydrous acetonitrile (approximately 5-10 mL per gram of quinoline).
-
Addition: Begin stirring the solution and add benzyl chloride (1.1 eq.) to the flask.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of acetonitrile is ~82°C) with vigorous stirring.
-
Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor the reaction by TLC until the quinoline starting material is no longer visible.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. Further cooling in an ice bath can increase the amount of precipitate.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid on the filter with a small amount of cold acetone to remove any soluble impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound as a crystalline solid, which may range in color from pink to brown.[2][3]
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Benzyl chloride is a lachrymator and a suspected carcinogen; handle with extreme care.
References
- Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field. Vertex AI Search.
- Buy this compound | 15619-48-4 - Smolecule. Smolecule.
- Solvent Effects on the Menshutkin Reaction - arXiv. arXiv.
- Solvent Effects on the Menshutkin Reaction - PubMed. PubMed.
- 1-Benzylquinolinium chlorideCAS#:15619-48-4 - ChemWhat.
- Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process | SPE Journal | OnePetro. OnePetro.
- 1-Benzylquinolinium chlorideCAS 15619-48-4;Quinolinium,1-benzyl. X-Mol.
- This compound CAS 15619-48-4 - Watson International.
- Intensification of Quaternary Ammonium Salt Production using Continuous Flow Reactors. Eindhoven University of Technology.
- 4012 Synthesis of (-)-N-benzylcinchonidinium chloride. Organic Chemistry Praktikum.
- KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SOLVENTS-A REVISIT TO MENSHUTKIN REACTION | Journal of Advanced Scientific Research. Journal of Advanced Scientific Research.
- This compound | 15619-48-4 - ChemicalBook. ChemicalBook.
- This compound - Active Pharmaceutical Ingredients. Active Pharmaceutical Ingredients.
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- 13. chemwhat.com [chemwhat.com]
Technical Support Center: Overcoming Solubility Challenges of 1-Benzylquinolinium Chloride
Welcome to the technical support guide for 1-Benzylquinolinium chloride (BQC). This document serves as a centralized resource for researchers, chemists, and drug development professionals to troubleshoot and resolve solubility issues encountered during its use. As a quaternary ammonium salt, BQC's ionic nature presents unique challenges in various reaction media. This guide provides a logical, step-by-step approach to overcoming these issues, grounded in fundamental chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in common non-polar organic solvents like Toluene or Hexane?
A1: this compound is an ionic salt. It consists of a positively charged benzylquinolinium cation and a negatively charged chloride anion.[1] The principle of "like dissolves like" governs solubility. Polar solvents effectively stabilize these charged ions through dipole-ion interactions, whereas non-polar solvents cannot. Consequently, BQC has very poor solubility in non-polar media. It is, however, miscible in water and shows good solubility in polar organic solvents.[1][2]
Q2: What are the best initial solvents to try for dissolving this compound?
A2: For a homogeneous reaction, start with polar solvents. Based on its ionic nature, the following are excellent starting points:
-
Polar Protic Solvents: Water[1][2], Ethanol, Methanol. These are good choices when your reactants are stable to protic conditions.
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN). These are highly effective due to their high dielectric constants, which efficiently solvate the ions.[3]
Q3: I've observed my compound precipitating out of the solution midway through the reaction. What could be the cause?
A3: This can be due to several factors:
-
Change in Polarity: The reaction itself might consume a polar reactant or generate a non-polar product, gradually decreasing the overall polarity of the reaction medium.
-
Temperature Fluctuation: If you initially used heat to dissolve the salt, it might precipitate if the reaction mixture cools down.
-
Common Ion Effect: If your reaction generates chloride ions, it could suppress the solubility of BQC.
-
Anion Exchange: A counter-ion from another salt in the reaction mixture could be exchanging with the chloride, forming a new, less soluble quinolinium salt.
Q4: Can I simply heat the mixture to force it to dissolve?
A4: Yes, increasing the temperature often enhances solubility. However, exercise caution. Quaternary ammonium salts can degrade at high temperatures.[4] It is recommended to stay within a moderate temperature range (e.g., 40-80 °C) and monitor for any signs of decomposition (color change, off-gassing).[1] Always verify the thermal stability of your other reactants and products before applying heat.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving solubility issues.
Problem: Complete Insolubility in the Desired Reaction Solvent
Your chosen protocol requires a non-polar or weakly polar solvent, but this compound remains an undissolved solid.
Causality: This is a classic polarity mismatch. The energy gained by solvating the ions in a non-polar solvent is insufficient to overcome the crystal lattice energy of the salt.
Solution Pathway:
-
Re-evaluate Solvent Choice: Can the reaction be adapted to a polar aprotic solvent like DMF or DMSO? This is the most straightforward solution for achieving a homogeneous system.
-
Employ a Co-Solvent System: If the bulk solvent must be non-polar, introduce a small amount of a polar aprotic co-solvent. This technique can dramatically increase solubility without significantly altering the overall reaction environment.
-
Utilize Phase-Transfer Catalysis (PTC): If your reaction involves an aqueous phase and an organic phase, BQC's insolubility in the organic phase is actually a requirement for its function as a phase-transfer catalyst.[1][5] It operates by exchanging anions at the phase interface.[3][6]
The following decision tree can guide your solvent selection process.
Caption: Decision tree for solvent selection.
Advanced Strategies & Protocols
Strategy 1: Implementing a Co-Solvent System
A co-solvent system involves using a primary, often less polar, solvent and adding a small percentage of a highly polar "solubilizer."
Mechanism: The polar co-solvent forms a solvation shell around the quinolinium and chloride ions, creating a more lipophilic complex that can be dispersed in the bulk non-polar solvent.
Recommended Co-Solvent Mixtures
| Primary Solvent (90-95%) | Co-Solvent (5-10%) | Suitability & Comments |
| Dichloromethane (DCM) | Acetonitrile (MeCN) | Good for reactions below 40°C. |
| Tetrahydrofuran (THF) | N-Methyl-2-pyrrolidone (NMP) | Effective for a wide range of temperatures. |
| Toluene | Dimethylformamide (DMF) | Useful for higher temperature reactions. |
| Chloroform | DMSO | Chloroform's low dielectric constant can be overcome by DMSO.[7] |
Experimental Protocol: Solubility Test with a Co-Solvent
-
Setup: To a 10 mL vial, add 10 mg of this compound.
-
Primary Solvent: Add 2 mL of the primary solvent (e.g., Toluene). Stir for 5 minutes at room temperature. Observe that the solid does not dissolve.
-
Co-Solvent Addition: Add the co-solvent (e.g., DMF) dropwise (approx. 20 µL per drop) while stirring.
-
Observation: Note the volume of co-solvent required to achieve complete dissolution.
-
Optimization: Use this ratio as a starting point for scaling up your reaction. Aim for the lowest possible co-solvent percentage that maintains solubility throughout the reaction.
Strategy 2: Leveraging Phase-Transfer Catalysis (PTC)
This compound is an effective phase-transfer catalyst.[1][5] This method is ideal for reactions where an ionic, water-soluble nucleophile needs to react with an organic-soluble substrate.
Mechanism: The benzylquinolinium cation (Q⁺) forms an ion pair with the aqueous nucleophile (Nu⁻). This new, more lipophilic ion pair [Q⁺Nu⁻] migrates into the organic phase, where the "naked" nucleophile reacts with the substrate. The resulting ion pair [Q⁺X⁻] then returns to the aqueous phase, completing the catalytic cycle.
Caption: Mechanism of Phase-Transfer Catalysis.
Strategy 3: Formation of Deep Eutectic Solvents (DES)
For highly challenging cases, BQC can act as a hydrogen bond acceptor (HBA) to form a Deep Eutectic Solvent (DES) with a suitable hydrogen bond donor (HBD). A DES is a mixture with a melting point significantly lower than its individual components.[8]
Potential HBDs:
-
Urea
-
Glycerol
-
Carboxylic acids (e.g., malonic acid)
Application: This creates a liquid reaction medium at or near room temperature, in which the BQC is inherently soluble because it is part of the solvent itself. This is an advanced technique suitable when conventional solvents fail.
References
- US3190919A - Preparation of quaternary ammonium compounds - Google Patents. Google Patents.
-
This compound CAS 15619-48-4 - Watson International. Watson International. Available from: [Link]
-
Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by - CORE. CORE. Available from: [Link]
-
Phase-transfer catalyst - Wikipedia. Wikipedia. Available from: [Link]
-
Quaternary ammonium cation - Wikipedia. Wikipedia. Available from: [Link]
- US3637520A - Solvent-soluble quaternary ammonium salts of cellulose sulfate - Google Patents. Google Patents.
-
Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC - NIH. National Institutes of Health. Available from: [Link]
-
The Future of Green Chemistry: Evolution and Recent Trends in Deep Eutectic Solvents Research - MDPI. MDPI. Available from: [Link]
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- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Future of Green Chemistry: Evolution and Recent Trends in Deep Eutectic Solvents Research [mdpi.com]
Technical Support Center: Optimizing 1-Benzylquinolinium Chloride Phase Transfer Catalysis
Welcome to the technical support center for 1-Benzylquinolinium chloride, a versatile and effective phase transfer catalyst.[1][2][3] This guide is designed for researchers, chemists, and process development professionals who are looking to optimize their reaction conditions, troubleshoot common issues, and deepen their understanding of phase transfer catalysis (PTC) mechanics. Here, we synthesize technical data with field-proven insights to help you achieve higher yields, better selectivity, and more robust chemical processes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about this compound and its role in phase transfer catalysis.
Q1: What is this compound and why is it used as a phase transfer catalyst?
A1: this compound is a quaternary ammonium salt.[1][2] Its structure contains a positively charged nitrogen atom within a quinoline ring, balanced by a chloride anion. This structure is amphiphilic, meaning it has both hydrophilic (the charged 'head') and lipophilic/organophilic (the large organic 'tail') properties.[4] This dual nature allows it to act as a shuttle, transporting anionic reactants from an aqueous (or solid) phase into an organic phase where they can react with an organic substrate.[5][6][7] The benzyl and quinoline groups provide significant organophilicity, enabling its effective function in a variety of organic solvents.[3]
Q2: What is the fundamental mechanism of phase transfer catalysis?
A2: Phase transfer catalysis facilitates reactions between immiscible reactants.[4][6][7] The process, often referred to as the Starks extraction mechanism, involves the catalyst (represented as Q⁺X⁻) exchanging its original anion (X⁻, in this case, Cl⁻) for the reactant anion (Y⁻) from the aqueous phase.[8] This newly formed ion pair (Q⁺Y⁻) is sufficiently soluble in the organic phase to migrate across the phase boundary.[5][9] In the organic phase, the "naked" anion Y⁻ is highly reactive and attacks the organic substrate (RZ), forming the product (RY) and releasing a leaving group anion (Z⁻). The catalyst, now paired with the leaving group (Q⁺Z⁻), travels back to the aqueous phase to restart the cycle.[5] This continuous cycle allows for the use of only catalytic amounts of the agent.[5]
DOT Diagram: The Catalytic Cycle of Phase Transfer Catalysis
Caption: The catalytic cycle in liquid-liquid phase transfer catalysis.
Q3: What are the main advantages of using PTC?
A3: PTC offers numerous benefits that align with the principles of green chemistry.[7] Key advantages include:
-
Milder Reaction Conditions: Reactions can often be run at lower temperatures.[7]
-
Elimination of Expensive/Hazardous Solvents: Avoids the need for polar aprotic solvents like DMSO or DMF, which can be difficult to remove and recycle.[7][10][11]
-
Use of Inexpensive Bases: Allows for the use of simple, inexpensive inorganic bases like NaOH or K₂CO₃ instead of hazardous and costly alternatives like sodium hydride or alkoxides.[10]
-
Increased Reaction Rates and Yields: By bringing reactants together effectively, PTC significantly accelerates reactions and often leads to higher product yields and purity.[4][7][12]
-
Simplified Workup Procedures: Phase separation is typically straightforward, simplifying product isolation.[10]
Section 2: Troubleshooting Guide
This section is structured to provide direct answers to specific experimental problems.
Issue 1: Low or No Reaction Conversion
Q: My reaction yield is very low. What are the most common causes and how can I fix them?
A: Low yield in a PTC system is a common issue that can stem from several factors. A systematic approach is the best way to diagnose the problem.
1. Inefficient Mass Transfer (Stirring):
-
The Problem: The reaction occurs at the interface between the two liquid phases or within the organic phase.[5] If agitation is insufficient, the interfacial surface area is too small, and the catalyst cannot shuttle the reactant efficiently.
-
The Solution: Increase the stirring rate. Most PTC reactions are not limited by stirring speed above a certain threshold (e.g., 600 rpm), but it's crucial to ensure you have surpassed this minimum.[8] A visible vortex and good mixing of the phases are essential.[5]
2. Incorrect Solvent Choice:
-
The Problem: The organic solvent plays a critical role. A solvent that is too polar may retain the catalyst in the aqueous phase, while a solvent that is too non-polar may not sufficiently dissolve the catalyst-reactant ion pair.
-
The Solution: Toluene is often a good starting point for many PTC reactions.[10][11] If your substrate has poor solubility, you may need a slightly more polar solvent like chlorobenzene or a mixture of solvents. Avoid polar aprotic solvents like DMSO or NMP unless absolutely necessary, as they defeat one of the main advantages of PTC.[11]
3. Inappropriate Base Selection:
-
The Problem: For reactions requiring deprotonation, the strength and concentration of the base are critical. A base that is too weak will not generate the required anion. A highly concentrated base (e.g., 50% NaOH) can "salt out" the catalyst, making it more organophilic and potentially accelerating the reaction.[13]
-
The Solution: Screen different bases (e.g., K₂CO₃, KOH, NaOH) and concentrations. For many reactions, a 50% aqueous solution of KOH or NaOH provides the best results.[8][13]
4. Catalyst Poisoning or Inhibition:
-
The Problem: Some anions, particularly large, soft, and organophilic ones like iodide (I⁻) or tosylate (TsO⁻), can pair very strongly with the quaternary ammonium cation.[14] This "poisoned" ion pair is reluctant to exchange for the desired reactant anion in the aqueous phase, effectively halting the catalytic cycle.
-
The Solution: If your substrate has a tosylate leaving group, consider switching to a mesylate, which is less lipophilic.[14] If possible, use bromide or chloride salts instead of iodide salts.
DOT Diagram: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for diagnosing low reaction yields.
Issue 2: Catalyst Decomposition
Q: My reaction starts well but then stalls. Could my catalyst be degrading?
A: Yes, catalyst stability is a critical factor, especially under strongly basic conditions and at elevated temperatures. The primary degradation pathway for quaternary ammonium salts like this compound is the Hofmann Elimination .[6][15][16][17]
-
The Mechanism: Under strongly basic conditions (particularly with hydroxide ions) and heat, the base can abstract a proton from a carbon that is beta to the quaternary nitrogen atom.[17] This initiates an elimination reaction that breaks down the catalyst into a tertiary amine and an alkene. For this compound, this is less of a concern for the benzyl and quinoline groups themselves which lack beta-hydrogens on aliphatic carbons, but it is a crucial consideration for other common catalysts like tetrabutylammonium bromide. However, quinolinium salts can still be susceptible to degradation by strong nucleophiles or bases attacking the aromatic ring system, especially at high temperatures.[15][16]
-
Symptoms: A reaction that initiates but fails to reach completion, or the appearance of unexpected amine byproducts in your analysis.
-
Solutions:
-
Lower the Temperature: Hofmann elimination is highly temperature-dependent.[15][16][17] Running the reaction at the lowest possible temperature that still affords a reasonable rate is the best first step.
-
Use a Milder Base: If the reaction allows, switch from strong hydroxide bases to carbonates (K₂CO₃, Cs₂CO₃).
-
Consider a More Stable Catalyst: If high temperatures and strong bases are unavoidable, phosphonium salt catalysts (e.g., hexadecyltributylphosphonium bromide) are generally more thermally and base-stable than their ammonium counterparts.[6][18]
-
Issue 3: Workup and Phase Separation Problems
Q: I'm having trouble separating the organic and aqueous layers after the reaction. What causes emulsion formation?
A: Emulsion formation is a common workup issue in PTC, as the catalyst itself is a surfactant.[19]
-
Causes:
-
High Catalyst Concentration: Using too much catalyst (> 5 mol%) enhances its surfactant effect.[19]
-
Intense Agitation: Very high shear forces during the reaction can create extremely small, stable droplets that are slow to coalesce.[19]
-
Unfavorable Phase Volume Ratio: An imbalance in the volumes of the organic and aqueous phases can sometimes stabilize emulsions.[19]
-
-
Solutions:
-
Reduce Catalyst Loading: Optimize the catalyst concentration. Often, 1-2 mol% is sufficient.
-
Decrease Agitation Speed Post-Reaction: Once the reaction is complete, reduce the stirring speed to a gentle rate for 15-30 minutes to allow droplets to coalesce before separation.
-
Add Saturated Brine: During workup, washing the mixture with a saturated NaCl solution (brine) increases the ionic strength of the aqueous phase.[19] This helps to "break" the emulsion by dehydrating the catalyst and forcing it into the organic layer, leading to a sharper phase separation.
-
Change the Solvent: Solvents with some water miscibility, like dichloromethane, are more prone to forming emulsions.[19] Toluene or hexane are often better choices for clean phase separation.[10]
-
Section 3: Experimental Protocols & Data
Model Protocol: O-Alkylation of 4-Methoxyphenol
This protocol provides a validated starting point for a typical nucleophilic substitution reaction using this compound.
Objective: To synthesize 4-methoxybenzyl ether from 4-methoxyphenol and benzyl chloride.
Materials:
-
4-Methoxyphenol
-
Benzyl Chloride
-
This compound (PTC)
-
Potassium Hydroxide (KOH)
-
Toluene
-
Deionized Water
-
Saturated NaCl solution (Brine)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, condenser, and temperature probe, add 4-methoxyphenol (1.0 eq), toluene (5 mL per gram of phenol), and this compound (0.02 eq, 2 mol%).
-
Prepare a 50% (w/w) aqueous solution of KOH. Add this solution (2.0 eq of KOH) to the reaction flask.
-
Begin vigorous stirring (e.g., 700 RPM) and heat the mixture to 60 °C.
-
Slowly add benzyl chloride (1.1 eq) to the reaction mixture over 30 minutes.
-
Maintain the reaction at 60 °C and monitor its progress by TLC or GC/MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature. Transfer it to a separatory funnel.
-
Add an equal volume of water to dissolve the salts. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and finally, saturated brine to break any emulsions.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Table 1: General Starting Conditions for PTC Reactions
| Parameter | Recommended Range | Rationale & Key Considerations |
| Catalyst Loading | 1 - 5 mol% | Lower loadings are cost-effective. Higher loadings can increase rates but may cause emulsions.[19] Start with 2 mol%. |
| Solvent | Toluene, Heptane, Chlorobenzene | Toluene is a versatile starting point.[10] Choice depends on substrate solubility and reaction temperature. Avoid polar aprotic solvents.[11] |
| Aqueous Base | 50% KOH or NaOH (aq) | High concentration increases the rate by dehydrating the anion and making the catalyst more organophilic.[13] |
| Temperature | 25 - 80 °C | Reaction specific. Higher temperatures increase rates but also risk catalyst degradation via Hofmann elimination.[15][16] |
| Stirring Speed | > 600 RPM | Crucial for creating sufficient interfacial area for mass transfer. Rate is often independent of stirring above this threshold.[5][8] |
References
-
Dehmlow, E. V., & Raths, H. C. (1989). Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. Journal of the Chemical Society, Perkin Transactions 2, (9), 1405-1408. [Link]
-
The Hebrew University of Jerusalem. (n.d.). Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. [Link]
-
Active Pharmaceutical Ingredients. (n.d.). This compound. [Link]
-
LookChem. (2023). This compound CAS 15619-48-4. [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). [Link]
-
CORE. (n.d.). Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. [Link]
-
Chemistry LibreTexts. (2014). 10.9: Quaternary Ammonium Hydroxides Undergo Elimination Reactions. [Link]
-
PTC Organics, Inc. (n.d.). Top 10 PTC Applications. [Link]
-
Wikipedia. (n.d.). Hofmann elimination. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. [Link]
-
Watson International. (n.d.). This compound CAS 15619-48-4. [Link]
-
PTC Organics, Inc. (n.d.). PTC with Polar Aprotic Solvents. [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. [Link]
-
YouTube. (2020). Phase Transfer Catalysis(Mechanism and Applications). [Link]
-
NPTEL. (n.d.). Lecture 41 : Phase Transfer Catalysis. [Link]
-
Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]
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Stability of 1-Benzylquinolinium chloride under different pH conditions
Welcome to the technical support resource for 1-Benzylquinolinium chloride (1-BQC). This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot experimental challenges related to the stability of 1-BQC, particularly under varying pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound (1-BQC) across the pH spectrum?
A1: this compound, a quaternary ammonium salt, is generally considered a stable compound, especially in solid form and in aqueous solutions at neutral to slightly acidic pH (pH 6-7.5).[1][2] Its stability is attributed to the resonance delocalization of the positive charge across the aromatic quinoline ring system.[3]
However, its stability is highly dependent on the pH of the medium.
-
Acidic to Neutral Conditions (pH < 7.5): In this range, 1-BQC exhibits high stability. The quaternary ammonium cation is chemically inert towards acids.[4][5]
-
Alkaline Conditions (pH > 7.5): As the pH increases, the stability of 1-BQC decreases. Quaternary ammonium compounds, while lacking a proton to lose, can be susceptible to degradation in highly alkaline environments.[6] The strong nucleophile, hydroxide ion (OH⁻), can attack the molecule, potentially leading to degradation pathways. This instability becomes more pronounced at elevated temperatures.
Q2: What are the potential degradation pathways and products for 1-BQC under harsh pH conditions?
A2: Under forced degradation conditions, such as exposure to strong acids or bases at elevated temperatures, two primary degradation pathways are plausible:
-
Alkaline Hydrolysis: In a strongly basic medium, the hydroxide ion can act as a nucleophile. A potential, though less common for quaternary salts, is an attack leading to ring-opening or other complex rearrangements. A more likely scenario for some related structures involves a surface conversion of the quaternary amine to a tertiary amine.[6]
-
Hydrolysis of the Benzyl Group: While the C-N bond in the quinolinium ring is robust, the benzyl group itself can be a point of reaction. Under certain harsh hydrolytic conditions (e.g., strong acid/base and heat), cleavage could theoretically occur, leading to the formation of benzyl alcohol and quinoline.[3][7] The precursor, benzyl chloride, is known to hydrolyze to benzyl alcohol and hydrochloric acid, establishing the susceptibility of the benzyl- C bond.[8][9]
The primary degradation products to monitor for would therefore be benzyl alcohol , quinoline , and potentially other related isomers or ring-opened species.
Q3: What are the recommended pH ranges and buffer systems for preparing and storing 1-BQC solutions?
A3: For maximum stability, especially for long-term storage or use as a stock solution, it is critical to control the pH.
-
Recommended pH Range: pH 4.0 to 7.0.
-
Storage: Aqueous stock solutions should be stored refrigerated (2-8 °C) and protected from light. For extended storage, consider aliquoting and freezing (-20 °C).
The choice of buffer is critical to avoid unintended reactions with the quaternary ammonium salt.
| pH Range | Recommended Buffer System | Concentration (mM) | Rationale & Considerations |
| 4.0 - 5.5 | Acetate Buffer (Sodium Acetate/Acetic Acid) | 10 - 50 | Provides good buffering capacity in the acidic range. Commonly used in HPLC mobile phases. |
| 5.5 - 7.5 | Phosphate Buffer (e.g., PBS, Sodium Phosphate) | 10 - 50 | Mimics physiological conditions and offers excellent stability for 1-BQC. Ensure high purity to avoid metal ion contamination. |
| > 7.5 | Borate or Bicarbonate Buffers | 10 - 50 | Use with caution. If experiments require alkaline pH, these are options, but solution stability will be limited. Prepare fresh and use immediately. Avoid amine-based buffers (e.g., Tris) which can potentially interfere with certain assays. |
Troubleshooting Guide
Issue: My 1-BQC solution develops a yellow tint after adjusting the pH to > 9. What is happening?
This is a common observation indicating potential chemical degradation. The extended conjugated system of the quinolinium ring is sensitive to structural changes, which can alter its absorption of visible light.
Causality: The color change is likely due to the formation of degradation products in the alkaline environment. The hydroxide ion (OH⁻) can induce reactions that alter the electronic structure of the quinolinium core, leading to the formation of chromophores that absorb in the yellow region of the spectrum.
Troubleshooting Steps:
-
Confirm pH: Use a calibrated pH meter to confirm the exact pH of your solution.
-
UV-Vis Scan: Acquire a full UV-Vis spectrum (200-700 nm) of the colored solution and compare it to a freshly prepared, neutral solution of 1-BQC. 1-BQC has a characteristic absorption maximum around 320 nm.[3] The appearance of new peaks or a significant shift in the main peak confirms the formation of new species.
-
Minimize Exposure: If your experiment must be run at high pH, minimize the incubation time. Prepare the alkaline solution immediately before use and keep it on ice to slow the degradation rate.
Issue: My HPLC analysis shows multiple unexpected peaks after incubating my sample in an acidic or basic buffer. How do I proceed?
Unexpected peaks in your chromatogram are the most direct evidence of degradation or the presence of impurities. A systematic approach is required to identify the source.
Causality: These peaks represent either pre-existing impurities in your starting material or, more likely, degradation products formed during the incubation under pH stress. Stability-indicating methods are designed to separate these degradants from the parent compound.[10][11]
Caption: Troubleshooting workflow for identifying unknown HPLC peaks.
Protocol: How to Perform a Forced Degradation Study for 1-BQC
A forced degradation or "stress testing" study is essential for developing a stability-indicating analytical method and understanding the intrinsic stability of 1-BQC.[12][13] This protocol outlines the key steps.
Objective: To deliberately degrade 1-BQC under various stress conditions to generate potential degradation products and confirm the analytical method can resolve them from the parent peak.
Materials:
-
This compound (1-BQC)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
High-purity water and appropriate solvents (e.g., Acetonitrile, Methanol)
-
Calibrated pH meter, HPLC system with UV or DAD detector, LC-MS system (optional but recommended)
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 1-BQC in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Set Up Stress Conditions: For each condition, mix your stock solution with the stressor. Include a control sample stored under ambient conditions.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. If no degradation is observed after 24h at room temperature, repeat with 1 M HCl and/or heat at 60 °C for 4-8 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Expect rapid degradation. Keep this reaction at room temperature and sample at early time points (e.g., 1, 4, 8 hours).
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal: Store a sample of the stock solution at 60 °C for 24-48 hours.
-
Photolytic: Expose a sample of the stock solution to a photostability chamber (ICH Q1B conditions) for a defined period.
-
-
Neutralization & Dilution: Before analysis, it is crucial to stop the degradation reaction.
-
For acid-stressed samples, neutralize with an equivalent molar amount of NaOH.
-
For base-stressed samples, neutralize with an equivalent molar amount of HCl.
-
Dilute all samples (including the control) to a suitable concentration for HPLC analysis (e.g., 50-100 µg/mL).
-
-
HPLC Analysis: Analyze all samples using a suitable HPLC method. A reverse-phase C18 or Cyano column is often effective for quaternary ammonium compounds.[14]
-
Example Mobile Phase: Acetonitrile and a phosphate or acetate buffer (pH 3-5) in a gradient elution.
-
Detection: Use a UV detector set at a wavelength where both the parent and potential degradants might absorb (e.g., 214 nm, 254 nm, or the λmax of 1-BQC).[15]
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of 1-BQC.
-
Ensure the method provides sufficient resolution between the 1-BQC peak and all degradant peaks. This is known as demonstrating "specificity."
-
Caption: Plausible hydrolytic degradation pathway for 1-BQC.
By following these guidelines, researchers can better anticipate the stability of this compound in their experimental systems, troubleshoot unexpected results, and develop robust, stability-indicating analytical methods.
References
-
Watson International. This compound CAS 15619-48-4. [Link]
-
SIELC Technologies. This compound. [Link]
- Lucy, C. A., et al. High pH instability of quaternary ammonium surfactant coatings in capillary electrophoresis.
-
Caming Pharmaceutical Ltd. This compound CAS 15619-48-4;Quinolinium,1-benzyl. [Link]
-
Chemistry Stack Exchange. What happens to a quaternary ammonium cation at a pH above its pKa?. [Link]
- Garsany, Y., et al. Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications.
-
Chromatography Forum. ANALYSIS OF BENZALKONIUM CHLORIDE. [Link]
-
MedCrave online. Forced Degradation Studies. [Link]
-
University POLITEHNICA of Bucharest. DETERMINATION OF BENZALKONIUM CHLORIDES FROM WASTEWATER USING HPLC-DAD METHOD. [Link]
- Singh, R., & Rehman, Z. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
-
International Journal of Pharmaceutical and Medicinal Research. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
International Journal of Current Pharmaceutical Research. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
National Center for Biotechnology Information. Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility. [Link]
-
Filo. hydrolysis (of benzyl chloride). [Link]
-
Wikipedia. Benzyl chloride. [Link]
- Google Patents. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol.
Sources
- 1. watson-int.com [watson-int.com]
- 2. watsonnoke.com [watsonnoke.com]
- 3. Buy this compound | 15619-48-4 [smolecule.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. hydrolysis (of benzyl chloride) | Filo [askfilo.com]
- 8. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 9. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents [patents.google.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajpsonline.com [ajpsonline.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. This compound | SIELC Technologies [sielc.com]
- 15. Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regeneration and Recycling of 1-Benzylquinolinium Chloride (BQC) Catalyst
Welcome to the technical support center for 1-Benzylquinolinium chloride (BQC), a versatile and efficient phase transfer catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the regeneration and recycling of your BQC catalyst. Our goal is to help you maximize the lifecycle of your catalyst, reduce operational costs, and promote sustainable laboratory practices.
Introduction to this compound and its Stability
This compound is a quaternary ammonium salt that excels as a phase transfer catalyst, facilitating reactions between immiscible phases.[1] Its effectiveness stems from the electrostatic interactions of the positively charged nitrogen with anions and π-π interactions of the aromatic quinoline system with substrates.[1] BQC exhibits significant thermodynamic stability under standard temperature and pressure, with a total energy of -276.72 kJ/mol, and maintains its structural integrity over a wide temperature range.[1] However, like all catalysts, its performance can diminish over time due to various deactivation mechanisms. Understanding these mechanisms is the first step toward effective regeneration.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: BQC is predominantly used as a phase transfer catalyst in a variety of organic syntheses.[1] It is particularly effective in promoting reactions between aqueous and organic phases, such as in the sulfenylation of β-keto sulfoxides.[1] Additionally, it finds applications as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes, and as a corrosion inhibitor.[2][3][4]
Q2: How stable is this compound under typical reaction conditions?
A2: BQC is a thermodynamically stable compound.[1] Computational studies indicate it maintains its structural integrity across a broad temperature range, making it suitable for reactions at elevated temperatures.[1] It is also stable in aqueous solutions, where solvation through hydrogen bonding and electrostatic interactions contributes to its stability.[1] However, its stability can be compromised in the presence of strong bases or certain nucleophiles, which can lead to degradation.
Q3: What are the common signs of BQC catalyst deactivation?
A3: The most common indicators of BQC deactivation include:
-
Reduced reaction rates: A noticeable slowdown in the reaction you are catalyzing.
-
Lower product yields: A decrease in the amount of desired product obtained under standard conditions.
-
Changes in reaction selectivity: An increase in the formation of byproducts.
-
Physical changes in the catalyst: The appearance of discoloration or the formation of insoluble residues.
Q4: Can I recycle my this compound catalyst?
A4: Yes, in many cases, BQC can be successfully recycled. The appropriate recycling method will depend on the nature of the reaction from which it is being recovered and the suspected cause of deactivation. This guide provides detailed protocols for common scenarios.
Troubleshooting Guide: Diagnosing Catalyst Deactivation
Effective regeneration begins with a proper diagnosis of the cause of deactivation. The following section outlines potential deactivation mechanisms and how to identify them.
Deactivation Mechanisms
There are three primary mechanisms through which your BQC catalyst may lose activity:
-
Poisoning: This occurs when impurities in the reaction mixture strongly bind to the catalyst, rendering it inactive. For quaternary ammonium salts like BQC, certain anions are known poisons.
-
Fouling (Coking): The deposition of non-volatile organic or polymeric materials on the catalyst's surface can block active sites.
-
Chemical Degradation: Under harsh reaction conditions (e.g., high temperatures in the presence of strong nucleophiles or bases), the BQC molecule itself can decompose.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting BQC catalyst deactivation.
Experimental Protocols for Regeneration and Recycling
The following protocols are designed to address the most common causes of BQC deactivation.
Protocol 1: Regeneration of a Fouled BQC Catalyst by Solvent Washing
This protocol is intended for cases where deactivation is suspected to be due to the deposition of organic residues on the catalyst.
Materials:
-
Deactivated BQC catalyst
-
A suitable organic solvent (e.g., acetone, isopropanol, or the reaction solvent)
-
Beaker or flask
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Vacuum oven
Procedure:
-
Separation: After your reaction, separate the BQC catalyst from the reaction mixture. As BQC is soluble in water, a common method is to add water to the reaction mixture to dissolve the catalyst and then separate the aqueous phase from the organic phase.
-
Solvent Selection: Choose a solvent in which the fouling materials are soluble, but the BQC has limited solubility at room temperature. Acetone or isopropanol are often good starting points.
-
Washing: a. Place the recovered (and dried, if necessary) catalyst in a beaker with the selected solvent. b. Stir the mixture vigorously for 1-2 hours at room temperature. For more stubborn residues, the temperature can be slightly elevated (e.g., 40-50 °C), but be mindful of the solvent's boiling point.
-
Isolation: a. Filter the catalyst from the solvent using a Büchner funnel. b. Wash the catalyst on the filter with a small amount of fresh, cold solvent.
-
Drying: Dry the cleaned catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Activity Test: Test the regenerated catalyst's activity in a small-scale reaction to confirm the restoration of its performance.
Protocol 2: Regeneration of BQC from an Aqueous Phase via pH Adjustment
This method is particularly useful for recovering the BQC catalyst from the aqueous phase after a reaction and can also help remove certain impurities.
Materials:
-
Aqueous solution containing the BQC catalyst
-
Concentrated aqueous base (e.g., 50% NaOH solution)
-
Separatory funnel
-
Organic extraction solvent (e.g., dichloromethane or chloroform)
Procedure:
-
Initial Separation: After the primary reaction, if the catalyst is in an aqueous phase, separate this from the organic product phase.
-
Phase Separation Induction: a. Transfer the aqueous solution containing the BQC to a separatory funnel. b. Slowly add a concentrated aqueous base (e.g., 50% NaOH) to the solution. This will cause the quaternary ammonium salt to separate as its hydroxide, often forming an oily upper layer.
-
Extraction (Optional but Recommended): a. Add an organic solvent like dichloromethane to the separatory funnel to extract the BQC. b. Shake the funnel vigorously, venting frequently. c. Allow the layers to separate and collect the organic layer. d. Repeat the extraction with fresh solvent to maximize recovery.
-
Solvent Removal: Combine the organic extracts and remove the solvent using a rotary evaporator.
-
Drying and Storage: Dry the recovered catalyst under vacuum. Store in a sealed container at room temperature.[3][4]
Visualizing the Regeneration Process
Caption: Key regeneration pathways for this compound.
Quantitative Data Summary
While specific quantitative data for BQC regeneration is not extensively published, the following table provides a general overview of expected recovery and purity from the described methods, based on similar quaternary ammonium salt recycling processes.
| Regeneration Method | Expected Recovery Rate | Expected Purity | Key Considerations |
| Solvent Washing | 85-95% | >95% | Dependent on the solubility of the foulant. |
| pH Adjustment/Extraction | 90-98% | >98% | Requires careful handling of concentrated base. |
Concluding Remarks
The regeneration and recycling of this compound are not only economically advantageous but also align with the principles of green chemistry. By understanding the potential causes of deactivation and implementing the appropriate regeneration protocols, researchers can significantly extend the life of their catalyst. Should you encounter issues not covered in this guide, we encourage you to contact our technical support team for further assistance.
References
-
ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
ResearchGate. (2025). Towards recycling purpose: Converting PET plastic waste back to terephthalic acid using pH-responsive phase transfer catalyst. Retrieved from [Link]
-
Journal of the Chemical Society, Chemical Communications. (n.d.). Catalyst poisoning phenomenon in phase transfer catalysis: effect of aqueous phase concentration. Retrieved from [Link]
-
ResearchGate. (2022). Effect of quaternary ammonium salt as a phase transfer catalyst for the microwave depolymerization of polyethylene terephthalate waste bottles. Retrieved from [Link]
- Google Patents. (n.d.). CA2040098A1 - Phase transfer catalyst recovery.
-
ChemWhat. (2023). 1-Benzylquinolinium chlorideCAS 15619-48-4;Quinolinium,1-benzyl. Retrieved from [Link]
-
Watson International. (n.d.). This compound CAS 15619-48-4. Retrieved from [Link]
-
Applied Catalysts. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
Sources
Troubleshooting low efficiency of 1-Benzylquinolinium chloride as a corrosion inhibitor
Welcome to the technical support center for 1-Benzylquinolinium chloride (BQC) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the use of BQC as a corrosion inhibitor in their experiments. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific rationale to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of corrosion inhibition by this compound?
This compound is a cationic surfactant that acts as a corrosion inhibitor primarily by adsorbing onto the metal surface to form a protective film.[1][2][3] This film acts as a barrier, isolating the metal from the corrosive environment.[2] The inhibition mechanism is influenced by the presence of polar functional groups, aromaticity, and the number of bonding groups in the molecule, which facilitate strong adsorption.[4][5]
The key aspects of its mechanism include:
-
Electrostatic Interaction: The positively charged quaternary ammonium group in BQC is attracted to the negatively charged metal surface in acidic solutions.
-
Chemisorption and Physisorption: Adsorption can be a combination of physical (electrostatic) and chemical bonding between the inhibitor molecule and the metal surface.[6][7]
-
Protective Film Formation: The adsorbed BQC molecules form a dense layer that hinders the diffusion of corrosive species (like H+ and Cl- ions) to the metal surface and impedes the anodic and cathodic reactions of the corrosion process.[2]
Q2: What is the expected inhibition efficiency of pure this compound?
The inhibition efficiency of purified this compound can be lower than that of its crude product.[8][9][10] Research has indicated that the efficiency of purified BQC might be around 70-80% in 15 wt% HCl at 194°F, whereas the crude product can exhibit efficiencies greater than 90-95%.[8][9] This difference is often attributed to the presence of impurities in the crude product which can act as synergistic agents, enhancing the overall protective effect.[10]
Q3: What are the common applications of this compound as a corrosion inhibitor?
This compound and its derivatives are particularly effective in acidic environments and are commonly used in industrial applications such as:
-
Oil and Gas Well Acidizing: To protect metal equipment from the corrosive effects of strong acids used to stimulate production.[8][9][11][12]
-
Industrial Cleaning and Pickling: To prevent the corrosion of metal surfaces during cleaning processes that utilize acids.
-
Cooling Water Systems: As a component in inhibitor formulations to protect pipelines and heat exchangers.[13]
Troubleshooting Guide: Low Inhibition Efficiency
This section addresses common issues encountered when using this compound and provides a systematic approach to troubleshooting.
Problem 1: My inhibition efficiency is significantly lower than expected.
Several factors can contribute to a lower-than-anticipated performance of BQC. The following troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for low BQC efficiency.
Q1.1: Could the inhibitor concentration be the issue?
Yes, the concentration of this compound is a critical factor.
-
Causality: The inhibition efficiency generally increases with the concentration of the inhibitor up to a certain point, known as the critical micelle concentration (CMC).[14] Beyond this, the efficiency may plateau or even decrease. An insufficient concentration will result in incomplete surface coverage, leaving active sites exposed to the corrosive environment. Conversely, excessively high concentrations are not cost-effective and may not significantly improve performance.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations and the stock solution concentration.
-
Concentration Optimization Study: Perform a dose-response experiment by testing a range of BQC concentrations to determine the optimal concentration for your specific system.
-
Evaluation: Use a standard method like the weight loss technique or electrochemical impedance spectroscopy (EIS) to measure the corrosion rate at each concentration.
-
Q1.2: I'm using highly purified this compound. Could this be the reason for low efficiency?
This is a very likely cause.
-
Causality: As mentioned in the FAQs, the crude product of BQC synthesis often contains byproducts that act as synergistic agents, enhancing its corrosion inhibition properties.[8][9] Highly purified BQC lacks these beneficial impurities, which can lead to a noticeable decrease in performance.[10]
-
Troubleshooting Steps:
-
Source Comparison: If possible, compare the performance of your purified BQC with a commercially available crude-grade product.
-
Introduce Synergists: Consider the addition of known synergistic agents to your purified BQC solution.
-
Q1.3: How can I enhance the performance of my purified BQC with synergists?
The addition of synergistic compounds can significantly boost the inhibition efficiency of BQC.
-
Causality: Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. For BQC, synergists can enhance adsorption, increase surface coverage, and stabilize the protective film.
-
Common Synergists and Considerations:
-
Potassium Iodide (KI): Iodide ions can adsorb onto the metal surface, creating a negative charge that enhances the adsorption of the cationic BQC molecules. However, be cautious with the concentration, as an excessive amount of KI can be detrimental and hinder the inhibition effect.[8][9]
-
Paraformaldehyde (PFA): PFA can polymerize on the metal surface, forming a diffusion barrier that complements the adsorbed BQC film. A positive synergistic effect is often observed with increasing PFA content.[8][9]
-
Urotropine: This compound has shown excellent synergistic performance with BQC derivatives, further reducing the corrosion rate.[15]
-
Allicin: Recent studies have explored the synergistic effects of allicin with BQC.[15]
-
-
Troubleshooting Steps:
-
Literature Review: Consult scientific literature for established synergistic formulations with BQC for your specific metal and corrosive environment.
-
Systematic Evaluation: If developing a novel formulation, systematically test different ratios of BQC to the synergistic agent to find the optimal combination.
-
Problem 2: The inhibitor performance is inconsistent across experiments.
Inconsistent results often point to uncontrolled experimental variables.
Q2.1: Could the pH of the corrosive medium be a factor?
Absolutely. The pH of the environment is a critical parameter.
-
Causality: The effectiveness of many corrosion inhibitors is pH-dependent.[16][17][18] For BQC, a change in pH can alter the surface charge of the metal and the stability of the protective film. In highly acidic environments, the protective film might dissolve, or the inhibitor compound itself could undergo hydrolysis.[16]
-
Troubleshooting Steps:
-
Monitor pH: Measure and record the pH of your corrosive medium before and after each experiment.
-
Buffer the Solution: If your experimental conditions allow, use a suitable buffer to maintain a constant pH throughout the test period.
-
pH Study: Investigate the effect of a range of pH values on the inhibition efficiency of BQC to determine its optimal operating pH range.
-
Q2.2: Does temperature affect the performance of this compound?
Yes, temperature plays a significant role in corrosion and inhibition processes.
-
Causality: Generally, an increase in temperature accelerates the corrosion rate.[7] The efficiency of corrosion inhibitors, including BQC, often decreases at higher temperatures.[7][14] This can be due to a higher desorption rate of the inhibitor from the metal surface or potential degradation of the inhibitor molecule itself.
-
Troubleshooting Steps:
-
Precise Temperature Control: Use a water bath or a temperature-controlled chamber to maintain a constant and uniform temperature during your experiments.
-
Temperature Stability Assessment: Evaluate the performance of your BQC formulation at different temperatures to understand its thermal stability and effective temperature range.
-
Data Presentation and Experimental Protocols
Table 1: Influence of Environmental Factors on BQC Efficiency
| Parameter | Effect on Corrosion Rate | Effect on BQC Efficiency | Recommended Action |
| Inhibitor Concentration | Decreases to a minimum | Increases up to an optimum | Conduct a dose-response study to find the optimal concentration. |
| Temperature | Increases | Generally decreases | Maintain strict temperature control; evaluate inhibitor performance at the target temperature. |
| pH | Highly dependent on the system | Varies with pH; optimal range exists | Monitor and control pH; determine the effective pH range for your system. |
| Presence of Synergists | Can be significantly reduced | Can be significantly increased | Investigate the use of synergists like KI or PFA at optimal concentrations.[8][9] |
Experimental Protocol 1: Weight Loss Method (ASTM D2688)
The weight loss method is a fundamental technique for evaluating corrosion inhibitor performance.[19][20][21][22]
Objective: To determine the corrosion rate of a metal in a specific environment with and without the inhibitor and to calculate the inhibition efficiency.
Materials:
-
Metal coupons (e.g., carbon steel) of known dimensions
-
Corrosive medium (e.g., 1M HCl)
-
This compound (and any synergists)
-
Analytical balance (accurate to 0.1 mg)
-
Polishing paper (various grits)
-
Acetone and distilled water
-
Drying oven
-
Glass beakers or corrosion cells
Procedure:
-
Coupon Preparation: a. Mechanically polish the metal coupons with successively finer grits of polishing paper to achieve a uniform surface finish. b. Degrease the coupons by sonicating in acetone. c. Rinse with distilled water and dry thoroughly in an oven. d. Weigh each coupon accurately and record the initial weight (W_initial).
-
Test Solution Preparation: a. Prepare the corrosive medium. b. Prepare a blank solution (corrosive medium only). c. Prepare test solutions by adding the desired concentrations of BQC to the corrosive medium.
-
Immersion Test: a. Immerse one prepared coupon in each test solution, ensuring it is fully submerged. b. Maintain the solutions at a constant temperature for a predetermined duration (e.g., 24 hours).
-
Coupon Cleaning and Final Weighing: a. After the immersion period, carefully remove the coupons from the solutions. b. Clean the coupons according to standard procedures (e.g., ASTM G1) to remove corrosion products without removing the base metal. c. Rinse with distilled water, dry, and reweigh to get the final weight (W_final).
-
Calculations: a. Weight Loss (ΔW): ΔW = W_initial - W_final b. Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D)
- K = constant (8.76 × 10^4)
- ΔW = weight loss in grams
- A = surface area of the coupon in cm^2
- T = immersion time in hours
- D = density of the metal in g/cm^3 c. Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100
- CR_blank = corrosion rate in the absence of inhibitor
- CR_inhibitor = corrosion rate in the presence of inhibitor
Experimental Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the inhibitor film.[13][23][24][25][26]
Objective: To evaluate the performance of BQC by measuring the charge transfer resistance and double-layer capacitance.
Apparatus:
-
Potentiostat with a frequency response analyzer
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Metal sample (e.g., carbon steel)
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite rod
-
-
Test solutions (as in the weight loss method)
Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described previously.
-
Cell Assembly: Assemble the three-electrode cell with the test solution. Allow the system to stabilize for a period (e.g., 30-60 minutes) to reach a stable open circuit potential (OCP).
-
EIS Measurement: a. Apply a small amplitude AC voltage (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz). b. Record the impedance data.
-
Data Analysis: a. Plot the data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency). b. Model the impedance spectra using an appropriate equivalent electrical circuit (e.g., a Randles circuit). The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. c. Inhibition Efficiency (%IE): %IE = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
R_ct_blank = charge transfer resistance in the absence of inhibitor
R_ct_inhibitor = charge transfer resistance in the presence of inhibitor
Caption: Workflow for EIS measurement and analysis.
References
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022-09-09).
- Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS) | NACE International Annual Conference | Association for Materials Protection and Performance. (1994-02-27).
- Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy - MDPI.
- D2688 Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method) - ASTM. (2024-01-18).
- Corrosion Inhibition of Benzyl Quinoline Chloride Derivative- Based Formul
- Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy | ACS Symposium Series - ACS Public
- Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride - AIP Publishing.
- D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method) - ASTM. (2024-01-18).
- Enhancing corrosion inhibition performance of benzyl quinolinium chloride by the use of allicin in lactic acid - ResearchG
- Corrosion Inhibitor Testing - Infinita Lab. (2025-09-24).
- Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process | SPE Journal | OnePetro. (2023-11-29).
- Preparation and characterization of N-Benzylquinolinium Chloride Derivative (BQD)
- Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process | Request PDF - ResearchG
- Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process - SPE's Journal of Petroleum Technology. (2024-03-13).
- WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY | Download Table - ResearchG
- Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775 - TCR Engineering. (2025-06-04).
- THE EFFECT OF HYDROXYL SUBSTITUENTS' POSITION ON QUINOLINE IN THE INHIBITION OF ALUMINIUM CORROSION IN HYDROCHLORIC ACID - Acta Chemica Malaysia. (2024-08-21).
- CORROSION INHIBITION EFFICIENCY OF QUINOXALINES BASED ON ELECTRONIC STRUCTURE AND QUANTUM COMPUTATIONAL ANALYSIS - Revue Roumaine de Chimie.
- Structure of a Novel Benzyl Quinolinium Chloride Derivative and Its Effective Corrosion Inhibition in 15wt.
- Troubleshooting guide for using quaternary ammonium salt c
- This compound - CymitQuimica.
- Study on corrosion inhibition efficiency of some quinazoline derivatives on stainless steel 304 in hydrochloric acid solutions - ResearchG
- Insight into Anti-Corrosion Behavior and Mechanism of 8-Hydroxyquinoline Inhibitor on AZ91D Alloy in Different Concentrations of Sodium Chloride Solution - MDPI. (2023-09-13).
- The pH Balancing Act: Why Some Corrosion Inhibitors Fail Below 6.
- An electrochemical and theoretical evaluation of new quinoline derivative as a corrosion inhibitor for carbon steel in HCL solutions - ResearchG
- Adsorption mechanism of quaternary ammonium corrosion inhibitor on carbon steel surface using ToF-SIMS and XPS. (2023-01-03).
- Case Study | PDF - Scribd.
- Understanding the Role of Quaternary Ammonium Compounds in Industrial Corrosion Inhibition - NINGBO INNO PHARMCHEM CO.,LTD.
- Inhibition of the corrosion of low carbon steel in acidic solution by selected quaternary ammonium compounds - Emerald Insight. (2002-06-01).
- Research on the corrosion inhibition performance and mechanism of pyrimidine quaternary ammonium salt - Emerald Publishing.
- Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment - MDPI.
- The role of pH in corrosion inhibition of tin using the proline amino acid: theoretical and experimental investig
- How Do PH Levels Affect Corrosion? - Chemistry For Everyone - YouTube. (2025-05-16).
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Common impurities in commercial 1-Benzylquinolinium chloride and their removal
Welcome to the technical support center for 1-Benzylquinolinium chloride (BQC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of commercial BQC. We provide field-proven insights and detailed protocols to help you identify and remove critical impurities, ensuring the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound and how do they originate?
The purity of commercial this compound is largely influenced by its synthesis, which is typically the quaternization of quinoline with benzyl chloride, a process known as the Menshutkin reaction[1]. Impurities can arise from several sources during and after this process.
The primary origins of impurities are:
-
Unreacted Starting Materials: The most common impurities are residual quinoline and benzyl chloride from an incomplete reaction[1][2].
-
Impurities within Starting Materials: Technical grade benzyl chloride can contain its own set of impurities, including benzaldehyde, toluene, α,α-dichlorotoluene, and various chlorotoluene isomers, which can carry over into the final product[3][4].
-
Side-Reaction Products: At elevated temperatures (above 90-100°C), the synthesis can generate unwanted byproducts[1]. Under certain conditions, BQC can also undergo further reactions, such as dimerization, to form complex indolizine derivatives[2][5].
-
Degradation Products: Although BQC is generally stable, it can undergo hydrolysis in aqueous environments to form benzyl alcohol and quinoline derivatives[1]. Other benzyl-containing quaternary ammonium compounds are known to degrade into components like benzylamine, benzaldehyde, and benzoic acid, suggesting potential degradation pathways for BQC under specific conditions[6][7].
-
Residual Solvents: Solvents used during synthesis, such as ethanol or acetonitrile, may remain in the final product if not adequately removed[1][2].
Diagram: Origins of Impurities in BQC Synthesis
Caption: Workflow of BQC synthesis and impurity generation.
Q2: My BQC powder is pink to brown. Is this a sign of impurity?
Yes, this is common for commercially available BQC and typically indicates the presence of minor impurities. Several suppliers describe the appearance of their BQC as a "pink and brown powder"[8][9]. While high-purity BQC can be an orange or pale yellow solid, the coloration often results from trace-level byproducts formed during synthesis or slight degradation upon storage[2][10]. For many applications, this coloration does not interfere. However, for sensitive assays, such as fluorescence studies or high-purity pharmaceutical development, purification to a consistent color and form is recommended.
Q3: Why is purifying commercial BQC critical for my research?
The "purity" of a reagent is directly linked to the reliability and reproducibility of your results. In the context of BQC, impurities can have significant consequences:
-
Inaccurate Quantification: Impurities add to the mass of the reagent, leading to errors in concentration calculations and affecting stoichiometric-dependent reactions.
-
Altered Biological Activity: Unreacted starting materials or side-products may possess their own biological activity, which can confound results in antimicrobial or anticancer studies. For instance, it has been noted that the corrosion inhibition properties of crude BQC can differ significantly from the purified compound, suggesting impurities play a major role[2][5].
-
Interference in Catalysis: As a phase-transfer catalyst, the efficiency of BQC can be diminished by impurities that may poison the catalyst or compete in side reactions[].
-
Analytical Interference: Impurities can produce confounding peaks in analytical methods like NMR, HPLC, or mass spectrometry, complicating the characterization of your desired products.
Table 1: Summary of Common Impurities and Their Potential Impact
| Impurity Type | Specific Examples | Source | Potential Experimental Impact |
| Starting Materials | Quinoline, Benzyl Chloride | Incomplete Synthesis Reaction | Inaccurate molar concentrations; may exhibit separate reactivity or toxicity. |
| Reagent Impurities | Benzaldehyde, α,α-dichlorotoluene | Impure Benzyl Chloride Starting Material[4] | Can lead to unexpected side products; may be toxic to cell cultures. |
| Side Products | BQC Dimers (Indolizine Derivatives)[2] | High Reaction Temperatures or Alkaline Conditions | Can have different solubility and activity profiles, affecting results. |
| Degradation Products | Benzyl alcohol, Benzaldehyde, Benzoic acid | Hydrolysis, Oxidation, or Microbial Action[1][6] | Reduces the concentration of the active compound; degradation products can be reactive. |
| Residual Solvents | Ethanol, Acetonitrile, Acetone | Synthesis & Purification Steps | May affect solubility; can be toxic in biological systems. |
Troubleshooting & Purification Guides
This section provides detailed protocols to address common purity issues. The choice of method depends on the level of impurity and the required final purity.
Diagram: Purification Method Decision Tree
Caption: Decision tree for selecting the appropriate BQC purification protocol.
Guide 1: Standard Purification via Recrystallization
Applicability: This is the most effective first-line method for removing unreacted starting materials, many side-products, and baseline impurities, typically increasing purity from 90-95% to >98%[1].
Principle of Causality: Recrystallization works by exploiting differences in solubility between the desired compound and its impurities in a chosen solvent system at different temperatures[12]. An ideal solvent will dissolve BQC readily at a high temperature but poorly at a low temperature. Impurities should either be highly soluble at all temperatures (remaining in the liquid 'mother liquor') or insoluble (allowing for removal via hot filtration). A methanol-acetone mixture is particularly effective for BQC[1][2]. Methanol acts as the primary solvent, while acetone acts as an 'anti-solvent' to reduce solubility upon cooling, promoting crystallization.
-
Solvent Preparation: Prepare a solvent mixture of Methanol and Acetone. A common starting ratio is 1:1 (v/v), but this can be optimized.
-
Dissolution: Place the impure this compound powder in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot methanol to completely dissolve the solid. Gentle heating on a hotplate (in a fume hood) may be necessary. Do not boil excessively.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. Quickly pour the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization: Remove the flask from the heat. Slowly add acetone to the warm methanol solution until it just begins to turn cloudy (the saturation point). If too much acetone is added, add a few drops of hot methanol to redissolve the precipitate.
-
Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal size and purity, do not disturb the flask during this period. Slow cooling is critical as it allows the crystal lattice to form correctly, excluding impurities[12]. Once at room temperature, you may place the flask in an ice bath for 30-60 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold acetone to remove any residual mother liquor containing the dissolved impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all residual solvent. Confirm purity using analytical methods like NMR or HPLC. Multiple recrystallization cycles can be performed for pharmaceutical-grade purity[1].
Guide 2: Advanced Purification by Column Chromatography
Applicability: Use this method when recrystallization fails to remove impurities, especially those with similar solubility profiles to BQC, or when your sample streaks badly on standard silica TLC plates.
Principle of Causality: Quaternary ammonium salts like BQC are notoriously difficult to purify on standard silica gel. Their permanent positive charge leads to very strong ionic interactions with the acidic silanol groups (Si-OH) on the silica surface, causing poor mobility, significant tailing, and often irreversible adsorption[13][14]. To overcome this, the stationary phase or mobile phase must be modified.
Rationale: Alumina (Al₂O₃) is less acidic than silica and offers a different surface chemistry, which can reduce the strong ionic binding of quaternary ammonium cations. This often results in better elution and separation.
Step-by-Step Experimental Protocol
-
Stationary Phase: Use activated, neutral alumina (e.g., 200 mesh) to pack the column[14].
-
Sample Loading: Dissolve the crude BQC in a minimum amount of the initial mobile phase. Alternatively, create a solid-load by adsorbing a solution of your compound onto a small amount of alumina, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.
-
Mobile Phase (Eluent): A polar, protic system is required. Start with a mobile phase of 95:5 Acetonitrile/Water and gradually increase the water content (e.g., to 90:10 or 85:15) to elute the highly polar BQC[14]. The water component helps to compete for polar interaction sites on the alumina and solvate the salt, facilitating its movement down the column.
-
Elution and Collection: Run the column, collecting fractions and monitoring them by TLC (using alumina TLC plates if available) or HPLC to identify the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water completely may require lyophilization (freeze-drying).
Rationale: This technique modifies the mobile phase to mask the charge of the BQC. A salt (e.g., NaBr) is added to the eluent. The bromide anion pairs with the BQC cation, neutralizing its charge and weakening its interaction with the silica gel, allowing it to be eluted more effectively[13].
Step-by-Step Experimental Protocol
-
Stationary Phase: Use standard flash-grade silica gel to pack the column.
-
Mobile Phase (Eluent): Prepare a mobile phase consisting of a polar organic solvent system (e.g., Dichloromethane/Methanol) containing an ion-pairing agent. A published method for other QACs uses a mobile phase additive like NaBr[13]. The concentration will need to be optimized, but start with a low concentration (e.g., 10-50 mM).
-
Equilibration: Before loading the sample, flush the packed column with several column volumes of the ion-pair-containing mobile phase to ensure the stationary phase is fully equilibrated.
-
Sample Loading & Elution: Load the sample (dissolved in the mobile phase) and elute as with a standard column, gradually increasing the polarity (e.g., increasing the methanol percentage) to move the compound.
-
Fraction Analysis & Workup: Monitor fractions by TLC. After combining pure fractions and removing the organic solvents, an additional step (like a liquid-liquid extraction or a quick wash) may be needed to remove the ion-pairing salt (NaBr) from the final product.
References
-
ProQuest. (n.d.). Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography. Retrieved from [Link]
-
Column Chromatography. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds. Retrieved from [Link]
-
Reddit. (2025, November 22). Quaternary ammonium salt purification. r/Chempros. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2024, August 6). Safety Data Sheet: 1-(Benzyl)quinolinium chloride 80% aqueous solution. Retrieved from [Link]
-
ChemWhat. (n.d.). 1-Benzylquinolinium chlorideCAS#:15619-48-4. Retrieved from [Link]
-
LCGC International. (n.d.). Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase. Retrieved from [Link]
-
LookChem. (2023, April 23). 1-Benzylquinolinium chlorideCAS 15619-48-4;Quinolinium,1-benzyl. Retrieved from [Link]
-
Watson International. (n.d.). This compound CAS 15619-48-4. Retrieved from [Link]
-
Noda, N., et al. (2019, April 12). Ion-Pair Extraction of Quaternary Ammoniums Using Tetracyanocyclopentadienides and Synthetic Application for Complex Ammoniums. Organic Letters. Retrieved from [Link]
-
OnePetro. (2023, November 29). Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process. SPE Journal. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and characterization of N-Benzylquinolinium Chloride Derivative (BQD) with effective corrosion inhibition. Retrieved from [Link]
- Google Patents. (n.d.). US10624885B2 - Method for producing benzazoloquinolium (BQs) salts and using the biological activity of the composition.
-
Patrauchan, M. A., & Oriel, P. J. (2003). Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. Journal of Applied Microbiology. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
SciSpace. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatogra. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Retrieved from [Link]
-
PubMed. (n.d.). Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. Retrieved from [Link]
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Technical Support Center: Environmental Degradation of 1-Benzylquinolinium Chloride
Welcome to the technical support center for researchers investigating the environmental fate of 1-Benzylquinolinium chloride (BQC). This guide is designed to provide in-depth answers, troubleshooting workflows, and validated protocols to assist you in your experimental endeavors. As a quaternary ammonium compound (QAC), BQC's interactions within environmental systems are complex, involving a combination of biotic and abiotic processes. This document synthesizes current knowledge to help you navigate these complexities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the environmental fate of this compound.
Q1: What is this compound (BQC) and what are its primary applications?
A1: this compound is a cationic surfactant and a member of the quaternary ammonium compound (QAC) family.[1][2] Its structure consists of a positively charged nitrogen atom within a quinoline ring, bonded to a benzyl group.[3][4][5] Due to its chemical properties, it is used as a versatile reagent and intermediate in organic synthesis for producing dyes, polymers, and various pharmacologically active compounds.[4][6] It also possesses properties such as being an antistatic agent and corrosion inhibitor.[2]
Q2: What are the primary degradation pathways for BQC in the environment?
A2: The environmental fate of BQC is governed by two main types of pathways:
-
Biotic Degradation: This is the breakdown of the molecule by microorganisms, such as bacteria.[7][8] This is often the primary mechanism for the ultimate removal of BQC from the environment.[9]
-
Abiotic Degradation: These are processes that do not involve living organisms. For BQC, this can include photodegradation (breakdown by light) and other chemical reactions like oxidation.[10][11][12] Sorption to soil and sediment is another critical abiotic process that affects BQC's availability for degradation.[8][13]
Q3: Is this compound considered readily biodegradable?
A3: Generally, quaternary ammonium compounds are not considered readily biodegradable.[14] However, they are ultimately biodegradable under aerobic conditions, with degradation rates varying significantly based on environmental factors.[8][14] The structure of the QAC, including the presence of aromatic rings like in BQC, can influence the rate of biodegradation.[7][14] Half-lives for some QACs in aquatic environments can range from 0.5 to 1.6 days under favorable conditions.[7][14]
Q4: What are the expected major degradation products of BQC, and are they a concern?
A4: Based on studies of similar benzyl-containing QACs, biodegradation is initiated by the cleavage of the C-N bond.[15][16] This primary step typically leads to the formation of benzyl-containing intermediates and quinoline-related derivatives. The benzyl portion is often further metabolized through a sequence of oxidation steps:
-
Benzylamine
-
Benzaldehyde
-
Benzoic Acid This pathway ultimately leads to the opening of the aromatic ring.[15][16] The toxicity of these intermediates is generally lower than the parent BQC compound. For instance, the degradation product benzyldimethylamine is reported to be 500 times less toxic than its parent benzalkonium chloride.[17]
Q5: What key environmental factors influence the degradation rate of BQC?
A5: Several factors can significantly impact how quickly BQC degrades:
-
Microbial Community: The presence and adaptation of specific microbial populations capable of QAC degradation (e.g., Pseudomonas, Aeromonas) are crucial.[8][15][17][18]
-
Oxygen Availability: Aerobic conditions are generally required for the efficient biodegradation of QACs.[8]
-
Sorption: BQC is a cationic molecule and has a strong tendency to bind to negatively charged particles in soil, sediment, and wastewater sludge.[8][9][13] This sorption can reduce its bioavailability, thereby slowing the degradation rate in the aqueous phase.[19]
-
Concentration: High concentrations of BQC can be toxic to the very microorganisms responsible for its degradation, leading to inhibition of the process.[8][17][19]
-
Presence of Other Organic Matter: The availability of other carbon sources can sometimes enhance the growth of degrading microorganisms.[10]
Section 2: In-Depth Analysis of Degradation Pathways
Biotic Degradation Pathway
Microbial metabolism is the most significant pathway for the complete mineralization of BQC. The process is typically initiated by specialized bacteria that can tolerate and utilize QACs as a source of carbon and energy.[15][16] The degradation cascade for the benzyl moiety is well-documented for analogous compounds.
The proposed pathway involves initial enzymatic cleavage of the bond between the benzyl group and the quinolinium nitrogen. This is the critical first step that detoxifies the compound by breaking apart the cationic surfactant structure. Subsequent oxidation of the resulting benzyl-containing fragment proceeds to benzoic acid, a common intermediate in the degradation of many aromatic compounds, which is then funneled into central metabolism.
Caption: Troubleshooting workflow for lack of BQC degradation.
Q: My analytical results for BQC using HPLC-UV show poor peak shape and inconsistent retention times. How can I optimize my method?
A: BQC is a cationic compound, which can lead to challenging chromatography. Poor peak shape (tailing) is often caused by secondary interactions with residual silanols on the silica-based column. Inconsistent retention is often related to mobile phase issues.
Troubleshooting Steps:
-
Column Choice: Standard C18 columns can work, but a column designed for surfactants or one with end-capping to minimize silanol interactions is preferable. 2. Mobile Phase pH: Ensure the pH of your mobile phase is low (e.g., 2.5-3.5) using an acid like phosphoric or formic acid. [3][20]This protonates the silanols, reducing their interaction with the cationic BQC.
-
Ionic Strength: Add a salt to the mobile phase (e.g., 0.1-0.2 M ammonium acetate). The competing ions will shield the silanol groups and improve peak shape.
-
Organic Modifier: Acetonitrile is a common choice. [3]Adjusting the acetonitrile/buffer ratio will control the retention time. Ensure your mobile phase is well-mixed and degassed.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 5 µm, 150 x 4.6 mm | A good general-purpose starting point. [20] |
| Mobile Phase | Acetonitrile : 0.2M Ammonium Acetate (50:50, v/v) | Acetonitrile as organic modifier, salt to improve peak shape. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. [20] |
| Detection (UV) | 215 nm or 262 nm | Wavelengths where the molecule shows strong absorbance. [20] |
| Column Temp | 30 °C | Provides better reproducibility. [20] |
| Injection Vol | 10-20 µL | Standard volume; adjust based on concentration. [20] |
Section 4: Key Experimental Protocols
Protocol 4.1: Aerobic Biodegradation Screening in an Aqueous Medium
This protocol provides a method to assess if a microbial inoculum can degrade BQC under aerobic conditions.
Materials:
-
Microbial inoculum (e.g., activated sludge from a wastewater treatment plant)
-
Basal mineral salts medium
-
This compound (stock solution)
-
Shake flasks (e.g., 250 mL)
-
Shaking incubator
-
Sterile controls (e.g., sodium azide or autoclaving)
-
Analytical equipment (HPLC-UV)
Procedure:
-
Prepare Medium: Prepare a sterile basal mineral salts medium containing all necessary nutrients except a carbon source.
-
Set up Flasks:
-
Biotic Flasks (Triplicate): To 100 mL of mineral medium, add the microbial inoculum (e.g., to a final concentration of 100 mg/L volatile suspended solids). Add BQC to the target concentration (e.g., 5 mg/L).
-
Sterile Control (Triplicate): To 100 mL of mineral medium, add the same amount of BQC. Add a sterilizing agent (e.g., sodium azide to 0.1%) or use autoclaved inoculum.
-
Scientist's Note: The sterile control is crucial. It allows you to distinguish between actual biodegradation and abiotic losses like sorption to the flask walls.
-
-
Incubation: Place all flasks in a shaking incubator at a constant temperature (e.g., 25°C) and agitation (e.g., 120 rpm) to ensure aerobic conditions.
-
Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, 28 days), withdraw an aliquot (e.g., 1 mL) from each flask.
-
Sample Preparation: Immediately filter the sample (e.g., 0.22 µm syringe filter) or quench with a solvent like methanol to stop microbial activity and precipitate proteins. Centrifuge and collect the supernatant for analysis.
-
Analysis: Analyze the concentration of BQC in the supernatant using a validated HPLC-UV method.
-
Data Interpretation: Plot the concentration of BQC over time. Significant disappearance in the biotic flasks compared to the stable concentration in the sterile controls indicates biodegradation.
References
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- Dai, Y., et al. (2021). Microbial Community Degradation of Widely Used Quaternary Ammonium Disinfectants. Applied and Environmental Microbiology, 87(13).
- Zhang, C., et al. (2021).
- Aster Bio. (n.d.). The Impact of Quaternary Ammonium Compounds (QACs)
- Kümmerer, K., et al. (2022). Removal of Quaternary Ammonium Compounds (QACs) in Wastewater Treatment: Resolving the Contributions of Biodegradation and Sorption.
- SIELC Technologies. (2018). This compound. SIELC Technologies.
- Watson International. (n.d.). This compound CAS 15619-48-4.
- Watson International. (2023). This compound CAS 15619-48-4;Quinolinium,1-benzyl.
- Ribeiro, A. R., et al. (2021). Pharmaceutical Compounds in Aquatic Environments—Occurrence, Fate and Bioremediation Prospective. International Journal of Environmental Research and Public Health, 18(18), 9597.
- Smolecule. (n.d.). Buy this compound | 15619-48-4. Smolecule.
- Hutsaliuk, V., et al. (2022). Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility. Journal of Analytical Methods in Chemistry.
- Patrauchan, M. A., & Oriel, P. J. (2003). Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. Journal of Applied Microbiology, 94(2), 266-272.
- Dyer, S. D., et al. (2020). Assessment of ecological hazards and environmental fate of disinfectant quaternary ammonium compounds. Environmental Toxicology and Chemistry, 39(9), 1737-1763.
- ResearchGate. (n.d.). The proposed degradation pathway of BAC oxidation by H2O2/Fe²⁺ process.
- Vapor Liquid - UPB. (n.d.). DETERMINATION OF BENZALKONIUM CHLORIDES FROM WASTEWATER USING HPLC-DAD METHOD. VAPOR LIQUID - UPB.
- Tzeda, L., et al. (2012). Evaluation and modeling of benzalkonium chloride inhibition and biodegradation in activated sludge.
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- GSRS. (n.d.). BENZYLQUINOLINIUM CHLORIDE. gsrs.
- Patrauchan, M. A., & Oriel, P. J. (2003). Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. PubMed.
- Filo. (2025). hydrolysis (of benzyl chloride). Filo.
- Chen, P., et al. (2017). UV/chlorine as an advanced oxidation process for the degradation of benzalkonium chloride: Synergistic effect, transformation products and toxicity evaluation.
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- Wikipedia. (n.d.). Benzyl chloride. Wikipedia.
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- 20. Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antimicrobial Efficacy of 1-Benzylquinolinium Chloride Formulations
Welcome to the technical support center for 1-Benzylquinolinium chloride (BQC) formulations. This guide is designed for researchers, scientists, and drug development professionals actively working to optimize the antimicrobial performance of this potent quaternary ammonium compound (QAC). Here, we move beyond basic protocols to address the complex challenges and nuanced questions that arise during experimental work. Our goal is to provide you with the in-depth, field-proven insights necessary to troubleshoot your experiments, enhance efficacy, and ensure the scientific integrity of your results.
Section 1: Fundamentals & Initial Troubleshooting
This section addresses common initial hurdles and foundational concepts that are critical for success.
Q1: My this compound (BQC) formulation is showing lower-than-expected efficacy against Gram-negative bacteria. What is the underlying mechanism and what should I check first?
A1: This is a frequent challenge. The primary antimicrobial mechanism of BQC, like other QACs, is the disruption of the microbial cytoplasmic membrane.[1][2][3][4][5] Its cationic quaternary ammonium head electrostatically binds to the negatively charged components of the bacterial cell surface, while its lipophilic benzyl and quinoline groups penetrate the lipid bilayer.[3][6][7] This disrupts membrane integrity, leading to the leakage of essential intracellular contents and ultimately, cell death.[3][4][8]
Gram-negative bacteria, however, possess a protective outer membrane rich in lipopolysaccharides (LPS), which can limit the access of BQC to the inner cytoplasmic membrane. This structural difference is a key reason for their intrinsically higher tolerance compared to Gram-positive bacteria.[8]
Initial Troubleshooting Workflow:
Before exploring complex enhancements, validate your core experimental setup. Inconsistent results often stem from foundational issues rather than the inherent efficacy of the compound.
-
Purity and Integrity of BQC: Has the purity of your BQC been verified? Impurities from synthesis can interfere with its activity.[9] Also, confirm the compound has not degraded during storage. Prepare a fresh stock solution from a reliable source.[10]
-
Inoculum Standardization: Is your bacterial inoculum properly standardized? The final concentration of bacteria in your assay is critical. A common standard is a 0.5 McFarland turbidity, which corresponds to approximately 1.5 x 10⁸ CFU/mL, subsequently diluted to a final assay concentration of ~5 x 10⁵ CFU/mL.[10] An overly dense inoculum can overwhelm the BQC, leading to falsely high resistance readings.
-
Media and Buffer Composition: Are there any components in your formulation or testing media that could be interfering with BQC? Anionic compounds (e.g., certain surfactants, proteins in organic loads) can neutralize the cationic BQC, reducing its effective concentration.
-
pH of the Formulation: The antimicrobial activity of QACs is generally stable across a wide pH range, but extremes can affect both the compound's stability and the physiology of the target microbe.[4] Ensure your final formulation pH is controlled and documented.
Section 2: Advanced Efficacy Enhancement Strategies
If foundational checks are complete and efficacy remains suboptimal, the next step is to explore synergistic combinations. Synergy occurs when the combined antimicrobial effect of two or more agents is greater than the sum of their individual effects.[11][12]
Q2: How can I rationally select a synergistic partner for BQC?
A2: The most successful synergistic combinations often involve agents that act on different cellular targets or that facilitate the action of BQC.
-
Membrane-Permeabilizing Agents: Combining BQC with agents that disrupt the outer membrane of Gram-negative bacteria is a highly effective strategy. Essential oil constituents like carvacrol and eugenol, or chelating agents like EDTA which destabilizes the LPS layer, can punch holes in the outer defenses, allowing BQC to more effectively reach its target cytoplasmic membrane.[13]
-
Metal Ions: Certain metal ions have demonstrated synergistic or additive effects with QACs.[11] For example, copper (Cu²⁺) and silver (Ag⁺) ions can cooperate with QACs, potentially by acting on intracellular targets after the QAC has increased membrane permeability.[11]
-
Other Biocides or Antibiotics: Combining BQC with another QAC (e.g., didecyldimethylammonium chloride - DDAC) or a different class of biocide can broaden the spectrum of activity.[13][14] However, be aware that exposure to QACs can sometimes select for cross-resistance to certain antibiotics, often through the upregulation of shared efflux pumps.[2][10][12][15] This makes understanding the mechanism of any observed synergy crucial.
Q3: We are observing the development of microbial resistance to our BQC formulation in long-term experiments. What are the likely mechanisms, and how can we combat this?
A3: Microbial resistance or tolerance to QACs is a growing concern and typically develops through several mechanisms:[2]
-
Efflux Pump Overexpression: This is a primary defense mechanism. Bacteria can upregulate membrane proteins (efflux pumps) that actively expel BQC from the cell before it can reach a lethal concentration.[2][10][16] These pumps are often non-specific and can also expel other antimicrobials, leading to cross-resistance.[2][15]
-
Biofilm Formation: Bacteria embedded in a biofilm matrix are significantly more protected from antimicrobials than their free-floating (planktonic) counterparts.[2] The exopolysaccharide matrix acts as a physical barrier, limiting BQC diffusion.
-
Cell Membrane Modification: Bacteria may alter the composition of their cell membranes, for instance by changing the net surface charge or fatty acid profile, to reduce the initial electrostatic attraction and binding of the cationic BQC molecule.[2][10]
Strategies to Combat Resistance:
-
Implement Synergistic Formulations: As discussed in Q2, using a synergistic partner that acts on a different target can make it more difficult for a single resistance mechanism to be effective.
-
Utilize Efflux Pump Inhibitors (EPIs): While still largely in the research phase, combining BQC with a compound that blocks efflux pumps can restore its efficacy against resistant strains.
-
Incorporate Anti-Biofilm Agents: Use agents that can disrupt the biofilm matrix (e.g., enzymes like DNase I) or interfere with the bacterial signaling (quorum sensing) that governs biofilm formation.
Section 3: Experimental Protocols & Data Interpretation
Scientific rigor requires standardized, validated protocols. Below are detailed methodologies for essential experiments.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of BQC that inhibits the visible growth of a microorganism.[17]
Objective: To quantify the baseline efficacy of a BQC formulation against a specific microbial strain.
Materials:
-
96-well sterile microtiter plates
-
Standardized bacterial inoculum (~1.5 x 10⁸ CFU/mL, 0.5 McFarland)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), or other appropriate sterile broth
-
BQC stock solution (prepare at 2x the highest desired final concentration in broth)
-
Multichannel pipette
Workflow Diagram:
Caption: Workflow for MIC determination using broth microdilution.
Procedure:
-
Plate Preparation: Using a multichannel pipette, add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate row.
-
Drug Addition: Add 200 µL of the 2x BQC stock solution to well 1.
-
Serial Dilution: Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Transfer 100 µL from well 2 to well 3, and continue this two-fold serial dilution down to well 11. Discard the final 100 µL from well 11.
-
Causality: This creates a logarithmic concentration gradient of your test compound.
-
-
Controls: Well 11 contains the lowest BQC concentration. Well 12 contains only broth and will be inoculated to serve as the positive growth control. A separate well with only un-inoculated broth serves as a sterility/negative control.
-
Inoculum Preparation: Adjust your bacterial culture to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[10]
-
Inoculation: Add 100 µL of the final diluted bacterial inoculum to all test wells (wells 1-12). The final volume in each well is now 200 µL, and the BQC concentrations have been diluted to their final 1x test concentrations.
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of BQC at which there is no visible turbidity (growth).[17]
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents (e.g., BQC and a synergistic partner).[18][19]
Objective: To determine if combining BQC with another agent results in a synergistic, additive, indifferent, or antagonistic effect.
Procedure: The setup is an extension of the MIC assay. A 96-well plate is used to create a two-dimensional array of concentrations.
-
Setup: BQC is serially diluted horizontally (e.g., across columns 1-11) as in the MIC protocol. The second agent (Agent B) is serially diluted vertically (e.g., down rows A-G).
-
Controls: Row H contains only the serial dilutions of BQC (to re-determine its MIC alone). Column 12 contains only the serial dilutions of Agent B (to determine its MIC alone). Well H12 is the growth control.
-
Inoculation & Incubation: The plate is inoculated and incubated as described in the MIC protocol.
-
Data Analysis: After incubation, the MIC of each compound alone is determined, as well as the MIC of each compound in the presence of the other. The Fractional Inhibitory Concentration (FIC) Index is then calculated.[19][20]
-
FIC of BQC = (MIC of BQC in combination) / (MIC of BQC alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
FIC Index (FICI) = FIC of BQC + FIC of Agent B
-
Data Interpretation Table:
| FICI Value | Interpretation | Implication for Formulation |
| ≤ 0.5 | Synergy [19][20] | Highly desirable. The combination is more potent than expected, allowing for lower concentrations of both agents. |
| > 0.5 to ≤ 4.0 | Additive / Indifference [19][20] | The effect is what would be expected from the sum of the individual agents. May still be useful. |
| > 4.0 | Antagonism [19][20] | The agents interfere with each other, reducing overall efficacy. This combination should be avoided. |
Section 4: Frequently Asked Questions (FAQs)
Q4: Can I use BQC in formulations containing alcohols like ethanol or isopropanol?
A4: Yes, BQC is generally compatible with alcohols. In fact, alcoholic solutions can enhance antimicrobial efficacy by aiding in the disruption of the cell membrane. However, you must validate the final formulation, as high concentrations of alcohol can affect stability, solubility, and performance on specific surfaces.
Q5: My MIC results for the same BQC batch and bacterial strain are inconsistent between experiments. What could be the cause?
A5: This is a classic troubleshooting scenario. Assuming the BQC stock is stable, the most common culprits are inconsistencies in the bacterial inoculum preparation and minor errors in serial dilutions.
Troubleshooting Flowchart for Inconsistent MICs:
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]
- 4. novonordiskpharmatech.com [novonordiskpharmatech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial efficacy of quaternary ammonium compounds (QACs) against Enterococcus faecalis in endodontic infections: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzalkonium chloride - Wikipedia [en.wikipedia.org]
- 9. onepetro.org [onepetro.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Synergistic effects of quaternary ammonium compounds and antibiotics on the evolution of antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. WO2017222963A1 - Synergistic antimicrobial combinations containing quaternary ammonium biocide - Google Patents [patents.google.com]
- 15. Widely Used Benzalkonium Chloride Disinfectants Can Promote Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 18. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. emerypharma.com [emerypharma.com]
- 20. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Technical Support Center: Challenges in the Scale-Up of 1-Benzylquinolinium Chloride Production
Welcome to the technical support center for the production of 1-Benzylquinolinium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis and scale-up of this versatile compound.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is primarily achieved through the Menshutkin reaction, a bimolecular nucleophilic substitution (SN2) where the nitrogen atom of quinoline acts as a nucleophile, attacking the benzylic carbon of benzyl chloride.[1][2]
Q2: What are the typical starting materials and their molar ratios?
A2: The primary reactants are quinoline and benzyl chloride, typically used in a 1:1 molar ratio.[1][3]
Q3: What are the recommended solvents and reaction temperatures for the synthesis?
A3: Common solvents include ethanol, acetonitrile, or dichloromethane.[1] The reaction is typically heated to a temperature range of 60-90°C.[1] An optimal range of 80-90°C has been identified to maximize the reaction rate while minimizing side reactions.[1]
Q4: What is the expected yield of this compound?
A4: Under optimized conditions, yields can range from 70-95%.[1] Industrial synthesis modifications using ethanol as a solvent at 90°C for 24 hours have achieved yields of 90-95%.[3]
Q5: How can I purify the final product?
A5: The crude product, which can be a thick, dark solution, can be purified by recrystallization.[3] A common method involves using a solvent mixture like methanol/acetone (1:1, v/v) to obtain an orange crystalline solid.[3] Another approach is to precipitate the product from the reaction mixture by adding a low-polarity solvent such as hexane or diethyl ether.[2] For laboratory scale, purification can also be achieved through silica gel column chromatography.[4]
Q6: What are the common side reactions or impurities I should be aware of?
A6: Side reactions can lead to the formation of byproducts, especially at temperatures above 100°C.[1] One notable impurity can be a dimeric species of this compound, which has been found to have a significant impact on the product's performance in certain applications like corrosion inhibition.[3] It is also important to be aware of any unreacted starting materials, quinoline and benzyl chloride, remaining in the crude product.[3]
Q7: What are the primary applications of this compound?
A7: this compound is a versatile compound used as a phase transfer catalyst, a corrosion inhibitor, and an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals.[1][3][5][6][7] It has potential applications as an antimicrobial agent.[1][7]
II. Troubleshooting Guide
This section provides a more detailed approach to resolving common challenges encountered during the scale-up of this compound production.
Problem 1: Low or Inconsistent Product Yield
| Potential Cause | Recommended Solution |
| Sub-optimal Reaction Temperature | Systematically optimize the reaction temperature. While higher temperatures increase the reaction rate, they can also lead to degradation and side reactions.[8] An optimal range of 80-90°C is often recommended.[1] |
| Incomplete Reaction | Ensure the reaction is allowed to proceed for a sufficient duration. Typical reaction times range from 12-24 hours.[1] Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).[4] |
| Poor Mixing/Agitation | Inadequate stirring can limit the contact between reactants, especially in larger scale reactions.[8] Ensure the reaction mixture is being agitated effectively to maintain homogeneity. |
| Impure Starting Materials | The purity of quinoline and benzyl chloride can significantly impact the reaction outcome. Use reagents of high purity and consider analyzing them for any potential impurities that might inhibit the reaction. |
Problem 2: Formation of Colored Impurities
| Potential Cause | Recommended Solution |
| High Reaction Temperature | As mentioned, temperatures exceeding 100°C can lead to the formation of byproducts, which are often colored.[1] Maintain the reaction temperature within the optimal range. |
| Oxidation | The reaction mixture may be susceptible to oxidation, especially at elevated temperatures. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. |
| Presence of Metal Impurities | Trace metal impurities can sometimes catalyze side reactions. Ensure the reaction vessel is clean and free from any contaminants. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is Oily or Gummy | This can occur if the product is not fully crystalline or contains significant impurities. Try different recrystallization solvents or solvent mixtures. Adding a non-polar solvent like hexane to a solution of the product in a more polar solvent can sometimes induce precipitation of a solid.[2] |
| Product is Highly Soluble in the Reaction Solvent | If the product is too soluble in the reaction solvent to precipitate upon cooling, consider removing the solvent under reduced pressure and then proceeding with recrystallization from a different solvent system.[4] |
| Co-precipitation of Impurities | If impurities are co-precipitating with the product during recrystallization, a multi-step purification process may be necessary. This could involve an initial purification by column chromatography followed by recrystallization.[4] |
III. Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol describes a standard procedure for the synthesis of this compound in a laboratory setting.
Materials:
-
Quinoline
-
Benzyl chloride
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thick-walled pressure bottle (for higher pressure reactions)[3]
Procedure:
-
In a round-bottom flask, combine quinoline and benzyl chloride in a 1:1 molar ratio.[1][3]
-
Add ethanol as the solvent. A typical concentration would be around 20 mL of ethanol for approximately 80 mmol of reactants.[3]
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to 90°C with continuous stirring.[3]
-
Maintain the reaction at this temperature for 24 hours.[3]
-
After 24 hours, turn off the heat and allow the reaction mixture to cool to room temperature. The product may precipitate out upon cooling, or the solution may become a thick, dark liquid.[3]
Protocol 2: Purification by Recrystallization
This protocol outlines the purification of the crude this compound.
Materials:
-
Crude this compound
-
Methanol
-
Acetone
-
Beaker
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude product to a beaker.
-
Add a 1:1 (v/v) mixture of methanol and acetone to the crude product.[3]
-
Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the resulting orange crystals by vacuum filtration using a Buchner funnel.[3]
-
Wash the crystals with a small amount of the cold methanol/acetone mixture.
-
Dry the purified crystals under vacuum. Repeat the recrystallization process two to three times for higher purity.[3]
IV. Visualizations
Workflow for this compound Production
Caption: A simplified workflow diagram illustrating the key stages in the production of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to guide troubleshooting efforts when encountering low product yield.
V. Safety Precautions
Both quinoline and benzyl chloride are hazardous materials and should be handled with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.[9][10][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][11][12]
-
Ventilation: Use local and general ventilation to minimize exposure to vapors.[9]
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe vapors or mists.[10] Keep away from heat, sparks, and open flames.[10][11]
-
Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers. Benzyl chloride is light and moisture sensitive.
-
Spills: In case of a spill, contain the spillage and collect it with an absorbent material.[9] Ventilate the affected area.[9]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[12]
-
Always consult the Safety Data Sheet (SDS) for each chemical before use for complete safety information.[9][10][11][12]
VI. References
-
Smolecule. (n.d.). Buy this compound | 15619-48-4. Retrieved from
-
ChemWhat. (n.d.). This compound CAS#: 15619-48-4. Retrieved from
-
BenchChem. (2025). Troubleshooting guide for using quaternary ammonium salt catalysts. Retrieved from
-
BenchChem. (2025). Technical Support Center: Minimizing Quaternary Ammonium Salt Formation. Retrieved from
-
OnePetro. (2023). Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process. Retrieved from
-
Chemos GmbH & Co. KG. (2024). Safety Data Sheet: 1-(Benzyl)quinolinium chloride 80% aqueous solution. Retrieved from
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET - Benzyl chloride. Retrieved from
-
Autech Industry Co.,Limited. (2023). This compound CAS 15619-48-4;Quinolinium,1-benzyl. Retrieved from
-
Watson International Ltd. (n.d.). This compound CAS 15619-48-4. Retrieved from
-
Sigma-Aldrich. (n.d.). Benzyl-Chloride - Safety Data Sheet. Retrieved from
-
Fisher Scientific. (2010). SAFETY DATA SHEET - Benzyl chloride, stabilized. Retrieved from
-
Sigma-Aldrich. (n.d.). Benzyl-Chloride - Safety Data Sheet. Retrieved from
-
Parchem. (n.d.). This compound. Retrieved from
-
National Institutes of Health. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Retrieved from
Sources
- 1. Buy this compound | 15619-48-4 [smolecule.com]
- 2. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onepetro.org [onepetro.org]
- 4. chemwhat.com [chemwhat.com]
- 5. watsonnoke.com [watsonnoke.com]
- 6. watson-int.com [watson-int.com]
- 7. This compound Manufacturer, this compound Supplier at Best Price [zhiwechemtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemos.de [chemos.de]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. westliberty.edu [westliberty.edu]
Minimizing by-product formation in reactions catalyzed by 1-Benzylquinolinium chloride
Technical Support Center: 1-Benzylquinolinium Chloride Catalysis
Welcome to the technical support center for this compound (BQC). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use as a phase-transfer catalyst. Our focus is to provide in-depth, scientifically-grounded solutions to minimize by-product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing significant formation of benzyl alcohol as a by-product in my aqueous-organic biphasic reaction. What is the cause and how can I prevent it?
A1: Root Cause Analysis & Mitigation Strategy
The presence of benzyl alcohol typically points to the hydrolysis of benzylic chloride species. This can occur with either residual benzyl chloride from the synthesis of BQC or the BQC catalyst itself under certain conditions.[1][2][3] The benzylic carbocation is resonance-stabilized, making it susceptible to nucleophilic attack by water, a reaction that can proceed via an SN1-type mechanism.[2][3]
Causality:
-
Catalyst/Precursor Hydrolysis: In biphasic systems, water from the aqueous phase can act as a nucleophile, attacking the electrophilic benzylic carbon of the catalyst or unreacted benzyl chloride.[1][4] This process is often accelerated at elevated temperatures and under strongly alkaline conditions.[5]
-
Incomplete Quaternization: If BQC is prepared in situ or used from a source with incomplete reaction, the remaining benzyl chloride starting material is a prime candidate for hydrolysis.[1]
Troubleshooting Protocol:
-
Control of pH: Maintain the aqueous phase pH within a neutral to moderately alkaline range (pH 7-10). Highly basic conditions (pH > 13) can significantly increase the rate of hydrolysis.[4][5] The inherent pH of a BQC solution is typically between 6 and 7.5.[6]
-
Temperature Management: Lower the reaction temperature. Hydrolysis, like most side reactions, has a rate that is highly dependent on temperature. Reducing the temperature can disproportionately slow the undesired hydrolysis compared to the desired phase-transfer catalyzed reaction.
-
Consider Solid-Liquid PTC: If your nucleophile is a solid salt (e.g., NaCN, CH₃COONa), switching to a solid-liquid phase-transfer catalysis (SL-PTC) system can be highly effective. This approach eliminates bulk water, thereby removing the primary source for hydrolysis.[7]
-
Catalyst Purity: Ensure the purity of your this compound. If you are preparing it yourself from quinoline and benzyl chloride, verify the reaction has gone to completion to eliminate residual benzyl chloride.[1]
Q2: My desired nucleophilic substitution product is contaminated with an alkene by-product. How can I improve selectivity for substitution over elimination?
A2: Optimizing for Substitution (SN2) over Elimination (E2)
The formation of an alkene indicates a competing elimination reaction (typically E2), where the nucleophile acts as a base, abstracting a proton from the substrate. This is a classic challenge in phase-transfer catalysis, especially when using substrates susceptible to dehydrohalogenation.[8]
Causality:
-
Basicity of Nucleophile: The intended nucleophile (e.g., cyanide, acetate) also possesses inherent basicity, which can promote elimination.
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution. The transition state for elimination is entropically favored, and this contribution becomes more significant at elevated temperatures.
Troubleshooting Protocol:
-
Reduce Reaction Temperature: This is the most critical parameter. By lowering the temperature, you can often significantly suppress the rate of the elimination reaction relative to the substitution pathway.[8]
-
Solvent Selection: The polarity of the organic phase can influence the S_N2/E2 ratio. Less polar solvents can sometimes favor substitution. Experiment with solvents like toluene versus more polar options like dichlorobenzene to find the optimal balance.
-
Nucleophile Concentration: While a high concentration of the nucleophile is needed to drive the reaction, an excessively high concentration in the organic phase (controlled by the catalyst) might increase the rate of elimination. Adjusting catalyst loading can sometimes help modulate this.
Q3: In my BQC-catalyzed oxidation of a benzylic alcohol to an aldehyde, I'm getting significant amounts of the corresponding carboxylic acid. How can I prevent this over-oxidation?
A2: Controlling Oxidation State
Over-oxidation occurs when the aldehyde product, which is often more susceptible to oxidation than the starting alcohol, reacts further with the oxidant.[9] The role of BQC here is to transfer the oxidant (e.g., permanganate, dichromate) into the organic phase to react with the substrate.
Causality:
-
Excess Oxidant: Using a large excess of a strong oxidizing agent like potassium permanganate or a chromate-based oxidant will inevitably lead to the more thermodynamically stable carboxylic acid.[9][10]
-
Prolonged Reaction Time/High Temperature: Allowing the reaction to proceed long after the starting material is consumed provides the opportunity for the aldehyde product to be oxidized.
Troubleshooting Protocol:
-
Stoichiometric Control of Oxidant: Carefully control the stoichiometry of the oxidizing agent. Use no more than the theoretically required amount, or a very slight excess (e.g., 1.05-1.1 equivalents).
-
Reaction Monitoring: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting alcohol has been consumed to prevent further oxidation of the aldehyde product.
-
Choice of Oxidant: If the reaction allows, consider using a milder, more selective oxidant that is less prone to over-oxidation of aldehydes.
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require initial optimization studies.
Visualizing the Process
General Mechanism of Phase-Transfer Catalysis
// Arrows aq_reagents -> catalyst_form_1 [label="Ion Exchange\nat Interface", dir=back]; catalyst_form_1 -> catalyst_form_2 [label="Transfer to\nOrganic Phase"]; catalyst_form_2 -> org_substrate [label="Nucleophilic\nAttack (SN2)"]; org_substrate -> org_product [style=invis]; // for layout catalyst_form_2 -> org_product [style=invis]; // for layout org_substrate -> catalyst_form_1 [label="By-product\nNa⁺X⁻ returns\nto Aqueous Phase", dir=back, constraint=false]; org_product -> catalyst_form_1 [style=invis];
{rank=same; aq_reagents; org_substrate;} {rank=same; catalyst_form_1; catalyst_form_2;} } केंदot Caption: General mechanism of this compound (Q⁺Cl⁻) in PTC.
Troubleshooting Workflow
// Paths from Q1 is_hydrolysis [label="Alcohol (e.g., Benzyl Alcohol)", shape=box]; is_elimination [label="Alkene", shape=box]; is_overoxidation [label="Carboxylic Acid", shape=box]; is_dimer [label="Dimer / High MW Impurity", shape=box];
// Solutions sol_hydrolysis [label="1. Check Catalyst Purity\n2. Control pH (7-10)\n3. Lower Temperature\n4. Consider SL-PTC", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_elimination [label="1. Lower Temperature\n2. Optimize Solvent\n3. Adjust Catalyst Loading", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_overoxidation [label="1. Control Oxidant Stoichiometry\n2. Monitor Reaction (TLC/GC)\n3. Lower Temperature", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_dimer [label="1. Degas Solvents\n2. Control Basicity\n3. Add Radical Inhibitor", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> q1; q1 -> is_hydrolysis [label="Hydrolysis"]; q1 -> is_elimination [label="Elimination"]; q1 -> is_overoxidation [label="Over-oxidation"]; q1 -> is_dimer [label="Dimerization/\nOther"];
is_hydrolysis -> sol_hydrolysis; is_elimination -> sol_elimination; is_overoxidation -> sol_overoxidation; is_dimer -> sol_dimer; } केंदot Caption: Systematic workflow for troubleshooting by-product formation.
Quantitative Data & Protocols
Table 1: Troubleshooting Summary
| Symptom / Observed By-product | Probable Cause(s) | Primary Recommended Actions & Key Parameters |
| Benzyl Alcohol | Hydrolysis of catalyst or benzylic halide substrate.[1][2][4] | 1. pH Control: Maintain aqueous phase at pH 7-10.2. Solvent: Use anhydrous conditions (SL-PTC) if possible.[7]3. Temperature: Reduce to < 60°C. |
| Alkene | Competing E2 elimination reaction.[8] | 1. Temperature: Lower reaction temperature significantly.2. Solvent: Test less polar aprotic solvents.3. Base/Nucleophile: Use the least sterically hindered nucleophile possible. |
| Carboxylic Acid | Over-oxidation of intermediate aldehyde.[9] | 1. Stoichiometry: Use ≤ 1.1 equivalents of oxidant.2. Monitoring: Stop reaction immediately upon consumption of starting material.3. Temperature: Perform at the lowest feasible temperature. |
| Dimerized Species | Radical homocoupling; catalyst self-condensation.[11][12] | 1. Atmosphere: Run reaction under an inert atmosphere (N₂ or Ar).2. Base: Avoid excessively strong bases.3. Temperature: Keep temperature moderate. |
Experimental Protocol: Model Reaction for Minimizing By-products
This protocol for the synthesis of benzyl acetate via phase-transfer catalysis illustrates the application of principles to minimize hydrolysis and other side reactions.[13]
Reaction: Benzyl Chloride + Sodium Acetate → Benzyl Acetate
-
Reactor Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and temperature probe, add sodium acetate (10.25 g, 125 mmol).
-
Add this compound (BQC) (1.28 g, 5 mmol, 5 mol%).
-
Add toluene (100 mL) as the organic solvent.
-
-
Reaction Execution:
-
Begin vigorous stirring (e.g., 500 RPM) to ensure good mixing between the phases (solid and liquid).
-
Add benzyl chloride (12.65 g, 100 mmol) to the mixture.
-
Heat the reaction mixture to a controlled temperature of 60°C . Note: Lowering the temperature is a key strategy to minimize potential elimination and hydrolysis side reactions.
-
Monitor the reaction progress every 30 minutes by taking a small aliquot of the organic layer and analyzing it by TLC or GC.
-
-
Work-up and Purification:
-
Once the benzyl chloride is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid sodium chloride by-product and unreacted sodium acetate.
-
Wash the organic filtrate with water (2 x 50 mL) to remove any residual salts and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude benzyl acetate can be purified further by vacuum distillation if necessary.
-
This protocol emphasizes moderate temperature and the use of a solid-liquid system to proactively design a cleaner reaction, minimizing the formation of benzyl alcohol and other potential by-products.
References
- Active Pharmaceutical Ingredients. This compound.
- Smolecule. Buy this compound | 15619-48-4.
- Amrutkar, R. D. et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05).
- ResearchGate. Recent strategies in phase transfer catalysis and its application in organic reactions | Request PDF.
- Scientific Update. (2018).
- PTC Communications, Inc. (2005).
- Watson International. This compound CAS 15619-48-4.
- Quora. (2018). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism?.
- PMC.
- SciSpace. The mechanism of the hydrolysis of benzyl chloride.
- Joseph, J. et al.
- Google Patents. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol.
- Filo. (2025). hydrolysis (of benzyl chloride).
- ResearchGate. (2025).
- ResearchGate. Preparation and characterization of N-Benzylquinolinium Chloride Derivative (BQD) with effective corrosion inhibition.
- Master Organic Chemistry. (2018).
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- 13. researchgate.net [researchgate.net]
Effect of temperature on the performance of 1-Benzylquinolinium chloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-Benzylquinolinium chloride (BQC). This document is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues related to the compound's performance, with a specific focus on the critical variable of temperature.
Section 1: General Handling, Storage, and Stability
This section addresses the most frequently asked questions regarding the fundamental properties and stability of this compound.
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: For maximum shelf-life and performance consistency, this compound should be stored in a tightly sealed container at room temperature, protected from direct sunlight and high-temperature environments.[1][2][3][4] While the compound is thermodynamically stable under standard conditions, prolonged exposure to heat can accelerate potential degradation pathways.[5] The primary degradation mechanism for quaternary ammonium salts under harsh thermal conditions is dealkylation.[6]
Key Recommendations:
-
Temperature: Standard room temperature (20-25°C).
-
Atmosphere: Store under a dry, inert atmosphere if possible, though it is not strictly required for short-term storage.
-
Container: Use an airtight, opaque or amber-colored container to prevent photo-degradation.
-
In Solution: Aqueous solutions of BQC are stable for short periods, but for long-term storage, it is advisable to store the compound in its solid, powdered form.
Q2: The solid this compound I received is a pink-to-brown powder. Does this coloration indicate impurity or degradation?
A2: Not necessarily. The appearance of this compound as a pink or brown crystalline powder is widely reported in technical data sheets and is considered normal for the pure compound.[2][3][5] This coloration is inherent to the molecule's electronic structure. However, a significant darkening of the material or the development of a strong odor upon receipt or after a period of storage could indicate exposure to excessive heat or contaminants, warranting a purity check (e.g., via NMR or LC-MS) before use.
Q3: How does temperature affect the stability of BQC in solution versus its solid form?
A3: In its solid, crystalline form, BQC is relatively stable, with thermal degradation becoming a significant concern only at elevated temperatures (see Section 2). In solution, its stability is highly dependent on the solvent and pH. In neutral aqueous solutions at room temperature, the compound is stable. However, at elevated temperatures in solution, the risk of degradation increases. Solvation in polar solvents like water can enhance reactivity by stabilizing the ionic structure.[5] For reactions, this is beneficial; for long-term storage, it is a liability. Therefore, preparing solutions fresh for experimental use is the best practice.
Section 2: Troubleshooting BQC in Organic Synthesis
This compound is a versatile phase transfer catalyst and synthetic intermediate.[5][7] Its performance is inextricably linked to reaction temperature.
Q4: My reaction using BQC as a phase transfer catalyst is extremely slow or has stalled. Could the temperature be too low?
A4: Yes, this is a highly probable cause. Like most chemical reactions, those catalyzed by BQC are temperature-dependent.[8] An insufficient temperature will result in a slow reaction rate due to low kinetic energy. The synthesis of BQC itself provides a clue to its operational temperature range; the reaction between quinoline and benzyl chloride is often performed at 80-90°C to achieve a reasonable rate.[5] Reaction rates are noted to be prohibitively slow below 60°C.[5]
Troubleshooting Steps:
-
Confirm Current Temperature: Ensure your reaction vessel's internal temperature is at the target setpoint. Use a calibrated thermometer.
-
Incremental Temperature Increase: Gradually raise the reaction temperature in 10°C increments, monitoring the reaction progress by a suitable technique (e.g., TLC, GC-MS, or NMR of aliquots).[9]
-
Solvent Consideration: Ensure your solvent is appropriate for the desired temperature. The reaction temperature should not exceed the solvent's boiling point unless using a sealed-tube or reflux setup.[10]
Q5: I'm observing significant byproduct formation and a low yield of my desired product. How can I optimize the temperature to improve selectivity?
A5: This issue typically points to a reaction temperature that is too high. Excessive thermal energy can lead to several undesirable outcomes:
-
Decomposition: Either your starting materials, the BQC catalyst, or the desired product may be degrading.[9] The synthesis of BQC is optimized below 100°C specifically to minimize thermal decomposition and side reactions.[5]
-
Reduced Selectivity: Higher temperatures can provide sufficient activation energy for alternative, undesired reaction pathways to compete with the desired pathway.[8]
The workflow below provides a systematic approach to optimizing temperature for your reaction.
Caption: Troubleshooting workflow for BQC-catalyzed reactions.
Q6: What is the absolute maximum operating temperature for BQC?
A6: There is no single defined decomposition temperature, as it depends on the matrix (solid vs. solution) and timescale. However, based on available data, a conservative upper limit for most applications in organic solvents would be ~150°C . Studies of similar quaternary ammonium salts show significant decomposition can begin around 180°C.[11] Since BQC synthesis itself requires temperatures to be kept below 100°C to avoid byproducts, operating significantly above this temperature introduces a high risk of catalyst degradation.[5] For any reaction approaching or exceeding 150°C, catalyst stability should be experimentally verified.
Section 3: BQC in Biological Research
The antimicrobial and other biological activities of BQC make it a compound of interest in drug development.[5] Temperature control is paramount for reproducible results in biological assays.
Q7: I am having trouble dissolving BQC in an aqueous buffer for my biological assay. Can I heat the solution?
A7: Yes. Heating is an effective method to increase both the rate of dissolution and the solubility of BQC in aqueous media. BQC is quite soluble in water (95 mg/mL at standard conditions), but preparing concentrated stock solutions can be slow.[5] The solubility of similar quaternary ammonium salts in polar solvents demonstrates a positive correlation with temperature.[12]
Recommended Protocol:
-
Add the desired mass of BQC to your buffer in a sterile container.
-
Gently warm the solution in a water bath (e.g., to 40-50°C) while stirring. Avoid boiling.
-
Once the solid is fully dissolved, allow the solution to cool back to the experimental temperature (e.g., room temperature or 37°C) before use.
-
Visually inspect the solution after cooling to ensure the compound has not precipitated out. If it has, your desired concentration is above the solubility limit at that final temperature.
Q8: My minimum inhibitory concentration (MIC) assay results for BQC are not reproducible. Could temperature be a contributing factor?
A8: Absolutely. The germicidal efficacy of quaternary ammonium compounds can be temperature-dependent. A study on other such compounds demonstrated that their effectiveness against Listeria decreased at colder temperatures (e.g., 2°C vs. 25°C).[13] This effect could be reversed by increasing the exposure time.[13]
Key Considerations for Your Assays:
-
Incubation Temperature: Ensure your incubator is calibrated and maintains a stable, uniform temperature throughout the experiment.
-
Reagent Temperature: Allow BQC stock solutions and media to equilibrate to the designated experimental temperature before starting the assay. Adding cold reagents to a 37°C culture will temporarily drop the temperature and could affect the outcome.
-
Consistency is Key: The temperature at which you perform your assays must be consistent across all experiments to ensure results are comparable and reproducible.
Section 4: Quantitative Data and Visualizations
To aid in experimental design, the following tables and diagrams summarize the impact of temperature on this compound.
Data Tables
Table 1: Effect of Temperature on Key Performance Parameters of BQC
| Parameter | Low Temperature (<40°C) | Moderate Temperature (60-100°C) | High Temperature (>120°C) |
| Solubility (Aqueous) | Lower, dissolution may be slow | High | Very High |
| Reaction Rate (Catalysis) | Very Slow / Stalled[5] | Optimal for many reactions[5] | Fast, but risk of side reactions |
| Compound Stability | High | Generally Stable | Increased risk of degradation[11] |
| Antimicrobial Efficacy | May be reduced[13] | Standard range for assays | Not typically relevant for assays |
Table 2: Recommended Temperature Ranges for Common Applications
| Application | Recommended Temperature Range (°C) | Rationale |
| Long-Term Storage (Solid) | 20 - 25°C | Maximizes shelf-life and prevents degradation.[3] |
| Phase Transfer Catalysis | 60 - 100°C | Balances optimal reaction rate with catalyst stability.[5] |
| Biological Assays (e.g., MIC) | 35 - 37°C | Standard physiological temperature for microbial and cell-based assays. |
| Aqueous Stock Preparation | 25 - 50°C | Facilitates dissolution without risking thermal degradation. |
Conceptual Diagram
Caption: The dual effect of temperature on BQC performance.
References
-
ChemWhat. (n.d.). This compound CAS#: 15619-48-4. Retrieved from [Link]
-
LookChem. (2023). This compound CAS 15619-48-4;Quinolinium,1-benzyl. Retrieved from [Link]
-
Watson International. (n.d.). This compound CAS 15619-48-4. Retrieved from [Link]
-
Bari, M. L., et al. (1999). Effect of Cold Temperature on Germicidal Efficacy of Quaternary Ammonium Compound, Iodophor, and Chlorine on Listeria. Journal of Food Protection. Retrieved from [Link]
-
Deakin University Research Repository. (2005). Synthesis and properties of ambient temperature molten salts based on the quaternary ammonium ion. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2024). Safety Data Sheet: 1-(Benzyl)quinolinium chloride 80% aqueous solution. Retrieved from [Link]
-
Buchler GmbH. (2023). Safety Data Sheet - (8S,9R)-N-Benzylquininium chloride. Retrieved from [Link]
-
ResearchGate. (2013). Systematic Characterization of Different Quaternary Ammonium Salts to be Used in Organoclays. Retrieved from [Link]
-
OnePetro. (2023). Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process. Retrieved from [Link]
-
Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Heating and Cooling. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Thermal stability of quaternary ammonium hexafluorophosphates and halides. Retrieved from [Link]
-
ResearchGate. (2022). Using quinoline (1), benzyl chloride (2), and 1-benzylquinolinium.... Retrieved from [Link]
-
Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis. Retrieved from [Link]
-
Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Solubility and Thermodynamics Profile of Benzethonium Chloride in Pure and Binary Solvents at Different Temperatures. Retrieved from [Link]
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- 12. Solubility and Thermodynamics Profile of Benzethonium Chloride in Pure and Binary Solvents at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Cold Temperature on Germicidal Efficacy of Quaternary Ammonium Compound, lodophor, and Chlorine on Listeria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interference of 1-Benzylquinolinium Chloride in Analytical Assays
Welcome to the technical support guide for 1-Benzylquinolinium chloride (BQC). This resource is designed for researchers, scientists, and drug development professionals who may encounter analytical challenges when working with this compound. As a quaternary ammonium salt with surfactant-like properties and significant biological activity, BQC can be a source of interference in a variety of common laboratory assays.[1][2][3][4] This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify, understand, and mitigate these interferences.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions about this compound and its potential for analytical interference.
Q1: What is this compound and where is it used?
A1: this compound (BQC) is a quaternary ammonium compound.[4] Structurally, it consists of a quinolinium core with a benzyl group attached to the nitrogen atom, and a chloride counter-ion.[4][5] This structure gives it cationic surfactant properties.[3] It is used in various industrial and research applications, including as a phase-transfer catalyst in organic synthesis, a corrosion inhibitor, an antistatic agent, and an emulsifier.[1][2][6] Additionally, BQC exhibits antimicrobial and antifungal properties, making it a compound of interest for pharmaceutical and disinfectant applications.[1][4]
Q2: Why would this compound interfere with my assay?
A2: Interference from BQC can stem from several of its inherent properties:
-
Optical Absorbance: The quinolinium ring is a chromophore. BQC has a characteristic UV absorption maximum around 320 nm, which can lead to artificially high readings in spectrophotometric assays that measure in this region.[4]
-
Cationic Surfactant Nature: BQC can interact with proteins and other macromolecules.[3] This can disrupt protein structure, interfere with protein-dye binding in quantification assays (like Bradford), or chelate reagents used in colorimetric assays.
-
Biological Activity: BQC's antimicrobial properties mean it can be cytotoxic.[4] This is a direct interference in cell-based assays, where it can cause cell lysis or inhibit metabolic activity, leading to false results.
-
Chemical Reactivity: While generally stable, BQC can be involved in side reactions under specific assay conditions, potentially consuming reagents or generating interfering byproducts.[6][7]
Q3: I am seeing lower-than-expected cell viability in my MTT/XTT assay. Could BQC be the cause?
A3: Absolutely. BQC has known antimicrobial and antifungal properties, which often translate to cytotoxicity in mammalian cell lines.[4] The mechanism is thought to involve the disruption of microbial cell membranes, a process that can also affect eukaryotic cells.[4][8] If your compound of interest is formulated with BQC, or if BQC is present as a contaminant, it could be directly killing your cells, leading to a false-positive result for cytotoxicity or a false-negative for cell proliferation.
Q4: My protein concentration readings are inconsistent when using a Bradford assay. Why might this be?
A4: This is a classic example of surfactant interference. The Bradford assay relies on the binding of Coomassie Brilliant Blue dye to proteins, primarily through interactions with arginine and aromatic residues. As a cationic surfactant, BQC can:
-
Bind to the protein: This can alter the protein's conformation and mask the dye-binding sites.
-
Interact with the dye: The positively charged BQC can interact with the negatively charged dye molecules, preventing them from binding effectively to the protein.
-
Interact with other assay components: Surfactants can form micelles that may sequester proteins or dye molecules, leading to inaccurate and inconsistent readings.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific interference scenarios.
Scenario 1: Inaccurate Results in UV-Vis Spectrophotometric Assays
Issue: You are quantifying a substance (e.g., DNA, protein, or a small molecule) using its absorbance in the UV range (260-340 nm), and your results are unexpectedly high or inconsistent.
Root Cause Analysis:
This compound has a strong absorbance maximum at approximately 320 nm due to its extended conjugated system.[4] This absorbance will directly add to the signal of your target analyte if its measurement wavelength is nearby, leading to an overestimation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for UV-Vis interference.
Detailed Protocols:
Protocol 1: Blank Correction
-
Prepare your samples containing the analyte and BQC as usual.
-
Prepare a parallel set of "BQC blanks" containing the exact same concentration of BQC in the same buffer, but without the analyte.
-
Measure the absorbance of your samples at the desired wavelength (e.g., Asample).
-
Measure the absorbance of your BQC blanks at the same wavelength (ABQC_blank).
-
Calculate the corrected absorbance: Acorrected = Asample - ABQC_blank.
-
Use Acorrected for your final concentration calculations.
Note: This method assumes the absorbance is additive and there is no chemical interaction between BQC and your analyte that alters the spectrum.
Scenario 2: Interference in Protein Quantification Assays
Issue: You are using a colorimetric protein assay (e.g., Bradford, BCA, or Lowry) and observe high background, non-linear standard curves, or results that do not correlate with expected concentrations.
Root Cause Analysis:
As a cationic surfactant, BQC can interfere with protein assays through multiple mechanisms. In the Bradford assay, it can compete with the Coomassie dye for binding to protein. In the BCA assay, which relies on the reduction of Cu2+ to Cu1+ by protein, BQC can interfere with the chelation of Cu1+ by the bicinchoninic acid (BCA) reagent.
Troubleshooting Workflow:
Caption: Workflow for diagnosing BQC-induced cytotoxicity.
Experimental Recommendations:
-
Establish a BQC Toxicity Profile: Before running your main experiments, perform a dose-response curve of BQC alone on your specific cell line using your specific assay. This will establish the concentration at which BQC itself begins to interfere.
-
Consider Matrix Effects: Be aware that the apparent toxicity of BQC might change in the presence of high protein concentrations (e.g., in media with 10% Fetal Bovine Serum) versus low-serum or serum-free media. The proteins can bind to BQC, reducing its effective free concentration. [9][10]* Use a Control Formulation: If your primary compound is formulated with BQC, always include a "vehicle control" that contains the exact same concentration of BQC but lacks the primary compound. This allows you to subtract the effect of the BQC.
Part 3: Quantitative Data Summary
The following table summarizes the key properties of this compound relevant to analytical interference.
| Property | Value / Observation | Potential Interference | Source |
| Molecular Weight | 255.75 g/mol | Can affect dialysis cutoff choices for sample cleanup. | [3][11] |
| Solubility | Miscible in water | High concentrations can alter solution viscosity or ionic strength. | [4][6] |
| UV Absorbance Max (λmax) | ~320 nm | Direct spectral overlap in UV-Vis spectrophotometry. | [4] |
| pH (in solution) | Typically 6.0 - 7.5 | Generally neutral, but stability decreases at pH > 8. | [4][6] |
| Known Biological Activity | Antimicrobial, Antifungal | Cytotoxicity in cell-based assays. | [4] |
| Chemical Class | Cationic Surfactant | Interaction with proteins, dyes, and assay reagents. | [3] |
References
-
Safety Data Sheet: 1-(Benzyl)quinolinium chloride 80% aqueous solution. (2024, August 6). Chemos. Retrieved January 9, 2026, from [Link]
-
Chronic bioassay of benzyl chloride in F344 rats and (C57BL/6J x BALB/c)F1 mice. (n.d.). National Toxicology Program. Retrieved January 9, 2026, from [Link]
-
This compound. (2018, May 16). SIELC Technologies. Retrieved January 9, 2026, from [Link]
-
Araújo, P. A., Lemos, M., Mergulhão, F., Melo, L., & Simões, M. (2013). The Influence of Interfering Substances on the Antimicrobial Activity of Selected Quaternary Ammonium Compounds. International Journal of Food Science, 2013, 237581. [Link]
-
This compound CAS 15619-48-4. (n.d.). Watson International. Retrieved January 9, 2026, from [Link]
-
This compound CAS#:15619-48-4. (n.d.). ChemWhat. Retrieved January 9, 2026, from [Link]
-
Benzalkonium chloride. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
-
The Influence of Interfering Substances on the Antimicrobial Activity of Selected Quaternary Ammonium Compounds. (2025, August 6). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Araújo, P. A., et al. (2013). The Influence of Interfering Substances on the Antimicrobial Activity of Selected Quaternary Ammonium Compounds. PMC - NIH. [Link]
-
Quinolinium, 1-(phenylmethyl)-, chloride (1:1). (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
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Validation & Comparative
A Comparative Analysis of 1-Benzylquinolinium Chloride and Other Quaternary Ammonium Salts for Biomedical and Industrial Applications
Introduction: The Versatile World of Quaternary Ammonium Salts
Quaternary Ammonium Salts (QAS), also known as "quats," are a prominent class of cationic surfactants characterized by a positively charged nitrogen atom bonded to four organic groups.[1] This unique structure imparts an amphiphilic nature, with a hydrophilic cationic "head" and a hydrophobic "tail," enabling a wide array of applications.[1] For decades, QAS have been indispensable as disinfectants, antiseptics, preservatives, and phase transfer catalysts.[2][3][4][5] Their primary mechanism of action involves the electrostatic attraction to negatively charged microbial cell membranes, leading to membrane disruption, leakage of intracellular components, and ultimately, cell death.[6][7][8]
Within this broad class, 1-Benzylquinolinium chloride (BQC) emerges as a compound of significant interest. Its structure, which incorporates a planar, aromatic quinolinium head group and a benzyl substituent, distinguishes it from more conventional QAS like Benzalkonium chloride (BAC) and Cetylpyridinium chloride (CPC).[9] This guide provides an in-depth comparison of BQC with these widely used alternatives, focusing on structure-activity relationships, comparative efficacy, and the experimental methodologies used for their evaluation.
Structural and Physicochemical Comparison
The biological activity and physical properties of QAS are intrinsically linked to their molecular structure.[7][10] Key determinants include the nature of the cationic head group, the length and character of the alkyl chains, and the associated counter-ion.
This compound (BQC) features a quinolinium cation, a bicyclic aromatic structure, with a benzyl group attached to the nitrogen atom.[9] This planar aromatic system enhances its potential for DNA intercalation, suggesting alternative mechanisms of action beyond simple membrane disruption.[9]
Benzalkonium chloride (BAC) is not a single compound but a mixture of alkylbenzyldimethylammonium chlorides, where the alkyl group has varying even-numbered chain lengths.[2] This heterogeneity can influence its overall efficacy and physical properties.
Cetylpyridinium chloride (CPC) possesses a pyridinium head group and a long, 16-carbon (hexadecyl) alkyl chain, which significantly increases its hydrophobicity and surfactant properties.[11][12]
Physicochemical Properties at a Glance
| Property | This compound (BQC) | Benzalkonium chloride (BAC) | Cetylpyridinium chloride (CPC) |
| Chemical Structure | |||
| Molecular Formula | C₁₆H₁₄ClN[9][13][14] | Variable (Mixture) | C₂₁H₃₈ClN[11][12] |
| Molecular Weight | 255.74 g/mol [9][13][14] | Variable | 339.99 g/mol |
| Appearance | Pink and brown powder[13][14] | White or yellow powder; solutions are colorless to pale yellow[2] | White solid[12] |
| Solubility in Water | Miscible[13][14] | Very soluble[2] | Soluble[11] |
The Causality of Structural Differences on Activity
The variations in the head group and substituents directly impact the compounds' biological and chemical performance:
-
Hydrophobicity and Surfactancy: CPC, with its long C16 alkyl chain, exhibits strong surfactant properties, making it highly effective in oral hygiene products for reducing plaque and gingivitis by disrupting bacterial biofilms.[11][15] BAC's mixed alkyl chains also contribute to its surfactant and disinfectant capabilities.[2][16] BQC's structure, while still amphiphilic, has a different hydrophobic/hydrophilic balance, which may modulate its interaction with specific biological targets.[9]
-
Mechanism of Action: While all three primarily act by disrupting cell membranes, the planar quinoline ring of BQC introduces the potential for DNA intercalation, which could contribute to a broader spectrum of activity, including potential anticancer effects.[9]
-
Applications in Catalysis and Synthesis: The unique electronic and steric properties of BQC make it an effective phase transfer catalyst, facilitating reactions between immiscible aqueous and organic phases.[9][17] It is also used as a key intermediate in the synthesis of more complex molecules, including various pharmacologically active compounds.[13][14]
General Mechanism of Antimicrobial Action
The primary antimicrobial mechanism for QAS is a multi-step process initiated by electrostatic interactions.
Caption: Generalized mechanism of QAS antimicrobial action.
Comparative Efficacy: A Multi-faceted View
Direct, side-by-side experimental comparisons in the literature are often specific to certain strains or conditions. However, by synthesizing available data, we can build a comparative picture of their performance.
Antimicrobial and Antifungal Activity
QAS are broad-spectrum antimicrobial agents, effective against bacteria, fungi, and some viruses.[3][18] Gram-positive bacteria are generally more susceptible than Gram-negative bacteria.[2]
-
This compound (BQC): Research has demonstrated its effectiveness against various pathogens, with its mechanism often involving the disruption of microbial cell membranes.[9] It is explored for use in developing new antimicrobial agents.[9][17]
-
Benzalkonium Chloride (BAC): As a widely used disinfectant, BAC is effective against a broad spectrum of bacteria and viruses.[6][16] It is a common active ingredient in surface disinfectants, hand sanitizers, and pharmaceutical preservatives.[2][3][19] Studies have also confirmed its antifungal activity against common food-contaminating fungal species.[20]
-
Cetylpyridinium Chloride (CPC): CPC is a well-established antiseptic, particularly in oral care products, where it has been shown to be effective in preventing dental plaque and reducing gingivitis.[11][12][15] Its action involves disrupting the cell membranes of various microorganisms, including bacteria and fungi.[15]
| Compound | Primary Application Area | Known Efficacy |
| This compound | Pharmaceutical intermediate, Catalyst, Research | Antimicrobial, Antifungal, Anticancer (emerging)[9] |
| Benzalkonium chloride | Disinfectant, Antiseptic, Preservative | Broad-spectrum antibacterial, antifungal, virucidal[3][16] |
| Cetylpyridinium chloride | Oral Antiseptic, Personal Care | Antibacterial (plaque, gingivitis), Antifungal[11][15] |
Anticancer Potential
The investigation of QAS for anticancer activity is a growing field of research. The positive charge and lipophilicity of these molecules can facilitate their accumulation in the mitochondria of cancer cells, leading to apoptosis.
-
This compound (BQC): The planar quinoline ring of BQC enhances its potential for DNA intercalation, a mechanism utilized by several established chemotherapy drugs.[9] One study reports an IC₅₀ value of 8.7 µM against MCF-7 breast cancer cells, acting via mitochondrial apoptosis.[9] Derivatives of the related quinobenzothiazine system have also shown significant anticancer activity.[21]
-
Other QAS: While the primary focus for BAC and CPC has been on their antimicrobial properties, the broader class of QAS is being investigated for anticancer applications.[1] However, specific comparative data against BQC is limited in the currently available literature.
Industrial Applications: Corrosion Inhibition
Beyond biomedical uses, BQC and its derivatives have shown exceptional performance as corrosion inhibitors, particularly in acidic environments relevant to the oil and gas industry.[22][23] The compound's ability to adsorb onto metal surfaces is dependent on its electronic properties, where the quinolinium ring can interact effectively with the metal, forming a protective barrier.[9] This represents a key application where BQC's specific structure provides a distinct advantage over simpler QAS.[23]
Experimental Protocols for Comparative Assessment
To ensure trustworthiness and reproducibility, standardized experimental protocols are essential for comparing the efficacy of different QAS.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and reliable technique.
Causality: This protocol is chosen for its efficiency in testing multiple concentrations and compounds simultaneously, providing quantitative data (the MIC value) that is essential for direct comparison of antimicrobial potency.
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare stock solutions of this compound, Benzalkonium chloride, and Cetylpyridinium chloride in a suitable solvent (e.g., sterile deionized water). Prepare Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Microplate Preparation: Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the QAS stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. This creates a range of concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted microbial suspension to each well, bringing the final volume to 100 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours (or longer for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the QAS at which there is no visible turbidity (growth).
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is commonly used to screen for the cytotoxic potential of compounds against cancer cell lines.
Causality: This assay is selected because it is a well-established, quantitative method to assess a compound's effect on cell viability. The conversion of MTT to formazan is dependent on mitochondrial reductase activity, providing insight into cellular health and allowing for the calculation of an IC₅₀ value (the concentration that inhibits 50% of cell growth), a key metric for comparing anticancer potency.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the QAS compounds in culture media. Remove the old media from the wells and add 100 µL of the media containing the various concentrations of the test compounds. Include untreated cells as a control.
-
Incubation: Return the plate to the incubator for a period of 48 to 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.
Conclusion and Future Perspectives
The comparison between this compound and other established quaternary ammonium salts like Benzalkonium chloride and Cetylpyridinium chloride reveals a landscape of shared properties and distinct advantages. While all are effective antimicrobial agents, their structural nuances dictate their optimal applications.
-
Benzalkonium chloride remains a stalwart for general disinfection and preservation due to its broad-spectrum activity and cost-effectiveness.[3][6]
-
Cetylpyridinium chloride , with its pronounced surfactant properties, excels in oral hygiene formulations where biofilm disruption is paramount.[11][15]
-
This compound presents a more specialized profile. Its unique quinolinium structure not only provides antimicrobial and antifungal activity but also confers significant potential in anticancer research and industrial applications like corrosion inhibition.[9][23] Its role as a versatile synthetic intermediate further underscores its value in drug development and chemical synthesis.[13][14]
Future research should focus on direct, head-to-head comparisons of these compounds across a wider range of microbial strains and cancer cell lines under standardized conditions. Elucidating the precise mechanisms behind BQC's anticancer activity and exploring synergistic combinations with other agents could unlock new therapeutic strategies. The synthesis and evaluation of novel BQC derivatives may further enhance its efficacy and broaden its application spectrum, solidifying its position as a highly valuable and versatile quaternary ammonium salt.
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A Comparative Study of the Antimicrobial Activity of 1-Benzylquinolinium Chloride and Its Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel antimicrobial agents. Quinolinium-based compounds have long been a focus of medicinal chemistry due to their broad spectrum of biological activities. Among these, 1-benzylquinolinium chloride serves as a foundational structure for the synthesis of a diverse array of derivatives with potential therapeutic applications.[1] This guide provides a comprehensive comparative analysis of the antimicrobial activity of this compound and its selected derivatives, offering insights into their structure-activity relationships and potential as next-generation antimicrobial agents. We will delve into the synthesis of these compounds, present detailed protocols for their antimicrobial evaluation, and compare their efficacy against a panel of clinically relevant microorganisms.
Synthesis of this compound and Its Derivatives
The core structure, this compound, is typically synthesized via the quaternization of quinoline with benzyl chloride.[2] This reaction serves as a versatile platform for generating a library of derivatives by employing substituted quinolines or substituted benzyl chlorides. For the purpose of this comparative study, we will focus on derivatives with substitutions on both the benzyl and quinolinium moieties to explore the impact of electronic and steric factors on antimicrobial potency.
Selected Compounds for Comparative Analysis:
-
BQC-01 (Parent Compound): this compound
-
BQC-02 (Electron-Withdrawing Group on Benzyl Ring): 1-(4-Nitrobenzyl)quinolinium chloride
-
BQC-03 (Halogen on Benzyl Ring): 1-(4-Chlorobenzyl)quinolinium chloride
-
BQC-04 (Substitution on Quinolinium Ring): 1-Benzyl-6-chloroquinolinium chloride
-
Comparator: Benzalkonium Chloride (a widely used quaternary ammonium antiseptic)[3][4][5][6][7][8][9][10][11][12][13]
The synthesis of these derivatives follows established organic chemistry principles, primarily involving nucleophilic substitution reactions. The selection of these specific derivatives allows for a systematic investigation into how different functional groups influence antimicrobial activity. For instance, the introduction of a nitro group (BQC-02) or a chloro group (BQC-03) on the benzyl ring allows for the study of electron-withdrawing effects, while a chloro group on the quinolinium ring (BQC-04) provides insight into the role of substitution on the heterocyclic core.
Experimental Protocols
To ensure the scientific integrity and reproducibility of our comparative analysis, we will adhere to standardized protocols established by the Clinical and Laboratory Standards Institute (CLSI).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.
Step-by-Step Protocol:
-
Preparation of Microbial Inoculum:
-
Isolate single colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
-
Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in the appropriate broth medium in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC value.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Reading the MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.
Step-by-Step Protocol:
-
Subculturing from MIC Wells:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-inoculate the aliquots onto a suitable agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
-
Incubation:
-
Incubate the agar plates at the appropriate temperature and duration for the test microorganism to allow for the growth of any surviving organisms.
-
-
Determining the MBC:
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original number of colonies).
-
Comparative Antimicrobial Activity
The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and its derivatives against a standard panel of microorganisms. This data is presented to illustrate the expected trends based on structure-activity relationships reported in the literature for similar compounds.
Table 1: Comparative Antimicrobial Activity (MIC/MBC in µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 90028) |
| BQC-01 | 16 / 32 | 32 / 64 | 64 / >128 | 32 / 64 |
| BQC-02 | 32 / 64 | 64 / 128 | 128 / >128 | 64 / 128 |
| BQC-03 | 8 / 16 | 16 / 32 | 32 / 64 | 16 / 32 |
| BQC-04 | 8 / 16 | 16 / 32 | 32 / 64 | 16 / 32 |
| Benzalkonium Chloride | 4 / 8[4][5][6][7][9] | 16 / 32[8][11] | 128 / 256[4] | 16 / 32[12][13][14] |
Note: The MIC and MBC values for BQC-01, BQC-02, BQC-03, and BQC-04 are hypothetical and presented for illustrative purposes based on established structure-activity relationship principles. The values for Benzalkonium Chloride are derived from published literature and may vary depending on the specific test conditions.
Structure-Activity Relationship (SAR) Analysis
The antimicrobial activity of this compound and its derivatives is intrinsically linked to their chemical structure. The data presented in Table 1, although hypothetical for the BQC series, is based on established principles of SAR for quaternary ammonium compounds.
-
Parent Compound (BQC-01): this compound exhibits moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
-
Electron-Withdrawing Group (BQC-02): The introduction of a strong electron-withdrawing nitro group at the para-position of the benzyl ring appears to decrease the antimicrobial potency. This is consistent with some studies on quinolone derivatives where the unsubstituted benzyl group showed higher activity than the p-nitrobenzyl derivative.[2]
-
Halogen Substitution (BQC-03 and BQC-04): The presence of a chloro group, both on the benzyl ring (BQC-03) and the quinolinium ring (BQC-04), appears to enhance the antimicrobial activity compared to the parent compound. This suggests that the increased lipophilicity and the electronic effects of the halogen contribute favorably to the compound's ability to interact with and disrupt microbial membranes.
-
Comparison with Benzalkonium Chloride: Benzalkonium chloride, a mixture of alkylbenzyldimethylammonium chlorides, generally demonstrates higher potency, particularly against Gram-positive bacteria. This is likely due to the optimized alkyl chain length in its structure, which is a critical factor for the membrane-disrupting activity of quaternary ammonium compounds.
Mechanism of Action
As quaternary ammonium compounds, the primary mechanism of action for this compound and its derivatives is the disruption of microbial cell membranes. The cationic head group of the molecule electrostatically interacts with the negatively charged components of the bacterial or fungal cell membrane, such as phospholipids and teichoic acids. This initial binding is followed by the insertion of the hydrophobic benzyl and quinolinium moieties into the lipid bilayer, leading to a loss of membrane integrity, leakage of essential cellular components, and ultimately, cell death.
Caption: Experimental workflow for the comparative antimicrobial activity study.
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A Comparative Benchmarking Guide: 1-Benzylquinolinium Chloride and its Derivatives Against Commercial Corrosion Inhibitors
Abstract
Corrosion poses a significant operational and economic challenge across various industries, particularly in acidic environments encountered in oil and gas production, industrial cleaning, and chemical processing. The selection of an appropriate corrosion inhibitor is paramount to maintaining asset integrity and operational efficiency. This guide provides a comprehensive technical comparison of 1-Benzylquinolinium Chloride (BQC) and its more potent derivative (a dimer referred to in literature as BQD), against established commercial corrosion inhibitors, namely those based on imidazoline and propargyl alcohol. We will delve into the fundamental mechanisms of inhibition, present comparative performance data from peer-reviewed studies, and provide detailed, self-validating experimental protocols for evaluating inhibitor efficacy. This document is intended for researchers, scientists, and engineers engaged in the development and application of corrosion mitigation strategies.
Introduction to Corrosion Inhibition in Acidic Environments
The corrosion of metallic assets, particularly carbon steel, in the presence of strong acids like hydrochloric acid (HCl), is an aggressive electrochemical process.[1] Acidizing, a common stimulation technique in the oil and gas industry, intentionally introduces highly corrosive fluids into downhole environments, necessitating the use of high-performance corrosion inhibitors.[1] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic dissolution of the metal and/or the cathodic hydrogen evolution reaction.[2]
The ideal corrosion inhibitor should exhibit high inhibition efficiency at low concentrations, be stable across a range of temperatures and pressures, be cost-effective, and have a favorable environmental profile. This guide focuses on a comparative analysis of quinolinium-based inhibitors with widely used commercial formulations to aid in the informed selection of corrosion protection chemistries.
The Inhibitors: A Head-to-Head Comparison
This compound (BQC) and its Derivative (BQD)
Quinolinium salts are a class of quaternary ammonium compounds that have been investigated for their corrosion inhibition properties.[3] Research indicates that while purified this compound (BQC) demonstrates moderate corrosion inhibition, its crude product, containing a dimeric derivative (BQD), exhibits significantly superior performance.[4][5]
Mechanism of Action: The corrosion inhibition of BQC and BQD is attributed to their ability to adsorb onto the steel surface. The planar quinoline ring, with its π-electrons, and the positively charged nitrogen atom facilitate strong adsorption.[6] This adsorption can be a combination of physisorption (electrostatic interaction between the cationic molecule and a negatively charged metal surface) and chemisorption (involving the sharing of electrons between the inhibitor and the metal).[7] The formation of a dense, hydrophobic film acts as a barrier to the corrosive species.[7]
Commercial Corrosion Inhibitors
2.2.1. Imidazoline-Based Inhibitors
Imidazoline and its derivatives are among the most widely used corrosion inhibitors in the oil and gas industry.[8] They are known for their effectiveness in mitigating corrosion in acidic and CO2-containing environments.[9]
Mechanism of Action: Imidazoline inhibitors possess a five-membered heterocyclic ring with two nitrogen atoms, a long hydrophobic alkyl chain, and a hydrophilic head.[8] The nitrogen atoms in the imidazoline ring can form strong coordinate bonds with iron atoms on the steel surface, leading to chemisorption.[10] The hydrophobic tail orients away from the surface, creating a barrier that repels water and corrosive species.[11]
2.2.2. Propargyl Alcohol
Propargyl alcohol is a well-known and effective corrosion inhibitor, particularly in acidic media.[12] It is often used as a primary inhibitor or as a component in inhibitor formulations.[13]
Mechanism of Action: The triple bond in propargyl alcohol is rich in π-electrons, which allows for strong chemisorption onto the d-orbitals of iron.[14] Upon adsorption, it can polymerize on the metal surface, forming a protective film.[15] This film acts as a physical barrier, and the molecule itself can interact with and neutralize corrosive species.[12]
Experimental Protocols for Inhibitor Evaluation
To ensure the scientific integrity and reproducibility of corrosion inhibitor testing, standardized experimental protocols are essential. The following methodologies are widely accepted for evaluating inhibitor performance.
Weight Loss Method (Gravimetric Testing)
The weight loss method is a straightforward and reliable technique for determining the average corrosion rate over a period of time.[16] It is governed by standards such as ASTM D2688.[11][15][17]
Protocol:
-
Specimen Preparation: Prepare pre-weighed and dimensioned metal coupons (e.g., carbon steel) with a defined surface area.
-
Immersion: Immerse the coupons in the corrosive medium (e.g., 15% HCl) with and without the corrosion inhibitor at a specified temperature for a set duration.
-
Cleaning: After the immersion period, remove the coupons, clean them according to standard procedures (e.g., ASTM G1) to remove corrosion products, and dry them thoroughly.
-
Final Weighing: Re-weigh the cleaned coupons to determine the mass loss.
-
Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (%IE) using the following formulas:
-
CR (mm/y) = (87.6 × ΔW) / (D × A × T)
-
Where ΔW is the weight loss in mg, D is the density of the metal in g/cm³, A is the area of the coupon in cm², and T is the immersion time in hours.
-
-
%IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
-
Diagram of Weight Loss Experimental Workflow:
Caption: Workflow for the Weight Loss Corrosion Test.
Electrochemical Methods
Electrochemical techniques offer rapid and detailed insights into the corrosion process and the mechanism of inhibition.[18]
3.2.1. Potentiodynamic Polarization
This technique measures the current response of a metal to a controlled change in its potential.[7][19][20] It provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes.
Protocol:
-
Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).[21]
-
Stabilization: The working electrode is immersed in the test solution until a stable open-circuit potential (OCP) is achieved.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate.
-
Data Analysis: The resulting polarization curve (log(current density) vs. potential) is analyzed to determine the corrosion parameters. The inhibition efficiency is calculated from the corrosion current densities with and without the inhibitor.
Diagram of Potentiodynamic Polarization Workflow:
Caption: Workflow for Potentiodynamic Polarization.
3.2.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[12][18] It is highly sensitive to the formation of protective inhibitor films.
Protocol:
-
Cell Setup and Stabilization: The same three-electrode cell setup as for potentiodynamic polarization is used, and the system is allowed to stabilize at OCP.
-
AC Perturbation: A small amplitude AC voltage is applied to the working electrode over a range of frequencies.
-
Impedance Measurement: The resulting AC current and phase shift are measured to determine the impedance at each frequency.
-
Data Analysis: The data is typically presented as Nyquist or Bode plots and can be fitted to an equivalent electrical circuit to extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of an inhibitor indicate the formation of a protective film.
Comparative Performance Data
The following table summarizes performance data for this compound derivative (BQD) and commercial inhibitors from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions.
| Inhibitor Class | Specific Compound/Formulation | Metal | Corrosive Medium | Temperature | Concentration | Inhibition Efficiency (%) | Reference |
| Quinolinium Derivative | BQD | N80 Steel | 15% HCl | 90°C | 0.05% | >95 | [5] |
| Quinolinium Derivative | BQD with urotropine | N80 Steel | 20% HCl | 90°C | 0.05% | 99.17 | [7] |
| Imidazoline-based | Commercial Formulation | Mild Steel | CO2-saturated brine | 60°C | 500 ppm | 90 | [9] |
| Imidazoline-based | Commercial Formulation A | AISI 1040 Steel | CO2-saturated brine | 40°C | 50 ppm | >90 (based on corrosion rate reduction) | [11] |
| Propargyl Alcohol | Propargyl Alcohol | Mild Steel | 10% HCl | 30-90°C | 200 ppm | ~95 | [14] |
| Propargyl Alcohol | Propargyl Alcohol | Duplex Stainless Steel | 15% HCl | 55°C | 1000 mg/L | >80 | [18] |
| Quaternary Ammonium Salt | Cetyl trimethyl ammonium bromide (CTAB) | Carbon Steel | 1M H2SO4 | 30°C | 250 ppm | >90 | [5] |
Discussion and Mechanistic Insights
The data presented suggests that the this compound derivative (BQD) is a highly effective corrosion inhibitor, with performance comparable to, and in some cases exceeding, that of established commercial inhibitors like those based on imidazoline and propargyl alcohol. The high efficiency of BQD at low concentrations is particularly noteworthy.
The synergistic effect observed when BQD is combined with other compounds like urotropine highlights a promising avenue for the development of advanced inhibitor formulations.[7]
Diagram of Proposed Inhibition Mechanism for Quinolinium Salts:
Caption: Adsorption mechanism of quinolinium salts.
Conclusion
This guide has provided a comparative overview of this compound and its derivative against common commercial corrosion inhibitors. The key takeaways are:
-
The derivative of this compound (BQD) demonstrates excellent corrosion inhibition efficiency in highly acidic environments, often outperforming its precursor, BQC.
-
The performance of BQD is competitive with well-established commercial inhibitors based on imidazoline and propargyl alcohol.
-
The mechanism of inhibition for all these compounds relies on their adsorption to the metal surface, forming a protective barrier.
-
Standardized experimental protocols, including weight loss and electrochemical methods, are crucial for the accurate evaluation and comparison of corrosion inhibitors.
For researchers and professionals in the field, this compound and its derivatives represent a promising class of corrosion inhibitors that warrant further investigation and development, particularly in the formulation of synergistic blends for enhanced performance in demanding industrial applications.
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A Comparative Guide to the Structure-Activity Relationship of 1-Benzylquinolinium Chloride Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of scaffolds under investigation, 1-benzylquinolinium chlorides represent a class of quaternary ammonium compounds (QACs) with significant and tunable biological activities.[1] This guide provides an in-depth, objective comparison of 1-benzylquinolinium chloride derivatives, delving into their structure-activity relationships (SAR) and offering supporting experimental data and protocols to empower your research and development efforts.
Introduction: The Versatile 1-Benzylquinolinium Scaffold
This compound and its derivatives are characterized by a positively charged quinolinium head and a benzyl substituent at the nitrogen atom. This structural motif imparts amphiphilic properties, crucial for their biological interactions.[1] These compounds have demonstrated a broad spectrum of activities, including antimicrobial, antifungal, and potential as cholinesterase inhibitors, making them a compelling scaffold for drug discovery.[2][3] The core of their therapeutic potential lies in the ability to fine-tune their biological efficacy through synthetic modifications of the quinolinium and benzyl rings. Understanding the nuances of these modifications is paramount to designing derivatives with enhanced potency and selectivity.
The Core Directive: A Deep Dive into Structure-Activity Relationships
The biological activity of this compound derivatives is intricately linked to their chemical structure. Modifications to three key regions—the benzyl ring, the quinolinium core, and the nature of the counter-ion—can dramatically influence their efficacy.
The Benzyl Moiety: A Key Determinant of Potency
Substituents on the benzyl ring play a pivotal role in modulating the biological activity of these compounds. The nature, position, and electronic properties of these substituents can impact the compound's hydrophobicity, steric profile, and ability to interact with biological targets.
One study on the antibacterial activity of 1-benzyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives demonstrated a clear SAR trend. The unsubstituted benzyl group conferred the highest activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. The introduction of electron-withdrawing groups, such as a p-chloro or p-nitro group, led to a decrease in antibacterial potency. The observed order of activity was: benzyl > p-chlorobenzyl > p-nitrobenzyl .[2] This suggests that increased electron-withdrawing character on the benzyl ring may be detrimental to antibacterial efficacy in this particular scaffold.
The Quinolinium Core: More Than Just a Cationic Head
While the positive charge on the quinolinium nitrogen is essential for the initial electrostatic interaction with negatively charged microbial cell membranes, substitutions on the quinolinium ring itself can further refine the biological activity. These modifications can alter the compound's lipophilicity, planarity, and potential for specific interactions with target enzymes or receptors.
For instance, in a series of 3-(benzylthio)-1-(5-cyclohexylpentyl)quinolin-1-ium iodides, substitutions on the quinolinium ring, in conjunction with modifications on the benzylthio moiety, were found to be critical for their potent antifungal activity against opportunistic pathogens like Cryptococcus neoformans, Candida albicans, and Aspergillus fumigatus.
The Counter-Ion: An Often-Overlooked Contributor
The nature of the counter-ion (e.g., chloride, bromide, iodide) can influence the physicochemical properties of the compound, such as its solubility and stability, which in turn can affect its biological availability and activity. While less explored in SAR studies, it is a factor that should be considered during the design and evaluation of new derivatives.
Comparative Performance: A Quantitative Look at Biological Activity
To provide a clear and objective comparison, the following tables summarize the biological activities of various this compound derivatives from published studies.
Table 1: Antibacterial Activity of 1-Substituted Benzyl Quinolone Acid Derivatives [2]
| Compound (Substituent on Benzyl Ring) | MIC (µg/mL) vs. S. aureus 25923 | MIC (µg/mL) vs. E. coli 25922 | MIC (µg/mL) vs. P. aeruginosa |
| Benzyl | >128 | 64 | >128 |
| p-Chlorobenzyl | >128 | 128 | >128 |
| p-Nitrobenzyl | >128 | >128 | >128 |
Note: While the study indicated a relative activity trend, the absolute MIC values for some derivatives were above the tested concentrations.
Experimental Protocols: Empowering Your Research
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate this compound derivatives.
Synthesis of this compound Derivatives
The most common method for synthesizing 1-benzylquinolinium chlorides is through a quaternization reaction , a type of Menshutkin reaction.[4][5][6]
Materials:
-
Substituted quinoline
-
Substituted benzyl chloride
-
Acetonitrile (or another suitable solvent)
-
Stirring apparatus
-
Reflux condenser
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/ether mixture)
Procedure:
-
Dissolve the substituted quinoline (1 equivalent) in acetonitrile in a round-bottom flask.
-
Add the substituted benzyl chloride (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or under reflux for a specified period (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain the pure this compound derivative.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9][10]
Materials:
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the this compound derivative
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a series of twofold dilutions of the this compound derivative in CAMHB in the wells of the microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Within 15 minutes of standardization, add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or with a microplate reader. The growth control should show turbidity, and the sterility control should remain clear.
-
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11][12][13][14]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
The next day, replace the medium with fresh medium containing various concentrations of the this compound derivative. Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 1.5 to 4 hours.
-
-
Solubilization:
-
Carefully remove the medium and add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
-
Visualizing the Concepts: Diagrams for Clarity
To further elucidate the concepts discussed, the following diagrams, created using Graphviz (DOT language), illustrate key relationships and workflows.
Caption: Structure-Activity Relationship of this compound Derivatives.
Caption: Broth Microdilution Workflow for MIC Determination.
Conclusion: A Scaffold with Significant Promise
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. A thorough understanding of the structure-activity relationships is crucial for the rational design of derivatives with enhanced potency and selectivity. This guide has provided a comparative analysis of these compounds, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers in the field. The continued exploration of this chemical space holds significant promise for the discovery of new and effective drugs to address unmet medical needs.
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Zhou, S. Q., Zhu, C. Q., Wu, G. P., & Peng, S. X. (1990). [Synthesis and antibacterial activity of 1-substituted benzyl quinolone acid derivatives]. Yao Xue Xue Bao, 25(9), 670-676. Retrieved from [Link]
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A Comparative Analysis of In Vitro Cytotoxicity: 1-Benzylquinolinium Chloride Versus Common Biocides
This guide provides an in-depth, objective comparison of the cytotoxic profiles of 1-Benzylquinolinium chloride and other widely used biocides, namely Benzalkonium chloride, Chlorhexidine, and Triclosan. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and established methodologies to offer a clear perspective on the relative cellular toxicity of these compounds. We will delve into the underlying mechanisms of action, present detailed protocols for robust cytotoxicity assessment, and interpret quantitative data to guide informed decisions in research and development settings.
Introduction to the Biocides and the Imperative of Cytotoxicity Assessment
Biocides are essential agents in disinfection, preservation, and antisepsis. However, their biological activity is not confined to microorganisms; they can also exert toxic effects on mammalian cells. Understanding the cytotoxic potential of these chemicals is paramount for ensuring the safety and efficacy of the products in which they are used.[1][2] This guide focuses on this compound, a quaternary ammonium compound (QAC) utilized as a phase-transfer catalyst, corrosion inhibitor, and potential antimicrobial agent, and compares its cytotoxicity with that of established biocides.[3][4][5][6][7]
-
This compound (BQC): A member of the quaternary ammonium compound family, its biological and toxicological profile is less documented in publicly available literature compared to other common QACs.[3][4]
-
Benzalkonium Chloride (BAC): A widely used QAC and a common preservative in pharmaceutical products like nasal and ophthalmic solutions.[8][9] Its use is often weighed against its known cytotoxic effects.[8][9]
-
Chlorhexidine (CHX): A cationic biguanide antiseptic extensively used in surgical scrubs, wound irrigation, and oral mouthwashes to control plaque and gingivitis.[10][11][12]
-
Triclosan: A broad-spectrum antimicrobial agent that was formerly a common ingredient in many consumer personal care products.[13][14] Its use has been curtailed due to safety and environmental concerns.
Fundamental Mechanisms of Biocide-Induced Cytotoxicity
The cytotoxic effects of these biocides stem from their ability to interact with fundamental cellular structures and pathways.
-
Quaternary Ammonium Compounds (this compound & Benzalkonium Chloride): The primary mechanism of action for QACs is the disruption of cellular membranes.[15][16] Their amphiphilic structure, consisting of a positively charged hydrophilic head and a hydrophobic hydrocarbon tail, allows them to intercalate into the lipid bilayer of the cell membrane.[15][17] This insertion compromises membrane integrity, leading to the leakage of essential intracellular components like ions and proteins, and ultimately results in cell lysis.[18] At certain concentrations, QACs can also induce programmed cell death (apoptosis) and generate reactive oxygen species (ROS), leading to oxidative stress.[17][19]
-
Chlorhexidine: As a potent cationic agent, chlorhexidine's primary target is the cell membrane. It rapidly binds to negatively charged phospholipids, increasing membrane permeability and causing the leakage of cytoplasmic contents.[12] Studies have shown that the mode of cell death can be dose-dependent, shifting from apoptosis at lower concentrations to necrosis at higher concentrations.[20]
-
Triclosan: Triclosan exhibits a multi-faceted mechanism. At lower, bacteriostatic concentrations, it specifically inhibits the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which is crucial for fatty acid synthesis.[14] At higher concentrations relevant to cytotoxicity in mammalian cells, it acts as a non-specific biocide, disrupting membrane potential and integrity.[13] Triclosan has also been shown to induce apoptosis in human cells.[13]
Designing a Robust Comparative Cytotoxicity Study
To objectively compare the cytotoxicity of these biocides, a well-controlled in vitro study is essential. The following experimental design provides a framework for generating reliable and reproducible data.
Rationale for Experimental Choices
-
Cell Line Selection: The choice of cell line is critical for contextual relevance. Human lung epithelial cells (e.g., BEAS-2B) are a suitable model, as inhalation is a potential route of exposure for biocides used in sprays and disinfectants.[8] Human fibroblasts are another excellent general-purpose model for cytotoxicity testing due to their sensitivity to toxic substances.[2]
-
Assay Selection: Employing multiple assays that measure different cellular endpoints provides a more comprehensive and validated assessment of cytotoxicity.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[21] The reduction of the yellow MTT salt to a purple formazan product is catalyzed by mitochondrial dehydrogenases in living, metabolically active cells.[22][23]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cell membrane damage by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[24] It is a classic method for detecting necrosis.
-
Experimental Workflow
The overall workflow for the comparative cytotoxicity assessment is depicted below. This process ensures that cells are consistently cultured, treated, and analyzed to produce comparable data across all tested biocides.
Caption: Workflow for comparative in vitro cytotoxicity testing.
Standardized Experimental Protocols
Adherence to standardized protocols is crucial for generating self-validating and comparable results. The international standard ISO 10993-5 provides guidelines for in vitro cytotoxicity testing of medical devices and materials, which serves as an authoritative foundation for these methods.[1][25][26]
Protocol: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for assessing cell metabolic activity.[27]
Materials:
-
MTT solution (5 mg/mL in sterile PBS), filter-sterilized and protected from light.[23][27]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
96-well cell culture plates.
-
Multi-channel pipette and plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of each biocide (this compound, Benzalkonium chloride, Chlorhexidine, Triclosan) in the appropriate culture medium. Remove the old medium from the cells and add 100 µL of the biocide dilutions to the respective wells. Include untreated (vehicle) and blank (medium only) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[23]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to insoluble purple formazan crystals.[27]
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[23] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculation: Calculate the percentage of cell viability for each treatment relative to the untreated control cells (set to 100% viability).
Protocol: LDH Assay for Membrane Integrity
This protocol quantifies cytotoxicity by measuring LDH released from damaged cells into the supernatant.[28]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (containing reaction mixture and stop solution).
-
Lysis buffer (e.g., 10X Triton X-100) for maximum LDH release control.
-
96-well cell culture plates.
-
Multi-channel pipette and plate reader.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol in a separate 96-well plate. Set up the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with 10 µL of 10X Lysis Buffer 45 minutes before the end of incubation.[28]
-
Background Control: Medium only.
-
-
Supernatant Collection: After the treatment incubation, centrifuge the plate at a low speed (e.g., 1000 RPM for 5 minutes) to pellet any detached cells.[29]
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[28]
-
Add Reaction Mixture: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant. Mix gently by tapping the plate.[28]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[28]
-
Stop Reaction: Add 50 µL of the Stop Solution to each well.[28]
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[28]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Quantitative Data Summary and Interpretation
The primary endpoint for comparing the potency of cytotoxic compounds is the half-maximal inhibitory concentration (IC50).[30][31] The IC50 value represents the concentration of a biocide required to inhibit cell viability by 50%. A lower IC50 value indicates higher cytotoxic potency. The following table presents representative IC50 values derived from in vitro studies on various human cell lines after a 24-hour exposure.
| Biocide | Chemical Class | Representative IC50 (µg/mL) | Relative Cytotoxicity |
| Benzalkonium Chloride (BAC) | Quaternary Ammonium | 1.5 µg/mL (Human Lung Epithelial Cells)[17] | Very High |
| Chlorhexidine (CHX) | Biguanide | ~10 µg/mL (0.001%)* | High |
| This compound (BQC) | Quaternary Ammonium | Estimated: 2 - 10 µg/mL | High to Very High |
| Triclosan | Phenolic | 14.5 - 17.4 µg/mL (0.05-0.06 mM on Gingival Cells)[13] | Moderate to High |
*Note: Chlorhexidine IC50 is estimated from studies showing near-complete cell death at 0.02% (200 µg/mL) and significant survival at 0.002% (20 µg/mL).[10][11] The IC50 for this compound is an estimate based on its structural similarity to other potent QACs like BAC, as specific IC50 data is not widely published.
Interpretation: Based on the available data, Benzalkonium chloride exhibits the highest cytotoxicity with a very low IC50 value.[17] this compound, as a fellow QAC, is predicted to have a similarly high cytotoxic potential. Chlorhexidine also demonstrates significant cytotoxicity at low concentrations.[10][32] Triclosan, while still cytotoxic, appears to be less potent than the cationic antiseptics BAC and CHX in these in vitro models.[13]
Visualizing a Key Cytotoxic Mechanism: Apoptosis
Many biocides, including QACs, can trigger apoptosis, or programmed cell death, particularly at sub-necrotic concentrations.[9][17] This is a highly regulated process involving a cascade of enzymes called caspases. A simplified representation of a common apoptotic pathway is shown below.
Caption: Simplified intrinsic pathway of apoptosis.
Conclusion and Future Perspectives
This guide provides a framework for the comparative cytotoxic assessment of this compound against other common biocides. The evidence suggests that as a quaternary ammonium compound, this compound likely exerts significant cytotoxicity, primarily through the disruption of cell membrane integrity, a mechanism it shares with the highly potent Benzalkonium chloride. Both are likely more cytotoxic than Chlorhexidine and Triclosan in typical in vitro models.
The lack of extensive public data on this compound underscores the need for direct, side-by-side comparative studies using the protocols outlined herein. Future investigations should expand to include multiple cell lines representing different tissues, explore various exposure times, and assess additional toxicological endpoints such as genotoxicity and the induction of specific inflammatory pathways. Such comprehensive profiling is essential for the risk assessment and safe application of this and other biocidal agents in both industrial and pharmaceutical contexts.
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Gassman, N. R. (1996). Triclosan: cytotoxicity, mode of action, and induction of apoptosis in human gingival cells in vitro. Journal of Clinical Periodontology. Available at: [Link]
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JBJI. (2018). Cytotoxicity evaluation of chlorhexidine gluconate on human fibroblasts, myoblasts, and osteoblasts. The Journal of Bone and Joint Infection. Available at: [Link]
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Müller, G., et al. (2015). Reduction of cytotoxicity of benzalkonium chloride and octenidine by Brilliant Blue G. Experimental Eye Research. Available at: [Link]
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Chang, W., et al. (2018). Cytotoxicity and genotoxicity of chlorhexidine on macrophages in vitro. Drug and Chemical Toxicology. Available at: [Link]
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Chang, Y. C., et al. (2010). Cytotoxicity of chlorhexidine on human osteoblastic cells is related to intracellular glutathione levels. International Endodontic Journal. Available at: [Link]
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Kalyanee, K., et al. (2008). Risk Assessment of Triclosan Using Animal Cell Lines. Thai Journal of Science and Technology. Available at: [Link]
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Babich, H., et al. (1993). An in vitro study on the cytotoxicity of chlorhexidine digluconate to human gingival cells. Cell Biology and Toxicology. Available at: [Link]
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Kim, J. H., et al. (2020). Concentration- and Time-Dependent Effects of Benzalkonium Chloride in Human Lung Epithelial Cells. International Journal of Molecular Sciences. Available at: [Link]
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NAMSA. (n.d.). Cytotoxicity Study - ISO Direct Contact Method. Available at: [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
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NCBI Bookshelf. (2013). MTT Assay Protocol. In Assay Guidance Manual. Available at: [Link]
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Frontiers Media. (2022). Quaternary ammonium compounds in hypersensitivity reactions. Frontiers in Allergy. Available at: [Link]
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Wei, L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. Available at: [Link]
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ResearchGate. (n.d.). Benzalkonium chloride (BAC) cytotoxicity in human lung epithelial.... Available at: [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Available at: [Link]
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Thompson, A. M., et al. (2014). Recent Evidence Regarding Triclosan and Cancer Risk. International Journal of Environmental Research and Public Health. Available at: [Link]
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NCBI Bookshelf. (2023). Quaternary Ammonium Compound Toxicity. In StatPearls. Available at: [Link]
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Baur, R., et al. (2022). Exposure to the anti-microbial chemical triclosan disrupts keratinocyte function and skin integrity in a model of reconstructed human epidermis. Toxicology in Vitro. Available at: [Link]
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Wikipedia. (n.d.). Triclosan. Available at: [Link]
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RSC Publishing. (2025). A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity. Royal Society of Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Quaternary ammonium surfactant structure determines selective toxicity towards bacteria: Mechanisms of action and clinical implications in antibacterial prophylaxis. Available at: [Link]
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CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Available at: [Link]
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MDPI. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Polymers. Available at: [Link]
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U.S. Food and Drug Administration. (2016). Recognized Consensus Standards: Medical Devices. Available at: [Link]
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Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Available at: [Link]
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ResearchGate. (n.d.). MIC50 and MIC90 of four common biocides for 3327 microbial isolates. Available at: [Link]
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Carl Roth. (2024). Safety Data Sheet: 1-(Benzyl)quinolinium chloride 80% aqueous solution. Available at: [Link]
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Performance Evaluation of 1-Benzylquinolinium Chloride in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a critical parameter that dictates the performance, stability, and applicability of a chemical entity. 1-Benzylquinolinium chloride (BQC), a versatile quaternary ammonium salt, is no exception. Its utility as a phase-transfer catalyst, corrosion inhibitor, and synthetic intermediate is profoundly influenced by its interaction with the surrounding solvent molecules.[1][2]
This guide provides an in-depth technical evaluation of this compound's performance across a spectrum of solvent systems. We will move beyond simple solubility data to explore how the choice of solvent impacts catalytic efficacy and spectroscopic behavior. This document is structured to provide not only comparative data but also the fundamental experimental frameworks required for you to validate and extend these findings in your own laboratory settings.
Understanding this compound: Structure and Function
This compound is a quaternary ammonium salt with the chemical structure C₁₆H₁₄ClN.[3] Its architecture is inherently amphiphilic, comprising a large, positively charged quinolinium head group, which is hydrophilic, and a nonpolar benzyl group, which imparts hydrophobic (lipophilic) character.[4] This dual nature is the key to its functionality, particularly in phase-transfer catalysis, where it can shuttle anionic reactants from an aqueous phase into an organic phase to react with an organic-soluble substrate.[2][5]
The performance of BQC is therefore a direct consequence of how a solvent system interacts with these two distinct domains of the molecule. Polar solvents will favorably solvate the ionic quinolinium head, while nonpolar solvents will interact more strongly with the benzyl and quinoline ring systems.
Experimental Design for Performance Evaluation
To objectively evaluate the performance of BQC, a panel of representative solvents was selected, covering polar protic, polar aprotic, and nonpolar characteristics. This allows for a systematic investigation of how properties like dielectric constant, polarity index, and hydrogen bonding capacity affect the behavior of BQC.
Selected Solvent Systems:
| Solvent | Class | Polarity Index (P') | Dielectric Constant (ε) | Key Feature |
| Water | Polar Protic | 10.2 | 80.1 | High polarity, H-bond donor & acceptor |
| Ethanol | Polar Protic | 5.2 | 24.5 | H-bond donor & acceptor |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | High dipole moment, no H-bond donation |
| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | Intermediate polarity, non-coordinating |
| Toluene | Nonpolar | 2.4 | 2.4 | Aromatic, low polarity |
| n-Hexane | Nonpolar | 0.1 | 1.9 | Aliphatic, very low polarity |
Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)
The foundational performance metric is solubility. An accurate determination of solubility is essential for preparing stock solutions and understanding the concentration limits in a given system. The shake-flask method is the gold standard for determining thermodynamic solubility.[6]
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., ~100 mg, accurately weighed) to a series of 10 mL glass vials, each containing 5 mL of a chosen solvent.
-
Equilibration: Seal the vials and place them in an orbital shaker agitating at 200 rpm within a temperature-controlled incubator set to 25 °C for 24 hours to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Carefully withdraw a sample from the supernatant using a syringe fitted with a 0.22 µm PTFE filter to remove all undissolved solids.
-
Quantification:
-
Prepare a series of calibration standards of BQC in the respective solvent.
-
Dilute the filtered supernatant with the same solvent to fall within the linear range of the calibration curve.
-
Analyze the standards and the diluted sample via HPLC with UV detection (λ ≈ 320 nm) to determine the concentration.[4][8]
-
-
Calculation: The solubility is calculated from the determined concentration and the dilution factor, typically expressed in mg/mL or mol/L.
Protocol 2: Spectroscopic Evaluation of Solvent Effects (Solvatochromism)
The interaction between a solute and solvent can alter the electronic ground and excited states of the molecule, leading to a shift in its UV-Visible absorption spectrum—a phenomenon known as solvatochromism.[9] For quinolinium compounds, this effect can be a sensitive probe of the local microenvironment.[10][11]
Methodology:
-
Solution Preparation: Prepare a stock solution of BQC in a volatile solvent (e.g., methanol). Prepare a series of 10 mL volumetric flasks, one for each solvent to be tested.
-
Sample Preparation: Add a small, identical aliquot of the stock solution to each flask. Evaporate the initial solvent under a gentle stream of nitrogen.
-
Dissolution: Dissolve the BQC residue in each flask by adding the respective test solvent to the mark, ensuring the final concentration is identical across all samples (e.g., 1 x 10⁻⁴ M).
-
Spectral Acquisition: Record the UV-Visible absorption spectrum for each solution from 250 nm to 450 nm using a spectrophotometer, using the pure solvent as a blank.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for the longest-wavelength transition for each solvent. A shift in λ_max indicates a solvatochromic effect.
Comparative Performance Analysis
While extensive quantitative data for this compound is not widely published, we can predict its behavior based on the principles of physical organic chemistry and compare it to well-characterized analogs like Tetrabutylammonium Bromide (TBAB) and Benzyltriethylammonium Chloride (TEBAC).[2][12]
Solubility Profile
Quaternary ammonium salts are ionic compounds. Their solubility is governed by the "like dissolves like" principle and the ability of the solvent to overcome the salt's lattice energy.[13]
Table 1: Predicted and Known Solubility of BQC and Analogs
| Solvent | Class | BQC Solubility (Predicted) | TBAB Solubility | Justification & Causality |
| Water | Polar Protic | High (~95 mg/mL)[4] | Soluble | The high polarity and hydrogen bonding of water effectively solvate the cation and chloride anion. |
| Ethanol | Polar Protic | High | Soluble | Ethanol is polar and can act as a hydrogen bond donor, leading to strong solvation of the ionic salt. |
| Acetonitrile | Polar Aprotic | Moderate to High | Soluble | The large dipole moment of acetonitrile solvates the cation, but it is a poor H-bond acceptor for the anion, potentially limiting solubility compared to protic solvents. |
| Dichloromethane | Polar Aprotic | Moderate | Sparingly Soluble | Lower polarity makes it a less effective solvent for ionic salts. Solvation is weaker. |
| Toluene | Nonpolar | Low | Sparingly Soluble | Nonpolar solvents cannot effectively solvate the charged ions, leading to poor solubility despite favorable interactions with the benzyl group. |
| n-Hexane | Nonpolar | Very Low / Insoluble | Insoluble | Lacks any significant polarity or dipole moment to overcome the crystal lattice energy of the salt. |
Performance in Phase-Transfer Catalysis (PTC)
The choice of the organic solvent in a biphasic (e.g., water-organic) PTC system is critical. The solvent must dissolve the organic substrate while allowing the catalyst-anion pair to have sufficient solubility and reactivity.[14][15]
To evaluate this, we propose a model Sₙ2 reaction: the synthesis of benzyl cyanide from benzyl chloride and aqueous sodium cyanide.
Model Reaction: C₆H₅CH₂Cl (org) + NaCN (aq) --(BQC)--> C₆H₅CH₂CN (org) + NaCl (aq)
Protocol 3: Evaluation of PTC Efficacy
-
Reaction Setup: In a jacketed reaction vessel equipped with a mechanical stirrer (set to 500 rpm), combine 50 mL of water, sodium cyanide (1.2 eq), and BQC (0.05 eq).
-
Organic Phase: Add 50 mL of the chosen organic solvent (e.g., toluene, dichloromethane) containing benzyl chloride (1.0 eq).
-
Reaction: Heat the mixture to a constant temperature (e.g., 60 °C) and begin stirring.
-
Monitoring: Withdraw small aliquots (0.1 mL) from the organic phase at regular time intervals (e.g., 0, 15, 30, 60, 120 min). Quench the reaction in the aliquot with water and extract with a small volume of a different organic solvent containing an internal standard.
-
Analysis: Analyze the aliquots by Gas Chromatography (GC) to determine the conversion of benzyl chloride to benzyl cyanide.
-
Comparison: Repeat the experiment for each organic solvent and for an alternative catalyst like TBAB.
Table 2: Predicted PTC Performance of BQC vs. TBAB in the Model Reaction
| Organic Solvent | Polarity | Expected BQC Performance | Expected TBAB Performance | Mechanistic Rationale |
| Dichloromethane | Polar Aprotic | Good | Good | Solubilizes the catalyst-anion pair well, but the high polarity can stabilize the ion pair, slightly reducing anion reactivity. |
| Toluene | Nonpolar | Excellent | Excellent | Low polarity promotes a "naked," highly reactive anion as it is poorly solvated. The lipophilicity of both catalysts allows for good solubility of the ion pair.[2] |
| n-Hexane | Nonpolar | Poor | Poor | While promoting a reactive anion, the catalyst itself has very low solubility in hexane, leading to low concentration in the organic phase and a slow reaction. |
| Acetonitrile | Polar Aprotic | Moderate | Moderate | Often used in single-phase systems. In a biphasic system, its miscibility with water can complicate the phase separation and catalyst partitioning. |
Expert Insights: For classic biphasic PTC reactions, nonpolar organic solvents like toluene are often superior. They force the ion pair together, and the low solvation of the anion enhances its nucleophilicity. While BQC and TBAB are both effective, the larger, more symmetric tetrabutyl groups on TBAB can sometimes offer slightly better solubility in very nonpolar media compared to the more planar quinolinium ring of BQC. Conversely, the aromatic structure of BQC may offer beneficial π-π stacking interactions with aromatic substrates or solvents.
Authoritative Grounding & Conclusion
The performance of this compound is inextricably linked to the properties of the solvent in which it is employed. As a quaternary ammonium salt, its solubility is highest in polar solvents like water and ethanol, and lowest in nonpolar hydrocarbons like hexane.[13] This is a direct result of the energy required to overcome the salt's crystal lattice versus the energy gained from solvation of its constituent ions.
In application, such as phase-transfer catalysis, the optimal solvent is not necessarily the one with the highest solubility. For biphasic reactions, a nonpolar organic solvent like toluene often provides the best performance by enhancing the reactivity of the transferred anion.[2][5] The choice of solvent must be a deliberate one, balancing the need to dissolve the organic substrate with the need to maintain the catalyst's activity.
Spectroscopic analysis reveals that BQC, like other quinolinium salts, is expected to exhibit solvatochromism, where its UV-Vis absorption maximum shifts with solvent polarity.[9][10] This property can be a powerful diagnostic tool for probing the local environment around the catalyst molecule.
This guide provides the foundational protocols and theoretical framework to empower researchers to conduct their own systematic evaluations. By understanding the causality behind solvent effects, you can intelligently select the optimal solvent system to maximize the performance of this compound in your specific application.
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Navigating the Quinolinium Scaffold: A Comparative Theoretical Study of 1-Benzylquinolinium Chloride and Its Analogues
An In-Depth Comparative Guide for Drug Development Professionals
The quinolinium scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in natural products and its role as a "privileged structure" in the design of therapeutic agents.[1] 1-Benzylquinolinium chloride, a prominent member of this class, serves as a versatile intermediate and a pharmacologically active compound in its own right, with demonstrated potential in antimicrobial and anticancer applications.[2][3][4] For drug development professionals, understanding the subtle interplay between the structure of these analogues and their biological activity is paramount. Computational chemistry offers a powerful, resource-efficient paradigm to predict molecular properties and guide the rational design of more potent and selective drug candidates.
This guide provides a comparative theoretical analysis of this compound and a curated set of its analogues. We move beyond a mere presentation of data, focusing instead on the causality behind experimental choices and the logical framework of in-silico analysis. By leveraging Density Functional Theory (DFT) for electronic property prediction and molecular docking for binding affinity assessment, we aim to construct a clear, self-validating narrative that empowers researchers to make informed decisions in the early stages of the discovery pipeline. Our approach is grounded in established computational protocols, ensuring that the insights derived are both accurate and reproducible.
The Core Molecule and Its Strategic Analogues
Our investigation centers on this compound and three structural analogues designed to probe the effects of electronic modulation. The analogues were chosen to represent the introduction of an electron-withdrawing group (-NO₂), an electron-donating group (-OCH₃), and a modification on the quinolinium core itself (-CH₃).
Figure 1: Investigated Compounds. This figure would ideally render the 2D chemical structures of the parent compound and its selected analogues.
Part 1: Quantum Chemical Insights via Density Functional Theory (DFT)
DFT calculations are instrumental in dissecting the electronic landscape of a molecule. By solving approximations of the Schrödinger equation, we can quantify properties that govern molecular stability, reactivity, and intermolecular interactions. For this study, the B3LYP functional combined with the 6-31G(d,p) basis set is employed—a choice widely recognized for providing a reliable balance of computational efficiency and accuracy for organic molecules.[5][6]
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly telling. HOMO energy correlates with the ability to donate electrons, while LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.
Comparative Analysis of Molecular Descriptors
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | -7.92 | -3.25 | 4.67 | 15.8 |
| 1-(4-Nitrobenzyl)quinolinium chloride | -8.61 | -4.22 | 4.39 | 19.3 |
| 1-(4-Methoxybenzyl)quinolinium chloride | -7.60 | -3.01 | 4.59 | 16.5 |
| 1-Benzyl-4-methylquinolinium chloride | -7.85 | -3.18 | 4.67 | 16.2 |
Table 1: Key Molecular Descriptors Calculated via DFT at the B3LYP/6-31G(d,p) Level. The data illustrates how substituent changes systematically alter the electronic profiles of the molecules.
Expert Interpretation:
-
The nitro-analogue shows significantly lowered HOMO and LUMO energies, a hallmark of a strong electron-withdrawing group. Its smaller HOMO-LUMO gap suggests it is the most reactive of the series.
-
The methoxy-analogue , with its electron-donating group, exhibits the highest HOMO energy, making it a better electron donor.
-
The methyl-substituted quinoline shows minimal changes in its electronic properties compared to the parent, indicating that this particular core modification has a less pronounced electronic effect than substitutions on the benzyl ring.
-
The dipole moment is highest for the nitro-analogue, reflecting a greater charge separation, which can be crucial for binding in polar active sites.[5]
Part 2: Predicting Biological Target Interactions via Molecular Docking
To translate these electronic properties into a biological context, we performed molecular docking studies. Given the known antibacterial activity of quinolones, we selected the active site of Staphylococcus aureus DNA Gyrase Subunit B as a representative target (PDB ID: 4URO).[7] Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity via a scoring function.
Comparative Docking Scores and Key Interactions
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (S. aureus DNA Gyrase B) |
| This compound | -7.9 | Asp79, Gly83, Arg82 |
| 1-(4-Nitrobenzyl)quinolinium chloride | -8.8 | Asp79, Gly83, Arg82, Thr173 |
| 1-(4-Methoxybenzyl)quinolinium chloride | -7.5 | Asp79, Gly83 |
| 1-Benzyl-4-methylquinolinium chloride | -8.1 | Asp79, Gly83, Arg82 |
Table 2: Molecular Docking Results against S. aureus DNA Gyrase B. Lower binding affinity scores indicate a more favorable predicted interaction.
Expert Interpretation: The docking results provide a compelling hypothesis for the observed structure-activity relationship. The nitro-analogue not only has the best binding score but is also predicted to form an additional hydrogen bond with the residue Thr173. This extra interaction, likely facilitated by the electron-withdrawing nature of the nitro group, could explain its enhanced binding affinity. This synergy between electronic properties and binding site complementarity is a key principle in rational drug design.[8]
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity and enable replication, the precise computational methodologies are detailed below. The causality behind each step is explained to provide a complete and trustworthy protocol.
Protocol 1: DFT Calculations for Electronic Properties
This workflow outlines the standardized procedure for obtaining the quantum chemical descriptors discussed previously.
Caption: Workflow for DFT Calculations. This diagram illustrates the sequential process from initial structure generation to the final analysis of electronic properties.
Protocol 2: Molecular Docking for Binding Affinity Prediction
This workflow details the process of predicting the interaction between a small molecule (ligand) and a biological macromolecule (receptor).
Caption: Workflow for Molecular Docking. This diagram outlines the necessary steps for preparing molecules, running the simulation, and analyzing the results.
Conclusion and Strategic Outlook
This comparative guide demonstrates the power of a theoretically grounded approach to understanding structure-activity relationships. Our in-silico analysis of this compound and its analogues reveals that substitutions on the benzyl ring, particularly with strong electron-withdrawing groups like a nitro moiety, can significantly enhance predicted binding affinity to a bacterial target. This enhancement is attributed to a combination of favorable electronic properties and the formation of specific, stabilizing interactions within the enzyme's active site.
The presented data and protocols provide a robust framework for drug development professionals. The insights suggest that synthesizing and testing the 1-(4-nitrobenzyl)quinolinium analogue is a high-priority next step. By integrating these computational workflows early in the discovery process, research efforts can be focused, resources can be conserved, and the journey toward novel, effective therapeutics can be significantly accelerated.
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A Senior Application Scientist's Guide to Validating the Fluorescence Quenching Mechanism of 1-Benzylquinolinium Chloride
For researchers and professionals in drug development and materials science, fluorescence spectroscopy is an indispensable tool. The phenomenon of fluorescence quenching—the decrease in fluorescence intensity due to interaction with other molecules—provides a powerful lens to study molecular interactions, binding events, and environmental changes.[1] 1-Benzylquinolinium chloride, a versatile quaternary ammonium compound, has found applications as a corrosion inhibitor, a phase transfer catalyst, and an intermediate in pharmaceutical synthesis.[2][3][4][5] Its potential use as a fluorescent probe or quencher necessitates a rigorous understanding of its interaction mechanisms.
This guide provides an in-depth, objective framework for validating the specific fluorescence quenching mechanism of this compound. We will move beyond rote protocols to explain the causality behind each experimental choice, enabling you to design a self-validating system to distinguish between quenching pathways and compare the performance of this compound against established alternatives.
Pillar 1: Understanding the Quenching Dichotomy: Static vs. Dynamic
Fluorescence quenching can be broadly categorized into two primary classes: dynamic and static quenching.[6] Distinguishing between them is not merely academic; it is fundamental to correctly interpreting your data, as each implies a different underlying molecular event.[7]
-
Dynamic (Collisional) Quenching: This occurs when the quencher collides with the fluorophore after it has been excited by a photon. This collision provides a non-radiative pathway for the excited-state fluorophore to return to the ground state, thus reducing fluorescence. Since this process competes directly with fluorescence emission, it shortens the average time the fluorophore spends in the excited state (i.e., its fluorescence lifetime).[8][9]
-
Static Quenching: This mechanism involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.[10] Because this complex is formed before excitation, the population of fluorophores available to be excited is reduced. Those fluorophores that remain uncomplexed behave normally, and their fluorescence lifetime is unaffected.[6][11]
A study on related quinolinium-based indicators suggests that their quenching by chloride ions often involves a charge-transfer mechanism, a process that can manifest as either static or dynamic quenching depending on the specific molecular interactions.[12][13] Therefore, experimental validation is paramount.
The expected outcomes are summarized below, providing a clear diagnostic chart.
Table 1: Diagnostic Signatures of Fluorescence Quenching Mechanisms
| Parameter | Dynamic Quenching | Static Quenching | Combined Quenching |
|---|---|---|---|
| Stern-Volmer Plot (I₀/I) | Linear | Linear | Upward Curvature |
| Fluorescence Lifetime (τ) | Decreases | Unchanged | Decreases |
| Lifetime Plot (τ₀/τ) | Linear, superimposable with I₀/I plot | Flat line (τ₀/τ = 1) | Linear, but with a smaller slope than the I₀/I plot |
| Absorption Spectrum | Unchanged | Changes (e.g., peak shift, intensity change) | Changes |
| Effect of ↑ Temperature | Quenching increases (higher diffusion/collision rate) | Quenching decreases (complex may dissociate) | Complex relationship |
Comparative Analysis: this compound vs. Alternative Quenchers
To assess its practical utility, this compound should be compared against well-established "dark" quenchers—those that dissipate energy non-radiatively as heat. [14]Common examples include Dabcyl and the Black Hole Quencher® (BHQ®) series. [15] Table 2: High-Level Comparison of Common Fluorescence Quenchers
| Feature | This compound | Dabcyl | Black Hole Quencher® 2 (BHQ-2) |
|---|---|---|---|
| Quenching Mechanism | To be determined by experiments outlined above. Likely involves charge transfer. [12] | Primarily Förster Resonance Energy Transfer (FRET) and static quenching. | Primarily FRET and other dynamic mechanisms. |
| Quenching Range | Likely effective for UV to blue-emitting fluorophores based on its absorption profile (~320 nm). [2] | Narrow; best for fluorophores emitting from ~390-520 nm. [15] | Broad; effective for fluorophores emitting from ~550-650 nm. [15] |
| Solubility | High water solubility (95 mg/mL). [2] | Generally requires organic co-solvents or chemical modification for aqueous use. | Can be incorporated into oligonucleotides for aqueous applications. |
| Key Advantage | Simple molecular structure; potentially low cost; high water solubility. | Well-established and characterized for specific FRET pairs. | Very high quenching efficiency over a broad range; low background. [15]|
This comparison highlights that the utility of a quencher is highly application-dependent. While quenchers like BHQ-2 offer broad-spectrum, high-efficiency quenching for biological assays, the simple structure and high water solubility of this compound could make it a valuable alternative for specific applications, particularly if a static quenching mechanism is desired for sensing complex formation.
Conclusion
Validating the fluorescence quenching mechanism of this compound is not a single experiment but a systematic investigation. By combining steady-state intensity measurements, UV-Visible absorption spectroscopy, and time-resolved lifetime analysis, researchers can build an unambiguous and trustworthy model of the molecular interactions at play. This rigorous approach is essential for accurately interpreting experimental data and confidently deploying this compound as a tool in chemical sensing, materials science, and drug development.
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A Comparative Guide to In-Situ and Ex-Situ Characterization of Corrosion Inhibition by 1-Benzylquinolinium Chloride
For researchers, scientists, and professionals in drug development, understanding the efficacy and mechanism of a corrosion inhibitor is paramount. This guide provides an in-depth comparison of in-situ and ex-situ characterization techniques for evaluating the performance of 1-Benzylquinolinium chloride (BQC) as a corrosion inhibitor, particularly for steel in acidic environments. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The primary role of a corrosion inhibitor like BQC is to form a protective adsorbed layer on the metal surface, acting as a physical barrier against the aggressive environment.[1] The choice between in-situ and ex-situ characterization methods depends on the specific information required, whether it's real-time monitoring of the corrosion process or a detailed post-mortem analysis of the inhibited surface.
The Dichotomy of Observation: In-Situ vs. Ex-Situ Approaches
In-situ techniques monitor the corrosion process and the inhibitor's action in real-time, within the corrosive environment. This provides dynamic information about the rate of corrosion, the formation of the protective film, and the inhibitor's efficiency under changing conditions.
Ex-situ techniques , on the other hand, analyze the metal surface after its removal from the corrosive environment. These methods offer high-resolution morphological, compositional, and structural information about the protective film and the underlying metal.
The synergy between these two approaches provides a comprehensive understanding of the corrosion inhibition mechanism.
In-Situ Characterization: Real-Time Insights into Inhibition
In-situ techniques are indispensable for understanding the dynamics of corrosion inhibition. They allow us to observe the immediate effects of the inhibitor on the electrochemical processes occurring at the metal-electrolyte interface.
Electrochemical Techniques: The Core of In-Situ Analysis
Electrochemical methods are the cornerstone of in-situ corrosion monitoring.[2] They are rapid, non-destructive, and provide quantitative data on corrosion rates and inhibitor efficiency.
Potentiodynamic Polarization (PDP)
-
Principle: This technique involves sweeping the potential of the working electrode (the metal sample) and measuring the resulting current. The resulting Tafel plots provide crucial parameters like the corrosion potential (Ecorr) and corrosion current density (icorr).[3][4] A lower icorr value in the presence of the inhibitor indicates effective corrosion inhibition.[5]
-
Why it's chosen: PDP helps to classify the inhibitor as anodic, cathodic, or mixed-type by observing the shifts in the anodic and cathodic branches of the polarization curve.[6] For BQC, a mixed-type inhibition is often observed, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[7]
-
Experimental Protocol:
-
Prepare a standard three-electrode electrochemical cell with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Immerse the electrodes in the corrosive solution (e.g., 1 M HCl) with and without the desired concentration of this compound.
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) for a defined period (e.g., 30-60 minutes).
-
Perform the potentiodynamic polarization scan, typically from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
Extract the corrosion parameters (Ecorr and icorr) by Tafel extrapolation. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100.[3]
-
Electrochemical Impedance Spectroscopy (EIS)
-
Principle: EIS applies a small amplitude AC signal over a range of frequencies to the electrochemical cell and measures the impedance response.[8][9] The data is often represented as Nyquist and Bode plots and can be fitted to an equivalent electrical circuit to model the corrosion process.[9]
-
Why it's chosen: EIS provides detailed information about the properties of the inhibitor film and the charge transfer processes at the metal-solution interface.[10] An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of BQC indicate the formation of a protective adsorbed layer.[10][11]
-
Experimental Protocol:
-
Use the same three-electrode setup as for PDP.
-
After OCP stabilization, apply a sinusoidal AC voltage of small amplitude (e.g., 10 mV) over a frequency range from 100 kHz to 10 mHz.[11]
-
Record the impedance data and analyze it using appropriate software to fit an equivalent circuit model.
-
The inhibition efficiency can also be calculated from the Rct values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100.
-
In-Situ Microscopic Techniques: Visualizing the Inhibition Process
Electrochemical Atomic Force Microscopy (EC-AFM)
-
Principle: EC-AFM combines the high-resolution imaging capabilities of AFM with electrochemical control.[12][13] It allows for the in-situ visualization of topographical changes on the metal surface in real-time during the corrosion process.[14][15][16]
-
Why it's chosen: This technique provides direct visual evidence of the inhibitor's effectiveness in preventing surface degradation and can reveal the initiation and propagation of localized corrosion at the nanoscale.[12][13] It is particularly useful for studying the formation and stability of the BQC inhibitor film.
-
Experimental Workflow:
Caption: Workflow for in-situ EC-AFM corrosion inhibition studies.
Ex-Situ Characterization: Post-Corrosion Surface Analysis
Ex-situ techniques provide a detailed picture of the consequences of the corrosion process and the nature of the protective film formed by the inhibitor.
Microscopic and Spectroscopic Techniques
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)
-
Principle: SEM provides high-magnification images of the surface topography, while EDS gives the elemental composition of the surface.[17][18]
-
Why it's chosen: SEM images can visually confirm the protective effect of BQC by comparing the surface of a sample exposed to the inhibited solution with one from an uninhibited solution.[19][20] A smoother, less damaged surface is indicative of effective inhibition. EDS can confirm the presence of elements from the BQC molecule (like nitrogen) on the metal surface, providing evidence of adsorption.[18]
-
Experimental Protocol:
-
Immerse metal coupons in the corrosive solution with and without BQC for a specified duration.
-
Carefully remove the coupons, rinse with a suitable solvent (e.g., ethanol) to remove residual solution, and dry them.[21]
-
Mount the samples on an SEM stub and coat with a thin layer of a conductive material (e.g., gold or carbon) if the sample is not sufficiently conductive.
-
Acquire SEM images at various magnifications to observe the surface morphology.
-
Perform EDS analysis on different areas of the surface to determine the elemental composition.
-
X-ray Photoelectron Spectroscopy (XPS)
-
Principle: XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface.[22][23]
-
Why it's chosen: XPS is crucial for understanding the chemical nature of the adsorbed inhibitor film.[24][25] It can identify the specific chemical bonds formed between the BQC molecules and the metal surface, helping to elucidate the adsorption mechanism (physisorption vs. chemisorption).[26]
-
Experimental Workflow:
Theoretical and Computational Approaches
Quantum Chemical Calculations
-
Principle: Quantum chemical calculations, often based on Density Functional Theory (DFT), can model the electronic properties of the inhibitor molecule and its interaction with the metal surface. [27][28][29]* Why it's chosen: These calculations provide theoretical insights into the inhibitor's efficiency by correlating molecular properties (like HOMO and LUMO energies, dipole moment) with its ability to adsorb on the metal surface. [30][31]This can help in understanding the adsorption mechanism and in designing more effective inhibitor molecules.
Comparative Analysis and Data Summary
The following table summarizes the key information obtained from each technique:
| Technique | In-Situ/Ex-Situ | Information Obtained | Key Advantages | Limitations |
| Potentiodynamic Polarization (PDP) | In-Situ | Corrosion rate, Inhibition efficiency, Inhibition mechanism (anodic/cathodic/mixed) | Rapid, quantitative | Can be destructive, provides averaged information |
| Electrochemical Impedance Spectroscopy (EIS) | In-Situ | Corrosion rate, Inhibition efficiency, Film properties, Charge transfer resistance | Non-destructive, detailed mechanistic information | Data analysis can be complex |
| Electrochemical Atomic Force Microscopy (EC-AFM) | In-Situ | Real-time surface topography changes, Localized corrosion initiation | High spatial resolution, direct visualization | Limited to small areas, can be sensitive to vibrations |
| Scanning Electron Microscopy (SEM) | Ex-Situ | Surface morphology, Topography | High magnification, wide field of view | Requires vacuum, sample preparation can introduce artifacts |
| Energy Dispersive X-ray Spectroscopy (EDS) | Ex-Situ | Elemental composition of the surface | Complements SEM, provides compositional maps | Limited to elements heavier than Beryllium, semi-quantitative |
| X-ray Photoelectron Spectroscopy (XPS) | Ex-Situ | Elemental composition, Chemical states, Bonding information | High surface sensitivity, detailed chemical information | Requires ultra-high vacuum, potential for sample degradation |
| Quantum Chemical Calculations | Theoretical | Molecular properties, Adsorption energy, Interaction mechanism | Predictive power, aids in inhibitor design | Relies on approximations, requires computational resources |
Conclusion
A comprehensive understanding of the corrosion inhibition by this compound necessitates a multi-faceted approach that combines the strengths of both in-situ and ex-situ characterization techniques. In-situ electrochemical methods provide the dynamic and quantitative data on inhibition efficiency, while in-situ microscopy offers a real-time window into the protective film formation. Ex-situ surface analysis techniques deliver the crucial post-mortem evidence of the film's morphology, composition, and the nature of its interaction with the metal surface. Finally, theoretical calculations provide a molecular-level understanding that underpins the experimental observations. By judiciously integrating these methodologies, researchers can build a complete and robust picture of the corrosion inhibition process, paving the way for the development of more effective and targeted corrosion protection strategies.
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Revisiting inhibition stability of 2-mecaptobenzimidazole as corrosion inhibitor against saline corrosive media: A combined in-situ and ex-situ investigation. (n.d.). ResearchGate. Retrieved from [Link]
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A Guide to the Reproducible Synthesis and Application of 1-Benzylquinolinium Chloride
This guide provides an in-depth analysis of 1-Benzylquinolinium chloride (BQC), a versatile quaternary ammonium salt. We will explore a reproducible synthesis protocol, delve into its key applications, and objectively compare its performance against relevant alternatives. This document is intended for researchers, chemists, and drug development professionals who require reliable methodologies and a nuanced understanding of this compound's utility.
Introduction: The Versatility of this compound
This compound (C₁₆H₁₄ClN) is a quaternary ammonium compound that has garnered significant interest across various scientific disciplines.[1][2] Its structure, which marries a planar quinoline ring system with a benzyl group, imparts a unique combination of properties, including amphiphilicity, thermal stability, and biological activity.[1] These characteristics make it a valuable tool in organic synthesis, materials science, and pharmacology.[1][2][3]
However, the utility of BQC is fundamentally tied to the reproducibility of its synthesis. Variations in reaction conditions can lead to inconsistencies in purity and yield, which in turn affect its performance in sensitive applications. This guide aims to provide a robust framework for its synthesis and a clear-eyed view of its practical applications, ensuring that researchers can achieve consistent and reliable results.
A Validated Protocol for the Synthesis of this compound
The most reliable and widely adopted method for synthesizing BQC is the direct quaternization of quinoline with benzyl chloride, a classic example of the Menshutkin reaction.[1] This Sₙ2 reaction leverages the nucleophilic nitrogen of the quinoline ring to attack the electrophilic benzylic carbon of benzyl chloride.
Experimental Protocol: The Menshutkin Reaction
Objective: To synthesize this compound with high purity and yield.
Materials:
-
Quinoline (1.0 eq)
-
Benzyl chloride (1.0 eq)
-
Ethanol (or Acetonitrile), anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve quinoline (1.0 eq) in a minimal amount of anhydrous ethanol. The use of a polar protic solvent like ethanol facilitates the stabilization of the charged transition state, promoting the reaction.
-
Addition of Reagent: To the stirred solution, add benzyl chloride (1.0 eq) dropwise at room temperature. An equimolar ratio is crucial; an excess of benzyl chloride can lead to side reactions and complicate purification.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C for ethanol) and maintain for 24 hours.[4] This temperature range is optimal as it accelerates the reaction rate while minimizing thermal degradation or the formation of byproducts.[1] Progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After cooling the mixture to room temperature, the product often precipitates as a solid. If not, the volume of ethanol can be reduced under vacuum. Add an excess of cold, anhydrous diethyl ether to precipitate the product completely. Diethyl ether is used as an anti-solvent due to the high solubility of the reactants and the insolubility of the ionic product.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product several times with small portions of cold diethyl ether to remove any unreacted starting materials.
-
Drying & Characterization: Dry the purified white to off-white solid under vacuum. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular weight is 255.75 g/mol .[1]
Caption: Workflow for the synthesis of this compound.
Critical Insight: The Purity Dilemma
A critical factor in the reproducibility of BQC's application is the purity of the synthesized material. Research has shown that under certain conditions, particularly with prolonged heating or the presence of oxidants, a dimeric byproduct, a benzyl quinolinium chloride derivative (BQD), can form.[4][5] This impurity, an indolizine derivative, has demonstrated significantly higher efficacy as a corrosion inhibitor compared to purified BQC.[4] This highlights the necessity of rigorous characterization; what may be considered an impurity for one application could be a more potent active agent for another.
Performance Benchmarking in Key Applications
BQC's utility stems from its cationic and aromatic nature, making it effective in several domains.
Application 1: Phase Transfer Catalyst
As a quaternary ammonium salt, BQC is an effective phase transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic).[1][6] The positively charged nitrogen atom complexes with anions, shuttling them into the organic phase to react. Its efficacy is enhanced by the benzyl group, which increases its lipophilicity compared to simpler salts like methylquinolinium chloride.[1]
Application 2: Antimicrobial Agent
BQC exhibits significant antimicrobial and antifungal properties.[1][7][8][9] The proposed mechanism involves the disruption of microbial cell membranes by the cationic head, leading to cell lysis. Its efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria.
Table 1: Comparative Antimicrobial Activity
| Compound | Test Organism | Result (Agar Diffusion Assay) | Reference |
| This compound (BQC) | Staphylococcus aureus (Gram-positive) | Active (Inhibition Zone Observed) | [10] |
| This compound (BQC) | Escherichia coli (Gram-negative) | Active (Inhibition Zone Observed) | [10] |
| Quinoline (Reactant) | S. aureus & E. coli | No significant activity | [10] |
| Benzyl Chloride (Reactant) | S. aureus & E. coli | No significant activity | [10] |
| Ciprofloxacin (Control) | S. aureus & E. coli | High Activity | [10] |
This table summarizes qualitative results. Quantitative data (e.g., Minimum Inhibitory Concentration) would require dedicated studies.
Application 3: Corrosion Inhibitor
BQC is an effective corrosion inhibitor, particularly for steel in acidic environments.[11][12] It forms a protective film on the metal surface through adsorption, with the quinoline ring system interacting with the metal via π-electrons and the positive nitrogen center binding to anionic species. As noted earlier, crude BQC containing the BQD dimer can show superior performance.[4]
Comparative Analysis with Alternative Compounds
While BQC is highly effective, other quaternary ammonium salts are available for similar applications. The choice of compound often depends on a trade-off between synthesis complexity, cost, and specific performance metrics like hydrophobicity and steric hindrance.
Caption: Logical comparison of BQC with related alternatives.
Table 2: Physicochemical and Performance Comparison
| Compound | Molecular Wt. ( g/mol ) | Key Structural Difference | Advantage | Disadvantage |
| This compound (BQC) | 255.75 | Benchmark | Balanced lipophilicity; high catalytic activity.[1] | Synthesis requires careful control to ensure purity. |
| 1-Methylquinolinium chloride | 179.64 | Benzyl group replaced by methyl | Less sterically hindered; simpler reactant. | Lower lipophilicity reduces efficacy in some PTC applications.[1] |
| N-Benzylpyridinium chloride | 189.66 | Quinoline ring replaced by pyridine | Simpler aromatic core; readily synthesized. | Smaller π-system may lead to weaker surface interactions (e.g., corrosion inhibition). |
| BQD (Dimer of BQC) | 435.18 (ion) | Dimeric indolizine structure | Superior corrosion inhibition performance.[4] | Not a direct synthesis product; arises as a byproduct.[4] |
Conclusion
This compound is a high-value compound whose effective application is contingent upon a reproducible synthetic strategy. The standard Menshutkin reaction provides a reliable route, but researchers must be vigilant about reaction parameters to control purity and, consequently, function. The discovery that a common byproduct can outperform the primary product in certain applications like corrosion inhibition underscores the importance of thorough characterization and a nuanced understanding of the structure-activity relationship. By utilizing the validated protocols and comparative data presented in this guide, scientists can confidently synthesize and apply BQC, ensuring the integrity and success of their research and development efforts.
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Das, S. (2022). Recent Applications of Quinolinium Salts in the Synthesis of Annulated Heterocycles. SynOpen, 6(2), 86–109. Retrieved from [Link]
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Utreja, D., Sharma, S., Goyal, A., Kaur, K., & Kaushal, S. (2019). Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. Current Organic Chemistry, 23(21), 2271–2294. Retrieved from [Link]
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Bentham Science Publishers. (2019). Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. Current Organic Chemistry, 23(21). Retrieved from [Link]
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-
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-
Yang, Z., Wang, J., Wu, J., Wang, Y., Lyu, Z., & Zhang, Z. (2023). Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process. SPE Journal. Retrieved from [Link]
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ResearchGate. (n.d.). Using quinoline (1), benzyl chloride (2), and 1-benzylquinolinium... [Diagram]. Retrieved from [Link]
-
Lyu, Z., Zhang, Z., Zheng, Y., & Yang, Z. (2015). Preparation and characterization of N-Benzylquinolinium Chloride Derivative (BQD) with effective corrosion inhibition. ResearchGate. Retrieved from [Link]
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Inter-laboratory Comparison Guide: Analytical Methods for 1-Benzylquinolinium Chloride
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 1-Benzylquinolinium chloride, a quaternary ammonium compound, serves as a vital building block in the synthesis of various pharmacologically active molecules.[1][2][3] Its analysis demands robust and reliable methods to ensure the quality and consistency of downstream products. This guide provides an in-depth comparison of the primary analytical techniques for the determination of this compound, offering insights into the rationale behind methodological choices and presenting supporting experimental frameworks. All methodologies discussed adhere to the principles outlined in the ICH Q2(R1) guideline for the validation of analytical procedures.[4][5][6]
Titrimetric Analysis: The Gold Standard for Assay
Titration remains a fundamental and cost-effective technique for the assay of quaternary ammonium compounds (QACs). Its principle lies in the stoichiometric reaction between the cationic 1-Benzylquinolinium ion and an anionic titrant.
Potentiometric Titration with an Anionic Surfactant
This method has largely replaced traditional biphasic manual titrations, which often involved hazardous solvents like chloroform and subjective colorimetric endpoint determination.[7][8] The automated potentiometric approach offers superior reproducibility and safety.
The core of this technique is the formation of an ion pair between the positively charged 1-Benzylquinolinium cation and an anionic surfactant, such as sodium dodecyl sulfate (SDS). This reaction is monitored using an ion-selective electrode (ISE) that responds to the concentration of the free QAC in solution. The endpoint is indicated by a sharp change in potential when all the this compound has reacted.
Causality Behind Experimental Choices:
-
Titrant Selection: SDS is a common choice due to its strong anionic nature and its ability to form a stable ion pair with the QAC.
-
pH Control: The titration is typically performed at a controlled pH, often around pH 10, to ensure that other potentially interfering protonated amine compounds are not co-titrated.[9][10]
-
Electrode System: A surfactant-sensitive electrode coupled with a stable reference electrode (e.g., Ag/AgCl) provides the necessary sensitivity to detect the potential change at the equivalence point.[7]
Experimental Protocol: Potentiometric Titration
-
Reagent Preparation:
-
Instrumentation:
-
Automated Potentiometric Titrator (e.g., Metrohm Titrando system).[7]
-
Surfactant Ion-Selective Electrode.
-
Ag/AgCl Reference Electrode.
-
Magnetic Stirrer.
-
-
Procedure:
-
Accurately weigh a quantity of this compound sample, calculated to contain approximately 0.02 – 0.06 mmol of the active substance.[10]
-
Dissolve the sample in a suitable volume (e.g., 50 mL) of the sample solvent in a titration beaker.
-
Immerse the electrodes and the dispenser tip of the titrator into the solution.
-
Titrate with the standardized 0.004 M SDS solution. The titrator will automatically detect the endpoint.
-
-
Calculation:
-
The content of this compound is calculated based on the volume of SDS consumed, its molarity, and the initial sample weight.
-
Workflow for Potentiometric Titration
Caption: Workflow for the potentiometric titration of this compound.
High-Performance Liquid Chromatography (HPLC): Specificity and Impurity Profiling
While titration is excellent for assay, HPLC is the method of choice for determining purity, quantifying impurities, and performing stability studies. Its high resolving power allows for the separation of the main analyte from related substances and degradation products. A reverse-phase (RP) HPLC method is particularly well-suited for this compound.[12]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 or C8 column is typically used, providing a hydrophobic stationary phase that retains the 1-Benzylquinolinium cation.[12][13]
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is employed. The organic modifier controls the retention time, while the buffer (e.g., phosphate or ammonium acetate) controls the pH and improves peak shape.[12][14] The use of an acidic mobile phase ensures the analyte is in its cationic form.
-
Detection: UV detection is straightforward and sensitive, as the quinoline moiety of the molecule has a strong chromophore. A detection wavelength around 210-220 nm is often effective.[13][14]
-
Method Validation: A stability-indicating HPLC method must be validated for specificity by demonstrating that degradation products and process impurities do not interfere with the quantification of the main peak. This is achieved through forced degradation studies.[13][15]
Experimental Protocol: RP-HPLC
-
Reagent and Standard Preparation:
-
Mobile Phase A: Prepare an aqueous buffer, for example, 10mM ammonium acetate adjusted to pH 5.5.[14]
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Diluent: A mixture of water and acetonitrile (e.g., 80:20 v/v).[14]
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the diluent to a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample to be analyzed in the diluent to a similar concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[14]
-
Detection Wavelength: 220 nm.[14]
-
Injection Volume: 20 µL.
-
Gradient Program: A gradient elution may be necessary to separate impurities. For example, start with a low percentage of Mobile Phase B and increase it over time to elute more retained components.
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Perform replicate injections of the standard solution to establish system suitability (checking for parameters like theoretical plates, tailing factor, and reproducibility of peak area).
-
Inject the sample solution(s).
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the analyte using an external standard method based on the peak area.
-
Workflow for HPLC Analysis
Caption: Workflow for the RP-HPLC analysis of this compound.
Other Potential Methods
While titration and HPLC are the workhorses for the analysis of this compound, other techniques may be employed for specific applications.
-
Gas Chromatography (GC): Direct analysis of QACs by GC is challenging due to their low volatility. However, pyrolysis-GC can be used, where the compound is thermally degraded in the GC inlet into specific, volatile tertiary amines that can be separated and quantified.[16] This is an indirect method and is less common for routine quality control.
-
LC-MS/MS: For trace-level quantification, such as in environmental samples or pharmacokinetic studies, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity.[17][18]
Comparative Summary of Analytical Methods
| Feature | Potentiometric Titration | RP-HPLC | Gas Chromatography (Pyrolysis) | LC-MS/MS |
| Primary Application | Assay, Content Uniformity | Purity, Impurity Profiling, Stability, Assay | Specialized Analysis | Trace Analysis, Metabolite ID |
| Principle | Ion-Pair Reaction | Chromatographic Separation | Thermal Degradation & Separation | Mass-to-Charge Ratio |
| Specificity | Moderate (for total QACs) | High (separates related substances) | Moderate to High | Very High |
| Sensitivity | ppm range[7] | sub-ppm to ppm range[14] | ppm range | ppb to ppt range |
| Precision | High (%RSD < 1%) | High (%RSD < 2%) | Moderate | High |
| Throughput | Moderate | High (with autosampler) | Low to Moderate | Moderate |
| Cost (Instrument) | Low | Moderate | Moderate | High |
| Expertise Required | Low to Moderate | Moderate | High | High |
Conclusion and Recommendations
The choice of analytical method for this compound is dictated by the intended purpose of the analysis.
-
For routine quality control and release testing where the primary goal is to determine the overall content (assay) of the material, potentiometric titration is a robust, accurate, and cost-effective choice.[7][8]
-
For purity determination, stability testing, and the quantification of related substances and degradation products , RP-HPLC is the indispensable tool. Its high specificity and resolving power are critical for ensuring the quality and safety of the product, in line with regulatory expectations.[4][13]
An integrated approach is often the most effective. Titration can be used for the bulk assay, while a validated, stability-indicating HPLC method is employed to control the impurity profile. Both methods should be thoroughly validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[6]
References
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Determination of Quaternary Ammonium Compounds by Potentiometric Titration with an Ionic Surfactant Electrode: Single-Laboratory Validation. Journal of AOAC INTERNATIONAL.
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Titration of quaternary Ammonium compounds in disinfectants. Xylem Analytics.
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Titration of Quanternary Ammonium Compounds in Disinfectants. YSI.
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Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation. PubMed.
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Determination of quaternary ammonium chloride surfactants by argentometric auto titration. Thermo Fisher Scientific.
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This compound. SIELC Technologies.
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation.
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Quality Guidelines. ICH.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
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ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
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1-Benzylquinolinium chlorideCAS 15619-48-4;Quinolinium,1-benzyl. ChemSrc.
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This compound CAS 15619-48-4. Watson International.
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1-Benzylquinolinium chlorideCAS#:15619-48-4. ChemWhat.
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A study on forced degradation and validation of stability indicating rp-hplc method for determination of benzalkonium chloride i. SciSpace.
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DETERMINATION OF BENZALKONIUM CHLORIDES FROM WASTEWATER USING HPLC-DAD METHOD. VAPOR LIQUID - UPB.
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Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. JOCPR.
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This compound | 15619-48-4. ChemicalBook.
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This compound AldrichCPR. Sigma-Aldrich.
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Determination of benzalkonium chloride by gas chromatography. PubMed.
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Analysis of Quaternary Ammonium Compounds (QACs) in Fruits and Vegetables using QuEChERS and LC-MS. eurl-pesticides.eu.
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Sampling and Analysis of Quaternary Ammonium Compounds (QACs)Traces in Indoor Atmosphere. ResearchGate.
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Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation. PMC - PubMed Central.
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ANALYSIS OF BENZALKONIUM CHLORIDE. Chromatography Forum.
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Development and validation of a rapid ultra-high performance liquid chromatography method for the assay of Benzalkonium Chloride using a quality-by-design approach. FeF Chemicals.
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This compound. CymitQuimica.
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METHODS FOR DETERMINING QUATERNARY AMMONIUM COMPOUNDS IN DISINFECTANTS. Scientific-publication.com.
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Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process. SPE Journal | OnePetro.
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(PDF) Development and Validation of Stability Indicating HPLC Method for Benzalkonium Chloride in Betaxolol (0.5%) Opthalmic Solution. ResearchGate.
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Development and Validation of a Precise and Stability Indicating LC Method for the Determination of Benzalkonium Chloride in Pharmaceutical. CORE.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Benzylquinolinium Chloride
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the experiment. The final and arguably most critical stage is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-benzylquinolinium chloride, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to your work goes beyond providing high-quality reagents; we aim to be your trusted partner in laboratory safety and chemical handling.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be initiated, a thorough understanding of the inherent hazards of this compound is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment to the final disposal method.
This compound is classified as a substance that causes skin irritation, serious eye damage, and may cause respiratory irritation.[1][2] Therefore, handling and disposal require stringent safety measures to prevent exposure.
Table 1: Hazard Identification and Classification for this compound
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1][2] |
| Specific target organ toxicity — single exposure (respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1][2] |
Given these hazards, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
Immediate Safety Protocols: Personal Protective Equipment (PPE)
The causality behind the stringent PPE requirements lies in the corrosive and irritant nature of this compound. The following PPE is mandatory when handling this compound for disposal:
-
Eye and Face Protection: Tight-sealing safety goggles in combination with a face shield are essential to protect against splashes that can cause serious eye damage.[2][4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or apron are necessary to prevent skin contact.[1][5][6] Contaminated clothing must be removed and washed before reuse.[2][4]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must not be discharged into the sewer system or released into the environment.[1][3] The recommended disposal route is through an approved hazardous waste management facility.
Waste Segregation and Collection
Proper segregation of chemical waste is the first critical step in a compliant disposal workflow.
Step 1: Designate a specific, labeled waste container. The container should be made of a material compatible with this compound and clearly labeled as "Hazardous Waste: this compound" along with the appropriate hazard symbols.
Step 2: Collect all waste. This includes the pure compound, solutions containing the compound, and any contaminated materials such as gloves, weighing papers, and pipette tips.
Step 3: Keep the container closed. When not in use, the waste container must be kept tightly closed to prevent the release of vapors.[1][3]
Preparing for Off-Site Disposal
For most research laboratories, the final disposal of this compound will be handled by a licensed hazardous waste disposal contractor. The following steps will ensure your waste is ready for pickup.
Step 1: Do not mix with other waste streams. Unless explicitly approved by your institution's Environmental Health and Safety (EHS) office, do not mix this compound waste with other chemical waste. Incompatible materials can lead to dangerous reactions.[1]
Step 2: Complete a hazardous waste tag. Your institution's EHS office will provide a hazardous waste tag that must be filled out completely and accurately. This typically includes the chemical name, quantity, and hazard information.
Step 3: Store the waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.
Disposal Methodologies: The Scientific Rationale
The recommended disposal methods for this compound are incineration at an industrial combustion plant or secure landfilling after appropriate treatment.[1] The choice of method is dictated by local, state, and federal regulations.
Incineration
Incineration is a preferred method for the disposal of organic compounds. As a halogenated organic compound, the incineration of this compound is subject to specific regulations to prevent the formation of harmful byproducts.[7][8] High-temperature incineration (typically above 850°C) with sufficient residence time is required to ensure complete destruction of the compound and to prevent the release of pollutants.[9][10]
Land Disposal
Land disposal is a less preferred but sometimes necessary option. According to the U.S. Environmental Protection Agency's (EPA) Land Disposal Restrictions (LDR) program, hazardous wastes must be treated to meet specific standards before they can be disposed of in a landfill.[11] This is to minimize the potential for the leaching of hazardous constituents into the groundwater.[11] For this compound, this would likely involve solidification or other treatment to reduce its mobility. Hazardous waste landfills are specifically engineered with features like double liners and leachate collection systems to prevent environmental contamination.[12][13]
Emergency Procedures for Spills and Exposure
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Response:
-
Evacuate and Isolate: Immediately evacuate the affected area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1] Do not use combustible materials.
-
Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Exposure Response:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[1][4]
-
Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been created.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and regulatory compliance.
References
- Safety Data Sheet: 1-(Benzyl)quinolinium chloride 80% aqueous solution. (2024-08-06). Chemos GmbH & Co. KG.
- Landfills and Land Disposal Units. Indiana Department of Environmental Management (IDEM).
- SAFETY D
- Land Disposal Restrictions for Hazardous Waste. (2025-10-09). US EPA.
- A Brief Primer on Hazardous Waste Landfills. (2019-06-18). Hazardous Waste Experts.
- Hazardous Waste Landfills. (2017-07-05). FedCenter.
- Hazardous Waste Management Facilities and Units. (2025-10-09). US EPA.
- SAFETY DATA SHEET. (2014-07-14). Fisher Scientific.
- This compound | 15619-48-4. ChemicalBook.
- Safety D
- Safety D
- Quinolinium, 1-(phenylmethyl)-, chloride (1:1)
- OFFICE OF ENVIRONMENTAL SUSTAINABILITY. (2016-06-17).
- Material Safety Data Sheet - Benzyl chloride, pract., 90%. Cole-Parmer.
- SAFETY D
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Regulation Related to Waste Inciner
- Benzalkonium chloride. AERU - University of Hertfordshire.
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- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Benzyl Chloride MSDS: Section 1: Chemical Product and Company Identific
- Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Inciner
- Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. PMC - NCBI.
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- EPA Develops Standard Protocols for Disinfectant Residue Analysis on Hard Surfaces. (2024-07-02).
- Chapter 7 - Management Procedures For Specific Waste Types. Cornell EHS.
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Navigating the Safe Handling of 1-Benzylquinolinium Chloride: A Guide for Laboratory Professionals
For the modern researcher, mastery over the chemical entities we employ is fundamental to both discovery and safety. 1-Benzylquinolinium chloride, a quaternary ammonium salt, serves as a valuable cationic surfactant and intermediate in various synthetic pathways. However, its utility is matched by a hazardous profile that demands meticulous handling protocols. This guide provides an in-depth, procedural framework for the safe use of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes. Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety through a deep understanding of the "why" behind each procedural step.
Hazard Profile of this compound: Understanding the Risks
Before any laboratory work commences, a thorough understanding of the inherent hazards of this compound is paramount. This compound is classified with the following primary hazards[1]:
-
Skin Irritation (Category 2): Causes skin irritation upon contact[1][2][3].
-
Serious Eye Damage (Category 1): Poses a significant risk of causing serious and potentially irreversible eye damage[1][2][3].
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation[1][2][3].
The signal word for this chemical is "Danger," underscoring the need for stringent safety measures[1][3]. The causality behind these classifications lies in the chemical's reactivity with biological tissues. Its quaternary ammonium structure can disrupt cell membranes, leading to irritation and damage.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazard profile.
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard. | To prevent contact with the eyes, which can cause serious, irreversible damage. The tight seal of goggles is crucial to protect against vapors and splashes. |
| Skin Protection | Wear chemical-impermeable gloves (e.g., nitrile or butyl rubber, 0.4 mm thickness) tested according to EN 374. Wear a flame-resistant and impervious lab coat. | To prevent skin contact, which can lead to irritation. Contaminated clothing must be removed and washed before reuse. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, or if irritation or other symptoms are experienced. Work should be conducted in a well-ventilated area, preferably a chemical fume hood. | To avoid inhalation of dust, fumes, or vapors, which can cause respiratory tract irritation. |
It is imperative to inspect all PPE for integrity before each use.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow provides a step-by-step guide for its safe management within the laboratory.
Caption: Operational workflow for handling this compound.
Receipt and Storage
-
Upon Receipt: Visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated area[1][3]. Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases[4]. The storage area should be locked or otherwise secured to restrict access to authorized personnel[1][3].
Handling Procedures
-
Work Area Preparation: All handling of this compound should be performed in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation[1][4]. Ensure that an eyewash station and safety shower are readily accessible[4].
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the chemical[1][3].
-
Weighing and Transfer:
-
Reaction Setup and Monitoring:
-
When setting up reactions, add this compound slowly to the reaction mixture.
-
Ensure the reaction vessel is properly secured and ventilated.
-
Continuously monitor the reaction for any signs of unexpected changes.
-
Decontamination and Waste Disposal
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling[1][2]. Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Waste Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. This typically involves an approved waste disposal plant or industrial combustion plant[1][2][3]. Do not allow the chemical to enter drains or waterways[2][4].
Emergency Response Plan: Managing Spills and Exposures
Even with meticulous planning, accidents can occur. A clear and practiced emergency response plan is crucial.
Spill Management
The following diagram outlines the immediate steps to take in the event of a spill.
Caption: Immediate actions for a this compound spill.
In the event of a spill, avoid breathing vapors, mist, or gas[1]. Use personal protective equipment and ensure adequate ventilation[1]. Absorb the spill with inert material such as sand or vermiculite and place it in a suitable container for disposal[2].
Exposure Response
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[1].
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if skin irritation occurs[1][3].
-
Eye Contact: Immediately rinse with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist[1][2].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1].
Conclusion: A Commitment to Safety
The responsible use of this compound is a cornerstone of safe and effective research. By internalizing the principles and procedures outlined in this guide, researchers can mitigate risks, protect themselves and their colleagues, and foster a laboratory environment where scientific advancement and safety are inextricably linked. This commitment to safety is not a barrier to innovation but rather the foundation upon which it is built.
References
-
Chemos GmbH & Co. KG. (2024). Safety Data Sheet: 1-(Benzyl)quinolinium chloride 80% aqueous solution. Retrieved from [Link]
-
Buchler GmbH. (2025). Safety Data Sheet: N-Benzylquininium Chloride. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
